2-Vinylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethenylpyridine | |
|---|---|---|
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InChI |
InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2 | |
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InChI Key |
KGIGUEBEKRSTEW-UHFFFAOYSA-N | |
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Canonical SMILES |
C=CC1=CC=CC=N1 | |
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Molecular Formula |
C7H7N, Array | |
| Record name | VINYLPYRIDINES, STABILIZED | |
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Related CAS |
25585-16-4, 25014-15-7 | |
| Record name | Pyridine, 2-ethenyl-, homopolymer, isotactic | |
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| Record name | Poly(2-vinylpyridine) | |
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DSSTOX Substance ID |
DTXSID1026667 | |
| Record name | 2-Vinylpyridine | |
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Molecular Weight |
105.14 g/mol | |
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Physical Description |
Vinylpyridines, stabilized is a colorless to light yellow liquid that consists of a mixture of isomers. Insoluble in water and less dense than water. Floats on water. Contact irritates skin, eyes, and mucous membranes. Toxic by ingestion., Liquid, Colorless liquid with an unpleasant odor; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
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| Record name | Pyridine, 2-ethenyl- | |
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Boiling Point |
159.5 °C, 159-160 °C | |
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Flash Point |
The Guide in the 42 °C, 42 °C | |
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Solubility |
Very soluble in alcohol, ether, acetone, Soluble in oxygenated and chlorinated solvents, In water, 2.75X10+4 mg/l @ 20 °C, Solubility in water: moderate | |
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Density |
0.9985 @ 20 °C/0 °C, Relative density (water = 1): 1.00 | |
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Vapor Pressure |
10 MM HG @ 44.5 °C, Vapor pressure, kPa at 44.5 °C: 1.33 | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
1337-81-1, 100-69-6, 25014-15-7, 27476-03-5 | |
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Foundational & Exploratory
2-Vinylpyridine CAS number and molecular weight
An In-Depth Technical Guide to 2-Vinylpyridine for Researchers and Drug Development Professionals
Introduction
This compound (2-VP), systematically named 2-ethenylpyridine, is an organic compound that serves as a pivotal building block in polymer science and a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] With the chemical formula C₇H₇N, its structure features a vinyl group (-CH=CH₂) attached to the 2-position of a pyridine ring.[1][3] This unique combination of a reactive vinyl group, susceptible to polymerization, and a basic pyridine ring imparts distinct chemical properties that are harnessed across numerous industrial and research applications.[2][4]
This guide offers a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. It delves into its core properties, synthesis methodologies, chemical reactivity, key applications, and essential safety protocols, providing a foundation of expert knowledge and practical insight.
Core Physicochemical Properties
This compound is a colorless to light yellow liquid, though commercial samples may appear darker, and it possesses a pungent, unpleasant odor.[2][3][5] A critical characteristic is its propensity to polymerize when exposed to heat or light, necessitating the addition of a stabilizer, such as 4-tert-butylcatechol, for safe storage.[1][2][6] It is classified as a flammable, toxic, and corrosive substance, requiring stringent handling procedures.[1][3][7]
The fundamental identifiers and properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 100-69-6 | [6][8][9] |
| Molecular Formula | C₇H₇N | [7][8][9] |
| Molecular Weight | 105.14 g/mol | [5][8][9] |
| Appearance | Colorless to light yellow liquid | [1][3][5] |
| Density | ~0.977 g/cm³ at 20°C | [1] |
| Melting Point | -50 °C | [1][2] |
| Boiling Point | 158-160 °C | [1][3][6] |
| Flash Point | 42-46 °C | [1][6] |
| Solubility in Water | 2.5 - 2.75 g/100 mL at 20°C | [1][2] |
| Solubility (Organic) | Soluble in ethanol, ether, chloroform, benzene, acetone | [3][5][6] |
| pKa (conjugate acid) | 4.98 | [1][5] |
Synthesis and Industrial Manufacturing
The industrial production of this compound is dominated by two primary synthetic routes, both of which are well-established and scalable. The choice between these methods often depends on the availability of starting materials and desired production scale.
Route 1: Condensation of 2-Methylpyridine with Formaldehyde
This is a widely used two-step process.[10] It begins with the condensation reaction between 2-methylpyridine (also known as α-picoline) and formaldehyde to form an intermediate, 2-(2-hydroxyethyl)pyridine.[1][6] This intermediate is then subjected to dehydration to yield the final this compound product.[1][6]
-
Step 1: Condensation: 2-Methylpyridine reacts with formaldehyde at elevated temperatures (150-250°C) and pressures.[1][6]
-
Step 2: Dehydration: The resulting 2-(2-hydroxyethyl)pyridine is dehydrated, typically by heating with a strong base like sodium hydroxide, to form the vinyl group.[1][6][11] The product is then purified by distillation under reduced pressure.[1]
Route 2: Reaction of Acrylonitrile and Acetylene
An alternative synthesis involves the reaction of acrylonitrile and acetylene.[1][6] This process is catalyzed by an organocobalt compound and is carried out at temperatures of 130-160°C.[1][6] Acrylonitrile often serves as the solvent for the reaction, which can achieve high yields of this compound.[1][6]
Caption: General polymerization pathways of this compound.
Applications in Research and Industry
The unique properties of 2-VP and its polymers make them invaluable in diverse fields.
Polymer and Materials Science
The largest application of this compound is in the production of a terpolymer latex with butadiene and styrene. [1][6]This pyridine-styrene-butadiene (PSB) latex is a critical component in the tire industry. [2]It acts as a powerful adhesive binder, ensuring a strong bond between the rubber and reinforcing cord fabrics (such as nylon or polyester), which is essential for the durability and safety of high-performance tires. [1][6]It is also used as a comonomer in acrylic fibers, where the pyridine group provides reactive sites for dyes, improving the dyeability of the fabric. [1]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. scbt.com [scbt.com]
- 9. This compound 97 100-69-6 [sigmaaldrich.com]
- 10. CN104016905A - Method for preparing this compound - Google Patents [patents.google.com]
- 11. Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Vinylpyridine
Introduction
2-Vinylpyridine (2-VP), systematically named 2-ethenylpyridine, is a heterocyclic organic compound that has garnered significant attention in both academic research and industrial applications.[1][2] Its unique molecular architecture, featuring a vinyl group attached to the 2-position of a pyridine ring, imparts a versatile reactivity profile that makes it a valuable monomer for polymer synthesis and a key intermediate in the production of pharmaceuticals and other fine chemicals.[1][2][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering insights into its handling, reactivity, and applications for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Quantitative Overview
The utility of this compound in various applications is fundamentally governed by its distinct physical and chemical characteristics. A summary of these key properties is presented below for quick reference.
General and Physical Properties
Pure this compound is a colorless to light yellow liquid, though commercial grades may appear as a darker brown liquid due to the presence of stabilizers or minor impurities.[2][4] It possesses a pungent, unpleasant odor.[4][5]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇N | [6] |
| Molecular Weight | 105.14 g/mol | [4][6] |
| CAS Number | 100-69-6 | [2][7] |
| Appearance | Colorless to light yellow/dark brown liquid | [2][4] |
| Odor | Pungent, unpleasant | [4][5] |
| Density | 0.975 - 0.998 g/mL at 20-25 °C | [2][4][7][6][8] |
| Melting Point | -50 °C | [1][2] |
| Boiling Point | 158-160 °C (at atmospheric pressure) | [4][7][9] |
| 79-82 °C (at 29 mmHg) | [2][8] | |
| Flash Point | 42-47 °C (116.6 °F) | [2][4][7] |
| Vapor Pressure | 10 mmHg at 44.5 °C | [4][10] |
| Refractive Index (n²⁰/D) | 1.549 - 1.550 | [2][7][9] |
| Viscosity | 1.17 mPa·s at 20 °C | [1][4] |
Solubility and Partitioning Behavior
This compound exhibits moderate solubility in water and is highly soluble in a wide range of organic solvents. This amphiphilic character is crucial for its use in various polymerization techniques and as a reagent in diverse reaction media.
| Property | Value | Source(s) |
| Water Solubility | 2.5 - 2.75 g/100 mL (20 °C) | [1][2][9][10] |
| Solubility in Organic Solvents | Very soluble in alcohol, ether, acetone, chloroform, benzene | [4][7][10] |
| LogP (Octanol/Water Partition Coefficient) | 1.54 | [4][11] |
| pKa (of conjugate acid) | 4.98 | [1][4] |
The pKa of 4.98 indicates that this compound is a weak base.[1][4] In acidic conditions, the pyridine nitrogen can be protonated, which can influence its reactivity and solubility in aqueous media.[4]
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the interplay between the electron-withdrawing pyridine ring and the reactive vinyl group. This duality allows for a rich variety of chemical transformations.
Polymerization
The most significant chemical property of this compound is its propensity to undergo polymerization.[1][12] The vinyl group readily participates in chain-growth polymerization initiated by radical, anionic, or cationic species.[1]
-
Radical Polymerization: This is a common method for preparing poly(this compound) (P2VP) and its copolymers.
-
Anionic Polymerization: The use of organometallic initiators, such as organolithium compounds, allows for the synthesis of well-defined P2VP with controlled molecular weights and narrow polydispersity.[6][8]
-
Copolymerization: this compound can be copolymerized with a variety of other monomers, including styrene, butadiene, and methyl methacrylate, to produce polymers with tailored properties.[1] A notable industrial application is the production of a terpolymer latex of butadiene, styrene, and this compound, which is used as an adhesive to bind tire cords to rubber.[1][7]
The polymerization of this compound is highly exothermic and can occur spontaneously, especially when exposed to light, heat, or peroxides.[7][13] For this reason, it is typically supplied with an inhibitor, such as 4-tert-butylcatechol (TBC), to prevent premature polymerization during storage.[1][7][6]
Caption: Generalized workflow of this compound polymerization.
Reactions of the Vinyl Group
The electron-deficient nature of the vinyl group, due to the adjacent electron-withdrawing pyridine ring, makes it susceptible to nucleophilic attack (Michael addition).[1] Nucleophiles such as methoxide, cyanide, and hydrogen sulfide can add across the double bond.[1]
Synthesis of this compound
Industrially, this compound is primarily synthesized through two main routes:
-
From 2-Methylpyridine (α-Picoline) and Formaldehyde: This is a two-step process involving the initial condensation of 2-methylpyridine with formaldehyde to form 2-(2-hydroxyethyl)pyridine, followed by dehydration to yield this compound.[1][7] A one-step variation of this process also exists.[2][14]
-
From Acrylonitrile and Acetylene: This method involves the reaction of acrylonitrile and acetylene in the presence of an organocobalt catalyst.[1][7]
Caption: Primary industrial synthesis routes for this compound.
Applications in Research and Drug Development
The unique properties of this compound and its polymers make them valuable in a range of high-technology applications.
-
Polymer Science: As previously mentioned, its primary use is as a comonomer in the production of specialty rubbers and acrylic fibers to enhance properties like adhesion and dyeability.[1][7]
-
Drug Delivery: Poly(this compound) is a pH-sensitive polymer. The pyridine nitrogen becomes protonated at low pH, leading to a change in polymer conformation and solubility. This property is exploited in the development of "smart" drug delivery systems, where nanomicelles or hydrogels made from P2VP-containing block copolymers can release a therapeutic payload in response to the acidic environment of tumors or specific cellular compartments.[15]
-
Pharmaceutical Intermediates: this compound serves as a precursor in the synthesis of various pharmaceutical compounds.[2][3] For example, it is used in the production of the anthelmintic drug 2-(2-methoxyethyl)pyridine and is an impurity in the synthesis of betahistine.[1][12] It is also a building block for drugs like Axitinib.[1]
-
Coatings and Adhesives: Polymers derived from this compound are used to improve the effectiveness of protective coatings on metals and as binders in adhesives due to their excellent adhesion properties.[6][8][12]
Safety, Handling, and Storage: A Protocol-Driven Approach
This compound is a hazardous chemical and requires careful handling to mitigate risks.[16][10]
Hazard Profile
-
Flammability: It is a flammable liquid and vapor.[16][17] Vapors can form explosive mixtures with air above its flash point.[13]
-
Toxicity: It is harmful if swallowed and toxic in contact with skin.[16][18] It is corrosive and can cause severe skin burns and eye damage.[16][18]
-
Sensitization: It may cause an allergic skin reaction and sensitization upon repeated contact.[16][13][18]
-
Reactivity: The substance can polymerize violently, especially if heated or contaminated, which can lead to fire or explosion hazards.[13] It may also decompose explosively from shock, friction, or concussion.[13]
Recommended Handling Protocol
-
Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[19] Use explosion-proof electrical and ventilation equipment.[16] Ensure that eyewash stations and safety showers are readily accessible.[16]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[18][20]
-
Skin Protection: Wear chemical-resistant gloves (inspect before use) and protective clothing to prevent skin contact.[18][21]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[20][21]
-
-
Safe Handling Practices:
Storage Protocol
-
Conditions: Store in a cool, dry, well-ventilated place, away from direct sunlight.[10][18] To maintain quality and prevent polymerization, it is recommended to store in a freezer at -20°C.[6][8]
-
Containers: Keep containers tightly closed and sealed.[16][18] If a container is opened, it must be carefully resealed and kept upright.[20]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, strong bases, peroxides, and food materials.[5][8][16][13]
-
Stabilization: Ensure the material contains an appropriate polymerization inhibitor (e.g., 4-tert-butylcatechol) and that its concentration is maintained, especially for long-term storage.[1][7]
Caption: Recommended workflow for safely handling this compound.
Conclusion
This compound is a versatile chemical with a rich reactivity profile centered on its vinyl group and pyridine moiety. Its ability to form functional polymers, particularly those with pH-responsive characteristics, has cemented its importance in materials science and advanced drug delivery applications. However, its utility is balanced by significant handling hazards, including flammability, toxicity, and a strong tendency toward uncontrolled polymerization. A thorough understanding of its physicochemical properties and adherence to strict safety protocols are paramount for harnessing the full potential of this valuable compound in research and development.
References
-
This compound | C7H7N | CID 7521 - PubChem. (n.d.). National Institutes of Health. [Link]
-
This compound. (n.d.). Wikipedia. [Link]
-
Exploring this compound: Properties, Applications, and Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
This compound. (n.d.). ChemBK. [Link]
-
Anionic Polymerization of Oxadiazole-Containing this compound by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymers. (n.d.). ACS Publications. [Link]
-
This compound monomer. (n.d.). ChemBK. [Link]
-
Multigram synthesis of this compound using bio-renewable 2-methyl tetrahydrofuran solvent. (n.d.). [Link]
-
End-Functionalized Polymerization of this compound through Initial C–H Bond Activation of N-Heteroaromatics and Internal Alkynes by Yttrium Ene–Diamido Complexes. (2011, November 7). Journal of the American Chemical Society. [Link]
-
This compound. (n.d.). Stenutz. [Link]
-
ICSC 1232 - this compound. (n.d.). Inchem.org. [Link]
- Method for preparing this compound. (n.d.).
-
2-Methyl-5-vinylpyridine | C8H9N | CID 8817. (n.d.). PubChem. [Link]
-
Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (n.d.). MDPI. [Link]
-
SAFETY DATA SHEET. (2012, March 23). Thermo Fisher Scientific. [Link]
-
The Essential Role of this compound in Modern Chemical Synthesis. (2025, October 23). [Link]
-
Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. (n.d.). MDPI. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound 97 100-69-6 [sigmaaldrich.com]
- 7. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 8. This compound | 100-69-6 [chemicalbook.com]
- 9. This compound | 100-69-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. chembk.com [chembk.com]
- 11. This compound manufacturers and suppliers in india [chemicalbook.com]
- 12. Application of 2-Vinylpyridine_Chemicalbook [chemicalbook.com]
- 13. ICSC 1232 - this compound [inchem.org]
- 14. CN104016905A - Method for preparing this compound - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. fishersci.com [fishersci.com]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. echemi.com [echemi.com]
- 22. guidechem.com [guidechem.com]
The Solubility of 2-Vinylpyridine in Organic Solvents: An In-depth Technical Guide
Introduction
2-Vinylpyridine (2-VP) is a heterocyclic aromatic compound that serves as a critical monomer and intermediate in a multitude of industrial and research applications. With the chemical formula C₇H₇N, its structure, featuring a vinyl group attached to the 2-position of a pyridine ring, imparts a unique combination of reactivity and physicochemical properties.[1] This versatile molecule is a fundamental building block in the synthesis of specialty polymers and copolymers, finding extensive use in the production of tire-cord binders, ion-exchange resins, and as a comonomer in acrylic fibers to provide reactive sites for dyes.[1][2] Furthermore, its utility extends to the pharmaceutical and chemical industries as an intermediate in the synthesis of various drugs and fine chemicals.[1][3]
The successful application of this compound in these varied contexts is profoundly dependent on a thorough understanding of its solubility characteristics. The choice of an appropriate solvent is paramount for controlling polymerization kinetics, optimizing reaction yields, facilitating purification processes, and formulating stable solutions. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of this compound in a wide array of organic solvents. This document synthesizes available data, elucidates the underlying principles governing its solubility, and provides detailed experimental protocols for the precise determination of solubility parameters, thereby empowering researchers to make informed decisions in their experimental designs.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. A foundational understanding of these characteristics is essential to comprehend and predict the behavior of this compound in different solvent environments.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇N | [1] |
| Molecular Weight | 105.14 g/mol | [1] |
| Appearance | Colorless to light yellow/brown liquid | [1][4] |
| Density | ~0.977 g/cm³ at 20°C | [1] |
| Boiling Point | 158-160 °C | [5] |
| Melting Point | -50 °C | [1] |
| pKa (of conjugate acid) | 4.98 | [1] |
| Water Solubility | 2.5 g/100 mL (20 °C) / 27.5 g/L | [4][6] |
The pyridine ring, with its nitrogen heteroatom, introduces a degree of polarity and the capacity for hydrogen bonding, while the vinyl group contributes non-polar characteristics. This amphiphilic nature is a key determinant of its solubility profile.
Solubility Profile of this compound in Organic Solvents
This compound exhibits broad solubility in a diverse range of organic solvents. While precise quantitative data across a comprehensive spectrum of solvents and temperatures is not extensively available in the public domain, a consistent body of qualitative and semi-quantitative information has been compiled from various authoritative sources. As a liquid at room temperature, high solubility is often expressed as miscibility.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Solubility/Miscibility | Source(s) |
| Polar Protic | Methanol | Soluble / Miscible | [2][7] |
| Ethanol | Easily Soluble / Miscible | [5][7] | |
| Polar Aprotic | Acetone | Very Soluble / Miscible | [1][8] |
| Dimethylformamide (DMF) | Soluble / Miscible | [7] | |
| Dimethyl Sulfoxide (DMSO) | Soluble / Miscible | [9] | |
| Acetonitrile | Soluble / Miscible | Inferred from polarity | |
| Ethers | Diethyl Ether | Very Soluble / Miscible | [1][8] |
| Tetrahydrofuran (THF) | Soluble / Miscible | [7] | |
| Aromatic Hydrocarbons | Benzene | Easily Soluble / Miscible | [3][5] |
| Toluene | Soluble / Miscible | [7] | |
| Chlorinated Solvents | Chloroform | Easily Soluble / Miscible | [3][5] |
| Dichloromethane | Soluble / Miscible | [2] | |
| Aliphatic Hydrocarbons | Hexane | Soluble | [2] |
Factors Influencing the Solubility of this compound
The solubility of this compound is governed by the principle of "like dissolves like," which is a function of intermolecular forces between the solute and the solvent molecules.
Solvent Polarity
The pyridine moiety in this compound imparts a significant dipole moment, rendering the molecule polar. This polarity facilitates strong dipole-dipole interactions with polar solvents such as alcohols, ketones, and other polar aprotic solvents, leading to high solubility. The vinyl group, being non-polar, allows for favorable van der Waals interactions with non-polar solvents like aromatic and aliphatic hydrocarbons.
Hydrogen Bonding
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to act as a hydrogen bond acceptor. This is a crucial factor in its high solubility in protic solvents like methanol and ethanol, where the solvent molecules can act as hydrogen bond donors.
Diagram of Intermolecular Interactions
Sources
- 1. This compound | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. polymersource.ca [polymersource.ca]
- 8. chembk.com [chembk.com]
- 9. polysciences.com [polysciences.com]
synthesis of 2-vinylpyridine from 2-picoline and formaldehyde
An In-Depth Technical Guide to the Synthesis of 2-Vinylpyridine from 2-Picoline and Formaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (2-VP) is a pivotal monomer and chemical intermediate with significant applications ranging from the production of specialty polymers to the synthesis of pharmaceuticals.[1][2] Its industrial preparation predominantly relies on the reaction of 2-picoline (2-methylpyridine) with formaldehyde. This guide provides a comprehensive technical overview of this synthesis, grounded in established chemical principles and process optimization strategies. We will explore the underlying reaction mechanism, compare prevalent synthesis methodologies, detail the critical role of catalysis, and present a robust experimental protocol. This document is designed to serve as a practical and authoritative resource, elucidating the causal relationships behind experimental choices to ensure both reproducibility and a deep understanding of the process.
Introduction: The Significance of this compound
This compound (C₇H₇N) is a colorless to brown liquid organic compound characterized by a pyridine ring substituted with a vinyl group at the 2-position.[1] This structure imparts a unique reactivity profile, making it a valuable precursor in organic synthesis and polymer chemistry. A primary industrial application of 2-VP is in the manufacture of a terpolymer latex (styrene-butadiene-vinylpyridine), which is essential as a binder for treating tire cords to ensure strong adhesion to the rubber matrix.[2][3] Furthermore, its electron-withdrawing pyridine ring makes the vinyl group susceptible to nucleophilic addition, a property leveraged in the synthesis of various pharmaceutical agents and agricultural chemicals.[1][3] Given its commercial importance and tendency to polymerize, a controlled and efficient synthesis is paramount.[1]
The Core Chemistry: Mechanism and Pathways
The is fundamentally a base- or acid-catalyzed aldol-type condensation reaction followed by a dehydration step.[4][5][6] The overall transformation proceeds in two main stages:
-
Addition Reaction: 2-picoline reacts with formaldehyde to form the intermediate alcohol, 2-(2-hydroxyethyl)pyridine.
-
Dehydration: The intermediate alcohol eliminates a molecule of water to yield the final product, this compound.[1]
CH₃C₅H₄N + CH₂O → HOCH₂CH₂C₅H₄N HOCH₂CH₂C₅H₄N → CH₂=CHC₅H₄N + H₂O[1]
Unpacking the Mechanism
The reaction is initiated by the deprotonation of the methyl group of 2-picoline. The acidity of these protons is enhanced by the electron-withdrawing nature of the pyridine ring nitrogen.
-
Step 1: Enolate Formation: In the presence of a base (like NaOH) or through interaction with an acid catalyst, a proton is abstracted from the methyl group of 2-picoline, creating a nucleophilic carbanion (enolate equivalent).
-
Step 2: Nucleophilic Attack: This carbanion attacks the electrophilic carbonyl carbon of formaldehyde, forming a new carbon-carbon bond and yielding an alkoxide intermediate.[6]
-
Step 3: Protonation: The alkoxide is protonated by a proton source (e.g., water or the conjugate acid of the catalyst) to form 2-(2-hydroxyethyl)pyridine.
-
Step 4: Dehydration: Under the high-temperature reaction conditions, this alcohol undergoes dehydration. This elimination reaction is facilitated by either an acid or base catalyst to form the conjugated vinyl group, yielding this compound and water.[7]
Caption: Base-catalyzed mechanism for this compound synthesis.
Synthesis Strategies: One-Step vs. Two-Step Processes
Historically, the synthesis was often performed as a "two-step" process, where the intermediate alcohol, 2-(2-hydroxyethyl)pyridine, is first formed and isolated, followed by a separate dehydration step.[2][8] While this allows for purification of the intermediate, it is operationally complex and energy-intensive.[4]
Modern industrial and laboratory approaches often favor a "one-step" or "single-stage" method. In this strategy, 2-picoline and formaldehyde are reacted under conditions that promote both the initial condensation and the subsequent dehydration in a single reactor.[4] This simplifies the process flow, reduces material handling, and improves overall efficiency and yield.[4]
The Role of Catalysis: Driving Efficiency and Selectivity
The choice of catalyst is the most critical factor influencing reaction rate, yield, and selectivity. Different catalyst systems have been developed, each with specific advantages.
-
Acid Catalysis: Strong acids like sulfuric acid or phosphoric acid can be used.[4] They facilitate both the condensation and the dehydration steps. However, these catalysts can be corrosive and lead to challenging separations and waste disposal issues.
-
Base Catalysis: Strong bases, particularly sodium hydroxide (NaOH), are commonly employed.[8][9] They are effective at promoting the initial aldol addition. The subsequent dehydration often occurs thermally or upon treatment with a concentrated base during workup.[3]
-
Heterogeneous Catalysis (Zeolites): A significant advancement involves the use of solid-acid catalysts, particularly modified zeolites (e.g., ZSM-5, X, Y).[2][10] These catalysts offer numerous advantages for vapor-phase reactions, including high selectivity, non-corrosive nature, and the ability to be regenerated and reused, making the process more eco-friendly.[2][10] Modifying zeolites with alkali or alkaline earth metals can further tune their activity and selectivity.[10]
Comparative Data on Catalytic Systems
| Catalyst System | Phase | Temperature (°C) | Molar Ratio (Picoline:Formaldehyde) | Conversion of 2-Picoline (%) | Selectivity for 2-VP (%) | Reference |
| 3 wt% Cs-ZSM-5 | Vapor | 300 | 1:2 | 40.7 | 92.1 | [2] |
| 3 wt% Rb-ZSM-5 | Vapor | 300 | 1:2 | 61.0 | 86.1 | [2] |
| 3 wt% K-ZSM-5 | Vapor | 300 | 1:2 | 65.7 | 81.1 | [2] |
| ZrO₂ | Vapor | N/A | N/A | 35.8 | 70.8 | [2] |
| Strong Acid | Liquid | 160 - 240 | 2.5:1 | High Yield Claimed | High Yield Claimed | [4] |
| Sodium Hydroxide | Liquid | 130 - 160 | 1:0.03 (wt ratio) | High Yield Claimed | >98.5% Purity | [8][9] |
Detailed Experimental Protocol (One-Step, Base-Catalyzed)
This protocol describes a laboratory-scale, one-step synthesis adapted from established methodologies.[8][9] Extreme caution must be exercised as all reactants and the product are hazardous.
Materials and Equipment
-
Reagents: 2-Picoline (≥99%), Formaldehyde (37% solution in water), Sodium Hydroxide (pellets), 4-tert-Butylcatechol (polymerization inhibitor).
-
Equipment: High-pressure autoclave/reactor with mechanical stirring and temperature control, distillation apparatus (fractional distillation column, condenser, receiving flasks), separatory funnel, ice bath, vacuum source.
Safety Precautions
-
Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat at all times.[11]
-
Hazardous Chemicals:
-
2-Picoline: Flammable and irritating to skin, eyes, and the respiratory system.[11]
-
Formaldehyde: Toxic and a known carcinogen.
-
This compound: Toxic if swallowed, in contact with skin, or inhaled. Causes severe skin burns and eye damage. Flammable liquid and vapor.[1][12][13]
-
Sodium Hydroxide: Corrosive.
-
-
Emergency: Ensure an eyewash station and safety shower are immediately accessible.[14]
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Charging the Reactor: In a high-pressure autoclave, charge 2-picoline and a 37% formaldehyde solution. A typical weight ratio is approximately 1 part 2-picoline to 0.03 parts 37% formaldehyde solution.[8][9]
-
Initial Reaction (Condensation): Seal the reactor and begin stirring. Gradually heat the mixture to 130-160°C. The pressure will rise; maintain it at approximately 0.5 MPa.[8][9] Hold under these conditions for 1 hour to form the 2-(2-hydroxyethyl)pyridine intermediate.
-
Dehydration and Workup: After cooling and safely venting the reactor, transfer the reaction mixture to a round-bottom flask equipped for distillation. Add a concentrated sodium hydroxide solution (e.g., 50% NaOH) to the mixture.[3] Gently heat the mixture to reflux (approx. 90-100°C) for several hours to drive the dehydration.[8]
-
Initial Separation: After cooling, transfer the mixture to a separatory funnel. The organic layer containing the crude this compound will separate from the aqueous layer. Discard the aqueous layer.
-
Washing: Wash the organic layer with a fresh portion of concentrated NaOH solution to remove any remaining acidic impurities and water.[8] Separate the layers.
-
Purification (Fractional Distillation):
-
Add a small amount of a polymerization inhibitor, such as 4-tert-butylcatechol, to the crude organic product.[1][3] This is critical to prevent polymerization during heating.
-
Set up for fractional distillation under reduced pressure. This is necessary because this compound has a relatively high boiling point (159°C at atmospheric pressure) and can polymerize upon prolonged heating.[3][7]
-
Carefully collect the fraction boiling at approximately 60-70°C under a vacuum of 8-10 kPa.[3] The exact boiling point will depend on the pressure.
-
Monitor the purity of the collected fractions using gas chromatography (GC). Combine fractions with a purity of >98.5%.
-
-
Storage: Store the purified this compound in a tightly sealed container in a freezer or refrigerator, with an inhibitor, to prevent polymerization.[1][12]
Conclusion
The is a well-established yet nuanced process where the choice of methodology and catalyst system dictates efficiency, safety, and environmental impact. While traditional one-pot, base-catalyzed liquid-phase reactions remain viable, the development of heterogeneous zeolite catalysts for vapor-phase synthesis represents a significant step towards a more sustainable and industrially scalable process. For researchers and professionals in drug development, a thorough understanding of the reaction mechanism, the influence of process parameters, and stringent adherence to safety protocols are essential for the successful and safe synthesis of this versatile chemical building block.
References
-
This compound - Wikipedia. Wikipedia. [Link]
-
This compound | C7H7N | CID 7521. PubChem, National Institutes of Health. [Link]
-
Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. MDPI. [Link]
- Method for purifying high molecular weight vinylpyridine/styrene polymers
- Method for preparing this compound.
-
An Improved Process For The Preparation Of Vinylpyridine From Corresponding Picoline Over Modified Zeolite Catalyst In Vapour Phase. Quick Company. [Link]
- Process for the preparation of vinylpyridine from picoline over modified zeolites.
-
Multigram synthesis of this compound using bio-renewable 2-methyl tetrahydrofuran solvent. Taylor & Francis Online. [Link]
-
Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. [Link]
- Method for synthesizing and preparing 2-vinyl pyridine.
- Method for synthesizing and preparing 2-vinyl pyridine.
-
Multigram synthesis of this compound using bio-renewable 2-methyl tetrahydrofuran solvent. Taylor & Francis Online. [Link]
- Process for large-scale preparation of 2-vinyl pyridine.
-
Safe Handling and Storage of 2-Picoline: A Manufacturer's Perspective. Ningbo Inno Pharmchem Co., Ltd. [Link]
- High yield synthesis of pyridine and/or alkylpyridine(s) via condensation of ternary mixtures of aldehydes and/or ketones with ammonia.
-
Aldol condensation (video). Khan Academy. [Link]
-
The kinetics of the polymerization of 2-vinyl pyridine. Transactions of the Faraday Society, RSC Publishing. [Link]
-
Preparation and thermal characterization of poly(this compound) copolymers coordinated to Cr nanoparticles. ResearchGate. [Link]
-
Asymmetric Aldol Reaction with Formaldehyde: a Challenging Process. PubMed. [Link]
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
CHEM 2212L Experiment 9 - The Aldol Condensation. YouTube. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites - Google Patents [patents.google.com]
- 3. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. CN104016905A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. Khan Academy [khanacademy.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents [patents.google.com]
- 9. Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. " An Improved Process For The Preparation Of Vinylpyridine From [quickcompany.in]
- 11. nbinno.com [nbinno.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. fishersci.com [fishersci.com]
The Duality of the Vinyl Group in 2-Vinylpyridine: A Technical Guide to its Versatile Reactivity
Foreword
In the landscape of heterocyclic chemistry and polymer science, 2-vinylpyridine (2VP) stands out as a monomer of significant interest. Its unique molecular architecture, featuring a vinyl group directly attached to a pyridine ring at the 2-position, imparts a fascinating duality to its reactivity. This guide is intended for researchers, scientists, and professionals in drug development and materials science, providing an in-depth exploration of the electronic factors governing the reactivity of the vinyl group in 2VP and its subsequent application in transformative chemical reactions. We will delve into the mechanistic underpinnings of its polymerization and its participation in Michael addition reactions, offering not just theoretical knowledge but also practical, field-proven insights and detailed experimental protocols.
Electronic and Structural Underpinnings of Reactivity
The reactivity of the vinyl group in this compound is intrinsically linked to the electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an inductive electron-withdrawing effect across the sigma bond framework. Furthermore, the nitrogen lone pair does not participate in the aromatic system, and the nitrogen atom's sp² hybridization contributes to the overall electron-deficient nature of the ring. This electron-withdrawing character is transmitted to the vinyl substituent, polarizing the carbon-carbon double bond. The β-carbon of the vinyl group becomes electron-deficient and, consequently, highly susceptible to nucleophilic attack. This electronic feature is the cornerstone of 2VP's reactivity profile.
Caption: Electronic influence of the pyridine ring on the vinyl group in this compound.
Polymerization of this compound: From Conventional to Controlled Architectures
The vinyl group of this compound readily undergoes polymerization through various mechanisms, a property that has been extensively harnessed to create a wide array of functional polymers.[1] The choice of polymerization technique dictates the architecture, molecular weight distribution, and properties of the resulting polymer.
Radical Polymerization
Conventional free-radical polymerization of 2VP can be initiated using standard radical initiators like 2,2'-azobisisobutyronitrile (AIBN). The polymerization kinetics have been studied, and the termination is reported to occur primarily through the combination of growing polymer chains.[2] While straightforward, this method offers limited control over the polymer's molecular weight and dispersity, typically yielding polymers with a broad molecular weight distribution.
Caption: General mechanism of free-radical polymerization of this compound.
Anionic Polymerization
Anionic polymerization of 2VP offers a pathway to well-defined polymers with narrow molecular weight distributions. This "living" polymerization technique is highly sensitive to impurities and requires stringent experimental conditions, including the absence of moisture, oxygen, and carbon dioxide.[3] The stereochemistry of the resulting polymer can be influenced by the choice of counter-ion and solvent, which affect the geometry of the propagating carbanion.[4]
Controlled Radical Polymerization (CRP)
Controlled radical polymerization techniques have emerged as powerful tools for the synthesis of well-defined polymers with complex architectures under less stringent conditions than anionic polymerization. For this compound, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly advantageous.[3][5] The coordinating nitrogen atom of the pyridine ring can interfere with metal-based CRP methods like Atom Transfer Radical Polymerization (ATRP).[3]
Comparison of CRP Methods for this compound Polymerization
| Feature | RAFT (Reversible Addition-Fragmentation chain Transfer) | ATRP (Atom Transfer Radical Polymerization) | NMP (Nitroxide-Mediated Polymerization) |
| Mechanism | Chain transfer using a thiocarbonylthio compound. | Reversible activation/deactivation of dormant species by a transition metal complex. | Reversible trapping of growing radical chains by a stable nitroxide radical. |
| Advantages for 2VP | High tolerance to functional groups, including the pyridine nitrogen. Versatile for a wide range of monomers.[5][6] | Can produce well-defined polymers. | Metal-free system. |
| Challenges for 2VP | Requires careful selection of the RAFT agent. | The pyridine nitrogen can coordinate with the metal catalyst, leading to catalyst deactivation.[3] | Generally requires higher temperatures and is less versatile for some monomers. |
Experimental Protocol: RAFT Polymerization of this compound
This protocol provides a general procedure for the RAFT polymerization of this compound to synthesize a well-defined homopolymer.
1. Materials:
-
This compound (2VP), inhibitor removed
-
RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate, CPDB)
-
Radical initiator (e.g., 2,2'-azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., N,N-dimethylformamide, DMF)
-
Nitrogen or Argon gas for inert atmosphere
2. Monomer Purification:
-
To remove the inhibitor (typically 4-tert-butylcatechol), pass the this compound through a column of basic alumina.[3]
-
For stringent requirements, subsequent vacuum distillation from calcium hydride can be performed.[3] Store the purified monomer under an inert atmosphere at low temperatures.
3. Polymerization Procedure:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (CPDB), the initiator (AIBN), and the solvent (DMF).
-
Add the purified this compound to the flask. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and polymerization rate. A typical ratio might be [2VP]:[CPDB]:[AIBN] = 200:1:0.2.
-
Seal the flask and subject it to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C).
-
Allow the polymerization to proceed for the desired time. Monitor the conversion by taking aliquots and analyzing them via ¹H NMR or gas chromatography.
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., hexane or diethyl ether).
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Caption: General mechanism of Michael addition to this compound.
Aza-Michael Addition (N-Nucleophiles)
Primary and secondary amines readily add to this compound in an aza-Michael reaction. [7]This reaction is often catalyzed by acids or bases, or can proceed under solvent-free conditions. The resulting 2-(2-aminoethyl)pyridine derivatives are valuable building blocks in medicinal chemistry and coordination chemistry. The reaction can sometimes lead to double addition products, where the initial product acts as a nucleophile and reacts with another molecule of this compound. [8]
Thia-Michael Addition (S-Nucleophiles)
Thiols are excellent nucleophiles for the Michael addition to this compound. The thia-Michael reaction is typically fast and efficient, often proceeding under mild, base-catalyzed conditions. [9]The resulting thioether products are of interest in various applications, including the synthesis of ligands and materials with specific optical or electronic properties.
O-Nucleophiles and C-Nucleophiles
Alkoxides, such as methoxide, can also add to this compound. For instance, the addition of methanol yields 2-(2-methoxyethyl)pyridine, a compound with applications as a veterinary anthelmintic. [1]Carbon nucleophiles, such as enolates and organometallic reagents, can also participate in Michael additions with this compound, although these reactions may require more specific conditions to achieve high yields. [10][11] Experimental Protocol: Aza-Michael Addition of Piperidine to this compound
This protocol describes a straightforward procedure for the aza-Michael addition of a secondary amine to this compound.
1. Materials:
-
This compound, purified
-
Piperidine
-
Ethanol (optional, as solvent)
-
Glacial acetic acid (optional, as catalyst)
2. Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 equivalent) and piperidine (1.1 equivalents). The reaction can be run neat or in a solvent like ethanol.
-
If catalysis is desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., in ethanol) for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent (if used) under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Copolymerization of this compound
This compound can be copolymerized with a variety of other vinyl monomers to produce copolymers with tailored properties. The reactivity ratios (r₁ and r₂) of the comonomers determine the composition and sequence distribution of the resulting copolymer.
Reactivity Ratios of this compound (M₁) with Common Monomers (M₂)
| Comonomer (M₂) | r₁ (2VP) | r₂ | Polymerization Conditions | Reference |
| Styrene | 1.14 | 0.54 | 60 °C, bulk | [12] |
| Methyl Methacrylate | 0.28 | 0.45 | 60 °C, bulk | [12] |
| 2-Diethylaminoethyl methacrylate (DEAEMA) | 0.23 | 0.85 | 70 °C, DMF | [13] |
| Di(ethylene glycol) methyl ether methacrylate (DEGMA) | 0.35 | 0.89 | 70 °C, DMF | [13] |
Practical Considerations: Handling, Storage, and Purification
This compound is a flammable, toxic, and corrosive liquid that requires careful handling. [14][15][16][17]It is also prone to polymerization, especially when exposed to light, heat, or in the absence of an inhibitor. [1][18]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [14][16][19]* Storage: Store this compound in a cool, dark, and dry place, away from heat and ignition sources. [15][17]It is typically supplied with an inhibitor like 4-tert-butylcatechol to prevent premature polymerization. [1][18]For long-term storage, refrigeration is recommended. [1]* Purification: As mentioned earlier, the polymerization inhibitor must be removed before use in most polymerization reactions. This is typically achieved by passing the monomer through a column of basic alumina. [3]For high-purity requirements, vacuum distillation can be performed. [1][18]
Applications in Drug Development and Materials Science
The versatile reactivity of this compound makes it a valuable monomer and intermediate in several fields.
-
Drug Development: The functionalized pyridine derivatives synthesized via Michael additions serve as key intermediates in the preparation of various pharmaceuticals. [1][20]* Materials Science: Poly(this compound) and its copolymers are used in a wide range of applications, including as components of block copolymers for self-assembly into nanostructures, as stimuli-responsive materials, in coatings and adhesives, and as ligands for metal nanoparticles.
Conclusion
The reactivity of the vinyl group in this compound is a testament to the profound influence of electronic effects in organic chemistry. The electron-withdrawing nature of the pyridine ring activates the vinyl group towards both polymerization and nucleophilic attack, making this compound a remarkably versatile building block. A thorough understanding of its reactivity, coupled with the appropriate choice of reaction conditions and techniques, empowers chemists to design and synthesize a vast array of functional molecules and materials with tailored properties for a multitude of applications.
References
-
Ghasemi, H., & Kowsari, E. (n.d.). Aza-Michael-type addition of amines to this compound and 4-vinylpyridine catalyzed by anion-exchanged supported ionic liquids. ResearchGate. Retrieved from [Link]
- This compound, stabilized Safety Data Sheet. (2025, December 19). Acros Organics.
- Bengough, W. I., & Henderson, W. (1965). The Kinetics of the Polymerization of 2-Vinyl Pyridine. Transactions of the Faraday Society, 61, 141-147.
-
This compound. (n.d.). In Wikipedia. Retrieved from [Link]
- SAFETY DATA SHEET: this compound. (2025, July 1).
- Hogen-Esch, T. E., Jin, Q., & Dimov, D. (1995). Stereochemical control in anionic polymerization of this compound and related vinyl monomers. Journal of Physical Organic Chemistry, 8(4), 222-230.
-
Chemical Engineering 160/260 Polymer Science and Engineering Lecture 8. (2001, February 2). Retrieved from [Link]
- Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Tre
- Stentzel, M. R., & Klumpp, D. A. (2021). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. NIH Public Access, 2021, 1-18.
- Radical copolymerization of 2-vinyl pyridine with functional methacrylates: Monomer reactivity ratios and thermal properties. (2013). Trade Science Inc.
- Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone)
- Sakamoto, T., et al. (n.d.).
- Method for purifying high molecular weight vinylpyridine/styrene polymers
- Bengough, W. I., & Henderson, W. (1965). The kinetics of the polymerization of 2-vinyl pyridine. Transactions of the Faraday Society, 61, 141.
- Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone)
- Stentzel, M. R., & Klumpp, D. A. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.
- Radical copolymerization of 2-vinyl pyridine and oligo(ethylene glycol) methyl ether methacrylates: Monomer reactivity ratios and thermal properties. (2011, April). European Polymer Journal, 47(4), 762-771.
- Lee, C. L., Smid, J., & Szwarc, M. (1963). Kinetics of anionic polymerization and copolymerization of vinyl pyridines. The penultimate effects. Transactions of the Faraday Society, 59, 1192.
- 2-Methoxy-3-methyl-5-vinylpyridine. (n.d.). Benchchem.
- Lowe, A. B., & McCormick, C. L. (2002). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 35(19), 7178-7183.
- The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (n.d.). RACO.
- Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. (n.d.). Who we serve.
- Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818.
- Stentzel, M. R., & Klumpp, D. A. (n.d.). Electrophilic Reactions of 2- and 4-Vinylpyridines.
- Ogryzlo, E. A. (n.d.).
- Poly(methacrylic acid-ran-2-vinylpyridine)
- This compound 100-69-6 wiki. (n.d.). Guidechem.
- Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022, October 21). MDPI.
- Alkayal, H. (2021). Applications of the Aza-Michael Reaction in Flow Chemistry for the Synthesis of API.
- Probing the mechanism of thermally driven thiol-Michael dynamic covalent chemistry. (n.d.).
- Truong, N. P., et al. (n.d.).
- A comparison of RAFT and ATRP methods for controlled radical polymeriz
- Method for preparing this compound. (n.d.).
- Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. (n.d.). New Journal of Chemistry (RSC Publishing).
- Thiol-Michael addition reaction involving a vinyl-sulfone group. (n.d.).
- Commonly utilized vinyl groups in thiol-Michael addition reactions. (n.d.).
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The kinetics of the polymerization of 2-vinyl pyridine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. raco.cat [raco.cat]
- 9. Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. web.stanford.edu [web.stanford.edu]
- 13. hakon-art.com [hakon-art.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 18. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 19. echemi.com [echemi.com]
- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Navigating the Hazards of 2-Vinylpyridine: A Technical Guide to Safe Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Vinylpyridine, a colorless to light yellow liquid with a pungent odor, is a valuable building block in the synthesis of a wide range of materials, from polymers and elastomers to pharmaceuticals and agricultural chemicals.[1][2][3] Its unique chemical structure, featuring a vinyl group attached to a pyridine ring, allows for versatile reactivity. However, this same reactivity presents significant health and safety challenges that demand a thorough understanding and meticulous handling protocols. This in-depth technical guide provides a comprehensive overview of the hazards associated with this compound and outlines the necessary precautions to ensure the safety of laboratory and manufacturing personnel.
Hazard Identification and Risk Assessment
A foundational aspect of safely handling any chemical is a comprehensive understanding of its intrinsic hazards. This compound is classified as a flammable liquid and is toxic if it comes into contact with the skin, is swallowed, or is inhaled.[1][3][4] It is also corrosive, capable of causing severe skin burns and serious eye damage.[1][3][4]
Physicochemical Properties and Reactivity
Understanding the physicochemical properties of this compound is crucial for anticipating its behavior under various laboratory conditions.
| Property | Value | Source |
| Boiling Point | 159-161.7 °C | [2][3][5] |
| Flash Point | 42-50 °C | [5][6] |
| Vapor Pressure | 25.3 hPa at 20 °C | [6] |
| Solubility | Very soluble in alcohol, ether, and acetone. | [5][6] |
| Auto-ignition Temperature | 440-456 °C | [6][7] |
A significant and dangerous characteristic of this compound is its propensity to undergo violent polymerization.[6][8] This reaction is exothermic and can be initiated by heat, light, contact with peroxides, or other contaminants.[6][9] If polymerization occurs in a sealed container, the resulting pressure increase can lead to a violent rupture.[6][9] The substance may also decompose explosively upon shock, friction, or concussion.[6][8]
Decomposition of this compound under heat, such as in a fire, produces toxic fumes, including dangerous cyanide and nitrogen oxides.[5][6][8] It reacts violently with strong oxidants and strong acids.[6][8]
Toxicological Profile
Exposure to this compound can lead to a range of adverse health effects, from immediate irritation to long-term sensitization. The substance can be absorbed into the body through inhalation of its vapor, skin contact, and ingestion.[8]
-
Acute Toxicity: this compound is harmful if swallowed and toxic in contact with the skin.[1][10] Oral LD50 in rats is between >50 and <300 mg/kg body weight.[2]
-
Skin and Eye Irritation: It is a corrosive material that can cause severe skin burns and serious eye damage.[1][2][3][4] Undiluted this compound has been shown to cause severe eye irritation and skin corrosion in animal studies.[2] The substance may also cause delayed burns to the skin.[6][8]
-
Respiratory Irritation: Inhalation of vapors can cause irritation to the nose, throat, and respiratory tract, leading to symptoms such as coughing and sore throat.[2][5][8]
-
Skin Sensitization: Repeated or prolonged contact with this compound may cause an allergic skin reaction.[1][2][3][6][8]
-
Systemic Effects: Human exposure has been associated with headache, nausea, nervousness, and anorexia.[2][5]
Engineering and Administrative Controls: The First Line of Defense
The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk. Personal protective equipment (PPE) should be considered the last line of defense.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][11] Local exhaust ventilation should be used to capture vapors at the source.[3][12]
-
Explosion-Proof Equipment: Due to its flammability and low flash point, all electrical equipment (stirrers, hot plates, refrigerators) used in the vicinity of this compound must be explosion-proof.[1][6] Use only non-sparking tools.[1][6]
-
Closed Systems: For operations above 32°C, a closed system is recommended to prevent the release of flammable vapors.[6][8]
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1][12]
Administrative Controls
-
Restricted Access: Designate specific areas for the handling and storage of this compound and restrict access to authorized personnel only.
-
Training: All personnel handling this chemical must receive comprehensive training on its hazards, safe handling procedures, emergency protocols, and the proper use of PPE.[12][13]
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[4][10] Wash hands thoroughly after handling and before breaks.[4][10] Do not eat, drink, or smoke in areas where this compound is handled.[1][3]
Personal Protective Equipment (PPE): Essential Barrier Protection
When engineering and administrative controls cannot eliminate all risks, appropriate PPE is mandatory.
-
Eye and Face Protection: Wear tightly fitting safety goggles in combination with a face shield (minimum 8-inch).[4][10]
-
Skin Protection:
-
Gloves: Use chemical-resistant gloves that have been tested and approved under appropriate government standards. Inspect gloves for any signs of degradation before use.[6][14][15]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn.[7] For larger quantities or in situations with a high risk of splashing, a chemical protection suit is recommended.[6][8]
-
-
Respiratory Protection: If ventilation is inadequate or for emergency situations, use a full-face respirator with appropriate cartridges (e.g., multi-purpose combination (US) or type ABEK (EN 14387)).[4][14]
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to preventing accidents and exposures.
Handling
-
Avoid Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[1][4][6][10] Implement measures to prevent the buildup of electrostatic charge.[4][10]
-
Inert Atmosphere: For reactions sensitive to air or to prevent peroxide formation, consider handling under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Stabilization: this compound is typically supplied with an inhibitor to prevent polymerization.[6] Store only if stabilized.[6][8] Monitor the inhibitor concentration, especially for older containers or those that have been opened multiple times.
Storage
-
Fireproof Storage: Store in a fireproof, well-ventilated area.[6][8]
-
Segregation: Keep separated from strong oxidants, strong acids, and foodstuffs.[6][8]
-
Container Integrity: Keep containers tightly closed and in an upright position to prevent leakage.[4][10]
-
Light and Temperature: Store in the dark and in a cool place.[4][6][8] Some sources recommend storage in a freezer to maintain product quality.[1]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate harm.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[4][10][14]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap. Seek immediate medical attention.[4][6][10][14]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.[4][10][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4][8][10]
Spill and Leak Response
The following diagram outlines the general workflow for responding to a this compound spill.
Sources
- 1. fishersci.com [fishersci.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
- 8. ICSC 1232 - this compound [inchem.org]
- 9. VINYLPYRIDINES, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. nj.gov [nj.gov]
- 13. nj.gov [nj.gov]
- 14. capotchem.cn [capotchem.cn]
- 15. assets.thermofisher.com [assets.thermofisher.com]
spectroscopic data of 2-vinylpyridine (NMR, IR, UV-Vis)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Vinylpyridine
Introduction
This compound is a heterocyclic organic compound that serves as a crucial monomer in the synthesis of various polymers.[1] Its structure, featuring a vinyl group attached to a pyridine ring, imparts unique chemical properties that are exploited in applications ranging from tire-cord binders to acrylic fibers and specialized polymer coatings.[1] A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the development of new materials.
Spectroscopic techniques provide a powerful, non-destructive means to elucidate the structural details of molecules like this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each probe different aspects of the molecule's constitution, offering complementary data that, when combined, provide an unambiguous structural confirmation. This guide offers an in-depth analysis of the NMR, IR, and UV-Vis spectroscopic data for this compound, grounded in the principles of each technique and supported by detailed experimental protocols.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the carbon-hydrogen framework.
Expertise & Experience: The Causality of Chemical Shifts and Coupling
In this compound, the protons and carbons exist in distinct chemical environments, leading to a well-resolved spectrum.
-
¹H NMR: The electron-withdrawing nitrogen atom in the pyridine ring deshields the adjacent protons, causing them to resonate at a higher chemical shift (downfield) compared to typical aromatic protons. The proton at the C6 position is particularly deshielded. The vinyl group protons exhibit a characteristic splitting pattern due to geminal, cis, and trans couplings, appearing further upfield than the ring protons.
-
¹³C NMR: Similarly, the carbon atoms of the pyridine ring are deshielded by the nitrogen atom. The vinyl carbons can be distinguished from the aromatic carbons, with the carbon directly attached to the ring appearing at a different chemical shift than the terminal methylene carbon.
Trustworthiness: A Self-Validating Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
Step-by-Step Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid a large interfering solvent signal.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is tuned and the magnetic field is locked to the deuterium signal of the solvent.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Set a wider spectral width (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction to obtain the final spectrum.
Caption: Standard workflow for NMR spectroscopy.
Authoritative Grounding: ¹H and ¹³C NMR Data
The following data represents typical values obtained for this compound.
Table 1: ¹H NMR Data for this compound [2][3]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H6 | ~8.50 | d | J = ~4.8 |
| H4 | ~7.50 | td | J = ~7.8, 1.9 |
| H3 | ~7.20 | d | J = ~7.8 |
| H5 | ~7.05 | ddd | J = ~7.5, 4.8, 1.0 |
| H (vinyl, CH) | ~6.75 | dd | J = 17.4, 10.8 |
| H (vinyl, trans-CH₂) | ~6.20 | dd | J = 17.4, 1.7 |
| H (vinyl, cis-CH₂) | ~5.40 | dd | J = 10.8, 1.7 |
Table 2: ¹³C NMR Data for this compound [4][5]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 | ~155.8 |
| C6 | ~149.5 |
| C4 | ~136.5 |
| C (vinyl, CH) | ~136.4 |
| C5 | ~122.0 |
| C3 | ~120.8 |
| C (vinyl, CH₂) | ~116.5 |
Data Interpretation: The ¹H NMR spectrum clearly distinguishes between the four unique protons on the pyridine ring and the three protons of the vinyl group.[3] The proton at C6 is the most downfield due to its proximity to the nitrogen. The vinyl protons show a classic AMX splitting pattern, with large trans (~17.4 Hz) and cis (~10.8 Hz) coupling constants, confirming their relative stereochemistry. The ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule, confirming the overall carbon framework.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its vibrational modes. It is an excellent tool for identifying the functional groups present in a sample.
Expertise & Experience: The Causality of Molecular Vibrations
The structure of this compound gives rise to several characteristic IR absorptions:
-
Aromatic C-H Stretch: The C-H bonds on the pyridine ring will stretch at frequencies slightly above 3000 cm⁻¹.
-
Vinylic C-H Stretch: The C-H bonds on the vinyl group also stretch in this region.
-
C=C and C=N Stretching: The double bonds within the pyridine ring and the vinyl group absorb in the 1400-1650 cm⁻¹ region. These are often strong and sharp, providing a clear fingerprint for the unsaturated system.
-
C-H Bending: Out-of-plane C-H bending vibrations in the 700-1000 cm⁻¹ region can be diagnostic for the substitution pattern on the aromatic ring and the vinyl group.
Trustworthiness: A Self-Validating Protocol for IR Data Acquisition
Step-by-Step Experimental Protocol (ATR Method):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal to subtract any atmospheric (CO₂, H₂O) or residue signals.
-
Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.
-
Scanning: Initiate the scan. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.
Caption: Workflow for ATR-IR spectroscopy.
Authoritative Grounding: IR Absorption Data
Table 3: Key IR Absorption Bands for this compound [6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic & Vinylic C-H Stretch |
| ~1640 | Medium | Vinylic C=C Stretch |
| ~1590, 1565, 1475, 1430 | Strong | Pyridine Ring C=C and C=N Stretching |
| ~990, 925 | Strong | Vinylic C-H Out-of-Plane Bending |
| ~750 | Strong | Aromatic C-H Out-of-Plane Bending |
Data Interpretation: The spectrum confirms the presence of both the pyridine ring and the vinyl group. The strong absorptions in the 1430-1590 cm⁻¹ range are characteristic of the pyridine ring's stretching vibrations.[6] The presence of the vinyl group is unequivocally confirmed by the C=C stretch around 1640 cm⁻¹ and the strong out-of-plane C-H bending bands near 990 and 925 cm⁻¹.[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as this compound.
Expertise & Experience: The Causality of Electronic Transitions
The conjugation between the π-electron system of the pyridine ring and the vinyl group lowers the energy required for electronic transitions. This results in absorption of UV light. The expected transitions for this compound are π → π* transitions, which are typically intense, and potentially weaker n → π* transitions associated with the non-bonding electrons on the nitrogen atom. The solvent can influence the position of these absorption maxima (λ_max).
Trustworthiness: A Self-Validating Protocol for UV-Vis Data Acquisition
Step-by-Step Experimental Protocol:
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or hexane.
-
Solution Preparation: Prepare a dilute stock solution of this compound with a known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2-1.0 AU).
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Blanking: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument and subtract the solvent's absorbance.
-
Sample Measurement: Rinse the cuvette with the dilute this compound solution, then fill it and place it in the sample holder.
-
Spectrum Acquisition: Scan the desired wavelength range (e.g., 200-400 nm) to record the absorption spectrum and identify the wavelengths of maximum absorbance (λ_max).
Caption: Workflow for UV-Vis spectroscopy.
Authoritative Grounding: UV-Vis Absorption Data
Table 4: UV-Vis Absorption Maxima for this compound [8]
| λ_max (nm) | Solvent | Assignment (Electronic Transition) |
| ~238 | Alcohol | π → π |
| ~282 | Alcohol | π → π |
Data Interpretation: The UV-Vis spectrum of this compound typically shows two main absorption bands.[8] These bands are attributed to π → π* transitions within the conjugated system formed by the pyridine ring and the vinyl substituent. The presence of these strong absorptions in the UV region is definitive evidence of this electronic conjugation.
Conclusion
The collective spectroscopic data from NMR, IR, and UV-Vis techniques provides a comprehensive and self-validating structural profile of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework and the distinct chemical environments of each atom. IR spectroscopy confirms the presence of key functional groups, namely the pyridine ring and the vinyl moiety, through their characteristic vibrational modes. Finally, UV-Vis spectroscopy verifies the electronic conjugation between these two groups. Together, these techniques offer an unambiguous confirmation of the molecule's identity and purity, which is essential for its application in research and industry.
References
-
MDPI. Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]
-
Chegg.com. Solved 1. Above is 1H NMR spectrum of 2-vinyl pyridine. [Link]
-
PubChem - NIH. This compound | C7H7N | CID 7521. [Link]
-
SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]
-
Wikipedia. This compound. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound(100-69-6) 1H NMR [m.chemicalbook.com]
- 3. chegg.com [chegg.com]
- 4. This compound(100-69-6) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid [mdpi.com]
- 7. This compound(100-69-6) IR Spectrum [m.chemicalbook.com]
- 8. This compound | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity 2-Vinylpyridine for Research and Drug Development
For researchers, scientists, and drug development professionals, the procurement of high-purity reagents is a cornerstone of experimental success and product integrity. 2-Vinylpyridine (CAS 100-69-6), a versatile monomer and key pharmaceutical intermediate, is no exception.[1][2] Its utility in the synthesis of specialized polymers and active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its commercial availability, purity specifications, and proper handling.[2][3] This guide provides an in-depth technical overview of commercial suppliers, quality control methodologies, and best practices for working with high-purity this compound.
The Critical Role of Purity in this compound Applications
This compound, also known as 2-ethenylpyridine, is an organic compound featuring a vinyl group attached to a pyridine ring.[3][4] This structure imparts a high degree of reactivity, making it a valuable building block in polymerization reactions and pharmaceutical synthesis.[2][4] However, the very reactivity that makes it useful also makes it susceptible to unwanted side reactions and degradation if impurities are present.
In polymerization, the purity of the this compound monomer directly influences the quality and performance of the resulting polymer.[5] Impurities can act as chain-transfer agents or terminators, leading to polymers with lower molecular weights, broader polydispersity, and altered physical properties.[5] For instance, in the production of vinyl pyridine modified latex, a critical binder in the tire industry, consistent monomer purity is essential for ensuring robust adhesion between tire cords and the rubber matrix.[5]
In the realm of drug development, the stakes are even higher. This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[2][6] The presence of impurities can lead to the formation of undesired side products, complicating purification processes and potentially introducing toxic components into the final drug substance. Regulatory bodies rightly impose stringent purity requirements for all raw materials used in API synthesis.
Navigating the Commercial Supplier Landscape
A number of reputable chemical suppliers offer high-purity this compound for research and commercial applications. The choice of supplier often depends on the required purity grade, quantity, available documentation (e.g., Certificate of Analysis), and specific application needs. Below is a comparative overview of prominent suppliers and their typical product specifications.
| Supplier | Product Name/Grade | Purity Specification | Stabilizer | Key Features & Notes |
| Sigma-Aldrich (Merck) | This compound, 97% | ≥97% | 0.1 wt. % p-tert-butylcatechol | A widely used grade for general synthesis and polymer research.[7] |
| TCI America | This compound (stabilized with TBC) | >97.0% (GC) | TBC (p-tert-butylcatechol) | Offers detailed safety and handling information. |
| Santa Cruz Biotechnology | This compound | ≥97% | Not specified, but likely present | Provides a Certificate of Analysis with specific batch purity data (e.g., 99.1% by GC).[1][8] |
| Thermo Fisher Scientific | This compound, 97%, stabilized | ≥96.0% (GC) | 0.1 % tert.-butylcatechol | Available in various quantities suitable for laboratory use.[9] |
| Spectrum Chemical | This compound | Meets or exceeds grade requirements | Not specified | Emphasizes quality and provides scientific documentation.[10] |
| TNJ Chemical | This compound | ≥99.00% | Not specified | A China-based manufacturer offering higher purity grades.[11] |
It is crucial for researchers to request and scrutinize the Certificate of Analysis (CoA) for each batch of this compound. The CoA provides definitive data on the purity, identity, and levels of specific impurities for that particular lot.
Quality Control and Purity Analysis: A Self-Validating System
Ensuring the purity of this compound is a critical step in any research or development workflow. Gas chromatography (GC) is the most common and effective analytical method for this purpose.
Experimental Protocol: Purity Determination of this compound by Gas Chromatography (GC)
Objective: To determine the purity of a this compound sample and identify potential volatile impurities.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane or acetone)
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Appropriate GC column (e.g., a mid-polarity column like a DB-5ms or equivalent)
-
Volumetric flasks and syringes
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 µL of this compound in 1 mL of solvent).
-
Ensure the sample is fully dissolved and homogenous.
-
-
GC Instrument Setup (Example Conditions):
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 300 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/minute to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
Acquire the chromatogram.
-
-
Data Interpretation:
-
The major peak in the chromatogram will correspond to this compound.
-
The purity is calculated as the area of the this compound peak divided by the total area of all peaks, expressed as a percentage.
-
Minor peaks represent impurities. If using a GC-MS system, these impurities can be tentatively identified by comparing their mass spectra to a library database.
-
A typical workflow for the quality control of incoming this compound is illustrated in the diagram below.
Caption: Quality control workflow for incoming this compound.
Common Impurities and Their Impact
The synthesis of this compound typically involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration.[3][6] Potential impurities can arise from this process, including:
-
Unreacted 2-methylpyridine: Can alter the stoichiometry of polymerization reactions.
-
2-(2-hydroxyethyl)pyridine: The intermediate alcohol, which can introduce unwanted functional groups.
-
Polymers of this compound: Formed by premature polymerization, especially if the inhibitor is depleted.
-
Water: Can interfere with certain types of polymerization, such as anionic polymerization.
The choice of a supplier that provides a detailed impurity profile on their CoA is highly advantageous for troubleshooting and ensuring process consistency.
Best Practices for Handling and Storage to Maintain Purity
This compound is sensitive to light, heat, and air, all of which can induce polymerization.[6] Proper handling and storage are therefore paramount to maintaining its purity.
-
Storage: Store in a cool, dark, and well-ventilated area. Refrigeration at -20°C is recommended for long-term storage.[7][12]
-
Inhibitor: Commercial this compound is typically stabilized with an inhibitor like p-tert-butylcatechol (TBC) to prevent polymerization.[7][13] For applications where the inhibitor must be removed, this is typically done by distillation under reduced pressure or by passing the monomer through a column of activated alumina.
-
Inert Atmosphere: For highly sensitive applications, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination.
-
Personal Protective Equipment (PPE): this compound is toxic and a skin and eye irritant. Always handle it in a chemical fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat.[12]
The logical flow for handling and preparing this compound for a sensitive polymerization reaction is outlined below.
Caption: Workflow for preparing this compound for synthesis.
By understanding the supplier landscape, implementing rigorous quality control, and adhering to best practices for handling and storage, researchers and drug development professionals can ensure the high purity of this compound, laying the foundation for reliable and reproducible scientific outcomes.
References
-
Exploring this compound: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]
-
Zibo Zhangdian Oriental Chemistry Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Ottokemi. (n.d.). 2-Vinyl pyridine, 97%. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Ottokemi. (n.d.). 2-Vinyl pyridine, 97%, COA, Certificate of Analysis, 100-69-6, V 1293. Retrieved from [Link]
- Method for synthesizing and preparing 2-vinyl pyridine. (n.d.).
-
Multigram synthesis of this compound using bio-renewable 2-methyl tetrahydrofuran solvent. (n.d.). Retrieved from [Link]
-
Exploring this compound's Role in Advanced Polymer Science. (n.d.). Retrieved from [Link]
- Method for synthesizing and preparing 2-vinyl pyridine. (n.d.).
-
Polymer Source. (n.d.). Polymer Reference Materials-Poly(2-Vinyl Pyridine). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Retrieved from [Link]
-
CORESTA. (2022). Development of an analytical method for nitrogen compounds in mainstream cigarette smoke using GC-MS. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 7. 2-ビニルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 158000050 [thermofisher.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. tnjchem.com [tnjchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 2-Vinyl pyridine, 97% - 100-69-6 - Manufacturers & Suppliers in India [ottokemi.com]
A Technical Guide to the Fundamental Reactions of 2-Vinylpyridine in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The Electronic Nature and Reactivity Profile of 2-Vinylpyridine
The chemical behavior of this compound is a direct consequence of the electronic interplay between the pyridine ring and the vinyl substituent. The nitrogen atom within the pyridine ring exerts a potent electron-withdrawing effect, rendering the β-carbon of the vinyl group electrophilic and thus highly susceptible to nucleophilic attack. This makes this compound an exceptional Michael acceptor.[1][2] Concurrently, the vinyl group can participate in a range of pericyclic reactions and serves as a polymerizable unit. The pyridine nitrogen also functions as a Lewis base, enabling its use as a ligand in metal-catalyzed transformations. A firm grasp of these characteristics is crucial for designing and executing successful synthetic strategies.
Core Reactivity Pillars:
-
Michael Acceptor: The polarized carbon-carbon double bond readily undergoes conjugate addition with a wide spectrum of nucleophiles.[1][2]
-
Dienophile in Cycloadditions: It effectively participates in Diels-Alder reactions with electron-rich dienes.[3]
-
Monomer for Polymerization: The vinyl group facilitates polymerization via anionic, radical, and other mechanisms, yielding functional polymers.[1]
-
Ligand and Substrate in Metal Catalysis: The pyridine nitrogen can coordinate to metal centers, directing C-H activation or other transformations.[4][5]
Michael Addition: A Cornerstone of this compound Chemistry
The Michael addition stands as one of the most fundamental and widely exploited reactions of this compound, offering a robust method for introducing diverse functionalities at the β-position of the ethyl side chain.
Carbon Nucleophiles
Soft carbon nucleophiles, including enolates, organolithium reagents, and nitroalkanes, readily add to this compound, enabling strategic carbon-carbon bond formation.[2][6] While simple organolithium reagents can sometimes lead to dimerization, stabilized carbanions provide clean addition products.[7]
Experimental Protocol: Michael Addition of 2-Tetralone to this compound
This protocol illustrates a typical base-promoted conjugate addition of a ketone enolate.[2]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-tetralone (1.46 g, 10 mmol) in dry tetrahydrofuran (THF, 40 mL).
-
Base Addition: Cool the solution to 0 °C and add a solution of potassium tert-butoxide (1.12 g, 10 mmol) in THF (10 mL) dropwise. Stir for 30 minutes at this temperature.
-
Addition of this compound: Add this compound (1.05 g, 10 mmol) dropwise to the enolate solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Representative Michael Additions with Various Nucleophiles
| Nucleophile | Product | Typical Yield (%) |
| Diethyl Malonate | Diethyl 2-(2-(pyridin-2-yl)ethyl)malonate | >90 |
| Thiophenol | 2-(2-(Phenylthio)ethyl)pyridine | ~93[2] |
| 4-Aminothiophenol | 2-(2-((4-Aminophenyl)thio)ethyl)pyridine | 93[2] |
Heteroatomic Nucleophiles
Nitrogen, oxygen, and sulfur nucleophiles are also excellent partners in Michael additions with this compound.[8] Thiophenols, for instance, often react readily without the need for a catalyst.[2]
Caption: Generalized workflow of a Michael addition to this compound.
Cycloaddition Reactions: Building Molecular Complexity
This compound serves as a competent dienophile in Diels-Alder reactions, enabling the construction of intricate polycyclic systems containing a pyridine moiety.
Diels-Alder Reactions
Due to the electron-withdrawing nature of the pyridine ring, this compound reacts with electron-rich dienes like butadiene and cyclopentadiene at elevated temperatures to yield cyclohexene adducts.[3] Lewis acid catalysis can dramatically improve reaction rates, yields, and selectivity, allowing the reactions to proceed under much milder conditions.[9][10][11]
Caption: Diels-Alder reaction between this compound and 1,3-butadiene.
Polymerization: Crafting Functional Macromolecules
This compound is a key monomer in the synthesis of functional polymers. The pyridine units within the polymer backbone provide sites for quaternization, metal coordination, and pH-responsive behavior.
Anionic Polymerization
Living anionic polymerization, typically initiated with organolithium reagents like sec-butyllithium, is a powerful method for producing poly(this compound) (P2VP) with well-defined molecular weights and low polydispersity.[12][13] This technique requires stringent anhydrous and anaerobic conditions and is often performed at low temperatures (e.g., -78 °C) to prevent side reactions.[12][13][14] The living nature of the polymerization allows for the synthesis of block copolymers by sequential monomer addition.[13]
Controlled Radical Polymerization
Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have emerged as highly versatile methods for the controlled polymerization of vinylpyridines.[15][16] RAFT polymerization is more tolerant of functional groups and reaction conditions compared to anionic methods and provides excellent control over polymer architecture.[15][16]
Metal-Catalyzed Transformations
The ability of the pyridine nitrogen to coordinate to transition metals opens up a vast area of reactivity, particularly in C-H activation.
C-H Activation and Functionalization
Transition metals like iridium and ruthenium can catalyze the activation of C-H bonds in this compound.[4][5] For instance, iridium complexes can promote the activation of the vinylic C-H bond, leading to cyclometalated species that can undergo further reactions like alkene insertion.[4][17] Ruthenium catalysts have been employed for the β-selective alkylation of vinylpyridines with aldehydes and ketones.[18] These methods provide novel pathways for the regioselective functionalization of the pyridine scaffold.
Conclusion
This compound is a cornerstone reagent in organic synthesis, offering a predictable yet diverse reactivity profile. Its participation in Michael additions, cycloadditions, controlled polymerizations, and metal-catalyzed C-H functionalizations allows for the creation of a wide array of valuable molecules and materials. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and creatively apply the chemistry of this compound to solve complex challenges in chemical synthesis and drug development.
References
- Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. Anionic Polymerization of Oxadiazole-Containing this compound by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymers. Macromolecules.
- Elsen, A. M., Schmalz, H., & Agarwal, S. Living Anionic Polymerization in Continuous Flow: Facilitated Synthesis of High-Molecular Weight Poly(this compound) and Polystyrene. ACS Macro Letters.
- Georges, M. K., Veregin, R. P. N., Kazmaier, P. M., & Hamer, G. K. Controlled free-radical polymerization of this compound in the presence of nitroxides. Macromolecules.
- Ghasemi, H., & Kowsari, E. Aza-Michael-type addition of amines to this compound and 4-vinylpyridine catalyzed by anion-exchanged supported ionic liquids. Journal of Molecular Liquids.
- Karra, E., Petrakou, I., & Pitsikalis, M. Radical copolymerization of 2-vinyl pyridine with functional methacrylates: Monomer reactivity ratios and thermal properties. Macromolecules: An Indian Journal.
- Nishiura, M., & Hou, Z. End-Functionalized Polymerization of this compound through Initial C–H Bond Activation of N-Heteroaromatics and Internal Alkynes by Yttrium Ene–Diamido Complexes. Journal of the American Chemical Society.
- Quirk, R. P., & Kim, J. Controlled Anionic Synthesis of Polyisoprene−Poly(this compound) Diblock Copolymers in Hydrocarbon Solution. Macromolecules.
- Esteruelas, M. A., et al. C−H Activation and C−C Coupling Reactions in this compound Cationic Complexes of Iridium. Organometallics.
- Smith, C. R., et al. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Tetrahedron Letters.
- Hogen-Esch, T. E. ANIONIC POLYMERIZATION OF 2-VINYLPYRIDINES: STUDIES OF INTERMEDIATE CARBANIONS AND THEIR ROLE IN THE STEREOCHEMISTRY OF POLYMERI. University of Florida Digital Collections.
- Adams, R. D., et al. Double Carbon−Hydrogen Activation of this compound: Synthesis of Tri- and Pentanuclear Clusters Containing the μ-NC. Organometallics.
- Petkar, D., et al.
- Wikipedia. This compound.
- Doering, W. v. E., & Rhoads, S. J. 2- and 3-Vinylpyridines as Dienophiles in the Diels—Alder Reaction1. Journal of the American Chemical Society.
- McCormick, C. L., & Lowe, A. B.
- Kappe, C. O., & Murphree, S. S. Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. Science of Synthesis.
- Esteruelas, M. A., et al. C−H Activation and C−C Coupling Reactions in this compound Cationic Complexes of Iridium. ACS Figshare.
- Oblak, E. Z., et al. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Chemical Science.
- Smith, C. R., et al. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. NIH Public Access.
- Svatunek, D., et al. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. The Journal of Organic Chemistry.
- Wang, Y., et al. Theoretical investigations of this compound stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands. Dalton Transactions.
- ResearchGate. (A) Overview of vinylpyridine Diels–Alder variants. (B) Relevance of...
- Oblak, E. Z., et al. Vinylazaarenes as Dienophiles in Lewis Acid-Promoted Diels-Alder Reactions.
- Zhang, G., et al. Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N2H4 mediated deoxygenative couplings. Organic & Biomolecular Chemistry.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Item - CâH Activation and CâC Coupling Reactions in this compound Cationic Complexes of Iridium - American Chemical Society - Figshare [acs.figshare.com]
- 18. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Note: Controlled Polymerization of 2-Vinylpyridine via RAFT
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental setup for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 2-vinylpyridine (2VP). RAFT polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[1][2] This is particularly advantageous for vinylpyridine monomers, as their coordinating nitrogen atoms can interfere with other controlled radical polymerization methods like ATRP.[3] This guide will delve into the mechanistic underpinnings of RAFT, detail a robust experimental protocol, and discuss the critical parameters that influence the polymerization of 2VP, providing a foundation for the synthesis of advanced polymer architectures for various applications, including drug delivery and materials science.
Introduction to RAFT Polymerization of this compound
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI).[1][2] The control over the polymerization is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA).[2] The process involves a degenerative transfer mechanism where a dormant polymer chain is activated by a propagating radical, and vice versa, leading to a rapid equilibrium between active and dormant species.[4] This ensures that all polymer chains grow at a similar rate, resulting in a narrow molecular weight distribution.[4]
The polymerization of this compound (2VP) via RAFT is of significant interest due to the unique properties of poly(this compound) (P2VP), including its pH-responsiveness and coordinating ability. RAFT offers a versatile platform for creating well-defined P2VP homopolymers and block copolymers.[1][5][6]
The RAFT Mechanism
The RAFT polymerization process can be broken down into several key steps: initiation, chain transfer, re-initiation, and equilibration.[2]
Caption: The RAFT polymerization mechanism.
Experimental Design and Considerations
The success of a RAFT polymerization of 2VP hinges on the careful selection of several key components and reaction conditions.
Choice of RAFT Agent (CTA)
The choice of the RAFT agent is critical as it dictates the range of monomers that can be effectively polymerized and influences the control over the polymerization. For this compound, dithiobenzoates and trithiocarbonates are commonly employed.
-
Dithiobenzoates: Cumyl dithiobenzoate (CDB) and 2-cyanoprop-2-yl dithiobenzoate (CPDB) have been successfully used for the RAFT polymerization of 2VP.[1][3] These are generally suitable for vinyl monomers.
-
Trithiocarbonates: Carboxylic acid functionalized trithiocarbonates have also been shown to be effective, particularly for creating functional end-groups.[5][6]
The selection of the R and Z groups of the RAFT agent (Z-C(=S)S-R) is crucial. The R group should be a good homolytic leaving group to efficiently re-initiate polymerization, while the Z group modulates the reactivity of the C=S double bond.
Initiator Selection
A conventional radical initiator is required to generate radicals throughout the polymerization.[4] 2,2'-Azobis(isobutyronitrile) (AIBN) is a commonly used thermal initiator for the RAFT polymerization of 2VP.[1][3] The choice of initiator and its concentration relative to the RAFT agent is a key parameter for controlling the polymerization.
Solvent and Monomer Concentration
The RAFT polymerization of 2VP can be performed in bulk (without solvent) or in solution.[1] Common solvents include N,N-dimethylformamide (DMF).[3] The monomer concentration can affect the polymerization kinetics; a decrease in monomer concentration can lead to a slower rate of polymerization.[3] In some studies, a 7 M monomer concentration was found to be optimal.[3]
Molar Ratios of Reactants
The molar ratios of monomer, RAFT agent, and initiator determine the theoretical molecular weight of the polymer and influence the overall control of the polymerization.
| Parameter | Typical Range | Significance |
| [Monomer] : [CTA] | 100:1 to 500:1 | Primarily determines the target degree of polymerization and molecular weight.[1] |
| [CTA] : [Initiator] | 1:0.2 to 5:1 | A higher ratio generally leads to better control and a higher percentage of living chains.[1][3] |
Table 1: Key Molar Ratios in RAFT Polymerization of this compound.
Detailed Experimental Protocol
This protocol outlines a general procedure for the RAFT polymerization of this compound to synthesize a homopolymer.
Materials
-
Monomer: this compound (2VP), inhibitor removed prior to use.
-
RAFT Agent (CTA): 2-cyanoprop-2-yl dithiobenzoate (CPDB) or Cumyl dithiobenzoate (CDB).[1][3]
-
Solvent (optional): N,N-dimethylformamide (DMF), anhydrous.[3]
-
Other: Anhydrous solvents for purification (e.g., hexane), septa-sealed vials, nitrogen or argon source.
Equipment
-
Schlenk line or glovebox for inert atmosphere techniques.
-
Oil bath with a temperature controller and magnetic stirrer.
-
Syringes and needles for transfer of reagents.
-
Standard laboratory glassware.
Step-by-Step Procedure
Caption: Experimental workflow for RAFT polymerization of 2VP.
-
Preparation of the Reaction Mixture : In a dry Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., CPDB), the initiator (e.g., AIBN), and the solvent (e.g., DMF) if applicable.[3]
-
Monomer Addition : Add the desired amount of purified this compound to the flask. The specific amounts will depend on the target molecular weight and the desired molar ratios as outlined in Table 1.
-
Degassing : To remove dissolved oxygen which can terminate the polymerization, subject the reaction mixture to at least three freeze-pump-thaw cycles.[3] After the final thaw, backfill the flask with an inert gas like nitrogen or argon.
-
Polymerization : Place the sealed Schlenk flask in a preheated oil bath set to the desired temperature (e.g., 60-65 °C) and begin stirring.[3][7]
-
Monitoring the Reaction : The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion and by Gel Permeation Chromatography (GPC) to track the evolution of molecular weight and PDI.[1]
-
Termination and Purification : Once the desired conversion is reached, the polymerization can be terminated by rapidly cooling the reaction mixture in an ice bath and exposing it to air. The polymer is then typically purified by precipitation into a non-solvent, such as hexane, followed by filtration and drying under vacuum.[3]
Characterization of Poly(this compound)
The successful synthesis of well-defined P2VP is confirmed through various analytical techniques.
-
Gel Permeation Chromatography (GPC/SEC) : GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[3][5] For a controlled RAFT polymerization, a linear evolution of Mₙ with monomer conversion and a low PDI (typically < 1.3) are expected.[1]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : ¹H NMR is used to confirm the polymer structure and to determine the monomer conversion by comparing the integrals of the monomer vinyl protons with those of the polymer backbone protons.[3][5]
Troubleshooting and Advanced Applications
Common Issues and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High PDI (>1.5) | - Inefficient RAFT agent. - Too much initiator. - Presence of impurities (e.g., oxygen). | - Select a more appropriate RAFT agent. - Decrease the initiator concentration ([CTA]:[I] > 1). - Ensure thorough degassing. |
| Low Monomer Conversion | - Low polymerization temperature. - Insufficient initiator. - Low monomer concentration. | - Increase the reaction temperature. - Increase the initiator concentration. - Increase the monomer concentration.[3] |
| Bimodal GPC Trace | - Inefficient initiation by the R group. - Chain termination reactions. | - Choose a RAFT agent with a more suitable R group. - Lower the polymerization temperature. |
Table 2: Troubleshooting Guide for RAFT Polymerization of this compound.
Synthesis of Block Copolymers
A key advantage of RAFT polymerization is the ability to synthesize block copolymers. The P2VP synthesized with a RAFT end-group can be used as a macro-chain transfer agent (macro-CTA) to polymerize a second monomer, leading to the formation of a diblock copolymer.[1][5] This is achieved by adding the second monomer to the purified P2VP macro-CTA and initiating a new polymerization.[3]
Conclusion
The RAFT polymerization of this compound provides a robust and versatile method for synthesizing well-defined polymers with controlled architectures. By carefully selecting the RAFT agent, initiator, and reaction conditions, researchers can achieve excellent control over molecular weight and polydispersity. This opens up possibilities for the design of advanced materials for a wide range of applications in fields such as drug delivery, nanotechnology, and surface modification.
References
-
Convertine, A. J., Sumerlin, B. S., Thomas, D. B., Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(13), 4679–4681. [Link]
-
Kottou, G., et al. (2022). Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. MDPI. [Link]
-
Convertine, A. J., Sumerlin, B. S., Thomas, D. B., Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules. [Link]
-
Convertine, A. J., Sumerlin, B. S., Thomas, D. B., Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization†. Macromolecules. [Link]
-
Yagci, Y., et al. (2010). Synthesis and characterization of poly(vinyl chloride-graft-2-vinylpyridine) graft copolymers using a novel macroinitiator by reversible addition-fragmentation chain transfer polymerization. ResearchGate. [Link]
-
Boyer, C., et al. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules. [Link]
-
Convertine, A. J., Sumerlin, B. S., Thomas, D. B., Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2-and 4-Vinylpyridine by RAFT Polymerization. Macromolecules. [Link]
-
Theato, P., et al. (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization. RSC Publishing. [Link]
-
Theato, P., et al. (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. Polymer Chemistry. [Link]
-
Zhang, Y., et al. (2008). Synthesis of poly(N-isopropylacrylamide)-b-poly(this compound) block copolymers via RAFT polymerization and micellization behavior in aqueous solution. PubMed. [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Well-defined polyvinylpyridine- block -polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous th ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00074H [pubs.rsc.org]
- 6. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. "Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polyme" by Anthony J. Convertine, Brent S. Sumerlin et al. [scholarsmine.mst.edu]
Synthesis of Poly(2-vinylpyridine) Block Copolymers: A Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of the synthesis, characterization, and application of poly(2-vinylpyridine) (P2VP) block copolymers. These versatile macromolecules have garnered significant attention in materials science and biomedicine due to their unique pH-responsive properties and ability to coordinate with metal ions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of P2VP block copolymers in their work.
Application Notes: The Versatility of P2VP Block Copolymers
Poly(this compound) is a "smart" polymer, meaning it responds to changes in its environment. The pyridine ring in the P2VP block contains a nitrogen atom with a lone pair of electrons, making it a weak base. At low pH (typically below 5), this nitrogen atom becomes protonated, rendering the P2VP block soluble in aqueous solutions.[1][2][3] This pH-dependent solubility is the cornerstone of many of its applications.
Drug Delivery Systems
The amphiphilic nature of P2VP block copolymers, particularly when paired with a hydrophilic block like poly(ethylene glycol) (PEG), makes them excellent candidates for drug delivery vehicles.[4][5] In aqueous solutions at physiological pH (around 7.4), the hydrophobic P2VP block forms the core of a micelle, while the hydrophilic block forms a protective corona.[4] This core can encapsulate hydrophobic drugs, increasing their solubility and stability in the bloodstream.[5]
The true "smartness" of these systems is revealed in the acidic microenvironment of tumors or within the endosomes of cancer cells.[4] The drop in pH triggers the protonation of the P2VP block, leading to the disassembly of the micelle and the targeted release of the encapsulated drug.[4] This targeted release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing side effects on healthy tissues.[4]
Nanomaterial Synthesis and Self-Assembly
The nitrogen atom in the pyridine ring can also coordinate with metal ions, making P2VP block copolymers useful as templates for the synthesis of metal nanoparticles.[6][7] The P2VP domains within a self-assembled block copolymer morphology can selectively sequester metal precursors, leading to the formation of well-defined nanoparticle arrays.[6]
Furthermore, the ability of P2VP block copolymers to self-assemble into various ordered nanostructures (e.g., spheres, cylinders, lamellae) is of great interest for applications in nanotechnology and materials science.[2][8][9] For instance, thin films of P2VP block copolymers can be used to create nanoporous membranes with controlled pore sizes, which have applications in filtration and separation technologies.[10]
Protocols for the Synthesis of P2VP Block Copolymers
The synthesis of well-defined P2VP block copolymers with controlled molecular weights and low dispersity is crucial for their successful application. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), as well as anionic polymerization, are the most common methods employed.[10][11]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile and robust method for synthesizing a wide range of polymers with complex architectures.[8][10] It is particularly well-suited for the polymerization of functional monomers like this compound. The choice of the RAFT agent is critical for achieving good control over the polymerization.
Protocol: Synthesis of Polystyrene-block-poly(this compound) (PS-b-P2VP) via RAFT Polymerization
This two-step protocol first involves the synthesis of a P2VP macro-RAFT agent, which is then chain-extended with styrene.[8][9]
Step 1: Synthesis of P2VP macro-RAFT agent
-
Reagents: this compound (2VP), 2-cyanoprop-2-yl dithiobenzoate (CPDB) as the RAFT agent, and 2,2'-azobis(isobutyronitrile) (AIBN) as the initiator.[10]
-
Procedure:
-
Purify 2VP by passing it through a column of basic alumina to remove inhibitors.[10]
-
In a Schlenk flask, dissolve the desired amounts of 2VP, CPDB, and AIBN in a suitable solvent like DMF.[10]
-
Degas the solution by performing three freeze-pump-thaw cycles.[10]
-
Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 65 °C) and stir for the specified time.[10]
-
Terminate the polymerization by cooling the flask in an ice bath.
-
Precipitate the polymer in a non-solvent like methanol and dry it under vacuum.[10]
-
Step 2: Synthesis of PS-b-P2VP
-
Reagents: P2VP macro-RAFT agent, styrene, and AIBN.
-
Procedure:
-
Dissolve the P2VP macro-RAFT agent, styrene, and AIBN in a suitable solvent.
-
Follow the same degassing and polymerization procedure as in Step 1.
-
Isolate the final block copolymer by precipitation and drying.[10]
-
Workflow for RAFT Synthesis of PS-b-P2VP
Caption: Workflow for the two-step RAFT synthesis of PS-b-P2VP.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful controlled radical polymerization technique. However, the pyridine nitrogen in 2VP can coordinate with the copper catalyst, potentially leading to a loss of control.[10][12] Therefore, careful selection of the ligand and reaction conditions is crucial for the successful ATRP of 2VP.[13]
Protocol: Synthesis of a Four-Arm Star Block Copolymer (PS-b-P2VP)₄ via ATRP
This protocol describes the synthesis of a star-shaped block copolymer, which can exhibit unique self-assembly behaviors.[13]
-
Synthesis of a tetra-functional initiator: A multi-functional initiator is first synthesized to create the star architecture.[13]
-
ATRP of Styrene: The tetra-functional initiator is used to polymerize styrene via ATRP to form a four-arm polystyrene macroinitiator.[13]
-
Chain extension with this compound: The polystyrene macroinitiator is then used to initiate the polymerization of 2VP. To mitigate the issue of catalyst coordination, specific solvents that can form hydrogen bonds with 2VP, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can be employed to create a "supramonomer" that is more amenable to controlled polymerization.[13]
Conceptual Workflow for ATRP Synthesis of a Star Block Copolymer
Caption: Conceptual workflow for the ATRP synthesis of a four-arm star block copolymer.
Anionic Polymerization
Anionic polymerization is a classic method for synthesizing well-defined block copolymers with very narrow molecular weight distributions.[2][14] However, it requires stringent purification of all reagents and solvents to eliminate any protic impurities that can terminate the living polymerization.
Protocol: Synthesis of Polyisoprene-block-poly(this compound) (PI-b-P2VP) via Anionic Polymerization
-
Reagents: Isoprene, this compound (2VP), sec-butyllithium (sec-BuLi) as the initiator, and lithium chloride (LiCl).[14]
-
Solvent: A non-polar solvent such as benzene is typically used.[14]
-
Procedure:
-
Rigorously purify all reagents and the solvent.
-
In a reactor under an inert atmosphere, initiate the polymerization of isoprene with sec-BuLi at an elevated temperature (e.g., 45 °C).[14]
-
After the isoprene polymerization is complete, cool the reactor (e.g., to 6-8 °C) and add the 2VP monomer.[14] The polymerization of 2VP is typically very fast.[2]
-
After a short period (e.g., 4-7 minutes), quench the polymerization by adding acidic methanol.[14]
-
Isolate the PI-b-P2VP block copolymer by precipitation and drying.
-
Characterization of P2VP Block Copolymers
Thorough characterization is essential to confirm the successful synthesis of the desired block copolymer and to understand its properties.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and composition of the block copolymer by integrating the characteristic peaks of each block.[15][16] |
| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Determines the molecular weight and molecular weight distribution (dispersity, Đ) of the polymer. A narrow Đ is indicative of a well-controlled polymerization.[8][9][16] |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperatures (Tg) of the different polymer blocks, providing evidence of microphase separation.[2] |
| Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) | Visualize the self-assembled nanostructures of the block copolymers in bulk or as thin films.[2][8][9] |
Conclusion
The synthesis of poly(this compound) block copolymers offers a versatile platform for the development of advanced materials with applications in drug delivery, nanotechnology, and beyond. By carefully selecting the appropriate polymerization technique and reaction conditions, researchers can tailor the properties of these "smart" polymers to meet the demands of specific applications. The protocols and application notes provided in this guide serve as a starting point for exploring the exciting possibilities of P2VP block copolymers.
References
-
Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules. [Link]
-
Synthesis of poly(N-isopropylacrylamide)-b-poly(this compound) block copolymers via RAFT polymerization and micellization behavior in aqueous solution. Journal of Colloid and Interface Science. [Link]
-
Controlled Anionic Synthesis of Polyisoprene−Poly(this compound) Diblock Copolymers in Hydrocarbon Solution. Macromolecules. [Link]
-
Anionic Synthesis of Graft Block Copolymers with Poly(this compound) Trunks: Effects of Trunk and Branch Molecular Weights. Macromolecules. [Link]
-
Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. ACS Publications. [Link]
-
Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization. RSC Publishing. [Link]
-
Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. Polymer Chemistry. [Link]
-
Synthesis of poly(N-isopropylacrylamide)-b-poly(this compound) block copolymers via RAFT polymerization and micellization behavior in aqueous solution. ResearchGate. [Link]
-
Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. ResearchGate. [Link]
-
Synthesis of multiblock copolymers of poly(this compound) and polyoxyethylene. Journal of Applied Polymer Science. [Link]
-
Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. MDPI. [Link]
-
b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP. Polymers. [Link]
-
A Tandem Controlled Radical Polymerization Technique for the Synthesis of Poly(4- vinylpyridine) Block Copolymers: Successive AT. Macromolecular Rapid Communications. [Link]
-
1 H-NMR spectra of P2VP (M n =31.5K) and P2VPNO (M n =36.3K) in HFIP-d2. ResearchGate. [Link]
-
Poly(vinylpyridine)-containing block copolymers for smart, multicompartment particles. Polymer Chemistry. [Link]
-
Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules. [Link]
-
Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. MDPI. [Link]
-
pH-Responsive Poly(ethylene glycol)-b-poly(this compound) Micelles for the Triggered Release of Therapeutics. Pharmaceutics. [Link]
-
Block Copolymerizations of Vinyl Acetate by Combination of Conventional and Atom Transfer Radical Polymerization. Macromolecules. [Link]
-
Synthesis of poly(vinyl acetate) block copolymers by successive RAFT and ATRP with a bromoxanthate iniferter. Chemical Communications. [Link]
-
The selectivity of poly(this compound-block-methyl methacrylate) copolymer films: an AFM study. Beilstein Journal of Nanotechnology. [Link]
-
Application Of Block Copolymer In In Drug Delivery. SINOPEG. [Link]
-
Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. ResearchGate. [Link]
-
Block Copolymers of N-Vinyl Pyrrolidone with N-Hexyl Methacrylate and Stearyl Methacrylate. Synthesis, Characterization, Thermal Properties and Self-Assembly Behavior in Selective Solvents. Preprints.org. [Link]
Sources
- 1. Synthesis of poly(N-isopropylacrylamide)-b-poly(this compound) block copolymers via RAFT polymerization and micellization behavior in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pH-Responsive Poly(ethylene glycol)-b-poly(this compound) Micelles for the Triggered Release of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application Of Block Copolymer In In Drug Delivery [sinopeg.com]
- 6. The selectivity of poly(this compound-block-methyl methacrylate) copolymer films: an AFM study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Well-defined polyvinylpyridine- block -polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous th ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00074H [pubs.rsc.org]
- 9. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility | Semantic Scholar [semanticscholar.org]
- 12. pelab.sjtu.edu.cn [pelab.sjtu.edu.cn]
- 13. nsrrc.org.tw [nsrrc.org.tw]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols for Surface Modification Using 2-Vinylpyridine
Foreword: The Versatility of the Pyridine Moiety in Surface Engineering
Welcome to a comprehensive guide on the utilization of 2-vinylpyridine (2-VP) for the sophisticated modification of material surfaces. This document is crafted for researchers, scientists, and drug development professionals who seek to leverage the unique properties of poly(this compound) (P2VP) to create functional and responsive interfaces. The pyridine group, with its lone pair of electrons on the nitrogen atom, offers a rich chemical handle for a multitude of applications, including the creation of biocompatible coatings, advanced sensors, and platforms for nanoparticle synthesis.[1][2] This guide moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, providing you with the foundational knowledge to not only replicate these methods but also to innovate upon them.
Foundational Concepts: Why this compound?
This compound is a derivative of pyridine with a vinyl group at the 2-position, making it readily polymerizable.[3] The resulting polymer, poly(this compound) (P2VP), is a cationic polymer in its protonated form and possesses a unique combination of properties that make it an excellent candidate for surface modification:
-
Coordinate Bonding: The nitrogen atom in the pyridine ring can act as a Lewis base, forming coordinate bonds with various metal ions and other Lewis acids. This property is extensively used for the immobilization of nanoparticles and the creation of catalytic surfaces.[1]
-
pH-Responsiveness: The pyridine group can be protonated and deprotonated in response to changes in pH. This allows for the creation of "smart" surfaces that can alter their properties, such as wettability and charge, in response to environmental cues.
-
Hydrogen Bonding: The nitrogen atom can participate in hydrogen bonding, which influences the polymer's solubility and its interaction with other molecules.
-
Versatile Polymer Architectures: 2-VP can be polymerized using various controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[4] This allows for the synthesis of well-defined polymer brushes, block copolymers, and other complex architectures with precise control over molecular weight and dispersity.
A Comparative Overview of Polymerization Techniques for Surface Modification
The choice of polymerization technique is critical in dictating the final properties of the P2VP-modified surface. Here, we compare the most common methods for "grafting from" a substrate.
| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) | Nitroxide-Mediated Polymerization (NMP) |
| Mechanism | A reversible redox process mediated by a transition metal catalyst (typically copper).[5][6] | A degenerative chain transfer process using a thiocarbonylthio compound as a chain transfer agent (CTA).[5][6] | A reversible termination process using a stable nitroxide radical.[4][7] |
| Advantages | Excellent control over molecular weight and low polydispersity. Well-established for a wide range of monomers. | Tolerant to a wide range of functional groups and solvents. Metal-free, which is advantageous for biomedical applications.[5] | A metal-free technique. |
| Disadvantages | Requires removal of the metal catalyst, which can be challenging for some applications. Sensitive to oxygen.[5][6] | The CTA is incorporated into the polymer chain, which may require post-polymerization modification. Can exhibit an induction period. | Typically requires higher temperatures. Less versatile for different monomer families compared to ATRP and RAFT. |
| Suitability for 2-VP | Well-suited, but the coordinating nature of the pyridine can sometimes interfere with the copper catalyst.[5] | Highly suitable due to its tolerance for the pyridine functionality.[4] | Can be used, but may require specific conditions and initiators.[1] |
Expert Insight: For applications where metal contamination is a concern, such as in biomaterials or electronics, RAFT is often the preferred method for 2-VP polymerization. However, ATRP remains a robust and widely used technique, particularly when very low polydispersity is the primary goal.
Experimental Protocols: A Step-by-Step Guide to P2VP Brush Synthesis
This section provides detailed protocols for the surface-initiated polymerization of this compound from a silicon wafer, a common model substrate.
Substrate Preparation: The Foundation of a Uniform Coating
A pristine and well-activated substrate is paramount for successful and uniform polymer brush growth.
Protocol 3.1.1: Cleaning and Hydroxylation of Silicon Wafers
-
Piranha Solution Cleaning (Caution!):
-
Prepare a piranha solution by carefully adding hydrogen peroxide (30%) to concentrated sulfuric acid in a 1:3 volume ratio in a glass container. EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a fume hood.
-
Immerse the silicon wafers in the piranha solution for 30 minutes.
-
Carefully remove the wafers using Teflon tweezers and rinse them extensively with deionized (DI) water.
-
-
Drying:
-
Dry the cleaned wafers under a stream of inert gas (e.g., nitrogen or argon).
-
For rigorous drying, place the wafers in a vacuum oven at 120°C for at least 2 hours.
-
Initiator Immobilization: Anchoring the Starting Point for Polymerization
This step involves the covalent attachment of an initiator molecule to the hydroxylated silicon surface.
Protocol 3.2.1: Immobilization of an ATRP Initiator (APTES and BIBB)
-
Silanization with (3-Aminopropyl)triethoxysilane (APTES):
-
Prepare a 2% (v/v) solution of APTES in dry toluene in a sealed container under an inert atmosphere.
-
Immerse the cleaned and dried silicon wafers in the APTES solution for 12-24 hours at room temperature.
-
Rinse the wafers sequentially with toluene, ethanol, and DI water.
-
Dry the wafers under a stream of inert gas.
-
-
Reaction with α-Bromoisobutyryl Bromide (BIBB):
-
In a glovebox or under an inert atmosphere, place the APTES-modified wafers in a sealed reaction vessel containing anhydrous dichloromethane (DCM) and triethylamine (TEA) (5% v/v).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add BIBB (2% v/v) to the solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Rinse the initiator-functionalized wafers with DCM, ethanol, and DI water.
-
Dry the wafers under a stream of inert gas.
-
Surface-Initiated Polymerization: Growing the P2VP Brushes
This protocol details the "grafting from" of P2VP brushes via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).
Protocol 3.3.1: SI-ATRP of this compound
-
Monomer Purification:
-
Pass this compound through a column of basic alumina to remove the inhibitor.
-
Store the purified monomer at low temperature and use it within a short period to prevent self-polymerization.[3]
-
-
Polymerization Setup:
-
In a Schlenk flask, add the desired amount of purified this compound and a suitable solvent (e.g., anisole or a mixture of isopropanol and water).
-
Add the ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA) to the monomer solution.
-
Place the initiator-functionalized silicon wafer in the flask.
-
Seal the flask and deoxygenate the solution by performing at least three freeze-pump-thaw cycles.
-
-
Initiation of Polymerization:
-
Under a positive pressure of inert gas, add the copper(I) bromide (Cu(I)Br) catalyst to the reaction mixture.
-
Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-90°C).
-
-
Polymerization and Termination:
-
Allow the polymerization to proceed for the desired time to achieve the target brush thickness.
-
To terminate the polymerization, open the flask to air to oxidize the copper catalyst.
-
-
Post-Polymerization Cleaning:
-
Remove the wafer from the polymerization solution.
-
Thoroughly wash the wafer with a good solvent for P2VP (e.g., tetrahydrofuran or chloroform) to remove any physisorbed polymer. A Soxhlet extraction can be employed for rigorous cleaning.
-
Rinse the wafer with ethanol and DI water.
-
Dry the wafer under a stream of inert gas.
-
Workflow for SI-ATRP of this compound
Caption: Workflow for P2VP brush synthesis via SI-ATRP.
Characterization of P2VP-Modified Surfaces
A multi-technique approach is essential to confirm the successful grafting of P2VP brushes and to characterize their properties.
| Technique | Information Obtained | Typical Expected Results for P2VP Brushes |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Presence of a nitrogen (N 1s) peak confirming the pyridine group. Changes in the carbon (C 1s) and silicon (Si 2p) spectra. |
| Ellipsometry | Thickness of the polymer brush layer. | A uniform increase in thickness after polymerization, typically in the range of 5-100 nm depending on polymerization time. |
| Contact Angle Goniometry | Surface wettability (hydrophilicity/hydrophobicity). | A decrease in the water contact angle compared to the bare or initiator-modified substrate, indicating a more hydrophilic surface. The contact angle may also show pH-dependent behavior.[8] |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | A smooth and uniform surface, with an increase in roughness compared to the pristine substrate. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Grafting Density/No Polymer Growth | Incomplete initiator immobilization. Inactive catalyst. Presence of oxygen in the polymerization mixture. Impure monomer. | Ensure thorough substrate cleaning and activation. Use fresh, high-purity initiator and catalyst. Perform rigorous deoxygenation (multiple freeze-pump-thaw cycles). Purify the monomer immediately before use. |
| High Polydispersity of Polymer Brushes | High concentration of radicals leading to termination reactions. Poor control over the polymerization. | Optimize the catalyst-to-initiator ratio. Adjust the reaction temperature. Ensure a homogeneous reaction mixture. |
| Non-uniform Polymer Film | Uneven initiator distribution. Inhomogeneous reaction conditions. | Ensure a uniform self-assembled monolayer of the initiator. Ensure proper stirring and temperature control during polymerization. |
Safety Precautions
Working with this compound and the associated polymerization reagents requires strict adherence to safety protocols.
-
This compound: It is a flammable liquid and vapor, toxic if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[9][10][11][12] Always handle this compound in a well-ventilated fume hood and wear appropriate PPE. It is sensitive to polymerization and should be stored refrigerated with an inhibitor.[3]
-
Piranha Solution: Extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate PPE.
-
ATRP Catalysts and Ligands: Copper catalysts can be toxic. Ligands such as PMDETA can be harmful. Handle with care and avoid inhalation and skin contact.
-
Solvents: Many organic solvents used are flammable and/or toxic. Refer to the Safety Data Sheet (SDS) for each chemical before use.
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Conclusion and Future Outlook
The surface modification of substrates with this compound opens up a vast landscape of possibilities for creating advanced materials with tailored functionalities. The protocols and insights provided in this guide serve as a robust starting point for your research endeavors. As the field continues to evolve, we can anticipate the development of even more sophisticated polymer architectures and applications, further harnessing the remarkable versatility of the pyridine moiety.
References
-
Santillan, R., & Rodriguez, J. L. (2022). Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 14(21), 4666. [Link]
-
Polymer Chemistry. (2025). RAFT vs. ATRP: Choosing the Best Method for Custom Polymer Synthesis. Retrieved from [Link]
-
O'Connor, R., et al. (2019). Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. Journal of Vacuum Science & Technology A, 37(5), 050601. [Link]
-
Santillan, R., & Rodriguez, J. L. (2022). Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. PubMed. [Link]
-
Zhang, L., et al. (2014). Poly(this compound) brushes as a reaction chamber to fabricate spiky gold nanoparticles. RSC Advances, 4(98), 55369-55375. [Link]
-
Gaponik, N., & Rogach, A. L. (2010). Poly(Vinyl Pyridine) as a Universal Surface Modifier for Immobilization of Nanoparticles. Langmuir, 26(18), 14894-14900. [Link]
-
McCormick, C. L., & Lowe, A. B. (2004). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 37(12), 4323-4326. [Link]
-
Narrain, R., & van der Burgh, S. (2016). Poly(methacrylic acid-ran-2-vinylpyridine) Statistical Copolymer and Derived Dual pH-Temperature Responsive Block Copolymers by Nitroxide-Mediated Polymerization. Polymers, 8(7), 253. [Link]
-
Santillan, R., & Rodriguez, J. L. (2022). Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. ResearchGate. [Link]
-
Karishma, S., et al. (2021). Mechanistic comparison of ATRP, NMP, and RAFT polymerization, showing the key steps of initiation, propagation, reversible activation/deactivation (or addition–fragmentation), and termination for each controlled radical polymerization technique. ResearchGate. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Boyer, C., et al. (2021). A comparison of RAFT and ATRP methods for controlled radical polymerization. Nature Reviews Chemistry, 5(12), 859-869. [Link]
-
Aizawa, M., & Buriak, J. M. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(5), 1891-1910. [Link]
-
Wang, Y., et al. (2023). Polydopamine Anchored Poly(2-methyl-2-oxazoline)/Poly(4-vinyl pyridine) Mixed Brushes with Switchable Properties for Pepsin Adsorption. Journal of Nanoscience and Nanotechnology, 23(6), 3356-3363. [Link]
-
O'Connor, R., et al. (2019). Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. Semantic Scholar. [Link]
-
Le, T. N., et al. (2019). Strategies to combine ROP with ATRP or RAFT polymerization for the synthesis of biodegradable polymeric nanoparticles for biomedical applications. Polymer Chemistry, 10(34), 4646-4663. [Link]
-
Matyjaszewski Polymer Group. (n.d.). ICRTG. Carnegie Mellon University. Retrieved from [Link]
-
Maaz, M., et al. (2018). Surface initiated supplemental activator and reducing agent atom transfer radical polymerization (SI-SARA-ATRP) of 4-vinylpyridine on poly(ethylene terephthalate). Polymer, 153, 43-51. [Link]
-
Barbey, R., et al. (2017). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews, 117(7), 4882-4940. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. echemi.com [echemi.com]
Application Notes and Protocols for the Preparation of Poly(2-vinylpyridine)-Based Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis and characterization of poly(2-vinylpyridine)-based hydrogels. The content herein is structured to provide not only procedural steps but also the scientific rationale behind the methodologies, ensuring a deep understanding for researchers and professionals in drug development and materials science.
Introduction: The Significance of Poly(this compound) Hydrogels
Poly(this compound) (P2VP) is a stimuli-responsive polymer that has garnered significant attention for its use in the development of "smart" hydrogels. These hydrogels exhibit significant changes in their physical properties in response to external stimuli, most notably pH. The pyridine functional group in the P2VP backbone has a pKa of approximately 5, which means it becomes protonated in acidic environments. This protonation leads to electrostatic repulsion between the polymer chains, causing the hydrogel to swell. Conversely, in neutral or basic conditions, the pyridine groups are deprotonated, leading to a more collapsed hydrogel network. This pH-dependent swelling and deswelling behavior makes P2VP hydrogels highly attractive for a range of biomedical applications, particularly in controlled drug delivery, where the acidic microenvironment of tumors or specific intracellular compartments can trigger drug release.[1]
Principles of P2VP Hydrogel Synthesis
The creation of a P2VP hydrogel involves two primary stages: the synthesis of the linear P2VP polymer and the subsequent cross-linking of these polymer chains to form a three-dimensional network.
Synthesis of Linear Poly(this compound)
The synthesis of P2VP is typically achieved through free-radical polymerization of the this compound monomer. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a preferred method as it allows for good control over the molecular weight and dispersity of the resulting polymer.[1]
Causality of Experimental Choices:
-
Initiator (AIBN): Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes at a predictable rate to generate free radicals, initiating the polymerization process.
-
RAFT Agent (CPDB): A chain transfer agent like 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) is crucial for the "living" nature of RAFT polymerization, enabling the synthesis of polymers with a narrow molecular weight distribution.
-
Solvent (DMF): A suitable solvent like N,N-dimethylformamide (DMF) is chosen to dissolve the monomer, initiator, and the resulting polymer.
-
Purification: Precipitation in a non-solvent like hexane is essential to remove unreacted monomer and other impurities.
Cross-linking of P2VP Chains
To form a hydrogel, the linear P2VP chains must be cross-linked. This can be achieved through either physical or chemical means. Chemical cross-linking, which involves the formation of covalent bonds between polymer chains, generally results in more stable and robust hydrogels. A common method for chemically cross-linking P2VP is through the quaternization of the nitrogen atoms on the pyridine rings using a bifunctional alkyl halide, such as 1,4-dibromobutane or 1,4-diiodobutane.[2]
Causality of Experimental Choices:
-
Cross-linker (1,4-Dibromobutane): Dihaloalkanes are effective cross-linkers for P2VP because the halogen atoms are good leaving groups, facilitating the nucleophilic attack by the nitrogen on the pyridine ring. The length of the alkyl chain in the cross-linker can influence the cross-linking density and, consequently, the swelling and mechanical properties of the hydrogel.
-
Solvent (DMF): A polar aprotic solvent like DMF is suitable for this reaction as it dissolves the polymer and the cross-linker and facilitates the quaternization reaction.
Detailed Experimental Protocols
Protocol for Synthesis of Linear P2VP via Free-Radical Polymerization
Materials and Reagents:
-
This compound (2VP) monomer (purified by passing through basic alumina)
-
Azobisisobutyronitrile (AIBN) (recrystallized from ethanol)
-
N,N-dimethylformamide (DMF)
-
n-Hexane
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
In a Schlenk flask, dissolve the desired amount of 2VP monomer and AIBN (typically a molar ratio of monomer to initiator of 100:1 to 500:1) in DMF.
-
De-gas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Backfill the flask with an inert gas (argon or nitrogen).
-
Place the flask in a preheated oil bath at 60-70 °C and stir for the desired reaction time (typically 12-24 hours).
-
To quench the reaction, cool the flask in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as n-hexane, while stirring vigorously.
-
Collect the precipitated P2VP polymer by filtration.
-
Wash the polymer with fresh n-hexane to remove any remaining impurities.
-
Dry the purified P2VP polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol for Preparation of P2VP Hydrogel by Chemical Cross-linking
Materials and Reagents:
-
Synthesized linear P2VP
-
1,4-Dibromobutane (cross-linker)
-
N,N-dimethylformamide (DMF)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolve a specific amount of the synthesized P2VP in DMF to create a polymer solution (e.g., 10-20 wt%).
-
Add the cross-linker, 1,4-dibromobutane, to the polymer solution. The molar ratio of 2VP monomer units to the cross-linker will determine the cross-linking density and can be varied (e.g., 10:1, 20:1).
-
Stir the mixture at an elevated temperature (e.g., 60-80 °C) for a set period (e.g., 24-48 hours) to allow for the cross-linking reaction to occur. The solution will gradually become more viscous and eventually form a gel.
-
After gelation, immerse the hydrogel in a large volume of DMF to remove any unreacted cross-linker and non-cross-linked polymer chains.
-
Transfer the hydrogel to deionized water and dialyze for several days, changing the water frequently, to remove the DMF and further purify the hydrogel.
-
The purified hydrogel can then be dried (e.g., by lyophilization) for storage or used in its swollen state for characterization.
Characterization of P2VP-Based Hydrogels
A thorough characterization of the synthesized hydrogels is essential to understand their properties and suitability for specific applications.
Swelling Behavior
The pH-dependent swelling of P2VP hydrogels is a key characteristic.
Protocol for Swelling Studies:
-
Prepare buffer solutions of varying pH (e.g., pH 2, 4, 5, 6, 7.4).
-
Weigh a known amount of the dried hydrogel (Wd).
-
Immerse the dried hydrogel in a specific buffer solution at a constant temperature (e.g., 25 °C or 37 °C).
-
At regular time intervals, remove the swollen hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Continue until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio (SR) using the following equation: SR = (Ws - Wd) / Wd
Expected Results:
The swelling ratio of P2VP hydrogels is expected to be significantly higher at acidic pH values (below the pKa of P2VP) compared to neutral or basic pH values.
| pH of Swelling Medium | Typical Swelling Ratio (g/g) |
| 2.0 | 20 - 50 |
| 4.0 | 15 - 40 |
| 5.0 | 5 - 15 |
| 7.4 | 1 - 5 |
Note: These are representative values and the actual swelling ratio will depend on the cross-linking density and the molecular weight of the P2VP.
Mechanical Properties
The mechanical integrity of the hydrogel is crucial for many applications. Compression testing can be used to determine properties like the Young's modulus.
Protocol for Mechanical Testing:
-
Prepare cylindrical or disc-shaped hydrogel samples of uniform dimensions.
-
Ensure the samples are fully equilibrated in the desired buffer solution (e.g., pH 7.4).
-
Perform unconfined compression tests using a mechanical tester at a constant strain rate.
-
Record the stress-strain data.
-
The Young's modulus (E) can be calculated from the initial linear region of the stress-strain curve.
Expected Results:
The mechanical properties of P2VP hydrogels are influenced by the cross-linking density. A higher cross-linking density generally leads to a higher Young's modulus and a more brittle hydrogel.
| Cross-linker Concentration (mol% relative to 2VP) | Typical Young's Modulus (kPa) |
| 5 | 10 - 50 |
| 10 | 50 - 150 |
| 20 | 150 - 300 |
Note: These are estimated values and can vary based on the specific synthesis conditions and measurement parameters.
Application in Drug Delivery
The pH-responsive nature of P2VP hydrogels makes them excellent candidates for controlled drug delivery systems. A model drug can be loaded into the hydrogel and its release can be studied under different pH conditions.
Protocol for Drug Loading and Release:
-
Loading: Swell a known amount of the hydrogel in a solution of the drug at a pH where the hydrogel is in a collapsed state (e.g., pH 7.4). The drug will diffuse into the hydrogel matrix.
-
After a certain loading time, remove the hydrogel and measure the concentration of the remaining drug in the solution to determine the amount of drug loaded.
-
Release: Place the drug-loaded hydrogel in a release medium with a specific pH (e.g., a simulated gastric fluid at pH 2.0 or a simulated intestinal fluid at pH 7.4).
-
At predetermined time intervals, take aliquots of the release medium and measure the drug concentration using a suitable analytical technique (e.g., UV-Vis spectroscopy).
-
Calculate the cumulative percentage of drug released over time.
Expected Results:
A significantly faster and higher cumulative release of the drug is expected at an acidic pH (e.g., pH 5.0 or below) where the hydrogel swells, compared to a neutral or basic pH where the hydrogel remains collapsed.
| Time (hours) | Cumulative Drug Release at pH 5.0 (%) | Cumulative Drug Release at pH 7.4 (%) |
| 1 | 20 - 40 | 5 - 15 |
| 4 | 50 - 70 | 10 - 25 |
| 8 | 70 - 90 | 15 - 35 |
| 24 | > 90 | 20 - 40 |
Note: The release profile is highly dependent on the specific drug, its interaction with the polymer, and the hydrogel's properties.
Visualizing the Process: Diagrams
Caption: Workflow for the synthesis of linear poly(this compound).
Caption: pH-responsive swelling mechanism of P2VP hydrogels.
References
-
Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. MDPI. Available at: [Link]
-
Mechanical properties of physically and chemically cross-linked PVA hydrogels. ResearchGate. Available at: [Link]
-
Controlled free-radical polymerization of this compound in the presence of nitroxides. ResearchGate. Available at: [Link]
-
Preparation and characterization of alkylated poly(vinyl alcohol) hydrogels using alkyl halides. PubMed. Available at: [Link]
-
Radical copolymerization of 2-vinyl pyridine with functional methacrylates. TSI Journals. Available at: [Link]
-
Radical copolymerization of 2-vinyl pyridine with functional methacrylates: Monomer reactivity ratios and thermal properties. Semantic Scholar. Available at: [Link]
-
The Kinetics of the Polymerization of 2-Vinyl Pyridine. RSC Publishing. Available at: [Link]
-
Effects of Crosslinking on the Mechanical Properties, Drug Release, and Cytocompatibility of Protein Polymers. PMC - PubMed Central. Available at: [Link]
-
Structural Features and Mechanical Properties of Hydrogels Based on PVP Copolymers, Obtained in the Presence of a Solvent. MDPI. Available at: [Link]
-
Physically and chemically dual-crosslinked hydrogels with superior mechanical properties and self-healing behavior. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Crosslinked poly(vinyl alcohol) hydrogels for wound dressing applications: A review of remarkably blended polymers. Arabian Journal of Chemistry. Available at: [Link]
-
Crosslinked Poly(styrene)-block-Poly(this compound) Thin Films as Swellable Templates for Mesostructured Silica and Titania. Wiley Online Library. Available at: [Link]
-
From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients. RSC Publishing. Available at: [Link]
-
Mineralization of radiation-crosslinked polyvinyl alcohol/polyvinyl pyrrolidone hydrogels. PubMed. Available at: [Link]
- Process for making crosslinked polyvinylpyrrolidone with low swell volume. Google Patents.
-
Physically Crosslinked Hydrogels Based on Poly (Vinyl Alcohol) and Fish Gelatin for Wound Dressing Application: Fabrication and Characterization. MDPI. Available at: [Link]
-
Thermal behavior and mechanical properties of physically crosslinked PVA/Gelatin hydrogels. PubMed. Available at: [Link]
-
Theoretical Importance of PVP-Alginate Hydrogels Structure on Drug Release Kinetics. MDPI. Available at: [Link]
-
Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. MDPI. Available at: [Link]
-
Irreversible Swelling Behavior and Reversible Hysteresis in Chemically Crosslinked Poly(vinyl alcohol) Gels. PMC - NIH. Available at: [Link]
-
Highly swellable ultrathin poly(4-vinylpyridine) multilayer hydrogels with pH-triggered surface wettability. Soft Matter (RSC Publishing). Available at: [Link]
-
using hydrogel crosslinking chemistry to tune release of micro. DSpace@MIT. Available at: [Link]
- Method of crosslinking PVP. Google Patents.
-
Swelling Behavior of Anionic Hydrogels: Experiments and Modeling. PMC - NIH. Available at: [Link]
-
Preparation and Characterization of Double Crosslinked Polyvinyl Alcohol/Sodium Alginate Hydrogels. ResearchGate. Available at: [Link]
-
Swelling behaviour of crosslinked hydrogels based on (2-hydroxyethyl methacrylate) with a zwitterionic comonomer (1-3-sulfopropyl-2-vinyl-pyridinium-betaine). ResearchGate. Available at: [Link]
-
In situ crosslinking of nanostructured block copolymer microparticles in supercritical carbon dioxide. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Highlighting the Influence between Physical and Chemical Cross-Linking in Dynamic Hydrogels for Two-Photon Micropatterning. PubMed Central. Available at: [Link]
-
STUDY OF SWELLING BEHAVIOR AND DETERMINATION OF SWELLING PARAMETERS OF SPHERICAL HYDROGELS IN WATER. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Poly(4-vinylpyridine), crosslinked. scipoly.com. Available at: [Link]
-
Swelling behavior and drug release of poly(vinyl alcohol) hydrogel cross-linked with poly(acrylic acid). ResearchGate. Available at: [Link]
Sources
Introduction: The Significance of Poly(2-vinylpyridine) and Its Characterization
An Application Guide for the Comprehensive Characterization of Poly(2-vinylpyridine) using GPC and NMR Spectroscopy
Poly(this compound) (P2VP) is a functional polymer distinguished by the presence of a pyridine ring on its vinyl backbone. This structure imparts unique properties, including a weakly basic nature, which allows it to become a water-soluble polyelectrolyte in acidic conditions upon protonation of the nitrogen atom.[1] The unshared electron pair on the nitrogen facilitates coordination with various metal species, making P2VP a cornerstone material in applications such as ion-exchange resins, catalyst supports, and specialized coatings.[2][3][4] Furthermore, as a block in block copolymers (e.g., PS-b-P2VP), it is instrumental in directed self-assembly for advanced nanolithography and materials science.[3][5]
The macroscopic performance of P2VP—from its solubility and viscosity to its efficacy in a final device—is directly governed by its microscopic properties.[6] Key parameters include the average molecular weight (Mn, Mw), the breadth of the molecular weight distribution (polydispersity index, PDI), and the stereochemical arrangement of the pyridine rings along the polymer chain (tacticity). Therefore, precise and reliable characterization is not merely a quality control step but a fundamental necessity for rational material design, process optimization, and ensuring batch-to-batch reproducibility.
This guide provides a detailed, field-proven framework for the comprehensive characterization of P2VP using two powerful analytical techniques: Gel Permeation Chromatography (GPC) for determining molecular weight and distribution, and Nuclear Magnetic Resonance (NMR) Spectroscopy for elucidating chemical structure and tacticity.
Part 1: Molecular Weight and Polydispersity Analysis by Gel Permeation Chromatography (GPC/SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the cornerstone technique for measuring a polymer's molecular weight distribution.[7] The method separates polymer chains based on their hydrodynamic volume in solution.[8] Larger molecules navigate through the porous column packing more quickly, while smaller molecules penetrate the pores, resulting in a longer elution time.[7]
Causality Behind Experimental Choices: Addressing the P2VP Challenge
The basicity of the pyridine nitrogen in P2VP presents a significant analytical challenge. Standard GPC columns, often based on polystyrene-divinylbenzene, possess surfaces that can interact with the basic nitrogen atom via hydrogen bonding or other secondary mechanisms.[8] This analyte-column interaction disrupts the size-based separation mechanism, leading to peak tailing, delayed elution, and consequently, erroneously low molecular weight values.[9]
To ensure a true size-exclusion separation, these secondary interactions must be suppressed. The most robust strategy is to protonate the pyridine nitrogen, transforming the polymer into a cationic polyelectrolyte. This is achieved by using an acidic aqueous mobile phase containing a salt. The acid ensures full protonation, while the salt screens the electrostatic repulsions between the now-charged polymer chains and any residual charges on the column surface, preventing ion-exchange effects.[1][2]
Experimental Workflow for GPC Analysis
Caption: Workflow for P2VP analysis by GPC/SEC.
Detailed Protocol: GPC Analysis of P2VP
1. Instrumentation and Columns:
-
An isocratic HPLC pump, autosampler, column oven, and detectors (Refractive Index and/or UV-Vis).
-
Rationale: The use of columns specifically designed for aqueous analysis of cationic polymers, such as Agilent NOVEMA Max columns, is highly recommended to prevent secondary interactions.[1][2] These columns have a cationic surface that minimizes unwanted adsorption.[1] A guard column should always be used to protect the analytical columns.
2. Mobile Phase Preparation:
-
Prepare an aqueous solution of 0.1 M Sodium Chloride (NaCl) with 0.3 vol% Formic Acid (HCOOH).
-
Filter the mobile phase through a 0.45 µm filter and thoroughly degas it before use.
-
Rationale: As discussed, formic acid ensures the pyridine units are protonated, and NaCl screens electrostatic interactions.[1][2] This composition has been shown to provide robust and reliable analysis.[1]
3. Standard and Sample Preparation:
-
Calibration Standards: Use a poly(this compound) standards kit for the most accurate, absolute molar mass determination.[10] If unavailable, polystyrene standards can be used for a relative calibration, but this must be clearly stated in the results.
-
Prepare a stock solution of each standard and the P2VP sample at a concentration of approximately 1.0 mg/mL in the mobile phase.[1] For very high molecular weight samples (>1,000,000 Da), a lower concentration (e.g., 0.5 mg/mL) may be necessary to avoid viscosity-related issues.[1]
-
Allow samples to dissolve completely. Gentle agitation or vortexing can be used.
-
Crucial Step: Filter every standard and sample solution through a 0.2 µm PTFE syringe filter directly into an autosampler vial.[11] This prevents particulates from blocking the column frits, which is a common cause of high backpressure and poor performance.[11]
4. GPC Operating Conditions:
| Parameter | Recommended Value | Rationale & Expert Insights |
| Columns | Agilent NOVEMA Max (Guard + 3x Analytical) | Optimized for cationic polymers in aqueous eluents.[1][2] |
| Mobile Phase | H₂O, 0.1 M NaCl, 0.3 vol% Formic Acid | Ensures protonation of P2VP to prevent column interactions.[1] |
| Flow Rate | 0.5 - 1.0 mL/min | A lower flow rate (e.g., 0.5 mL/min) can improve resolution for high MW samples.[2] |
| Injection Volume | 20 - 100 µL | 20 µL is a good starting point to avoid column overload.[2] |
| Column Temp. | 23 - 30 °C | Maintaining a stable temperature is crucial for reproducible elution times. |
| Detectors | Refractive Index (RI) & UV-Vis (254 nm) | RI provides universal detection, while UV is highly sensitive to the pyridine ring.[2] |
5. Data Analysis and Interpretation:
-
Generate a calibration curve by plotting the logarithm of the peak molecular weight (Mp) of the P2VP standards against their retention time. A 3rd or 5th-order polynomial fit is typically used.
-
Using the GPC software, integrate the chromatogram of the unknown P2VP sample.
-
The software applies the calibration curve to the sample's chromatogram to calculate:
-
Number-Average Molecular Weight (Mn): The total weight of all polymer chains divided by the total number of chains.
-
Weight-Average Molecular Weight (Mw): An average that gives more weight to heavier chains. Mw is always greater than Mn for a polydisperse sample.[12]
-
Polydispersity Index (PDI): Calculated as Mw/Mn. It measures the breadth of the molecular weight distribution. A PDI of 1.0 represents a perfectly monodisperse sample. For polymers made by living polymerization, PDI is typically < 1.15.[12]
-
Part 2: Structural Confirmation and Tacticity by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical identity of a polymer and probing its microstructure.[6] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the polymer chain.
Causality Behind Experimental Choices: Probing P2VP's Structure
-
¹H NMR: This is the primary technique for verifying that the synthesized polymer is indeed P2VP. By integrating the signal areas corresponding to the aromatic protons on the pyridine ring and the aliphatic protons on the polymer backbone, one can confirm the structure's integrity.[13]
-
¹³C NMR: While ¹H NMR confirms the basic structure, ¹³C NMR is superior for determining tacticity—the stereochemical arrangement of adjacent monomer units.[14][15] The chemical shift of the backbone carbons is sensitive to whether adjacent pyridine rings are on the same side (isotactic), opposite sides (syndiotactic), or randomly arranged (atactic). For P2VP, these differences are often resolved as distinct peaks, particularly for the aromatic carbons, which can be split due to pentad tacticity (the orientation of five consecutive monomer units).[14][16]
Experimental Workflow for NMR Analysis
Caption: Workflow for P2VP analysis by NMR spectroscopy.
Detailed Protocol: NMR Analysis of P2VP
1. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher). Higher field strengths provide better signal dispersion and resolution, which is particularly important for tacticity analysis.
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the dry P2VP sample into a clean vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Solvent Choice:
-
For routine structural confirmation (¹H NMR): Chloroform-d (CDCl₃) or Methanol-d₄ (MeOD) are excellent choices as P2VP is readily soluble in them.[13]
-
For tacticity studies (¹³C NMR): Methanol-d₄ is often preferred. In some cases, to resolve fine splitting due to tacticity, more aggressive solvents like deuterated sulfuric acid (D₂SO₄) may be required, though this can be hazardous and requires careful handling.[14][16]
-
-
Ensure the polymer is fully dissolved, then transfer the solution to a 5 mm NMR tube.
3. NMR Acquisition Parameters:
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity for the best possible resolution.
-
¹H NMR: Acquire a standard proton spectrum. A 90° pulse angle and a relaxation delay of 1-5 seconds are typical. 16-64 scans are usually sufficient.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, many more scans (e.g., 1024 or more) and a longer relaxation delay may be needed to achieve a good signal-to-noise ratio.
4. Data Analysis and Interpretation:
| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Interpretation |
| Backbone CH, CH₂ | 1.0 - 2.5 (broad) | ~38-45 | Aliphatic backbone of the polymer.[17] |
| Pyridine Ring | 6.2 - 8.5 (multiple signals) | ~120-125, ~135, ~149, ~163 | Aromatic protons and carbons of the pyridine ring.[17] |
-
¹H Spectrum Analysis:
-
Identify the broad signals in the aliphatic region (~1.0-2.5 ppm) and the distinct signals in the aromatic region (~6.2-8.5 ppm).[17]
-
Integrate the total area of the aromatic region and the aliphatic region. The ratio of these areas should correspond to the theoretical ratio of protons (4 aromatic H : 3 aliphatic H). This confirms the polymer's chemical identity.
-
-
¹³C Spectrum Analysis (Tacticity):
-
Examine the aromatic carbon signals, particularly the quaternary carbon (C2, adjacent to N) around 163 ppm and the other ring carbons.
-
The splitting of these signals into multiple peaks is indicative of sensitivity to the polymer's stereochemistry.[14][16]
-
Polymers produced by radical polymerization are typically atactic, meaning they have a random distribution of stereocenters, which results in broad, poorly resolved peaks.[16] Polymers made via anionic polymerization may show higher stereoregularity, leading to sharper, more distinct peaks corresponding to different triad (rrr, mr, mm) or pentad sequences.[14]
-
Summary: A Complementary Approach
GPC and NMR are not redundant but highly complementary techniques. GPC provides the "macro" view of the polymer—its size and size distribution—while NMR provides the "micro" view, confirming its chemical structure and stereochemical fine details. Together, they deliver a comprehensive molecular profile of poly(this compound) that is essential for understanding its properties and predicting its performance in any application.
References
-
Agilent Technologies. (2023). GPC/SEC Analysis of Poly(this compound)s. Agilent. Available at: [Link]
-
ResearchGate. (n.d.). Epimerization and NMR Spectra of Poly(this compound). Retrieved from: [Link]
-
LabRulez LCMS. (n.d.). GPC/SEC Analysis of Poly(this compound)s. Retrieved from: [Link]
-
Agilent Technologies. (n.d.). Poly(this compound) Standards. Retrieved from: [Link]
-
Matsuzaki, K., et al. (1976). Stereoregularity of poly(this compound) determined by /sup 1/H--NMR and /sup 13/C--NMR spectroscopy. SciTech Connect. Available at: [Link]
-
Polymer Source. (n.d.). Polymer Reference Materials-Poly(2-Vinyl Pyridine). Retrieved from: [Link]
-
Agilent Technologies. (2016). Polymer-to-Solvent Reference Table for GPC/SEC. Available at: [Link]
-
Holt, P. F., & Hughes, B. P. (1955). Isotactic and syndiotactic poly-(this compound 1-oxide) and this compound oxide-2-n-propenylpyridine oxide copolymer: nuclear magnetic resonance and ultraviolet spectra, viscosities, and reactions with silicic acids. Journal of the Chemical Society C. Available at: [Link]
-
Gourdenne, A., et al. (1972). Gel permeation chromatographic analysis of poly-(this compound) samples. Journal of Chromatography A. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Key Challenges and Solutions in Polymer Analysis. Retrieved from: [Link]
-
Polymer Source. (n.d.). Poly(2-vinyl pyridine) Sample #: P8100-2VP. Retrieved from: [Link]
-
Mikiharu, K., et al. (1986). Preparation and characterization of poly(this compound)s with narrow molecular weight distributions. Polymer Journal. Available at: [Link]
-
Manesi, G-M., et al. (2023). Figure S11. 1 H-NMR spectra of P2VP (M n =31.5K) and P2VPNO (M n=36.3K) in HFIP-d2. ResearchGate. Available at: [Link]
-
Gatsogianni, P., et al. (2024). Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. MDPI. Available at: [Link]
-
O'Connell, C. D., et al. (2019). Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. AIP Publishing. Available at: [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of (a) PS, (b) PS-b-P4VP and (c) P4VP homo and block copolymer in DMSO-d 6. Retrieved from: [Link]
-
ResolveMass Laboratories Inc. (n.d.). GPC errors in polymer molecular weight analysis. Retrieved from: [Link]
-
ResearchGate. (n.d.). Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques | Request PDF. Retrieved from: [Link]
-
Gress, A. J., et al. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules. Available at: [Link]
-
O'Connell, C. D., et al. (2019). Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. Journal of Vacuum Science & Technology A. Available at: [Link]
-
ResearchGate. (n.d.). Challenges in polymer analysis by liquid chromatography. Retrieved from: [Link]
-
Chemistry For Everyone. (2024). What Are The Limitations Of Using GPC/SEC To Determine Molar Mass Distribution? YouTube. Available at: [Link]
-
Agilent Technologies. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved from: [Link]
-
Montiel, I., et al. (2021). Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. Available at: [Link]
- Gupta, V., & Saini, A. K. (2009). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Indian Journal of Chemical Technology.
-
Shimadzu. (n.d.). Measurement of Molecular Weight by using GPC method. Retrieved from: [Link]
-
Waters Corporation. (n.d.). Calibration of the GPC System. Retrieved from: [Link]
-
Supporting Information. (n.d.). Nuclear magnetic resonance spectroscopy of this compound copolymers. Amazon S3. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Methods of Measuring Polymer Molecular Weight by GPC. Retrieved from: [Link]
-
ResearchGate. (n.d.). (a) ¹H NMR and (b) ¹³C NMR spectra of poly(4-vinylpyridine) (PVP), partially (PVP_Q1–PVP_Q3) and fully (PVPQ) quaternized polymers. Retrieved from: [Link]
-
SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum. Retrieved from: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Poly(this compound) Standards | Agilent [agilent.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. polymersource.ca [polymersource.ca]
- 13. polymersource.ca [polymersource.ca]
- 14. researchgate.net [researchgate.net]
- 15. measurlabs.com [measurlabs.com]
- 16. Stereoregularity of poly(this compound) determined by /sup 1/H--NMR and /sup 13/C--NMR spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Note & Protocols: Harnessing the Stimuli-Responsive Self-Assembly of Poly(2-vinylpyridine) Block Copolymers in Solution
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide to understanding and controlling the self-assembly of poly(2-vinylpyridine) (P2VP) containing block copolymers (BCPs) in solution. P2VP is a versatile polymer segment renowned for its pH-responsiveness and its ability to coordinate with a wide array of chemical species.[1] These properties make P2VP-containing BCPs exceptional building blocks for creating "smart" nanostructures with applications ranging from targeted drug delivery and diagnostics to catalysis and advanced materials.[1][2] This guide moves beyond a simple recitation of protocols to explain the underlying physicochemical principles, enabling researchers to rationally design and troubleshoot their experiments. We will delve into the synthesis of these copolymers, the driving forces of their self-assembly, detailed protocols for forming and characterizing micelles and other nanostructures, and a discussion of their burgeoning applications.
Introduction: The Unique Attributes of Poly(this compound) in Block Copolymers
Block copolymers are macromolecules composed of two or more distinct polymer chains, or "blocks," covalently linked together.[2] In a selective solvent—one that is a good solvent for one block but a poor solvent for another—these copolymers spontaneously self-assemble into ordered nanostructures, most commonly core-shell micelles.[2][3] The insoluble block forms the core to minimize its contact with the solvent, while the soluble block forms a stabilizing corona that interfaces with the bulk solution.[2][4]
The incorporation of a P2VP block imparts a powerful "smart" characteristic to the BCP: pH-responsiveness . The pyridine ring in the P2VP monomer has a pKa of approximately 5.[5][6]
-
At neutral to high pH (pH > 5): The pyridine nitrogen is deprotonated and neutral, rendering the P2VP block hydrophobic and largely insoluble in water.[6] This drives the formation of micelles with a P2VP core.
-
At low pH (pH < 5): The pyridine nitrogen becomes protonated, imparting a positive charge to the P2VP block. This leads to increased hydrophilicity and solubility in water, which can trigger the disassembly of the micelles or a change in their morphology.[5][6][7]
This reversible hydrophobic-to-hydrophilic transition is the cornerstone of the utility of P2VP BCPs in many advanced applications.[6][8] Beyond pH, the lone pair of electrons on the pyridine nitrogen allows P2VP to act as a ligand, coordinating with metal ions and other small molecules, making it an excellent template for creating hybrid nanomaterials.[3][9]
Foundational Principles of P2VP Block Copolymer Self-Assembly
The self-assembly of P2VP BCPs is a delicate interplay of thermodynamic forces. Understanding these forces is critical for controlling the resulting nanostructures.
The Role of the Solvent
The choice of solvent is paramount. In aqueous solutions, the insolubility of the neutral P2VP block at pH > 5 is the primary driver for micellization.[6] In organic solvents, the principles are similar but based on different solubility parameters. For instance, in toluene, which is a good solvent for polystyrene (PS) but a poor solvent for P2VP, PS-b-P2VP copolymers will form inverse micelles with a P2VP core and a PS corona.[3][9] The quality of the solvent for each block influences the size and morphology of the resulting aggregates. A poorer solvent for the core-forming block will lead to a more compact core.[10]
The Influence of pH
As discussed, pH is the most significant stimulus for aqueous P2VP BCP systems. The transition from a collapsed, hydrophobic P2VP core at higher pH to a swollen or dissolved, hydrophilic protonated P2VP chain at lower pH is a powerful tool for triggered release. For example, vesicles formed from P2VP-containing BCPs can release their encapsulated cargo upon a decrease in pH.[6] The precise pH at which these transitions occur can be tuned by the copolymer architecture and the presence of other chemical species.
Copolymer Architecture
The relative lengths of the hydrophilic and hydrophobic blocks, as well as the overall molecular weight and architecture (e.g., diblock, triblock, or star-shaped), significantly impact the self-assembled morphology.[11][12]
-
Diblock Copolymers (A-B): The most common architecture, typically forming spherical micelles, worm-like micelles, or vesicles depending on the block ratios.
-
Triblock Copolymers (A-B-A or A-B-C): Offer more complex self-assembly behaviors. For instance, a PS-b-P2VP-b-PEO triblock in water can form dynamic core-shell-corona structures where the P2VP shell's solubility changes with pH without causing complete disassembly due to the persistently insoluble PS core.[6]
-
Star-Shaped Copolymers: These architectures can lead to unique self-assembly behaviors and are of interest for creating materials with high interaction parameters.[11]
The following diagram illustrates the fundamental pH-responsive self-assembly of a typical P2VP-containing diblock copolymer in an aqueous solution.
Caption: pH-responsive self-assembly and disassembly of a P2VP block copolymer.
Synthesis of P2VP Block Copolymers
The synthesis of well-defined P2VP block copolymers with controlled molecular weights and low polydispersity is crucial for achieving predictable self-assembly. Controlled radical polymerization techniques are the methods of choice.[13]
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a highly versatile method compatible with a wide range of monomers, including this compound.[13][14] It allows for the synthesis of homopolymers that can then be used as macro-chain transfer agents (macro-CTAs) to grow the second block, yielding well-defined diblock copolymers.[13]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another robust method for synthesizing well-defined BCPs. However, challenges can arise with pyridine-containing monomers, but successful synthesis of P2VP-containing BCPs via ATRP has been reported.[11]
Experimental Protocols
The following protocols provide a starting point for the preparation and characterization of P2VP block copolymer micelles.
Protocol 1: Preparation of pH-Responsive Micelles via Dialysis
This is a common method for preparing BCP micelles in an aqueous solution.
Materials:
-
P2VP-containing block copolymer (e.g., Polystyrene-b-poly(this compound), PS-b-P2VP)
-
A common solvent for both blocks (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Deionized water (or buffer of desired pH)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
Procedure:
-
Dissolution: Dissolve the block copolymer in the common organic solvent (e.g., DMF) at a concentration of approximately 5-10 mg/mL. Ensure complete dissolution by gentle stirring.
-
Initial Hydration: Slowly add deionized water (or buffer) dropwise to the polymer solution while stirring. This initiates the self-assembly process as water is a selective solvent for the hydrophilic block (or the protonated P2VP block if in an acidic buffer) and a non-solvent for the hydrophobic block. Continue adding water until the solution becomes slightly turbid, indicating micelle formation.
-
Dialysis: Transfer the solution to a dialysis tube. Dialyze against a large volume of deionized water (or the desired buffer) for 24-48 hours. Change the external aqueous phase several times to ensure complete removal of the organic solvent.[15]
-
Characterization: The resulting aqueous solution of micelles is ready for characterization (e.g., by DLS and TEM).
Causality: The gradual removal of the good organic solvent and its replacement with water (a selective non-solvent for the hydrophobic block) is the driving force for the controlled self-assembly into thermodynamically stable micelles.
Protocol 2: Characterization of Micelles
A. Dynamic Light Scattering (DLS) DLS is used to determine the hydrodynamic diameter (Dh) and size distribution of the micelles in solution.
Procedure:
-
Filter the micelle solution through a 0.45 µm filter to remove any dust or large aggregates.
-
Place the filtered solution in a clean cuvette.
-
Perform the DLS measurement according to the instrument's instructions.
-
To study pH-responsiveness, the pH of the micelle solution can be adjusted by adding small amounts of HCl or NaOH, followed by DLS measurements at each pH value.[7]
B. Transmission Electron Microscopy (TEM) TEM provides direct visualization of the micelle morphology.
Procedure:
-
Place a drop of the dilute micelle solution (approx. 0.1 mg/mL) onto a carbon-coated copper grid.
-
Allow the solvent to evaporate at room temperature.
-
Optionally, stain the sample to enhance contrast. For P2VP, staining with agents like phosphotungstic acid or HAuCl4 can be effective.[7]
-
Image the dried grid using a TEM.
Self-Validation: The results from DLS (hydrodynamic size in solution) and TEM (visual morphology in a dried state) should be correlated. For spherical micelles, the size from TEM is often slightly smaller than from DLS due to the collapse of the corona upon drying.
The following diagram outlines the general workflow for preparing and characterizing P2VP block copolymer micelles.
Caption: General workflow for micelle preparation and characterization.
Quantitative Data Summary
The properties of self-assembled P2VP block copolymers are highly dependent on the specific copolymer and the solution conditions. The following table provides illustrative data from the literature.
| Copolymer System | Solvent/Conditions | Method | Observed Morphology | Size (Dh or TEM) | Reference |
| P2VP-b-PDMAEMA | Water, 4.5 < pH < 7 | DLS, TEM | Micelles with P2VP core | ~30 nm (Rh) | [7] |
| PS-b-P2VP | Toluene | DLS, TEM | Inverse micelles with P2VP core | Varies with MW | [9] |
| P2VP-b-PEO | Water, pH > 5 | DLS, TEM | Micelles with P2VP core | Varies with MW | [6] |
| P2VP-b-PEO | Ethanol/Water | Microfluidics | Vesicles | 40 nm - 2 µm | [16] |
| PB-b-P2VP-b-PEO | Water, pH 3 | DLS | Core-shell-corona micelles | Varies with block ratios | [15] |
Applications in Research and Drug Development
The unique properties of P2VP-containing BCPs make them highly attractive for a variety of applications.
-
Drug Delivery: The pH-responsive nature of P2VP micelles is ideal for creating "smart" drug delivery vehicles.[5][2] Drugs can be encapsulated in the hydrophobic core at physiological pH (~7.4) and then released in the more acidic environments of endosomes/lysosomes or tumor microenvironments.[5]
-
Nanoparticle Synthesis: The P2VP core of inverse micelles can act as a nanoreactor to template the synthesis of metal nanoparticles (e.g., gold) with controlled size and spacing.[7][9]
-
Smart Surfaces and Coatings: BCPs containing P2VP can be used to create surfaces that change their properties (e.g., wettability) in response to pH.[6]
-
Multicompartment Micelles: Using more complex block copolymer architectures, it is possible to create multicompartment nanoparticles where different functionalities can be segregated.[1]
Conclusion
The self-assembly of this compound block copolymers in solution offers a powerful and versatile platform for the creation of advanced, stimuli-responsive nanomaterials. By understanding the fundamental principles of their assembly and mastering the experimental protocols for their preparation and characterization, researchers can unlock their potential in a wide range of fields, from nanomedicine to materials science. The ability to precisely control the size, morphology, and responsiveness of these nanostructures through careful selection of copolymer architecture and solution conditions continues to drive innovation and discovery.
References
-
Armes, S. P., et al. (n.d.). pH-Dependent Micellization of Poly(this compound)-block-poly((dimethylamino)ethyl methacrylate) Diblock Copolymers. Macromolecules - ACS Publications. Retrieved from [Link]
-
Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules - ACS Publications. Retrieved from [Link]
-
Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules. Retrieved from [Link]
-
Hill, L. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules. Retrieved from [Link]
-
Lin, Z., et al. (2020). b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP and their self-assembly behaviors. Polymers. Retrieved from [Link]
-
Russell, T. P., et al. (2010). Temperature Tunable Micellization of Polystyrene-block-poly(this compound) at Si−Ionic Liquid Interface. Langmuir - ACS Publications. Retrieved from [Link]
-
Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization†. ResearchGate. Retrieved from [Link]
-
Gomez, E. D., et al. (2018). The Solvent Distribution Effect on the Self-Assembly of Symmetric Triblock Copolymers during Solvent Vapor Annealing. Macromolecules. Retrieved from [Link]
-
Hill, L. J. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules - ACS Publications. Retrieved from [Link]
-
Kim, B. J., et al. (n.d.). Poly(vinylpyridine)-containing block copolymers for smart, multicompartment particles. Polymer Chemistry (RSC Publishing). Retrieved from [Link]
-
Tsitsilianis, C., et al. (n.d.). Diversity of Nanostructured Self-Assemblies from a pH-Responsive ABC Terpolymer in Aqueous Media. Macromolecules - ACS Publications. Retrieved from [Link]
-
Caprarescu, S., et al. (2017). Micellization of pH-sensitive poly(butadiene)- block -poly(2 vinylpyridine)- block -poly(ethylene oxide) triblock copolymers: Complex formation with anionic surfactants. ResearchGate. Retrieved from [Link]
-
Name, Not Provided. (n.d.). Micelle-Mediated PbBr2 Complexation: Influence of Block Copolymer Architecture and Mixing Conditions. PMC - NIH. Retrieved from [Link]
-
Name, Not Provided. (n.d.). Synthesis and Self-Assembly of Poly(vinylpyridine)-Containing Brush Block Copolymers: Combined Synthesis of Grafting-Through and Grafting-to Approaches. ResearchGate. Retrieved from [Link]
-
Name, Not Provided. (2021). Self-Aligned Assembly of a Poly(this compound)-b-Polystyrene-b-Poly(this compound) Triblock Copolymer on Graphene Nanoribbons. ACS Applied Materials & Interfaces. Retrieved from [Link]
-
Name, Not Provided. (n.d.). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. ResearchGate. Retrieved from [Link]
-
Weitz, D. A., et al. (2010). Preparation of Monodisperse Block Copolymer Vesicles via Flow Focusing in Microfluidics. Langmuir - ACS Publications. Retrieved from [Link]
-
Name, Not Provided. (n.d.). Solvent Effect on the Self-Assembly of a Thin Film Consisting of Y-Shaped Copolymer. MDPI. Retrieved from [Link]
-
Name, Not Provided. (n.d.). Controllable Self-assembly of Polystyrene- block -Poly (this compound). ResearchGate. Retrieved from [Link]
-
Name, Not Provided. (n.d.). Self-assembly of Blended PS-b-P2VP Block Copolymers. ResearchGate. Retrieved from [Link]
-
Name, Not Provided. (n.d.). A Review of Polymeric Micelles and Their Applications. MDPI. Retrieved from [Link]
-
Eastoe, J., et al. (2020). Self-Assembly Behavior of PS-b-P2VP Block Copolymers and Carbon Quantum Dots at Water/Oil Interfaces. Macromolecules - ACS Publications. Retrieved from [Link]
-
Vasile, E., et al. (2023). Self-Assembly of Block Copolymers in Thin Films Swollen-Rich in Solvent Vapors. PMC. Retrieved from [Link]
-
Name, Not Provided. (n.d.). Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. MDPI. Retrieved from [Link]
-
Junkers, T., et al. (2023). pH-Responsive Poly(ethylene glycol)-b-poly(this compound) Micelles for the Triggered Release of Therapeutics. PMC - NIH. Retrieved from [Link]
-
Name, Not Provided. (2023). Stimuli-Responsive Triblock Terpolymer Conversion into Multi-Stimuli-Responsive Micelles with Dynamic Covalent Bonds for Drug Delivery through a Quick and Controllable Post-Polymerization Reaction. NIH. Retrieved from [Link]
-
Khan, M. S., et al. (2019). The selectivity of poly(this compound-block-methyl methacrylate) copolymer films: an AFM study. PMC - NIH. Retrieved from [Link]
-
Name, Not Provided. (2016). Anionic Polymerization of an Amphiphilic Copolymer for Preparation of Block Copolymer Micelles Stabilized by π-π Stacking Interactions. PMC - NIH. Retrieved from [Link]
-
Spatz, J. P., et al. (n.d.). Solution Behavior of Poly(styrene)-block-poly(this compound) Micelles Containing Gold Nanoparticles. Macromolecules - ACS Publications. Retrieved from [Link]
-
Leroux, J-C., et al. (n.d.). Block copolymer micelles: preparation, characterization and application in drug delivery. PubMed. Retrieved from [Link]
-
Name, Not Provided. (2017). Emulsion Solvent Evaporation-Induced Self-Assembly of Block Copolymers Containing pH-Sensitive Block. R Discovery. Retrieved from [Link]
-
Bates, F. S., et al. (1996). Phase Behavior of Polystyrene-Poly(this compound) Diblock Copolymers. Macromolecules. Retrieved from [Link]
-
Name, Not Provided. (n.d.). Self-assembly of pH-sensitive random copolymers: Poly(styrene-co-4-vinylpyridine). ResearchGate. Retrieved from [Link]
-
O'Reilly, R. K., et al. (n.d.). Blending block copolymer micelles in solution; obstacles of blending. RSC Publishing. Retrieved from [Link]
Sources
- 1. Poly(vinylpyridine)-containing block copolymers for smart, multicompartment particles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Block copolymer micelles: preparation, characterization and application in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of poly(this compound-block-methyl methacrylate) copolymer films: an AFM study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anionic Polymerization of an Amphiphilic Copolymer for Preparation of Block Copolymer Micelles Stabilized by π-π Stacking Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-Responsive Poly(ethylene glycol)-b-poly(this compound) Micelles for the Triggered Release of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.psu.edu [pure.psu.edu]
- 11. nsrrc.org.tw [nsrrc.org.tw]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. "Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polyme" by Anthony J. Convertine, Brent S. Sumerlin et al. [scholarsmine.mst.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Poly(2-vinylpyridine) in Advanced Drug Delivery Systems
Introduction: The Versatility of Poly(2-vinylpyridine) in Drug Delivery
Poly(this compound) (P2VP) is a "smart" polymer that has garnered significant attention in the field of drug delivery due to its unique pH-responsive properties. The pyridine functional groups along the polymer backbone are basic and can be protonated under acidic conditions.[1] This characteristic is particularly advantageous for targeted drug delivery, as many pathological tissues, such as tumors, exhibit a more acidic microenvironment compared to healthy tissues.[2] Furthermore, the endosomal and lysosomal compartments within cells have acidic pH, providing an internal stimulus for drug release.[3]
P2VP is often incorporated into block copolymers, typically with a hydrophilic block like poly(ethylene glycol) (PEG), to form self-assembling nanostructures such as micelles and nanoparticles in aqueous solutions.[3] In these structures, the hydrophobic P2VP core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic PEG shell provides a stealth-like corona that can help evade the immune system and prolong circulation time.[3] This guide provides an in-depth overview of the application of P2VP in drug delivery systems, complete with detailed protocols for synthesis, drug loading, and characterization.
Core Principles of P2VP-Based Drug Delivery
The primary mechanism driving drug release from P2VP-based carriers is the pH-dependent protonation of the pyridine ring. At physiological pH (~7.4), P2VP is hydrophobic and forms the stable core of the nanocarrier, effectively encapsulating the drug. However, in an acidic environment (pH < 5.5), the pyridine nitrogen atoms become protonated, leading to a transition from a hydrophobic to a hydrophilic state. This change in polarity causes the P2VP core to swell and eventually disintegrate, triggering the release of the encapsulated therapeutic agent.
Synthesis of P2VP-Based Block Copolymers
The synthesis of well-defined P2VP block copolymers is crucial for the reproducible formulation of drug delivery systems. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and living anionic polymerization are two common methods used to achieve good control over molecular weight and dispersity.
Protocol 1: Synthesis of PEG-b-P2VP via RAFT Polymerization
This protocol describes the synthesis of a poly(ethylene glycol)-block-poly(this compound) (PEG-b-P2VP) copolymer, a common architecture for pH-responsive micelles.
Rationale: RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[4] The use of a PEG-based macro-chain transfer agent (macro-CTA) allows for the growth of the P2VP block from the end of the PEG chain, resulting in a well-defined block copolymer.
Materials:
-
Poly(ethylene glycol) methyl ether (mPEG)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
This compound (2VP), freshly distilled
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous dichloromethane (DCM)
-
Anhydrous 1,4-dioxane
-
Dialysis tubing (MWCO appropriate for the final polymer)
-
Nitrogen gas source
Procedure:
-
Synthesis of mPEG-CPAD Macro-CTA:
-
Dissolve mPEG, DCC, and DMAP in anhydrous DCM under a nitrogen atmosphere.
-
In a separate flask, dissolve CPAD in anhydrous DCM.
-
Slowly add the CPAD solution to the mPEG solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Precipitate the polymer in cold diethyl ether and dry under vacuum.
-
-
RAFT Polymerization of this compound:
-
In a Schlenk flask, dissolve the mPEG-CPAD macro-CTA, freshly distilled 2VP, and AIBN in anhydrous 1,4-dioxane.[5]
-
The molar ratio of macro-CTA to AIBN is typically between 3:1 and 5:1. The ratio of monomer to macro-CTA will determine the final molecular weight of the P2VP block.
-
Degas the solution by three freeze-pump-thaw cycles.[5]
-
Place the flask in an oil bath preheated to 70 °C and stir for the desired polymerization time (e.g., 12-24 hours).
-
Terminate the polymerization by quenching the reaction in an ice bath and exposing it to air.
-
Precipitate the resulting PEG-b-P2VP copolymer in cold hexane.
-
Purify the polymer by dissolving it in a suitable solvent (e.g., THF) and re-precipitating it in cold hexane.
-
Further purify the polymer by dialysis against deionized water for 48 hours to remove any unreacted monomer and initiator fragments.
-
Lyophilize the purified polymer solution to obtain the final product as a powder.
-
Preparation of P2VP-Based Drug Delivery Systems
Protocol 2: Preparation of Drug-Loaded Micelles via Dialysis
This protocol is suitable for loading hydrophobic drugs into the core of P2VP-containing block copolymer micelles.
Rationale: The dialysis method involves dissolving both the polymer and the drug in a common water-miscible organic solvent.[6] As the organic solvent is gradually replaced by water during dialysis, the hydrophobic P2VP blocks aggregate to form the micelle core, entrapping the drug molecules.[6]
Materials:
-
PEG-b-P2VP block copolymer
-
Hydrophobic drug (e.g., Doxorubicin, Curcumin)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Dialysis tubing (MWCO suitable to retain micelles but allow free drug and solvent to pass)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the PEG-b-P2VP copolymer and the hydrophobic drug in a minimal amount of DMF or THF. The weight ratio of drug to polymer is typically in the range of 1:5 to 1:10.
-
Stir the solution until both components are fully dissolved.
-
Transfer the solution into a dialysis bag.
-
Dialyze against a large volume of PBS (pH 7.4) at room temperature. Change the dialysis buffer every few hours for the first 24 hours, and then less frequently for another 24-48 hours to ensure complete removal of the organic solvent.[6]
-
The formation of micelles occurs spontaneously as the organic solvent is removed.
-
Collect the micellar solution from the dialysis bag.
-
Filter the solution through a 0.45 µm syringe filter to remove any large aggregates.
-
Store the drug-loaded micelle solution at 4 °C.
Protocol 3: Preparation of Drug-Loaded Nanoparticles via Oil-in-Water (O/W) Emulsion Solvent Evaporation
This method is also suitable for encapsulating hydrophobic drugs within a P2VP-based polymeric matrix.
Rationale: The O/W emulsion method involves dissolving the polymer and drug in a water-immiscible organic solvent, which is then emulsified in an aqueous phase containing a surfactant.[7] The organic solvent is subsequently removed by evaporation, leading to the formation of solid nanoparticles with the drug encapsulated within the polymer matrix.
Materials:
-
P2VP-containing polymer (e.g., PEG-b-P2VP)
-
Hydrophobic drug
-
Dichloromethane (DCM) or Chloroform
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
Procedure:
-
Dissolve the polymer and the drug in DCM to form the oil phase.
-
Prepare an aqueous solution of PVA (e.g., 1-5% w/v) to act as the aqueous phase and surfactant.
-
Add the oil phase to the aqueous phase under high-speed homogenization or sonication to form a stable oil-in-water emulsion.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove any residual surfactant and un-encapsulated drug.
-
Lyophilize the purified nanoparticles to obtain a dry powder.
Characterization of P2VP Drug Delivery Systems
Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated drug delivery systems.
Table 1: Key Characterization Techniques for P2VP-Based Drug Delivery Systems
| Parameter | Technique | Purpose | Typical Values/Observations |
| Particle Size and Size Distribution | Dynamic Light Scattering (DLS) | To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles or micelles. | 50-200 nm with a PDI < 0.2 for systemic delivery.[8] |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the shape and size of the nanocarriers. | Spherical morphology is commonly observed for micelles and nanoparticles.[9] |
| Surface Charge | Zeta Potential Measurement | To determine the surface charge of the nanoparticles, which influences their stability and interaction with biological systems. | Near-neutral or slightly negative zeta potential is often desired to minimize non-specific interactions. |
| Drug Loading Content (DLC) and Encapsulation Efficiency (EE) | UV-Vis Spectroscopy or HPLC | To quantify the amount of drug encapsulated within the nanocarriers. | Varies depending on the drug, polymer, and loading method. |
| pH-Responsiveness | DLS at different pH values | To confirm the pH-triggered disassembly of the nanocarriers. | An increase in particle size or a decrease in scattering intensity at acidic pH indicates swelling or dissolution. |
Protocol 4: Characterization by Dynamic Light Scattering (DLS)
Rationale: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[10] This information is used to calculate the hydrodynamic diameter and the size distribution of the nanoparticles.[10]
Procedure:
-
Dilute a small aliquot of the nanoparticle or micelle suspension in an appropriate solvent (e.g., PBS or deionized water) to a suitable concentration for DLS analysis (typically in the range of 0.1-1 mg/mL).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any dust or large aggregates.
-
Place the sample in a clean cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25 °C or 37 °C).
-
Perform the DLS measurement according to the instrument's software instructions. Typically, at least three measurements are taken and averaged.
-
Analyze the data to obtain the Z-average diameter, polydispersity index (PDI), and size distribution by intensity, volume, and number.
Protocol 5: Quantification of Drug Loading using UV-Vis Spectroscopy
Rationale: This protocol describes an indirect method to determine the amount of drug encapsulated in the nanocarriers. By measuring the concentration of the un-encapsulated drug in the supernatant after separation of the nanoparticles, the amount of encapsulated drug can be calculated.
Procedure:
-
Prepare a standard calibration curve of the free drug in the relevant solvent (e.g., the supernatant from the nanoparticle preparation).
-
After preparing the drug-loaded nanoparticles, separate them from the aqueous phase by centrifugation or ultracentrifugation.
-
Carefully collect the supernatant containing the un-encapsulated drug.
-
Measure the absorbance of the supernatant at the wavelength of maximum absorbance (λmax) for the drug using a UV-Vis spectrophotometer.[11]
-
Determine the concentration of the un-encapsulated drug from the calibration curve.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following equations:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Drug Release Studies
Protocol 6: pH-Triggered In Vitro Drug Release
Rationale: This protocol simulates the release of the drug from the pH-sensitive P2VP nanocarriers in physiological and acidic environments, mimicking healthy tissues and the tumor microenvironment or endosomes, respectively.
Procedure:
-
Place a known amount of the drug-loaded nanocarrier solution (e.g., 1 mL) into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (e.g., 50 mL of PBS at pH 7.4 or an acetate buffer at pH 5.0).
-
Place the entire setup in a shaking water bath maintained at 37 °C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected samples using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug released versus time for each pH condition.
Visualization of Workflows and Mechanisms
Diagram 1: Synthesis and Self-Assembly of PEG-b-P2VP Micelles
Caption: Workflow for the synthesis of PEG-b-P2VP and its self-assembly into drug-loaded micelles.
Diagram 2: pH-Triggered Drug Release Mechanism
Caption: Mechanism of pH-responsive drug release from P2VP-based micelles.
Biocompatibility and Safety Considerations
While P2VP-based systems have shown promise, a thorough evaluation of their biocompatibility and potential toxicity is crucial before clinical translation. Studies have indicated that PEGylated P2VP micelles can be hemocompatible and biocompatible.[3] However, the biocompatibility can be influenced by factors such as the molecular weight of the polymer, the overall charge of the nanoparticles, and the specific cell type being studied. It is essential to conduct comprehensive in vitro and in vivo toxicity studies for any new P2VP-based formulation.
Conclusion and Future Perspectives
Poly(this compound) is a highly versatile polymer for the development of advanced drug delivery systems. Its inherent pH-responsiveness allows for the design of "smart" nanocarriers that can release their therapeutic payload in response to specific environmental cues. The protocols and guidelines presented in this document provide a framework for the rational design, synthesis, and characterization of P2VP-based drug delivery platforms. Future research will likely focus on further enhancing the targeting efficiency of these systems, exploring their application for the delivery of a wider range of therapeutics, including biologics, and conducting rigorous preclinical and clinical studies to translate these promising technologies into tangible benefits for patients.
References
-
Iurciuc-Tincu, C.-E.; et al. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Polymers2020 , 12, 1450. [Link]
-
Doncom, K. E. B.; et al. pH-Responsive Poly(ethylene glycol)-b-poly(this compound) Micelles for the Triggered Release of Therapeutics. Pharmaceutics2023 , 15, 977. [Link]
-
Lowe, A. B.; McCormick, C. L. Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules2003 , 36, 4884-4886. [Link]
-
Weng, Y.; et al. Contrast Enhancement Method of Transmission Electron Microscopy in Visualization of Polymeric Micelles by Fluoride Addition and Staining. J. Nanomater.2017 , 2017, 8567204. [Link]
-
High Resolution Electron Microscopy Facility. Protocol for Transmission Electron Microscopy (TEM). [Link]
-
Gaucher, G.; et al. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. J. Control. Release2020 , 327, 25-40. [Link]
-
Morton, M. Anionic Polymerization: Principles and Practice; Academic Press: New York, 1983. [Link]
-
Patel, P.; et al. Development of pH Sensitive Nanoparticles for Intestinal Drug Delivery Using Chemically Modified Guar Gum Co-Polymer. DARU J. Pharm. Sci.2014 , 22, 33. [Link]
-
Natalello, A.; et al. Living Anionic Polymerization in Continuous Flow: Facilitated Synthesis of High Molecular Weight Poly(2-vinyl pyridine) and Polystyrene. Macromolecules2014 , 47, 5577-5583. [Link]
-
Evans, J. E.; et al. In situ transmission electron microscopy of micelle suspensions. Microsc. Microanal.2014 , 20, 1-7. [Link]
-
Boyer, C.; et al. A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Polym. Chem.2011 , 2, 220-236. [Link]
-
Beola, L.; et al. Taurine-Conjugated Mussel-Inspired Iron Oxide Nanoparticles with an Elongated Shape for Effective Delivery of Doxorubicin into the Tumor Cells. ACS Appl. Nano Mater.2021 , 4, 10856-10868. [Link]
-
Iurciuc-Tincu, C.-E.; et al. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Polymers2020 , 12, 1450. [Link]
-
Jain, A.; et al. A comprehensive study on pH-sensitive nanoparticles for the efficient delivery of drugs. Expert Opin. Drug Deliv.2023 , 20, 1-22. [Link]
-
Letchford, K.; Burt, H. Drug loading of polymeric micelles. J. Pharm. Sci.2008 , 97, 1181-1194. [Link]
-
Spasenovska, M.; et al. Transmission Electron Microscopy: Novel Application of Established Technique in Characterization of Nanoparticles as Drug Delivery Systems. Pril. (Makedon. Akad. Nauk. Umet. Odd. Med. Nauki)2019 , 40, 91-98. [Link]
-
Morton, M. Anionic Polymerization: Principles and Practice; Academic Press: New York, 1983. [Link]
-
Li, Y.; et al. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. AAPS PharmSciTech2020 , 21, 223. [Link]
-
Gohy, J.-F.; et al. Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules2019 , 52, 1285-1306. [Link]
-
Cao, Y.; et al. Formulation Conditions on the Drug Loading Properties of Polymeric Micelles. J. Nanomater.2015 , 2015, 248939. [Link]
-
Ipate, A. M.; et al. Poly(vinylpyrrolidone)-chitosan hydrogels as matrices for controlled drug release. Cellul. Chem. Technol.2020 , 54, 63-71. [Link]
-
Lo, C.-L.; et al. Drug release from polymeric micelles. In Methods in Enzymology; Academic Press: 2012; Vol. 508, pp 189-207. [Link]
-
Kallitsis, J. K.; et al. Quantitative analysis of the adsorbed poly(2-vinyl pyridine)-b-poly(ethylene oxide) (P2VP-b-PEO) through ultraviolet-visible light (UV-Vis) spectroscopy and thermogravimetric analysis (TGA). RSC Adv.2016 , 6, 6743-6751. [Link]
-
Hoeppener, S. Characterization of Drug Delivery Systems by Transmission Electron Microscopy. Handb. Exp. Pharmacol.2023 , 284, 191-209. [Link]
-
D'Souza, A. A.; et al. Preparation and Characterization of Individual and Multi-drug Loaded Physically Entrapped Polymeric Micelles. J. Vis. Exp.2015 , 102, e53120. [Link]
-
Stetefeld, J.; et al. Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophys. Rev.2016 , 8, 409-427. [Link]
-
Barkat, K.; et al. Preparation, In Vitro Characterization, and Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. ACS Omega2022 , 7, 2969-2981. [Link]
-
Szafraniec, J.; et al. Preparation of Hydrogel and Analysis of Its Suggestion in Controlled Drug Release. Polymers2021 , 13, 257. [Link]
-
Knysh, A.; et al. Dynamic Light Scattering Analysis in Biomedical Research and Applications of Nanoparticles and Polymers. J. Biomed. Photonics Eng.2023 , 9, 020203. [Link]
-
HORIBA Scientific. Introduction to Dynamic Light Scattering (DLS) with Dr. Jeff Bodycomb. [Link]
-
Ghaffari, S.; et al. Facile methodology of nanoemulsion preparation using oily polymer for the delivery of poorly soluble drugs. Sci. Rep.2019 , 9, 19416. [Link]
-
Clède, S.; et al. Quantification of drug loading in polymeric nanoparticles using AFM-IR technique: a novel method to map and evaluate drug distribution in drug nanocarriers. Analyst2019 , 144, 7368-7376. [Link]
-
Shakeel, F.; et al. Formulation development and evaluation of a self-nanoemulsifying drug delivery system of cefixime. Braz. J. Pharm. Sci.2016 , 52, 549-560. [Link]
-
Li, J.; Mooney, D. J. Designing hydrogels for controlled drug delivery. Nat. Rev. Mater.2016 , 1, 16071. [Link]
-
Barkat, K.; et al. Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. Pharmaceutics2022 , 14, 1864. [Link]
-
Ribeiro, A. F.; et al. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. ACS Omega2020 , 5, 24095-24101. [Link]
-
Graham, N. B.; McNeill, M. E. Hydrogels for controlled drug delivery. Biomaterials1984 , 5, 27-36. [Link]
-
Ramírez-García, A.; et al. Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers2021 , 13, 433. [Link]
-
Ribeiro, A. F.; et al. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. ACS Omega2020 , 5, 24095-24101. [Link]
-
Javed, F.; et al. Gd Doped CoFe2O4 Nanoparticles for Targeted Drug Delivery and Magnetic Resonance Imaging. Magnetochemistry2021 , 7, 41. [Link]
-
Date, A. A.; et al. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. J. Pharm. Sci.2022 , 111, 2459-2475. [Link]
-
Yoo, J.; et al. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective. J. Pharm. Sci.2018 , 107, 22-29. [Link]
-
Leong, K. W.; et al. Poly(anhydride) administration in high doses in vivo: Studies of biocompatibility and toxicology. J. Biomed. Mater. Res.1989 , 23, 1175-1185. [Link]
Sources
- 1. polysciences.com [polysciences.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Transmission Electron Microscopy: Novel Application of Established Technique in Characterization of Nanoparticles as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis of pH-Responsive Polymers Using 2-Vinylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis, characterization, and application of pH-responsive polymers based on 2-vinylpyridine (2VP). Moving beyond a simple recitation of steps, this note delves into the underlying principles governing the polymerization of 2VP and the resulting polymer's unique pH-sensitive behavior. The protocols provided are designed to be robust and reproducible, offering insights into the critical parameters that ensure the synthesis of well-defined polymers for advanced applications, particularly in the realm of drug delivery.
Introduction: The Significance of this compound in Smart Polymers
The field of "smart" polymers, materials that exhibit significant physicochemical changes in response to external stimuli, has garnered immense interest for its potential in targeted therapies and advanced materials. Among these, pH-responsive polymers are particularly valuable due to the distinct pH gradients found in biological systems, such as the acidic microenvironment of tumors and the varying pH within cellular organelles like endosomes and lysosomes.[1][2]
Poly(this compound) (P2VP) stands out as a key player in this domain.[3][4][5] The pyridine functional group in each repeating unit possesses a lone pair of electrons on the nitrogen atom, which can be protonated under acidic conditions. This protonation imparts a positive charge to the polymer backbone, leading to a conformational change from a collapsed, hydrophobic state at neutral or basic pH to an extended, hydrophilic coil at acidic pH.[5][6][7] This transition, typically occurring around a pKa of 4.5-5.0, is the cornerstone of its utility in pH-triggered systems.[2][8]
The ability to precisely control the synthesis of P2VP and its block copolymers is paramount. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have proven to be particularly advantageous for vinylpyridine monomers.[9][10][11] Unlike metal-based controlled radical polymerization methods such as Atom Transfer Radical Polymerization (ATRP), which can be complicated by the coordinating nature of the pyridine nitrogen, RAFT is a metal-free process that offers excellent control over molecular weight, architecture, and dispersity, even with strongly polar monomers.[11][12]
This guide will focus on the synthesis of P2VP via RAFT polymerization, providing a detailed protocol and exploring the characterization techniques necessary to validate the polymer's structure and pH-responsive properties. Furthermore, we will discuss the application of these polymers in forming smart nanocarriers for targeted drug delivery.
Synthesis of Poly(this compound) via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low dispersity (Đ).[9][13] The control is achieved through the use of a RAFT chain transfer agent (CTA), which mediates the polymerization process.
Causality Behind Experimental Choices
-
Monomer Purification: this compound is susceptible to spontaneous polymerization, especially when exposed to light or heat.[14][15] Purification by passing through a column of basic alumina removes inhibitors and any acidic impurities that could interfere with the polymerization.[11] Subsequent vacuum distillation is crucial to remove the stabilizer (like 4-tert-butylcatechol) and any residual moisture.[11][14]
-
Initiator and CTA Selection: Azo initiators like 2,2'-Azobis(isobutyronitrile) (AIBN) are commonly used as they decompose thermally to generate radicals at a predictable rate.[9] The choice of CTA is critical for controlling the polymerization. Cumyl dithiobenzoate (CDB) is an effective CTA for vinylpyridine monomers.[9] The molar ratio of monomer to CTA determines the theoretical molecular weight of the polymer, while the initiator to CTA ratio influences the polymerization rate and the number of "dead" chains.
-
Solvent and Temperature: The polymerization can be conducted in bulk or in a suitable solvent like N,N-dimethylformamide (DMF) to manage viscosity and ensure solubility of all components.[9][11] A reaction temperature of 60-70 °C is typically employed for AIBN-initiated RAFT polymerizations to achieve a suitable rate of radical generation.[9][10]
-
Inert Atmosphere: Oxygen is a radical scavenger and can inhibit or terminate the polymerization. Therefore, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.[9][10] This is typically achieved through several freeze-pump-thaw cycles.[11]
Experimental Workflow: RAFT Polymerization of 2VP
Sources
- 1. pH-Responsive Poly(ethylene glycol)-b-poly(this compound) Micelles for the Triggered Release of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. polysciences.com [polysciences.com]
- 5. polysciences.com [polysciences.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polyme" by Anthony J. Convertine, Brent S. Sumerlin et al. [scholarsmine.mst.edu]
- 11. Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment [mdpi.com]
- 12. nsrrc.org.tw [nsrrc.org.tw]
- 13. researchgate.net [researchgate.net]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Preparation of 2-Vinylpyridine-Based Ion-Exchange Resins
Introduction: The Strategic Role of 2-Vinylpyridine in Advanced Ion-Exchange Technologies
This compound (2-VP) is a heterocyclic aromatic monomer that serves as a cornerstone in the synthesis of specialized ion-exchange resins.[1] Its unique chemical architecture, featuring a vinyl group amenable to polymerization and a pyridine ring with a lone pair of electrons on the nitrogen atom, makes it an exceptionally versatile building block.[2] The pyridine moiety can be readily quaternized to create a strong basic anion-exchange site, rendering these resins highly effective for a multitude of applications, from industrial water treatment to sophisticated drug delivery systems.[3][4]
This guide provides a comprehensive overview of the synthesis, functionalization, characterization, and application of this compound-based ion-exchange resins. We will delve into the underlying principles that govern the selection of experimental parameters and offer detailed, field-proven protocols for researchers, scientists, and drug development professionals.
PART 1: Synthesis of Cross-linked Poly(this compound) Resin Beads via Suspension Polymerization
Suspension polymerization is the preferred method for producing spherical resin beads of a controlled size, which is crucial for their performance in packed-bed applications and as drug carriers.[5][6] This technique involves dispersing the monomer phase (this compound and a cross-linker) as fine droplets in an immiscible continuous phase (typically water), with the aid of a suspending agent. Polymerization is then initiated within these droplets, leading to the formation of solid, spherical polymer beads.[6]
Causality Behind Experimental Choices:
-
Cross-linking Agent (Divinylbenzene - DVB): The degree of cross-linking, controlled by the concentration of DVB, is a critical parameter that dictates the physical and chemical properties of the resin.[7] A higher degree of cross-linking results in a more rigid, less swellable resin with enhanced mechanical and chemical stability.[8][9] Conversely, a lower degree of cross-linking leads to a more flexible, highly swellable resin, which can facilitate faster ion exchange but may be less mechanically robust.[8][10] For many applications, a DVB content of 4-14% offers an optimal balance of properties.[8]
-
Initiator (Benzoyl Peroxide - BPO): BPO is a common free-radical initiator that decomposes upon heating to generate radicals, which in turn initiate the polymerization of the vinyl monomers. The concentration of the initiator influences the rate of polymerization and the molecular weight of the polymer chains.
-
Suspending Agent (Polyvinyl Alcohol - PVA): PVA is a water-soluble polymer that stabilizes the monomer droplets in the aqueous phase, preventing their coalescence. The concentration of PVA and the agitation speed are key factors in controlling the final particle size of the resin beads.[2] Higher stirring rates and increased PVA concentrations generally lead to smaller bead sizes.[6]
-
Porogen (Toluene): The inclusion of a porogen, a solvent that is a good solvent for the monomers but a poor solvent for the resulting polymer, can induce the formation of a macroporous structure within the resin beads. As polymerization proceeds, the polymer precipitates within the monomer droplets, creating a network of pores. The volume and type of porogen used are critical in controlling the porosity and surface area of the final resin.[5]
Experimental Workflow for Suspension Polymerization:
Caption: Workflow for the synthesis of cross-linked poly(this compound) beads.
Detailed Protocol for Suspension Polymerization:
-
Preparation of the Aqueous Phase: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve 1.0 g of polyvinyl alcohol (PVA) in 200 mL of deionized water by heating to 80°C with gentle stirring. Once dissolved, cool the solution to room temperature.
-
Preparation of the Organic Phase: In a separate beaker, prepare the organic phase by mixing 20.0 g of this compound, 2.0 g of divinylbenzene (DVB, 80%), 0.2 g of benzoyl peroxide (BPO), and 10 mL of toluene (as a porogen).
-
Dispersion and Polymerization:
-
Begin vigorously stirring the aqueous phase in the reaction flask at a constant rate (e.g., 300-500 rpm) to create a vortex.
-
Slowly add the organic phase to the stirred aqueous phase. The monomer mixture will form fine droplets, creating a stable suspension.
-
Purge the system with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to 85°C in an oil bath and maintain this temperature for 5 hours under a nitrogen atmosphere with continuous stirring.
-
-
Work-up and Purification:
-
After the polymerization is complete, cool the reactor to room temperature.
-
Filter the resulting polymer beads using a Buchner funnel.
-
Wash the beads sequentially with 500 mL of hot water (to remove PVA), 200 mL of methanol (to remove unreacted monomers and porogen), and finally with 200 mL of deionized water.
-
Dry the resin beads in a vacuum oven at 60°C overnight.
-
| Parameter | Value | Purpose |
| This compound | 20.0 g | Monomer |
| Divinylbenzene (80%) | 2.0 g (10 wt% of monomer) | Cross-linking agent |
| Benzoyl Peroxide | 0.2 g (1 wt% of monomer) | Initiator |
| Toluene | 10 mL | Porogen |
| Polyvinyl Alcohol | 1.0 g | Suspending agent |
| Deionized Water | 200 mL | Continuous phase |
| Stirring Speed | 300-500 rpm | Controls droplet size |
| Reaction Temperature | 85°C | Initiates polymerization |
| Reaction Time | 5 hours | Ensures high conversion |
PART 2: Functionalization via Quaternization to Yield Strong Base Anion-Exchange Resins
To transform the weakly basic poly(this compound) into a strong base anion exchanger, the nitrogen atom of the pyridine ring is quaternized. This is typically achieved by reacting the polymer beads with an alkylating agent, such as methyl iodide or dimethyl sulfate.[3][11] The resulting quaternary ammonium groups are positively charged and have a strong affinity for anions, making the resin an effective anion exchanger.[12]
Causality Behind Experimental Choices:
-
Alkylating Agent (Methyl Iodide): Methyl iodide is a highly reactive and effective alkylating agent for the quaternization of pyridine nitrogen. The choice of alkyl halide can influence the properties of the final resin; for instance, longer alkyl chains may increase the hydrophobicity of the resin.
-
Solvent (Ethanol or DMF): The quaternization reaction is typically carried out in a solvent that can swell the polymer beads, allowing the alkylating agent to access the pyridine groups within the polymer matrix. Ethanol and dimethylformamide (DMF) are commonly used for this purpose.[13]
-
Reaction Temperature and Time: The rate of quaternization is dependent on both temperature and time. Moderate temperatures (e.g., 60-80°C) are often employed to achieve a reasonable reaction rate without causing degradation of the polymer. The reaction time is adjusted to achieve the desired degree of quaternization.
Experimental Workflow for Quaternization:
Caption: Workflow for the quaternization of poly(this compound) beads.
Detailed Protocol for Quaternization:
-
Swelling of the Resin: Place 10.0 g of the dry cross-linked poly(this compound) beads in a round-bottom flask. Add 100 mL of ethanol and allow the beads to swell for at least 2 hours with occasional swirling.
-
Quaternization Reaction:
-
To the swollen resin slurry, add 15.0 g of methyl iodide.
-
Equip the flask with a condenser and heat the mixture to reflux (approximately 78°C) in an oil bath.
-
Maintain the reflux with gentle stirring for 48 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the quaternized resin beads.
-
Wash the beads thoroughly with 200 mL of ethanol to remove any unreacted methyl iodide and solvent.
-
Wash the beads with copious amounts of deionized water until the washings are neutral.
-
Dry the final strong base anion-exchange resin in a vacuum oven at 50°C.
-
PART 3: Characterization of this compound-Based Ion-Exchange Resins
Thorough characterization of the synthesized resin is essential to understand its properties and predict its performance. Key parameters include the ion-exchange capacity, particle size distribution, surface area and porosity, and thermal stability.
Protocol for Determination of Ion-Exchange Capacity (IEC):
The ion-exchange capacity is a measure of the number of active exchange sites per unit mass or volume of the resin.[14][15] For a strong base anion exchanger in the hydroxide form, this can be determined by titration.
-
Conversion to Hydroxide Form:
-
Accurately weigh approximately 1.0 g of the dry quaternized resin.
-
Place the resin in a column and pass 100 mL of 1 M NaOH solution through the column at a slow flow rate.
-
Wash the resin with deionized water until the eluent is neutral to pH paper.
-
-
Elution and Titration:
-
Pass 100 mL of 1 M NaCl solution through the column to displace the hydroxide ions.
-
Collect the eluent in a volumetric flask.
-
Titrate a known volume of the eluent with a standardized solution of 0.1 M HCl using phenolphthalein as an indicator.
-
-
Calculation:
-
IEC (meq/g) = (V_HCl × M_HCl) / W_resin
-
Where V_HCl is the volume of HCl used in the titration (L), M_HCl is the molarity of the HCl solution, and W_resin is the dry weight of the resin (g).
-
Protocol for Particle Size Analysis by Laser Diffraction:
Laser diffraction is a widely used technique for determining the particle size distribution of resin beads.[8][16][17]
-
Sample Preparation: Prepare a dilute suspension of the resin beads in deionized water. A few drops of a surfactant (e.g., Triton X-100) can be added to prevent agglomeration.
-
Measurement: Introduce the suspension into the laser diffraction particle size analyzer. The instrument will measure the angular distribution of scattered light and use this to calculate the particle size distribution.
-
Data Analysis: The results are typically presented as a volume-based distribution, with parameters such as the mean particle size (D50) and the span of the distribution being reported.[8]
Protocol for BET Surface Area and Porosity Analysis:
The Brunauer-Emmett-Teller (BET) method is used to determine the specific surface area of porous materials by measuring the adsorption of a gas (typically nitrogen) at cryogenic temperatures.[1][18]
-
Degassing: Accurately weigh a sample of the dry resin and degas it under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any adsorbed moisture and other volatile impurities.
-
Measurement: Place the degassed sample in the BET analyzer and cool it to liquid nitrogen temperature (77 K). The instrument will then introduce known amounts of nitrogen gas and measure the amount adsorbed at various relative pressures.
-
Data Analysis: The BET equation is applied to the adsorption data to calculate the specific surface area (m²/g). Further analysis of the adsorption/desorption isotherm can provide information about the pore size distribution and pore volume.[1]
Protocol for Thermogravimetric Analysis (TGA):
TGA is used to evaluate the thermal stability of the resin by measuring its weight loss as a function of temperature.[19][20][21]
-
Sample Preparation: Place a small, accurately weighed amount of the dry resin (5-10 mg) into a TGA sample pan.
-
Measurement: Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25-600°C).
-
Data Analysis: The resulting TGA curve plots the percentage weight loss versus temperature. The onset of decomposition and the temperatures at which major weight loss events occur provide information about the thermal stability of the resin.[19][22][23]
PART 4: Application in Drug Development - Controlled Release of Ibuprofen
This compound-based anion-exchange resins are particularly useful for the controlled release of acidic drugs like ibuprofen.[24] The negatively charged carboxylate group of ibuprofen can bind to the positively charged quaternary ammonium sites of the resin.[14] In the gastrointestinal tract, the drug is released from the resin through an ion-exchange mechanism with the anions present in the physiological fluids (e.g., chloride ions).[25] This approach can also be effective for taste masking of bitter drugs.[4][11][26]
Workflow for Drug Loading and In-Vitro Release Study:
Sources
- 1. BET Surface Area Analysis & BJH Pore Size & Volume Analysis Technique | Lucideon [lucideon.com]
- 2. researchgate.net [researchgate.net]
- 3. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and theoretical investigations of divinylbenzene-based polymer as an efficient adsorbent for brilliant green dye removal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
- 9. braveanalytics.eu [braveanalytics.eu]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl iodides - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Preparation, characterization, and in vitro release of ibuprofen from AI2O3/PLA/PMMA composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BET Surface Area Analysis | Oxford Materials Characterisation Service [www-omcs.materials.ox.ac.uk]
- 15. beckman.com [beckman.com]
- 16. researchgate.net [researchgate.net]
- 17. BET Surface Area analysis - measurement and method [mercer-instruments.com]
- 18. researchgate.net [researchgate.net]
- 19. skb.com [skb.com]
- 20. info.ornl.gov [info.ornl.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Ibuprofen ion-exchange fiber complex: improved dissolution and gastric tolerance based on ion exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Drug loading and release properties of ion-exchange resin complexes as a drug delivery matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. farmaciajournal.com [farmaciajournal.com]
- 26. The effect of resin particle size on the rate of ion release: interactions in mixed bed systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Vinylpyridine in the Synthesis of Advanced Electronic Materials
Introduction: 2-Vinylpyridine - A Versatile Building Block for Functional Polymers in Electronics
This compound (2-VP) is an organic compound featuring a vinyl group attached to a pyridine ring at the 2-position.[1] This unique structure provides a reactive site for polymerization through the vinyl group, while the pyridine ring's nitrogen atom offers a site for a variety of chemical interactions, including protonation, metal coordination, and hydrogen bonding.[2][3] These characteristics make poly(this compound) (P2VP) and its copolymers exceptionally versatile materials in the field of electronics.[4][5] P2VP can be synthesized through various methods, including living anionic polymerization, which allows for precise control over molecular weight and architecture, a critical factor for applications in nanoelectronics.[6][7][8] This guide provides an in-depth exploration of the application of this compound in the synthesis of materials for organic transistors, memory devices, next-generation batteries, and perovskite solar cells, complete with detailed experimental protocols.
Enhancing Stability in n-Type Organic Thin-Film Transistors (OTFTs)
Scientific Rationale: N-type organic semiconductors are essential for complementary logic circuits but often suffer from poor stability in ambient air.[9][10] The incorporation of P2VP as a polymer additive into the semiconductor layer has been demonstrated as an effective strategy to significantly enhance the long-term stability of these devices.[9][10] The nitrogen atom on the pyridine ring acts as an electron donor and can engage in chemical interactions that suppress the redox activity of the n-type polymer, thereby mitigating degradation.[9]
Application Protocol: Fabrication of P2VP-Blended n-Type OTFTs
This protocol describes the fabrication of bottom-gate, top-contact (BGTC) OTFTs using a blend of the n-type semiconductor polymer P(NDI2OD-T2) and P2VP.[10]
1. Materials and Solution Preparation:
- P(NDI2OD-T2) Solution: Prepare a solution of P(NDI2OD-T2) in a suitable solvent (e.g., chloroform) at a concentration of 10 mg/mL.
- P2VP Stock Solution: Synthesize P2VP via Nitroxide Mediated Polymerization (NMP) or purchase commercially.[10] Prepare a stock solution in the same solvent at 10 mg/mL.
- Blend Solutions: Create a series of blend solutions with varying weight percentages of P2VP (e.g., 0.1%, 1%, 10%, 50%) by mixing the P(NDI2OD-T2) and P2VP stock solutions.[9][10] Ensure thorough mixing.
2. Substrate Preparation:
- Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) as the gate dielectric.
- Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
- Treat the SiO₂ surface with a self-assembled monolayer (e.g., octyltrichlorosilane) to improve the semiconductor/dielectric interface.[11]
3. Thin Film Deposition:
- Spin-coat the prepared blend solutions onto the treated substrates. A typical spin-coating program might be 1000 rpm for 60 seconds.
- Anneal the films in an inert atmosphere (e.g., a nitrogen-filled glovebox) at a temperature above the glass transition temperature of the polymers (e.g., 120-150°C) for 30 minutes to remove residual solvent and improve film morphology.
4. Electrode Deposition:
- Deposit the source and drain electrodes (e.g., Gold, 50 nm) through a shadow mask via thermal evaporation. This creates the top-contact geometry.
5. Device Characterization:
- Perform initial electrical characterization (transfer and output curves) inside an inert glovebox environment.
- Expose the devices to ambient air and re-characterize at set time intervals (e.g., 30 min, 1 week) to evaluate stability.[10]
Data Summary: Performance and Stability of P2VP-Blended OTFTs
| P2VP wt.% | Initial Mobility (cm²/Vs) (Inert) | Mobility after 1 Week (Air) | On/Off Ratio | Stability Enhancement |
| 0% (Control) | ~0.1 | Device Failure | >10⁶ | - |
| 0.1% | Slightly Reduced | Stable | >10⁶ | Immediate stabilization effect observed.[9][10] |
| 10% | Moderately Reduced | Stable | >10⁵ | Significant long-term stability improvement.[9][10] |
| 50% | Significantly Reduced | Highly Stable | >10⁵ | Maximum stability, but at the cost of initial performance.[9][10] |
Note: Mobility values are illustrative and depend on specific processing conditions.
Workflow Diagram: OTFT Fabrication
Caption: Workflow for fabricating and testing P2VP-stabilized OTFTs.
Directed Self-Assembly (DSA) using this compound Block Copolymers
Scientific Rationale: Block copolymers (BCPs) can self-assemble into highly ordered, periodic nanostructures, which is a promising approach for next-generation lithography.[12] P2VP-containing BCPs, such as poly(this compound)-block-polystyrene (P2VP-b-PS), are particularly useful.[13] The P2VP block exhibits preferential affinity to certain substrates (like silicon oxide) and can be selectively loaded with metal precursors. This selective metalation enhances the etch contrast between the blocks, allowing the BCP pattern to be transferred into the underlying substrate.[12]
Protocol: Living Anionic Polymerization of P2VP-b-PS-b-P2VP
This protocol outlines the synthesis of a P2VP-b-PS-b-P2VP triblock copolymer via living anionic polymerization, a method that provides excellent control over the polymer architecture.[13]
1. Reagent Purification (Crucial for Living Polymerization):
- Solvent (THF): Dry rigorously, typically by distillation over sodium/benzophenone ketyl until a persistent blue or purple color is achieved.
- Monomers (Styrene, this compound): Purify by stirring over calcium hydride (CaH₂) followed by vacuum distillation. Store under inert atmosphere in a refrigerator.[1]
- Initiator: Use a bifunctional initiator (e.g., lithium naphthalene) prepared in THF.
2. Polymerization Procedure (under high vacuum or inert atmosphere):
- Add the purified THF to a flame-dried reactor equipped with a magnetic stirrer.
- Introduce the bifunctional initiator.
- Slowly add the purified styrene monomer to the reactor. The solution should turn a characteristic reddish-orange, indicating the living polystyrene anions. Allow the polymerization to proceed to completion (typically a few hours at room temperature).
- Extract a small aliquot for characterization (GPC/SEC) to determine the molecular weight of the central PS block.
- Slowly add the purified this compound monomer. The color will change to a deep red, characteristic of the living P2VP anion. The polymerization of 2-VP is very fast.[8]
- Terminate the reaction by adding a small amount of degassed methanol, which will quench the living anions.
- Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or methanol).
- Collect the white polymer powder by filtration and dry under vacuum.
3. Characterization:
- Molecular Weight & Dispersity (Đ): Determined by Size Exclusion Chromatography (SEC). For living polymerization, Đ should be low (< 1.1).[7]
- Composition: Determined by ¹H NMR spectroscopy by comparing the integration of aromatic protons from the PS block to the pyridine protons from the P2VP blocks.[14]
Diagram: Anionic Polymerization of P2VP-b-PS-b-P2VP
Caption: Synthesis of a triblock copolymer via living anionic polymerization.
Improving Li-Ion Battery Performance with this compound
Scientific Rationale: A significant failure mechanism in lithium-ion batteries, particularly those with manganese-based cathodes like LiMn₂O₄, involves the dissolution of manganese ions, their migration to the anode, and subsequent deposition.[15][16] This process disrupts the solid electrolyte interphase (SEI) on the graphite anode, leading to capacity fade. This compound, when used as an electrolyte additive, can undergo in situ electrochemical reductive polymerization on the anode surface during the initial charging cycle.[15][16] This forms a thin, protective P2VP film that acts as a physical barrier, blocking the reduction of dissolved Mn(II) ions without significantly impeding Li⁺ ion transport.[15]
Protocol: In Situ P2VP Film Formation on Graphite Anode
This protocol describes the preparation of an electrolyte with a 2-VP additive and the electrochemical cell assembly for testing.
1. Electrolyte Preparation:
- Base Electrolyte: Prepare a standard electrolyte solution, for example, 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 v/v).
- Additive Introduction: Add a specific concentration of this compound to the base electrolyte. A typical concentration for effective film formation is around 0.5% by weight.[15] Handle 2-VP in a fume hood due to its toxicity.[17]
2. Cell Assembly (Coin Cell):
- Assemble a coin cell (e.g., CR2032) inside an argon-filled glovebox.
- Anode: Use a standard graphite electrode.
- Cathode: Use a LiMn₂O₄ electrode.
- Separator: Use a microporous polymer separator (e.g., Celgard).
- Electrolyte: Add a few drops of the prepared 2-VP-containing electrolyte.
3. Electrochemical Formation Cycle:
- The first charge/discharge cycle is critical for film formation.
- During the first charge (lithiation of graphite), the 2-VP monomer is electrochemically reduced and polymerizes on the graphite surface at a potential around 0.9 V vs. Li/Li⁺.[15][16] This occurs before the main SEI formation from electrolyte decomposition (typically below 0.8 V).[15]
- Perform the initial cycle at a low C-rate (e.g., C/20) to ensure uniform film formation.
4. Performance Evaluation:
- Conduct long-term cycling tests at various C-rates to evaluate capacity retention.
- Perform cyclic voltammetry (CV) to confirm the reductive polymerization of 2-VP and to study the suppression of Mn(II) reduction.[15]
- After cycling, disassemble the cell in a glovebox for post-mortem analysis (e.g., XPS, SEM) of the anode surface to confirm the presence and morphology of the P2VP film.
Mechanism: Protective Film Formation
Caption: Mechanism of P2VP protective film formation on a graphite anode.
Interfacial Engineering in Perovskite Solar Cells (PSCs)
Scientific Rationale: The efficiency and stability of perovskite solar cells are highly sensitive to the quality of the interfaces between the perovskite absorber layer and the charge transport layers.[18] Surface trap states on the perovskite film can act as recombination centers for charge carriers, reducing the open-circuit voltage (Voc) and overall power conversion efficiency (PCE). Polyvinylpyridines, due to the Lewis basicity of the nitrogen atom in the pyridine ring, can passivate these surface defects. For instance, poly(4-vinylpyridine) has been shown to form a passivating interlayer between the perovskite and the hole transport layer (HTL).[19] This principle is directly applicable to P2VP. The lone pair of electrons on the nitrogen can coordinate with undercoordinated lead (Pb²⁺) ions on the perovskite surface, which are a primary source of trap states.
Protocol: P2VP as a Passivating Interlayer in PSCs
This protocol describes the application of a P2VP interlayer in a standard n-i-p perovskite solar cell architecture.
1. Substrate and ETL Preparation:
- Prepare a conductive glass substrate (e.g., FTO or ITO).
- Deposit an electron transport layer (ETL), such as SnO₂ or TiO₂, onto the substrate and anneal as required.
2. Perovskite Film Deposition:
- Prepare a perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent).
- Deposit the perovskite film onto the ETL using a one-step spin-coating method, often involving an anti-solvent quenching step (e.g., with chlorobenzene) to induce rapid crystallization and form a uniform film.
- Anneal the film at a moderate temperature (e.g., 100-150°C) to complete the perovskite crystallization.
3. P2VP Interlayer Application:
- Prepare a dilute solution of P2VP in a solvent that does not dissolve the underlying perovskite layer (e.g., isopropanol) at a low concentration (e.g., 0.1 - 1.0 mg/mL).
- Spin-coat the P2VP solution directly onto the cooled perovskite film.
- Perform a gentle thermal anneal (e.g., 70°C) to remove the solvent.
4. HTL and Electrode Deposition:
- Deposit the hole transport layer (HTL), commonly Spiro-OMeTAD, via spin-coating.
- Complete the device by thermally evaporating a metal back contact (e.g., Gold or Silver).
5. Device Characterization:
- Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination to determine key photovoltaic parameters (PCE, Voc, Jsc, FF).
- Perform stability tests under continuous illumination or in controlled humidity/temperature environments to assess the long-term benefits of the P2VP passivation layer.
Logical Diagram: Role of P2VP in PSC Interface Passivation
Caption: P2VP passivates Pb²⁺ defects at the perovskite surface.
Conclusion
This compound is a remarkably functional monomer whose polymeric derivatives have found critical applications across a spectrum of electronic devices. From enhancing the operational lifetime of organic transistors and enabling high-resolution nanopatterning to improving the cycle life of batteries and boosting the efficiency of solar cells, P2VP's utility is rooted in the unique properties of its pyridine moiety. The protocols and data presented herein offer researchers and scientists a foundational guide to leveraging this compound in their own development of next-generation electronic materials.
References
-
Brixi, S., Dindault, C., King, B., Lamontagne, H. R., Lessard, B. H. (2023). Poly(2‐vinylpyridine) as an Additive for Enhancing N‐Type Organic Thin‐Film Transistor Stability. Advanced Electronic Materials. [Link]
-
Chen, Y., et al. (2023). Contribution of Polymers to Electronic Memory Devices and Applications. MDPI. [Link]
-
Khan, M. A., et al. (2019). The selectivity of poly(this compound-block-methyl methacrylate) copolymer films: an AFM study. RSC Advances. [Link]
-
Brixi, S., et al. (2023). Poly(2‐vinylpyridine) as an Additive for Enhancing N‐Type Organic Thin‐Film Transistor Stability. ResearchGate. [Link]
-
Gaines, T. W., et al. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules. [Link]
-
Brixi, S., et al. (2024). Poly(2‐vinylpyridine) as an Additive for Enhancing N‐Type Organic Thin‐Film Transistor Stability (Adv. Electron. Mater. 2/2024). ResearchGate. [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. [Link]
-
Natalello, A., et al. (2014). Living Anionic Polymerization in Continuous Flow: Facilitated Synthesis of High Molecular Weight Poly(2-vinyl pyridine) and Polystyrene. datapdf.com. [Link]
-
Natalello, A., et al. (2014). Living Anionic Polymerization in Continuous Flow: Facilitated Synthesis of High-Molecular Weight Poly(this compound) and Polystyrene. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Poly(this compound)-b-poly(fluorinated methacrylate) Block Copolymers Forming 5 nm Domains Containing Metallocene. ACS Applied Polymer Materials. [Link]
-
Ramírez-Pérez, L. A., et al. (2022). Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. [Link]
-
Gaines, T. W., et al. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. ACS Publications. [Link]
-
Komaba, S., et al. (2005). Impact of this compound as Electrolyte Additive on Surface and Electrochemistry of Graphite for C/LiMn2O4. CORE. [Link]
-
Hirao, A., et al. (2019). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. ACS Publications. [Link]
-
Komaba, S., et al. (2005). Impact of this compound as electrolyte additive on surface and electrochemistry of graphite for C/LiMn>2>O>4> Li-Ion cells. Tokyo University of Science. [Link]
-
Lee, S., et al. (2014). Living Anionic Polymerization of the Amphiphilic Monomer 2-(4-Vinylphenyl)pyridine. ResearchGate. [Link]
-
Das, N. C., & Chakravarty, M. (2008). Synthesis, characterization and conductivity measurement of poly (2-vinyl pyridine) complex in nano fine state. ResearchGate. [Link]
-
Kim, S., et al. (2021). Self-Aligned Assembly of a Poly(this compound)-b-Polystyrene-b-Poly(this compound) Triblock Copolymer on Graphene Nanoribbons. ACS Applied Materials & Interfaces. [Link]
-
Shadrokh, Z., et al. (2020). Enhanced photovoltaic performance and stability of perovskite solar cells by interface engineering with poly(4-vinylpyridine) and Cu2ZnSnS4&CNT. ResearchGate. [Link]
-
Natalello, A., et al. (2014). Supporting Information for Living Anionic Polymerization in Continuous Flow: Facilitated Synthesis of High Molecular Weight Poly(2-vinyl pyridine) and Polystyrene. ACS Publications. [Link]
-
Polymer Source. (n.d.). Poly(2-vinyl pyridine –b– ethylene oxide). Polymer Source. [Link]
-
Wang, F., et al. (2003). Synthesis of multiblock copolymers of poly(this compound) and polyoxyethylene. Journal of Applied Polymer Science. [Link]
-
Ramírez-Pérez, L. A., et al. (2022). Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. ResearchGate. [Link]
- Heller, A., et al. (2008). Biosensor Membranes Composed of Polymers Containing Heterocyclic Nitrogens.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Zhang, Z., et al. (2020). Method for synthesizing and preparing 2-vinyl pyridine.
-
Bresser, D., et al. (2022). Binders for Li-Ion Battery Technologies and Beyond: A Comprehensive Review. MDPI. [Link]
-
Jacobsson, T. J., et al. (2022). Perovskite Solar Cells: A Review of the Recent Advances. MDPI. [Link]
-
Wikipedia. (n.d.). Perovskite solar cell. Wikipedia. [Link]
-
Daikin. (n.d.). Binder for lithium-ion batteries. Daikin Global. [Link]
-
Kim, J., et al. (2023). Advances in Polymer Binder Materials for Lithium-Ion Battery Electrodes and Separators. MDPI. [Link]
-
Wang, Z., et al. (2018). Vapor-fumigation for record efficiency two-dimensional perovskite solar cells with superior stability. Energy & Environmental Science. [Link]
-
Lee, D. S., et al. (2018). 2D perovskite stabilized phase-pure formamidinium perovskite solar cells. eScholarship.org. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The selectivity of poly(this compound-block-methyl methacrylate) copolymer films: an AFM study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polysciences.com [polysciences.com]
- 4. Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility | Semantic Scholar [semanticscholar.org]
- 5. This compound 97 100-69-6 [sigmaaldrich.com]
- 6. datapdf.com [datapdf.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. polymersource.ca [polymersource.ca]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. tus.elsevierpure.com [tus.elsevierpure.com]
- 17. This compound | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Functional Coatings with Poly(2-vinylpyridine): A Detailed Guide for Researchers
Introduction: The Versatility of Poly(2-vinylpyridine) in Surface Engineering
Poly(this compound) (P2VP) is a highly versatile polymer that has garnered significant attention in the field of materials science for the creation of functional coatings.[1][2][3] Its unique chemical structure, featuring a pyridine ring pendant to the polymer backbone, imparts a range of desirable properties that can be harnessed for various advanced applications. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a Lewis base capable of engaging in a multitude of chemical interactions.[4] This inherent reactivity is the cornerstone of P2VP's functionality, allowing for the development of coatings with tunable properties and responsiveness to external stimuli.
The pyridine functional groups enable strong interactions with acids, metals, and polar substrates, making P2VP an excellent candidate for enhancing adhesion and modifying surface properties.[1][2] Furthermore, the protonation of the pyridine nitrogen under acidic conditions renders the polymer cationic and water-soluble, a property that is central to its use in pH-responsive systems.[1] This guide provides a comprehensive overview of the principles and protocols for creating functional coatings using P2VP, targeting researchers, scientists, and drug development professionals. We will delve into the underlying science, provide detailed experimental procedures, and explore a range of applications, from stimuli-responsive surfaces to biomedical coatings.
Core Principles: Why Poly(this compound) for Functional Coatings?
The utility of P2VP in functional coatings stems from several key characteristics:
-
pH-Responsiveness: The pyridine ring's nitrogen atom can be protonated at low pH (pKa of P2VP is approximately 3.5-5), leading to a conformational change in the polymer chains and altering the coating's properties, such as swelling and solubility.[5][6] This "smart" behavior is crucial for applications like drug delivery and sensors.[7][8]
-
Metal Coordination: The lone pair of electrons on the nitrogen atom allows for the coordination of metal ions.[4] This property is exploited in the fabrication of nanocomposite coatings, catalysts, and sensors.
-
Excellent Film-Forming Properties: P2VP exhibits good film-forming capabilities, allowing for the creation of smooth and uniform coatings on various substrates.[1][2]
-
Adhesion Promotion: The polar nature of the pyridine groups promotes strong adhesion to a wide range of materials, including metals, metal oxides, and glass.[3]
-
Versatility in Block Copolymers: P2VP is often used as a block in copolymers, such as polystyrene-b-poly(this compound) (PS-b-P2VP).[5] This allows for the creation of self-assembling systems that form well-defined nanostructures, which are foundational for applications in nanotechnology and microelectronics.
Fabrication of Poly(this compound) Coatings: Methods and Protocols
Several techniques can be employed to deposit P2VP coatings, with the choice of method depending on the desired film thickness, uniformity, and the specific application.
Spin-Coating
Spin-coating is a widely used technique for producing thin, uniform polymer films on flat substrates.[9][10] It involves depositing a solution of the polymer onto the center of a substrate, which is then rotated at high speed to spread the solution by centrifugal force.
Protocol: Spin-Coating of a P2VP Thin Film
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, glass slide) thoroughly. A common procedure involves sonication in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.
-
For enhanced adhesion, the substrate can be treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; use with extreme caution in a fume hood with appropriate personal protective equipment ).
-
-
Polymer Solution Preparation:
-
Dissolve P2VP in a suitable solvent (e.g., toluene, chloroform, or tetrahydrofuran (THF)) to the desired concentration.[11] The concentration will influence the final film thickness. A typical starting concentration is 0.5-2% (w/v).
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Spin-Coating Process:
-
Place the cleaned substrate on the spin-coater chuck and secure it.
-
Dispense a small amount of the P2VP solution onto the center of the substrate.
-
Start the spin-coater. A typical two-step process involves a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 3000 rpm for 30-60 seconds) to achieve the desired thickness.[9]
-
The final film thickness is dependent on the solution concentration, solvent volatility, and spin speed.
-
-
Annealing:
-
After spin-coating, the film may contain residual solvent. To remove this and improve film quality, the coated substrate is typically annealed.
-
Anneal the film on a hotplate or in a vacuum oven at a temperature above the glass transition temperature (Tg) of P2VP (approximately 104 °C) but below its decomposition temperature.[12] A typical annealing condition is 110-120 °C for 1-2 hours.
-
Workflow for Spin-Coating a P2VP Film
Caption: Workflow for fabricating a P2VP thin film via spin-coating.
Layer-by-Layer (LbL) Assembly
LbL assembly is a versatile technique for building multilayered thin films with nanoscale precision. It involves the sequential adsorption of positively and negatively charged species. Since P2VP is cationic at low pH, it can be readily incorporated into LbL films by alternating its deposition with a polyanion.
Protocol: Layer-by-Layer Assembly of a (P2VP/PSS)n Multilayer Film
-
Substrate Preparation:
-
Clean and functionalize the substrate to have a charged surface. For a negatively charged surface (e.g., on silica or glass), treatment with an oxygen plasma can increase the density of silanol groups.
-
-
Polymer Solution Preparation:
-
Prepare a solution of P2VP (polycation) in an acidic aqueous solution (e.g., pH 3, adjusted with HCl) at a concentration of 1 mg/mL.
-
Prepare a solution of a polyanion, such as poly(styrene sulfonate) (PSS), in deionized water at a concentration of 1 mg/mL.
-
-
LbL Deposition Cycle:
-
Immerse the charged substrate in the P2VP solution for a set time (e.g., 15 minutes) to allow for the adsorption of a monolayer.
-
Rinse the substrate with deionized water (at the same pH as the P2VP solution) to remove any non-adsorbed polymer.
-
Immerse the substrate in the PSS solution for the same duration.
-
Rinse the substrate with deionized water.
-
This completes one bilayer (P2VP/PSS). Repeat this cycle for the desired number of bilayers to achieve the target film thickness.
-
-
Drying:
-
After the final layer, thoroughly rinse the substrate with deionized water and dry it with a gentle stream of nitrogen.
-
Diagram of the Layer-by-Layer Assembly Process
Caption: A single cycle of the Layer-by-Layer assembly process for a P2VP/PSS film.
Applications of Functional P2VP Coatings
The unique properties of P2VP enable its use in a wide array of applications.
pH-Responsive Surfaces for Drug Delivery
The ability of P2VP to change its conformation and solubility in response to pH makes it an excellent material for creating "smart" drug delivery systems.[7][8] For instance, P2VP can be used to coat drug-loaded nanoparticles. At physiological pH (~7.4), the P2VP is hydrophobic and collapses, encapsulating the drug. When the nanoparticles reach a more acidic environment, such as a tumor microenvironment or an endosome (pH 4.5-6.5), the P2VP becomes protonated and hydrophilic, leading to the swelling or disassembly of the coating and the release of the drug.[13]
Protocol: Preparation of pH-Responsive P2VP-Coated Drug Nanoparticles
-
Nanoparticle Synthesis:
-
Synthesize drug-loaded nanoparticles using a suitable method (e.g., nanoprecipitation, emulsification). The nanoparticles should have a surface charge that allows for the adsorption of P2VP.
-
-
P2VP Coating:
-
Disperse the nanoparticles in an acidic solution (pH < 5) containing dissolved P2VP.
-
Allow the P2VP to adsorb onto the nanoparticle surface through electrostatic interactions.
-
Gradually increase the pH of the solution to above the pKa of P2VP (e.g., pH 7.4) to induce the collapse of the P2VP chains and form a stable coating.
-
Purify the coated nanoparticles by centrifugation or dialysis to remove excess P2VP.
-
-
Characterization:
-
Characterize the size and surface charge of the coated nanoparticles using Dynamic Light Scattering (DLS) and Zeta Potential measurements at different pH values to confirm the pH-responsive behavior.
-
Use Transmission Electron Microscopy (TEM) to visualize the core-shell structure.
-
-
In Vitro Drug Release Study:
-
Incubate the P2VP-coated drug nanoparticles in buffer solutions of different pH values (e.g., pH 7.4 and pH 5.0).
-
At regular time intervals, collect aliquots and quantify the amount of released drug using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). This will demonstrate the pH-triggered release profile.[8]
-
Mechanism of pH-Triggered Drug Release from P2VP-Coated Nanoparticles
Caption: Conformational change of P2VP coating leading to drug release in acidic conditions.
Antibacterial Surfaces
P2VP can be chemically modified to impart antibacterial properties to surfaces. One common approach is the quaternization of the pyridine nitrogen atom with an alkyl halide. This introduces a permanent positive charge to the polymer, which can disrupt the negatively charged cell membranes of bacteria, leading to cell death.[14]
Protocol: Fabrication of an Antibacterial Coating via Quaternization of P2VP
-
P2VP Coating:
-
Deposit a P2VP film on a substrate using one of the methods described above (e.g., spin-coating).
-
-
Quaternization Reaction:
-
Immerse the P2VP-coated substrate in a solution of an alkyl halide (e.g., hexyl bromide) in a suitable solvent (e.g., ethanol).
-
Heat the reaction mixture (e.g., 60-80 °C) for several hours to promote the quaternization reaction.
-
After the reaction, thoroughly rinse the substrate with the solvent to remove any unreacted alkyl halide and byproducts.
-
-
Characterization:
-
Confirm the quaternization by Fourier-Transform Infrared (FTIR) spectroscopy, looking for the appearance of new peaks associated with the alkyl groups.
-
Use X-ray Photoelectron Spectroscopy (XPS) to analyze the elemental composition and confirm the presence of the counter-ion (e.g., bromide).
-
-
Antibacterial Activity Assay:
-
Evaluate the antibacterial efficacy of the quaternized P2VP coating against relevant bacterial strains (e.g., E. coli and S. aureus).
-
This can be done using methods such as the colony-forming unit (CFU) assay, where a bacterial suspension is placed in contact with the coated surface for a specific time, and the number of viable bacteria is then determined.[15]
-
Sensor Applications
The ability of P2VP to interact with various analytes, including metal ions and protons (via pH changes), makes it a promising material for chemical sensors.[16] P2VP-based coatings can be integrated into various sensor platforms, such as quartz crystal microbalances (QCM), surface plasmon resonance (SPR) sensors, and chemiresistive sensors.
Protocol: Fabrication of a P2VP-Based Chemiresistive pH Sensor
-
Electrode Fabrication:
-
Fabricate a pair of interdigitated electrodes on an insulating substrate (e.g., glass, silicon dioxide) using standard photolithography and metal deposition techniques.
-
-
P2VP Coating:
-
Deposit a thin film of P2VP over the interdigitated electrodes using spin-coating.
-
-
Sensor Testing:
-
Connect the electrodes to a source meter to measure the electrical resistance of the P2VP film.
-
Expose the sensor to buffer solutions of varying pH.
-
The protonation and deprotonation of the pyridine groups will alter the charge carrier concentration and mobility within the P2VP film, leading to a measurable change in its resistance.
-
Plot the resistance as a function of pH to obtain a calibration curve for the sensor.
-
Characterization of P2VP Coatings
A suite of surface analysis techniques is essential for characterizing the properties of P2VP coatings:
| Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and film thickness.[9] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface.[9][17] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical functional groups present in the film.[10] |
| Ellipsometry | Film thickness and refractive index. |
| Contact Angle Goniometry | Surface wettability and surface energy. |
| Quartz Crystal Microbalance (QCM) | Mass and viscoelastic properties of the adsorbed film in real-time. |
Conclusion and Future Outlook
Poly(this compound) is a remarkably versatile polymer for the creation of functional coatings with a wide range of applications. Its inherent pH-responsiveness, metal-coordinating ability, and excellent film-forming properties make it a material of choice for researchers in diverse fields. The protocols and applications detailed in this guide provide a solid foundation for harnessing the potential of P2VP in surface engineering.
Future research in this area is likely to focus on the development of more complex and multifunctional coatings by combining P2VP with other smart materials, the fabrication of highly ordered nanostructures using P2VP-containing block copolymers for advanced electronic and photonic devices, and the exploration of new biomedical applications, such as in tissue engineering and diagnostics. As our understanding of the structure-property relationships of P2VP continues to grow, so too will the innovative applications of this fascinating polymer.
References
-
O'Donoghue, R., et al. (2019). Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. Journal of Vacuum Science & Technology A, 37(5). [Link]
-
O'Donoghue, R., et al. (2019). Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. ResearchGate. [Link]
-
Vasile, C., et al. (2020). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. MDPI. [Link]
-
O'Donoghue, R., et al. (2019). Letters Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. AIP Publishing. [Link]
-
Vallejo, W., et al. (2022). Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. [Link]
-
O'Donoghue, R., et al. (2023). Surface characterization of Poly this compound - a polymer for area selective deposition techniques. DORAS | DCU Research Repository. [Link]
-
Vasile, C., et al. (2020). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. PubMed. [Link]
-
O'Donoghue, R., et al. (2019). Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. Semantic Scholar. [Link]
-
Brewer, K., & Blencowe, A. (2023). Composition-Property Relationships of pH-Responsive Poly[(this compound)-co-(butyl methacrylate)] Copolymers for Reverse Enteric Coatings. Semantic Scholar. [Link]
-
Yasayan, G., et al. (2020). Polymeric paint coated common-touch surfaces that can kill bacteria, fungi and influenza virus. PMC - NIH. [Link]
-
Brewer, K., et al. (2023). Composition-Property Relationships of pH-Responsive Poly[(this compound)-co-(butyl methacrylate)] Copolymers for Reverse Enteric Coatings. NIH. [Link]
-
Vasile, C., et al. (2020). (PDF) Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. ResearchGate. [Link]
-
Brewer, K., et al. (2023). pH-Responsive Poly(ethylene glycol)-b-poly(this compound) Micelles for the Triggered Release of Therapeutics. PMC - NIH. [Link]
-
Popa, M., & Uritu, C. M. (2022). Antimicrobial Polymeric Structures Assembled on Surfaces. MDPI. [Link]
-
Krishnan, S., et al. (n.d.). Antibacterial coatings based on quaternized poly(4-vinylpyridine) block copolymers. Office of Naval Research. [Link]
-
Dupin, D., et al. (2006). Efficient Synthesis of Poly(this compound)−Silica Colloidal Nanocomposite Particles Using a Cationic Azo Initiator. Langmuir - ACS Publications. [Link]
-
Li, D., et al. (2021). Proton uptake by poly(2‐vinylpyridine) coatings. ResearchGate. [Link]
-
Polymer Source. (n.d.). Poly(2-vinyl pyridine) Sample #: P3675-2VP Structure: Composition. Polymer Source. [Link]
-
Lessard, B., et al. (2018). Poly(methacrylic acid-ran-2-vinylpyridine) Statistical Copolymer and Derived Dual pH-Temperature Responsive Block Copolymers by Nitroxide-Mediated Polymerization. MDPI. [Link]
-
Loo, W. S., & Register, R. A. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules - ACS Publications. [Link]
-
Vallejo, W., et al. (2022). Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. ResearchGate. [Link]
-
Gholivand, M. B., & Torkashvand, M. (2020). Polyvinylpyridine-based electrodes: sensors and electrochemical applications. ResearchGate. [Link]
-
Godjevargova, T., et al. (2023). Innovative Antibacterial Polymer Coatings. MDPI. [Link]
-
Asadian, M., et al. (2018). pH responsive switchable protein adsorption properties of poly (2-methyl-2-oxazoline)/ poly(4-vinyl pyridine) based coatings: Influence of poly(4-vinyl pyridine) chain length and ionic strength. ResearchGate. [Link]
-
Murata, H., et al. (2007). Polymer surfaces derivatized with poly(vinyl-N-hexylpyridinium) kill both air- and water- borne bacteria. ResearchGate. [Link]
-
Chiappelli, M. C., et al. (2012). Poly(4-vinylpyridine) and Poly(methacrylic acid) Particle Architectures for pH-Responsive and Mechanochromic Opal Films. ACS Applied Materials & Interfaces. [Link]
-
Lin, Y.-C., et al. (2021). Self-Aligned Assembly of a Poly(this compound)-b-Polystyrene-b-Poly(this compound) Triblock Copolymer on Graphene Nanoribbons. ACS Applied Materials & Interfaces. [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. [Link]
-
Sauzedde, F., et al. (2000). Stimuli-responsive poly (4-vinyl pyridine) hydrogel nanoparticles: Synthesis by nanoprecipitation and swelling behavior. Journal of Applied Polymer Science. [Link]
-
Koga, T., et al. (2016). Growth kinetics of the adsorbed layer of poly(this compound) – an indirect observation of desorption of polymers from substrates. RSC Publishing. [Link]
-
Moldakarimov, S., et al. (2020). Micellization of pH-stimulable poly(this compound)-b-poly(ethylene oxide) copolymers and their complexation with anionic surfactants. ResearchGate. [Link]
Sources
- 1. polysciences.com [polysciences.com]
- 2. polysciences.com [polysciences.com]
- 3. polysciences.com [polysciences.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil | MDPI [mdpi.com]
- 8. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. mdpi.com [mdpi.com]
- 11. polymersource.ca [polymersource.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pH-Responsive Poly(ethylene glycol)-b-poly(this compound) Micelles for the Triggered Release of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. people.clarkson.edu [people.clarkson.edu]
- 15. Polymeric paint coated common-touch surfaces that can kill bacteria, fungi and influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Surface characterization of Poly this compound - a polymer for area selective deposition techniques - DORAS [doras.dcu.ie]
Application Notes and Protocols: 2-Vinylpyridine as a Functional Monomer in Emulsion Polymerization
Introduction: The Unique Role of 2-Vinylpyridine in Advanced Polymer Synthesis
This compound (2VP) is a versatile, functional monomer that offers a unique combination of properties, making it a valuable component in the synthesis of advanced polymers through emulsion polymerization.[1][2] Its pyridine functionality introduces pH-responsiveness, chelating capabilities, and a reactive site for post-polymerization modifications, opening avenues for a wide range of applications, from industrial coatings to sophisticated drug delivery systems.[3][4][5] This guide provides an in-depth exploration of the use of this compound in emulsion polymerization, detailing the underlying mechanisms, offering practical protocols, and discussing its diverse applications for researchers, scientists, and drug development professionals.
The inherent basicity of the pyridine ring allows polymers incorporating 2VP to exhibit significant changes in solubility and conformation in response to pH variations.[3][6] This "smart" behavior is a cornerstone of its utility in creating materials for controlled release and sensing applications. Furthermore, the lone pair of electrons on the nitrogen atom enables coordination with metal ions, facilitating the development of nanocomposites and catalysts.[5][7]
This document will delve into the kinetics and mechanisms governing 2VP emulsion polymerization, provide guidance on copolymerization with other common monomers, and present detailed protocols for the synthesis of 2VP-containing latexes. We will also explore the characterization of these materials and their application in creating pH-responsive systems and functional nanoparticles.
Core Concepts: Understanding the Emulsion Polymerization of this compound
Emulsion polymerization is a heterogeneous polymerization technique that allows for the synthesis of high molecular weight polymers at a high rate of polymerization, all within a low-viscosity aqueous medium.[8] The process typically involves the emulsification of a water-insoluble monomer in water with the aid of a surfactant, followed by the introduction of a water-soluble initiator.[8][9][10]
Mechanism of this compound Emulsion Polymerization
The emulsion polymerization of this compound follows the general principles of this technique, with some unique considerations due to the properties of the monomer. The process can be broken down into three key stages:
-
Particle Nucleation: The process begins with the formation of micelles by the surfactant in the aqueous phase. A portion of the this compound monomer is solubilized within these micelles. The water-soluble initiator decomposes to form free radicals in the aqueous phase. These radicals can either enter the monomer-swollen micelles to initiate polymerization or react with the small amount of dissolved monomer in the aqueous phase to form oligomeric radicals. These oligomeric radicals then enter the micelles, initiating polymerization and forming polymer particles.
-
Particle Growth: The polymer particles, stabilized by the surfactant, continue to grow by absorbing monomer from the surrounding monomer droplets in the aqueous phase. The polymerization primarily occurs within these growing particles. Due to the segregation of propagating radicals within individual particles, the termination rate is significantly reduced, allowing for the formation of high molecular weight polymers.[8]
-
Completion: The reaction proceeds until the monomer is consumed. The final product is a stable dispersion of polymer particles in water, known as a latex.
The choice of initiator and surfactant is critical for a successful this compound emulsion polymerization. Water-soluble initiators, such as potassium persulfate (KPS) or 2,2'-azobis(2-amidinopropane) dihydrochloride (V50), are commonly used.[11] The selection of surfactants, which can be anionic, cationic, or non-ionic, influences particle size, stability, and the overall kinetics of the polymerization.[9][12]
Visualizing the Workflow: Emulsion Polymerization of this compound
Caption: Workflow for the emulsion polymerization of this compound.
Copolymerization: Tailoring Properties with Comonomers
This compound is frequently copolymerized with other monomers to fine-tune the properties of the resulting polymer for specific applications.[1][2] The choice of comonomer is guided by the desired characteristics, such as hydrophobicity, glass transition temperature (Tg), and mechanical strength. Common comonomers include styrene, methyl methacrylate (MMA), and butadiene.[1][2]
Reactivity Ratios
The behavior of a copolymerization is governed by the reactivity ratios (r1 and r2) of the monomers. These ratios describe the relative tendency of a growing polymer chain ending in one monomer to add the same monomer versus the other monomer.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Notes |
| This compound | Styrene | 1.30 | -0.50 | Indicates a tendency for alternating copolymerization. |
| This compound | Methyl Methacrylate | 0.40 | 0.74 | Random copolymerization is expected. |
| This compound | 2-Diethylaminoethyl Methacrylate | - | - | Statistical copolymers have been successfully synthesized.[13] |
| This compound | Di(ethylene glycol) methyl ether methacrylate | - | - | Statistical copolymers have been successfully synthesized.[13] |
Data compiled from various sources.[13][14] Note that negative reactivity ratios are not physically realistic and may indicate issues with the experimental determination or the model used.
Understanding the reactivity ratios is crucial for predicting the copolymer composition and ensuring the synthesis of a polymer with the desired properties.
Experimental Protocols
Protocol 1: Synthesis of pH-Responsive Poly(this compound) Nanoparticles
This protocol details the synthesis of poly(this compound) nanoparticles via emulsion polymerization, which exhibit pH-responsive swelling behavior.
Materials:
-
This compound (2VP), inhibitor removed
-
Potassium persulfate (KPS)
-
Sodium dodecyl sulfate (SDS)
-
Deionized (DI) water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
Preparation: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 100 mL of DI water and 0.2 g of SDS.
-
Inerting: Purge the system with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Monomer Addition: Add 5 g of inhibitor-free this compound to the flask and stir at 300 rpm for 15 minutes to form a stable emulsion.
-
Initiation: In a separate beaker, dissolve 0.1 g of KPS in 5 mL of DI water. Add the KPS solution to the reaction flask.
-
Polymerization: Heat the reaction mixture to 70°C and maintain this temperature for 6 hours under a nitrogen atmosphere with continuous stirring.
-
Cooling: After 6 hours, turn off the heat and allow the reaction to cool to room temperature.
-
Purification: Transfer the resulting latex to dialysis tubing and dialyze against DI water for 48 hours, changing the water every 6 hours to remove unreacted monomer, initiator, and surfactant.
-
Characterization: The purified latex can be characterized for particle size and distribution using Dynamic Light Scattering (DLS) and for morphology using Transmission Electron Microscopy (TEM). The pH-responsive behavior can be investigated by measuring the particle size at different pH values.
Protocol 2: Synthesis of Poly(this compound-co-styrene) Core-Shell Nanoparticles
This protocol describes a seeded emulsion polymerization method to create core-shell nanoparticles with a polystyrene core and a poly(this compound) shell.
Materials:
-
Styrene, inhibitor removed
-
This compound (2VP), inhibitor removed
-
Potassium persulfate (KPS)
-
Sodium dodecyl sulfate (SDS)
-
Deionized (DI) water
-
Nitrogen gas
Equipment:
-
Same as Protocol 1
Procedure:
-
Seed Synthesis (Polystyrene Core):
-
Follow steps 1-5 of Protocol 1, but use 5 g of styrene instead of this compound.
-
Allow the polymerization to proceed for 2 hours to form the polystyrene seed particles.
-
-
Shell Formation (Poly(this compound) Shell):
-
After 2 hours of seed polymerization, add 2 g of inhibitor-free this compound to the reaction flask.
-
Continue the polymerization at 70°C for an additional 4 hours under nitrogen with stirring.
-
-
Cooling and Purification:
-
Follow steps 6 and 7 of Protocol 1.
-
-
Characterization:
-
Characterize the core-shell structure using TEM. The pH-responsive properties of the shell can be evaluated by DLS at varying pH.
-
The pH-Responsive Nature of Poly(this compound)
The pyridine group in poly(this compound) has a pKa of approximately 4.7-5.0.[3][6] Below this pKa, the nitrogen atom becomes protonated, leading to electrostatic repulsion between the polymer chains. This causes the polymer to become hydrophilic and swell or dissolve in aqueous solutions. Above the pKa, the pyridine groups are deprotonated and the polymer is hydrophobic, causing it to collapse or precipitate. This reversible pH-dependent behavior is the basis for many of its applications.
Visualizing the Mechanism: pH-Responsiveness of P2VP
Caption: Reversible pH-induced conformational change of P2VP.
Applications in Research and Drug Development
The unique properties of this compound-based polymers make them highly valuable in several advanced applications.
Drug Delivery Systems
The pH-responsive nature of poly(this compound) is extensively utilized in the design of "smart" drug delivery systems.[4] Nanoparticles containing P2VP can be engineered to be stable at physiological pH (around 7.4) and to release their therapeutic payload in the acidic microenvironment of tumors or within the endosomes of cells.[15] For example, block copolymers of P2VP and a hydrophilic polymer like poly(ethylene oxide) (PEO) can self-assemble into micelles with a P2VP core that can encapsulate hydrophobic drugs.[4] Upon reaching a lower pH environment, the P2VP core becomes protonated and swells, leading to the release of the encapsulated drug.[4]
Functional Coatings and Adhesives
The ability of the pyridine group to interact with surfaces and its capacity for copolymerization make 2VP a key component in functional coatings and adhesives. A notable industrial application is in the production of a latex terpolymer of this compound, styrene, and butadiene, which is used as a tire-cord binder to ensure strong adhesion between the rubber and the reinforcing fibers.[2]
Nanocomposites and Catalysis
The chelating ability of the pyridine nitrogen allows for the coordination of metal ions, making P2VP an excellent stabilizer for the synthesis of metal and metal oxide nanoparticles.[5][7] Emulsion polymerization can be used to create polymer-silica nanocomposite particles with a core-shell morphology, where the P2VP component facilitates the interaction with the silica surface.[16] These nanocomposites can have applications in catalysis, sensing, and as reinforcement materials.
Conclusion
This compound is a powerful and versatile monomer for emulsion polymerization, offering a straightforward route to the synthesis of advanced functional polymers. Its pH-responsive character, coupled with its ability to be copolymerized with a wide range of other monomers, provides a rich platform for the design of materials with tailored properties. For researchers and professionals in drug development and materials science, understanding the principles and protocols outlined in this guide will be instrumental in harnessing the full potential of this compound for innovative applications. The purity of the monomer is crucial for achieving optimal and reproducible results in polymerization processes.[1]
References
-
Bengough, W. I., & Henderson, W. (1965). The Kinetics of the Polymerization of 2-Vinyl Pyridine. Transactions of the Faraday Society, 61, 141-147. [Link]
-
Antoniou, E., et al. (2026). Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. Polymers, 18(2), 149. [Link]
-
Bengough, W. I., & Henderson, W. (1965). The kinetics of the polymerization of 2-vinyl pyridine. Transactions of the Faraday Society. [Link]
-
Yi, Q., et al. (2007). Efficient Synthesis of Poly(this compound)−Silica Colloidal Nanocomposite Particles Using a Cationic Azo Initiator. Langmuir, 23(13), 7435-7441. [Link]
-
Fujii, S., et al. (2011). pH-responsive liquid marbles stabilized with poly(this compound) particles. Soft Matter, 7(16), 7385-7392. [Link]
-
Fujii, S., et al. (2011). pH-Responsive liquid marbles stabilized with poly(this compound) particles. ResearchGate. [Link]
-
Anonymous. (2001). Chemical Engineering 160/260 Polymer Science and Engineering Lecture 8 - Overall and Local Composition In Copolymers. University of California, Berkeley. [Link]
-
Pitsikalis, M., et al. (2013). Radical copolymerization of 2-vinyl pyridine with functional methacrylates: Monomer reactivity ratios and thermal properties. Macromolecular Chemistry and Physics, 214(1), 113-122. [Link]
-
Gantrade. (n.d.). Exploring this compound's Role in Advanced Polymer Science. Gantrade Corporation. [Link]
-
Trousselet, F., et al. (2021). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Polymers, 13(21), 3757. [Link]
-
Chandran, S., et al. (2023). Growth kinetics of the adsorbed layer of poly(this compound) – an indirect observation of desorption of polymers from. OPUS. [Link]
- Hsieh, H. N. (1976). U.S. Patent No. 3,947,526. U.S.
-
Indovinya. (n.d.). The role of surfactants in the emulsion polymerization process. Indovinya. [Link]
-
Driva, P., Bexis, P., & Pitsikalis, M. (2011). Radical copolymerization of 2-vinyl pyridine and oligo(ethylene glycol) methyl ether methacrylates: Monomer reactivity ratios and thermal properties. European Polymer Journal, 47(4), 762-771. [Link]
-
Gwyther, J., et al. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(5), 1887-1907. [Link]
-
Wikipedia. (2023). This compound. [Link]
-
Truong, V. X., et al. (2023). pH-Responsive Poly(ethylene glycol)-b-poly(this compound) Micelles for the Triggered Release of Therapeutics. Pharmaceutics, 15(3), 989. [Link]
-
Tadros, T. F. (Ed.). (2017). Emulsion Science and Technology. John Wiley & Sons. [Link]
-
Percy, M. J., et al. (2001). Synthesis of Vinyl Polymer−Silica Colloidal Nanocomposites via Aqueous Dispersion Polymerization. Langmuir, 17(23), 7129-7135. [Link]
-
Apsari, A., et al. (2009). Mechanism of Soap-Free Emulsion Polymerization of Styrene and 4-Vinylpyridine: Characteristics of Reaction in the Monomer Phase, Aqueous Phase, and Their Interface. ResearchGate. [Link]
-
PCC Group. (n.d.). Emulsion Polymerization. PCC SE. [Link]
-
Hogen-Esch, T. E., & Tien, C. F. (1981). Anionic polymerization of 2-vinylpyridines: studies of intermediate carbanions and their role in the stereochemistry of polymerization. Journal of Polymer Science: Polymer Chemistry Edition, 19(7), 1611-1623. [Link]
-
Ogryzlo, E. A. (1955). Copolymerization of N-Butyl Acrylate with 2- and 4-Vinyl Pyridine. University of Manitoba. [Link]
-
Li, Y., et al. (2022). Preparation of Poly(Butadiene–Styrene–Vinyl Pyridine)/Poly(Acrylonitrile–Butadiene) Core–Shell Nanoparticles by Intermittent Seeded Emulsion Polymerization and Their Catalytic Latex Hydrogenation. Polymers, 14(23), 5194. [Link]
-
Lessard, B. H., et al. (2018). Poly(methacrylic acid-ran-2-vinylpyridine) Statistical Copolymer and Derived Dual pH-Temperature Responsive Block Copolymers by Nitroxide-Mediated Polymerization. Polymers, 10(7), 773. [Link]
-
Lekesiz, T. O., et al. (2016). Preparation and thermal characterization of poly(this compound) copolymers coordinated to Cr nanoparticles. ResearchGate. [Link]
-
Juntuek, P., et al. (2017). Preparation and Characterization of Deproteinized Natural Rubber Grafted with 4- Vinylpyridine as pH Responsive Materials. 5th International Conference on Advances in Chemical, Biological & Environmental Engineering (ACBEE-17). [Link]
-
Schoonbrood, H. A. S., et al. (1996). Role of Surfactants in Emulsion Polymerization Polymers by design. ResearchGate. [Link]
-
Liu, Y., et al. (2016). Development of Core–Shell Nanostructures by In Situ Assembly of Pyridine-Grafted Diblock Copolymer and Transferrin for Drug Delivery Applications. Biomacromolecules, 17(10), 3196-3205. [Link]
-
Gantrade. (n.d.). Surfactants for Emulsion Polymers. Gantrade Corporation. [Link]
-
Hernández-Gordillo, A., et al. (2021). Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Catalysts, 11(11), 1361. [Link]
-
Hernández-Gordillo, A., et al. (2021). Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. [Link]
-
Fujii, S., et al. (2018). pH-Responsive Aqueous Bubbles Stabilized With Polymer Particles Carrying Poly(4-vinylpyridine) Colloidal Stabilizer. Frontiers in Chemistry, 6, 299. [Link]
-
Lekesiz, T. O., et al. (2014). Preparation and characterization of polystyrene-b-poly(this compound) coordinated to metal or metal ion nanoparticles. Journal of Analytical and Applied Pyrolysis, 106, 81-85. [Link]
-
Brixi, S., et al. (2023). Poly(2‐vinylpyridine) as an Additive for Enhancing N‐Type Organic Thin‐Film Transistor Stability. Advanced Electronic Materials, 9(11), 2300329. [Link]
-
McCormick, C. L., et al. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(10), 3615-3621. [Link]
-
Matsushita, Y., et al. (1983). Preparation and characterization of poly(this compound)s with narrow molecular weight distributions. Polymer Journal, 15(1), 1-8. [Link]
-
Cui, D., et al. (2013). Perfectly isoselective polymerization of this compound promoted by β-diketiminato rare-earth metal cationic complexes. Dalton Transactions, 42(26), 9574-9581. [Link]
-
Gilbert, R. G. (2020). Fundamentals of Emulsion Polymerization. Biomacromolecules, 21(7), 2581-2592. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pH-responsive liquid marbles stabilized with poly(this compound) particles - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The role of surfactants in the emulsion polymerization process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hakon-art.com [hakon-art.com]
- 14. web.stanford.edu [web.stanford.edu]
- 15. pH-Responsive Poly(ethylene glycol)-b-poly(this compound) Micelles for the Triggered Release of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Living Anionic Polymerization of 2-Vinylpyridine
Welcome to the technical support center for the living anionic polymerization of 2-vinylpyridine (P2VP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful polymerization technique. Here, you will find in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, all grounded in established scientific principles and field-proven experience. Our goal is to empower you to achieve highly controlled polymerizations, leading to well-defined P2VP with predictable molecular weights and narrow molecular weight distributions.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the living anionic polymerization of this compound.
Q1: Why is my polydispersity index (PDI) high (> 1.15)?
A high PDI suggests a loss of control over the polymerization, likely due to premature termination or side reactions. Common culprits include impurities in the monomer or solvent (water, oxygen, acidic compounds), incorrect reaction temperature, or an inappropriate initiator. A PDI of less than 1.15 is typically indicative of a well-controlled, living process[1].
Q2: My polymerization reaction is not initiating. What are the possible causes?
Failure to initiate is almost always due to the presence of impurities that react with and consume the initiator. Water and acidic impurities are particularly problematic. Ensure that your monomer and solvent are rigorously purified and that your glassware is scrupulously dried. Additionally, verify the activity of your initiator, as organolithium reagents can degrade over time if not stored properly.
Q3: Can I perform the anionic polymerization of this compound at room temperature?
While some specialized continuous flow systems have shown success at room temperature, traditional batch polymerizations of this compound require low temperatures, typically below -60°C, to suppress side reactions[2][3]. The propagating P2VP anion is highly reactive and can undergo nucleophilic attack on the pyridine ring of other monomers or polymer chains at elevated temperatures, leading to branching and cross-linking[2].
Q4: What is the ideal solvent for the living anionic polymerization of this compound?
Polar aprotic solvents are necessary to solvate the growing anionic chain ends. Tetrahydrofuran (THF) is the most commonly used and well-documented solvent for this polymerization[2][4][5][6]. It is crucial that the THF is purified to be free of water, oxygen, and peroxides.
Q5: How do I accurately determine the molecular weight of my P2VP?
Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of your polymer[1][5]. For accurate results, it is important to use appropriate calibration standards, such as well-defined P2VP or polystyrene standards, keeping in mind that hydrodynamic volume can differ between polymer types[6]. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine Mn by comparing the integral of the polymer backbone protons to that of the initiator fragment at the chain end[5][7][8].
Troubleshooting Guides
This section provides detailed, question-and-answer-based solutions to specific experimental challenges.
Issue 1: No Polymerization or Low Monomer Conversion
Q: I've added my initiator, but the characteristic deep red color of the living P2VP anion does not appear, and I isolate no polymer. What went wrong?
This issue points to rapid quenching of the initiator before it can react with the monomer. Let's diagnose the potential causes.
Potential Cause A: Impurities in the Monomer or Solvent
-
Explanation: The carbanions generated during anionic polymerization are extremely strong bases and nucleophiles. They will react instantaneously with any protic impurities (e.g., water, alcohols) or electrophilic impurities (e.g., oxygen, carbon dioxide). The strict experimental conditions required for anionic polymerization are due to its sensitivity to moisture, oxygen, and carbon dioxide[9].
-
Diagnostic Steps:
-
Review Purification Protocols: Re-examine your monomer and solvent purification procedures. Did you dry the this compound over calcium hydride (CaH₂) and vacuum distill it?[3][9] Was your THF freshly distilled from a sodium/benzophenone ketyl?[3]
-
"Titration" Test: Before starting your polymerization, try adding a small amount of initiator to your purified solvent. A persistent color (yellow for sec-BuLi in THF) indicates the solvent is sufficiently pure. If the color disappears, there are still impurities present.
-
-
Solution: Implement a rigorous purification protocol for both the monomer and the solvent. High-vacuum techniques are the most reliable for achieving the required purity[10].
Potential Cause B: Inactive Initiator
-
Explanation: Organolithium initiators like sec-butyllithium are highly reactive and can degrade upon exposure to air or moisture. If your initiator has been stored for a long time or handled improperly, its concentration may be significantly lower than stated on the bottle.
-
Diagnostic Steps:
-
Titration of Initiator: The concentration of organolithium initiators should be periodically determined by titration. A common method is the Gilman double titration.
-
-
Solution: Always use a freshly titrated and properly stored initiator. Store organolithium reagents under an inert atmosphere (argon or nitrogen) and handle them using proper air-free techniques (e.g., Schlenk line or glovebox).
Troubleshooting Workflow: No Polymerization
Caption: Troubleshooting workflow for failed initiation.
Issue 2: Broad Molecular Weight Distribution (High PDI)
Q: My polymerization worked, but the SEC analysis shows a PDI of 1.5. How can I achieve a narrow PDI?
A broad PDI indicates that the polymer chains did not grow at the same rate, which can be caused by slow initiation, premature termination, or side reactions.
Potential Cause A: Slow Initiation
-
Explanation: For a narrow PDI, the initiation rate must be much faster than the propagation rate. If initiation is slow, new chains will be forming while others are already propagating, leading to a broad distribution of chain lengths.
-
Diagnostic Steps:
-
Initiator Choice: While n-butyllithium is a common initiator, sec-butyllithium is often preferred as it initiates the polymerization of vinyl monomers more rapidly[11].
-
Mixing: Inefficient mixing can create localized areas of high monomer concentration, leading to non-uniform initiation.
-
-
Solution:
-
Use an initiator known for rapid initiation with this compound, such as sec-butyllithium.
-
Ensure vigorous stirring, especially during the addition of the initiator to the monomer solution.
-
Potential Cause B: Premature Termination
-
Explanation: This is related to the same impurity issues that cause initiation failure. If impurities are present at a low level, they may not consume all the initiator but will terminate growing chains throughout the polymerization, broadening the PDI.
-
Solution: As with initiation failure, the solution is rigorous purification of all reagents and solvents, and meticulous adherence to air-free techniques[9][10].
Potential Cause C: Side Reactions with the Pyridine Ring
-
Explanation: The propagating carbanion can attack the electrophilic carbon atoms of the pyridine ring on another monomer or a polymer chain. This is a significant side reaction, especially at temperatures above -60°C, and leads to branched or cross-linked polymers, resulting in a very broad PDI or even gel formation[2].
-
Diagnostic Steps:
-
Temperature Control: Was the reaction temperature maintained at or below -78°C (a dry ice/acetone bath) throughout the entire polymerization?[5]
-
-
Solution:
Sources
- 1. polymersource.ca [polymersource.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 5. polymersource.ca [polymersource.ca]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Vinylpyridine Handling and Polymerization Prevention
Welcome to the technical support center for 2-vinylpyridine (2-VP). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the safe handling and prevention of premature polymerization of this versatile yet reactive monomer. This guide synthesizes technical data with field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to premature polymerization?
A1: this compound (2-VP) is an organic compound with a vinyl group attached to a pyridine ring.[1] This vinyl group is highly susceptible to free-radical, anionic, and cationic polymerization.[1] The polymerization process is often initiated by exposure to heat, light, or the presence of peroxides.[2] Once initiated, the polymerization can be rapid and exothermic, potentially leading to a dangerous runaway reaction.[2][3]
Q2: My bottle of this compound has turned brown. Is it still usable?
A2: A brown coloration often indicates the presence of oligomers or polymers, suggesting that some degree of polymerization has already occurred.[1] While the monomer might not be completely polymerized, its purity is compromised. For applications requiring high-purity monomer, such as controlled polymerizations, it is strongly recommended to purify the this compound before use. For less sensitive applications, the suitability of the material should be evaluated on a case-by-case basis.
Q3: What are the immediate signs of runaway polymerization of this compound?
A3: The primary signs of a runaway polymerization are a rapid increase in temperature, a noticeable thickening or solidification of the liquid, and potentially the release of vapors.[2][4] In a sealed container, this can lead to a dangerous pressure buildup. If you observe these signs, evacuate the area immediately and, if it is safe to do so, cool the container externally with water spray.[5]
Q4: How should I properly store this compound to prevent polymerization?
A4: Proper storage is critical for maintaining the stability of this compound. It should be stored in a cool, dark, and well-ventilated area.[5] To maintain product quality, storage in a freezer at temperatures around -20°C is recommended.[5][6] The container should be tightly sealed to prevent exposure to air and moisture.[5] It is also crucial to ensure the presence of an appropriate inhibitor in the monomer during storage.[1]
Troubleshooting Guide: Preventing Unwanted Polymerization
This section provides a structured approach to troubleshooting and preventing the premature polymerization of this compound during storage and experimentation.
Issue 1: Polymerization During Storage
Symptoms:
-
The monomer appears viscous or has solidified.
-
The color of the liquid has darkened significantly.
-
The container is warm to the touch.
Root Causes and Solutions:
| Root Cause | Explanation | Preventative Action |
| Inhibitor Depletion | The inhibitor, typically p-tert-butylcatechol (TBC), is consumed over time, especially with repeated exposure to air.[6] | Monitor the inhibitor concentration periodically. If depleted, add more inhibitor as per the manufacturer's recommendation. |
| Improper Storage Temperature | Elevated temperatures significantly accelerate the rate of polymerization. | Store this compound in a freezer at or below -20°C.[5][6] Avoid storing in areas with fluctuating temperatures. |
| Exposure to Light | UV light can initiate free-radical polymerization. | Store in an amber or opaque container in a dark location.[2] |
| Presence of Contaminants | Contaminants such as peroxides, acids, or bases can act as initiators.[4][7] | Ensure the storage container is clean and inert. Do not introduce any potential contaminants into the stock bottle. |
Issue 2: Polymerization During an Experiment
Symptoms:
-
The reaction mixture becomes unexpectedly viscous or solidifies.
-
A rapid and uncontrolled increase in reaction temperature (exotherm) is observed.
-
The desired product is not formed, and a polymer is isolated instead.
Root Causes and Solutions:
| Root Cause | Explanation | Preventative Action |
| Incomplete Inhibitor Removal | Residual inhibitor can interfere with controlled polymerization reactions, while its complete absence in an un-degassed system can lead to uncontrolled polymerization. | Follow a validated protocol for inhibitor removal immediately before use. (See Experimental Protocols section). |
| Oxygen in the Reaction System | Oxygen can react with the monomer to form peroxides, which are potent polymerization initiators. | Thoroughly degas the monomer and solvents using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen). |
| High Reaction Temperature | Excessive heat can initiate thermal polymerization. | Maintain strict temperature control throughout the reaction. Use a cooling bath if necessary. |
| Contaminated Reagents or Glassware | Impurities in other reagents or on the surface of the glassware can initiate polymerization. | Use purified reagents and ensure all glassware is scrupulously cleaned and dried before use. |
Experimental Protocols
Protocol 1: Removal of Inhibitor (p-tert-butylcatechol) Using an Alumina Column
This protocol is a self-validating system for removing the phenolic inhibitor from this compound, which is essential for most polymerization reactions.
Materials:
-
This compound (inhibited)
-
Basic alumina (activated, Brockmann I, ~150 mesh)
-
Glass chromatography column
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or other suitable collection vessel
Step-by-Step Methodology:
-
Column Preparation: Pack a glass chromatography column with a plug of glass wool at the bottom. Add a layer of sand, followed by the required amount of basic alumina. A general rule is to use approximately 10-20g of alumina per 100mL of monomer.
-
Column Equilibration: Pass a small amount of the reaction solvent through the column to wet the alumina.
-
Inhibitor Removal: Under a positive pressure of inert gas, pass the this compound through the alumina column. The inhibitor will be adsorbed onto the alumina.
-
Collection: Collect the purified, inhibitor-free this compound in a clean, dry Schlenk flask under an inert atmosphere.
-
Immediate Use: The purified monomer should be used immediately as it is now highly susceptible to polymerization.
Protocol 2: Purification by Vacuum Distillation
Vacuum distillation is another effective method for removing inhibitors and other non-volatile impurities.[1]
Materials:
-
This compound (inhibited)
-
Distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
A small quantity of a non-volatile inhibitor (e.g., hydroquinone) can be added to the distillation pot to prevent polymerization during heating.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.
-
Charging the Flask: Charge the distillation flask with the this compound.
-
Applying Vacuum: Gradually apply vacuum to the system. The boiling point of this compound is 79-82 °C at 29 mmHg.[6]
-
Distillation: Gently heat the distillation flask. Collect the fraction that distills at the correct temperature and pressure.
-
Collection and Storage: Collect the purified monomer in a receiver cooled in an ice bath. The purified monomer should be used immediately or stored under an inert atmosphere in a freezer with a fresh addition of inhibitor if not for immediate use.
Visualizing the Process
To better understand the factors leading to premature polymerization and the strategies for its prevention, the following diagrams illustrate the key concepts.
Caption: Factors initiating the premature polymerization of this compound.
Caption: Workflow for handling this compound to prevent polymerization.
References
- This compound, stabilized Safety Data Sheet. (2012-03-23).
- This compound - Safety Data Sheet. (2025-02-01). ChemicalBook.
- This compound Safety Data Sheet. (2025-07-01).
- This compound SDS, 100-69-6 Safety Data Sheets. ECHEMI.
- MSDS of 2-Vinyl pyridine. (2015-12-23).
- This compound. Zibo Zhangdian Oriental Chemistry Co., Ltd.
-
This compound. Wikipedia. Retrieved from [Link]
-
Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. (2026-01-06). MDPI. Retrieved from [Link]
-
ICSC 1232 - this compound. Inchem.org. Retrieved from [Link]
-
This compound. PubChem. Retrieved from [Link]
- SAFETY DATA SHEET. (2012-03-23). Thermo Fisher Scientific.
Sources
Technical Support Center: Optimizing RAFT Polymerization of 2-Vinylpyridine
Welcome to the technical support center for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 2-vinylpyridine (2VP). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your polymer synthesis effectively. The polymerization of 2VP presents unique challenges due to the coordinating nature of the pyridine nitrogen atom, but with careful control over key parameters, achieving well-defined polymers with a narrow polydispersity index (PDI) is entirely feasible.[1]
This guide is structured to help you understand the critical aspects of the reaction, answer common questions, and resolve specific issues you may encounter in the lab.
Core Principles for Success: A Proactive Approach
Before delving into troubleshooting, it's essential to understand the parameters that govern a successful and controlled RAFT polymerization of 2VP. Proactive optimization of these factors will prevent most common issues.
Monomer Purity is Non-Negotiable
The this compound monomer is susceptible to oxidation and can contain acidic impurities or residual polymerization inhibitors from manufacturing. The basic nitrogen on the pyridine ring can be protonated by acids, which alters its electronic properties and can interfere with the RAFT mechanism.
Best Practice: Always purify the 2VP monomer immediately before use by passing it through a column of basic alumina.[1] This removes the inhibitor and any acidic contaminants. Store the purified monomer under an inert atmosphere (N₂ or Ar) and at a low temperature.
Choosing the Right RAFT Agent (CTA)
The selection of the Chain Transfer Agent (CTA) is the most critical decision in designing your RAFT polymerization. The CTA determines the equilibrium between dormant and active chains, which is the heart of the control mechanism. For vinylpyridines, which are electronically similar to styrene, dithiobenzoates and certain trithiocarbonates are highly effective.
| RAFT Agent Type | Example | Z-Group | R-Group Suitability | Key Considerations |
| Dithiobenzoates | Cumyl dithiobenzoate (CDB), 2-Cyanoprop-2-yl dithiobenzoate (CPDB) | Phenyl | Cumyl, Cyanopropyl | Excellent control for styrenics and vinylpyridines. Provides a high transfer constant.[1][2] |
| Trithiocarbonates | S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) | Carboxylic acid functionalized alkyl | Dodecyl | Versatile and can be used for a range of monomers. The choice of R and Z groups is crucial for reinitiation efficiency.[3] |
The [Initiator]:[CTA] Molar Ratio
This ratio dictates the number of "dead" chains (formed from initiator-derived radicals that do not react with a CTA) versus "living" chains (controlled by the CTA). A low [Initiator]:[CTA] ratio is key to achieving high chain-end fidelity and a narrow PDI.[4]
-
High Ratio (e.g., > 0.5): Leads to faster polymerization but at the cost of control. Expect a broader PDI and a higher population of dead chains.[1]
-
Low Ratio (e.g., 0.1 - 0.3): Offers superior control and a narrower PDI but may result in slower reaction rates.[1] A study optimizing 2VP polymerization found that an initiator-to-CTA ratio of 0.4 provided a good balance between achieving high monomer conversion (70%) and maintaining control, though PDI values were around 1.5.[1] For very narrow PDIs (<1.2), starting with a lower ratio is recommended.
Solvent, Concentration, and Temperature
-
Solvent: While bulk polymerization of 2VP is possible, it can become highly viscous, leading to issues with heat transfer and stirring, which broadens the PDI.[2] Common solvents include N,N-dimethylformamide (DMF)[1][2], dioxane[5], or alcohol/water mixtures[6].
-
Concentration: Monomer concentration affects the polymerization rate. A study showed that a 7 M concentration in DMF was optimal, as lower concentrations led to poor conversion, while bulk polymerization could compromise control.[1]
-
Temperature: The reaction temperature must be matched to the half-life of your chosen initiator. For the common initiator AIBN (2,2'-Azobis(isobutyronitrile)), temperatures between 60-80°C are standard.[2][6]
Frequently Asked Questions (FAQs)
Q1: What is a realistic target PDI for poly(this compound) synthesized by RAFT?
A well-controlled RAFT polymerization of 2VP should yield a PDI between 1.10 and 1.25.[2] Values below 1.15 are excellent and indicate a high degree of control. A PDI above 1.4 suggests that one or more of the core parameters are suboptimal.
Q2: Which specific CTAs are field-proven for 2VP polymerization?
Cumyl dithiobenzoate (CDB) and 2-cyanoprop-2-yl dithiobenzoate (CPDB) are the most commonly cited and successful CTAs for achieving narrow PDI in 2VP homopolymerization.[1][2] Their effectiveness stems from the phenyl Z-group, which provides an appropriate level of stabilization for the intermediate radical.
Q3: My reaction mixture turned from pink/red to yellow. Is this normal?
Yes, this is a positive indicator. The initial color is characteristic of the dithiobenzoate or trithiocarbonate RAFT agent. As the polymerization proceeds, the CTA is converted into a macro-CTA (the polymer chain with the RAFT end-group), leading to a fading of the initial intense color. A persistent strong color at the end of the reaction may indicate low CTA consumption and poor control.
Q4: Can I use ATRP or NMP for this compound?
While possible, these methods can be complicated by the 2VP monomer. The nitrogen atom on the pyridine ring can coordinate with and deactivate the metal catalysts used in Atom Transfer Radical Polymerization (ATRP).[1] Nitroxide-Mediated Polymerization (NMP) has also been reported, but RAFT is generally considered more versatile and tolerant of functional groups like the one found in 2VP.[1][2]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: My PDI is broad (e.g., > 1.4), and the GPC trace is wide.
A broad PDI is the most common sign of poor control in a RAFT polymerization.
Causality Analysis: A broad molecular weight distribution arises from either an excessive number of termination reactions or an inefficient RAFT equilibrium. This means the rate of chain transfer is not significantly faster than the rate of propagation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing a broad PDI.
Problem 2: The polymerization stalls at low conversion (< 20%).
Stalled reactions are typically due to either the depletion of the initiator or the presence of inhibiting species.
-
Potential Cause 1: Insufficient Initiator. While a low [Initiator]:[CTA] ratio is good for control, too little initiator may not generate enough radicals over the reaction period to drive the polymerization to higher conversion, especially at lower temperatures.
-
Solution: Slightly increase the initiator concentration (e.g., from a [CTA]:[I] ratio of 10:1 to 5:1). Alternatively, maintain the ratio but increase the reaction temperature by 10°C to increase the initiator decomposition rate (k_d).
-
-
Potential Cause 2: Impurities. Oxygen is a potent radical scavenger and will inhibit polymerization. Inadequate degassing is a common culprit.
-
Solution: Ensure the reaction mixture is thoroughly deoxygenated using a minimum of three freeze-pump-thaw cycles.[1] Ensure all solvents and the monomer are purged with inert gas before use.
-
Problem 3: The experimental molecular weight (Mn) does not match the theoretical value.
The theoretical number-average molecular weight (Mn) is calculated as: Mn (theoretical) = (([Monomer]₀ / [CTA]₀) * Conversion * MW_monomer) + MW_CTA
-
Potential Cause 1: Inaccurate Reagent Measurement. The calculation is highly sensitive to the initial amount of CTA.
-
Solution: Double-check all calculations and use a high-precision balance for weighing the CTA and initiator, which are used in small quantities.
-
-
Potential Cause 2: Inefficient CTA. If a significant fraction of the CTA does not participate in the reaction (low initiation efficiency), the effective [Monomer]/[CTA] ratio will be higher than calculated, leading to a higher experimental Mn.
-
Solution: This points to a fundamental issue with the chosen CTA for 2VP or impurities that may have degraded the CTA. Ensure the CTA is pure and has not degraded during storage.
-
Problem 4: My GPC trace shows a low molecular weight shoulder or is bimodal.
This indicates a loss of control or a competing polymerization process.
-
Potential Cause 1: Thermal Self-Initiation. At high temperatures (>80-90°C), 2VP (like styrene) can undergo thermal self-initiation, creating uncontrolled polymer chains that do not have a RAFT end-group.
-
Solution: Lower the reaction temperature. If a higher rate is needed, it is better to increase the initiator concentration slightly than to raise the temperature excessively.
-
-
Potential Cause 2: Mid-reaction Impurity Introduction. A small leak in the reaction vessel can introduce oxygen, which terminates some chains while allowing new, uncontrolled chains to form, resulting in a bimodal distribution.
-
Solution: Carefully check that all seals and septa on your reaction flask are secure throughout the entire polymerization process.
-
Standard Operating Protocol: RAFT Polymerization of 2VP
This protocol targets a degree of polymerization (DP) of 100, using CPDB as the CTA and AIBN as the initiator.
Materials:
-
This compound (2VP), purified via basic alumina
-
2-Cyanoprop-2-yl dithiobenzoate (CPDB) (MW: 221.32 g/mol )
-
2,2'-Azobis(isobutyronitrile) (AIBN) (MW: 164.21 g/mol )
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask with a magnetic stir bar
-
Hexane (for precipitation)
Target Ratios: [2VP]:[CPDB]:[AIBN] = 100 : 1 : 0.2
Procedure:
-
Reagent Calculation & Preparation:
-
To a 25 mL Schlenk flask, add CPDB (e.g., 44.3 mg, 0.2 mmol).
-
Add AIBN (e.g., 6.6 mg, 0.04 mmol).
-
Add purified 2VP (e.g., 2.10 g, 20 mmol).
-
Add anhydrous DMF (e.g., 5.0 mL to achieve ~4 M concentration).
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Freeze the flask contents in a liquid nitrogen bath until fully solid.
-
Apply a high vacuum for 10-15 minutes.
-
Close the flask to the vacuum and thaw the contents in a room temperature water bath.
-
Backfill the flask with inert gas (Argon or Nitrogen).
-
Repeat this freeze-pump-thaw cycle a total of three times to ensure complete removal of oxygen.[1]
-
-
Polymerization:
-
After the final cycle, place the Schlenk flask in a preheated oil bath at 65°C.[1]
-
Begin stirring to ensure the solution is homogeneous.
-
Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). To achieve a narrow PDI, it is advisable to stop the reaction at a moderate conversion (e.g., 60-75%).
-
-
Termination and Isolation:
-
To stop the polymerization, remove the flask from the oil bath and expose the contents to air by opening the flask. Rapid cooling in an ice bath can also be used.
-
Precipitate the polymer by slowly adding the viscous reaction mixture into a large volume of a non-solvent, such as cold hexane (~200 mL), while stirring vigorously.[1][2]
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with additional fresh hexane and dry it under vacuum at 40°C until a constant weight is achieved.
-
-
Characterization:
-
Determine monomer conversion using ¹H NMR spectroscopy.
-
Determine the number-average molecular weight (Mn) and Polydispersity Index (PDI) using Gel Permeation Chromatography (GPC/SEC).
-
Caption: Experimental workflow for RAFT polymerization of 2VP.
References
-
Gimello, O., et al. (2021). Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. MDPI. Available at: [Link]
-
Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(13). Available at: [Link]
-
Le, D., et al. (2021). Polyphosphonate-Based Macromolecular RAFT-CTA Enables the Synthesis of Well-Defined Block Copolymers Using Vinyl Monomers. ACS Macro Letters. Available at: [Link]
-
Theato, P., et al. (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization. RSC Publishing. Available at: [Link]
-
Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization†. ResearchGate. Available at: [Link]
-
Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(13), 4678-4680. Available at: [Link]
-
Ferreira, J., et al. (2011). Optimizing the generation of narrow polydispersity 'arm-first' star polymers made using RAFT polymerization. Polymer Chemistry, 2, 1671-1677. Available at: [Link]
-
Kaya, K., & Soylemez, E. (2018). Synthesis and characterization of poly(vinyl chloride-graft-2-vinylpyridine) graft copolymers using a novel macroinitiator by reversible addition-fragmentation chain transfer polymerization. ResearchGate. Available at: [Link]
-
Kim, J. H., et al. (2019). Amphiphilic Fluorinated Block Copolymer Synthesized by RAFT Polymerization for Graphene Dispersions. MDPI. Available at: [Link]
-
Theato, P., et al. (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. Polymer Chemistry. Available at: [Link]
-
Moad, G., et al. (2012). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. MDPI. Available at: [Link]
-
Abetz, V., et al. (2022). Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers. ACS Publications. Available at: [Link]
-
Anastasaki, A., et al. (2025). Low temperature thermal RAFT depolymerization: the effect of Z-group substituents on molecular weight control and yield. Research Collection. Available at: [Link]
-
An, Z., et al. (2012). Synthesis of poly(N-isopropylacrylamide)-b-poly(this compound) block copolymers via RAFT polymerization and micellization behavior in aqueous solution. PubMed. Available at: [Link]
-
Junkers, T. (2017). RAFT Polymerization—A User Guide. ResearchGate. Available at: [Link]
-
Charleux, B., et al. (2014). Optimisation of the RAFT Polymerization Conditions for the in Situ Formation of Nano-objects via Dispersion Polymerization in Alcoholic Medium. ResearchGate. Available at: [Link]
Sources
- 1. Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of poly(N-isopropylacrylamide)-b-poly(this compound) block copolymers via RAFT polymerization and micellization behavior in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Well-defined polyvinylpyridine- block -polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous th ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00074H [pubs.rsc.org]
Technical Support Center: Synthesis of Well-Defined Poly(2-vinylpyridine)
Welcome to the comprehensive support center for the synthesis of well-defined poly(2-vinylpyridine) (P2VP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of P2VP polymerization. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure the successful synthesis of P2VP with controlled molecular weight and low polydispersity.
Introduction to the Challenges
Poly(this compound) is a versatile polymer with a pH-responsive pyridine functional group, making it highly valuable in applications ranging from drug delivery to surface coatings and catalysis.[1][2] However, the synthesis of well-defined P2VP, characterized by a predictable molecular weight and a narrow molecular weight distribution (low polydispersity index or PDI), is fraught with challenges. These difficulties stem from the inherent reactivity of the this compound (2VP) monomer and the propagating polymer chain. The nitrogen atom in the pyridine ring can interfere with various polymerization mechanisms, leading to side reactions that compromise the "living" nature of the polymerization.[3]
This guide will dissect these challenges across different polymerization techniques and provide practical, field-proven solutions.
Part 1: Troubleshooting Guide by Polymerization Technique
Anionic Polymerization
Anionic polymerization is a powerful technique for synthesizing well-defined polymers.[4] However, for 2VP, it is notoriously sensitive and requires stringent experimental conditions.[5][6]
Common Issues & Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting & Prevention |
| Broad or Bimodal Molecular Weight Distribution (High PDI) | 1. Impurities in Monomer or Solvent: Water, oxygen, or other electrophilic impurities can terminate the living anionic chains.[5][7] 2. Side Reactions: The propagating carbanion can attack the pyridine ring of another polymer chain, leading to branching and broadening of the molecular weight distribution.[8][9] 3. Slow Initiation: If the initiation rate is slower than the propagation rate, chains will not grow uniformly. | 1. Rigorous Purification: Monomer and solvent must be meticulously purified. This compound should be distilled from a suitable drying agent (e.g., CaH₂) immediately before use.[3] All glassware must be flame-dried under high vacuum.[5] 2. Low Polymerization Temperature: Conducting the polymerization at low temperatures (typically -78 °C) minimizes side reactions.[8][9][10] 3. Use of Additives: The addition of salts like lithium chloride (LiCl) can decrease the reactivity of the propagating chain end, suppressing side reactions.[8] 4. Rapid Mixing: In continuous flow systems, turbulent mixing can ensure rapid and uniform initiation, leading to lower PDI.[8] |
| Low Monomer Conversion | 1. Insufficient Initiator: The amount of initiator may be too low relative to the monomer concentration. 2. Premature Termination: Impurities in the system can consume the initiator or terminate growing chains. | 1. Optimize Initiator-to-Monomer Ratio: Carefully calculate and dispense the initiator.[11] 2. Ensure High Purity: Re-purify all reagents and solvents.[7] |
| Polymer Coloration (Yellow to Brown) | 1. Side Reactions: The same side reactions that broaden the PDI can also lead to colored byproducts. 2. Air Exposure: Exposure of the living polymer to air during termination can cause oxidation and discoloration. | 1. Strict Anaerobic Conditions: Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the polymerization and termination steps. 2. Degassed Termination Agent: Use a thoroughly degassed terminating agent, such as methanol.[12] |
Experimental Workflow: Anionic Polymerization of this compound
Caption: Workflow for Anionic Polymerization of 2VP.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a more robust controlled radical polymerization technique, but the pyridine nitrogen in 2VP can still pose challenges by coordinating with the copper catalyst.[3]
Common Issues & Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting & Prevention |
| Poor Control (High PDI, Unpredictable Molecular Weight) | 1. Catalyst Deactivation: The pyridine nitrogen of the monomer or polymer can coordinate with the copper catalyst, reducing its activity.[3] 2. Side Reactions: The propagating radical can undergo side reactions, especially at higher temperatures. | 1. Choice of Ligand: Use a ligand that forms a very stable complex with the copper catalyst to minimize displacement by pyridine. 2. Use of a "Sacrificial" Lewis Acid: Adding a Lewis acid that preferentially coordinates with the pyridine nitrogen can protect the copper catalyst. 3. Lower Polymerization Temperature: Conduct the polymerization at the lowest effective temperature.[13] 4. Initiator Choice: Using a chlorine-based initiator can suppress side reactions compared to a bromine-based one.[14] |
| Slow or Stalled Polymerization | 1. Catalyst Deactivation: As mentioned above, the catalyst may be deactivated by the pyridine units.[3] 2. Insufficient Catalyst/Ligand: The concentration of the catalyst complex may be too low. | 1. Increase Catalyst/Ligand Concentration: Systematically increase the amount of catalyst and ligand. 2. Consider a More Active Catalyst System: Techniques like ARGET or ICAR ATRP can be used to regenerate the active catalyst species. |
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT is a metal-free controlled radical polymerization method, which makes it an attractive option for monomers with coordinating groups like 2VP.[3][15]
Common Issues & Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting & Prevention |
| Induction Period or Slow Polymerization | 1. Inappropriate RAFT Agent: The reactivity of the RAFT agent may not be well-matched to the 2VP monomer. 2. Low Initiator Concentration: The rate of radical generation may be too low. | 1. Select a Suitable RAFT Agent: Trithiocarbonates are often effective for vinylpyridines.[16] 2. Optimize Initiator-to-RAFT Agent Ratio: A higher initiator concentration can reduce the induction period but may lead to a higher population of dead chains.[3] |
| Loss of "Living" Character at High Conversion | 1. Radical-Radical Termination: At high monomer conversion, the concentration of propagating radicals is higher relative to the monomer, increasing the likelihood of termination reactions. | 1. Target Lower Conversion: Stop the polymerization at a moderate conversion (e.g., 50-70%) to maintain good chain-end fidelity. 2. Adjust Reaction Conditions: Lowering the temperature or initiator concentration can reduce the rate of termination. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is monomer purity so critical for the synthesis of well-defined P2VP?
Monomer purity is paramount, especially in anionic polymerization.[7] Impurities such as water, oxygen, and acidic contaminants can react with and terminate the highly reactive propagating chain ends. This premature termination leads to a loss of control over the polymerization, resulting in a broad molecular weight distribution (high PDI) and polymers with lower molecular weights than targeted. For controlled radical polymerizations like ATRP and RAFT, impurities can still interfere with the catalyst or RAFT agent, affecting the reaction kinetics and control.[7]
Q2: How do I effectively purify this compound monomer?
A standard procedure involves:
-
Removal of Inhibitor: Pass the monomer through a column of basic alumina to remove the inhibitor (e.g., tert-butylcatechol).[3][17][18]
-
Drying: Stir the monomer over a drying agent like calcium hydride (CaH₂) overnight to remove water.[3]
-
Vacuum Distillation: Distill the monomer under reduced pressure. This should be done immediately before use.[3] The purified monomer is highly prone to polymerization, even at low temperatures, and should be used promptly.[9][17][18]
Q3: My P2VP is insoluble in common organic solvents after synthesis. What could be the cause?
Insolubility often points to cross-linking. In anionic polymerization, this can occur if the propagating anion attacks the pyridine ring of another chain, especially at higher temperatures or in less polar solvents.[9] To avoid this, use low polymerization temperatures (-78 °C) and polar aprotic solvents like THF.[9]
Q4: What are the best methods for characterizing my P2VP?
A combination of techniques is recommended for thorough characterization:
-
Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the polymer structure and can be used to calculate the degree of polymerization by comparing the integrals of the polymer backbone protons to those of the end-groups.[19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the characteristic pyridine ring vibrations.[11]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer.[20]
Logical Relationship: Problem to Solution
Caption: Troubleshooting logic for high PDI in P2VP synthesis.
References
-
Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (n.d.). MDPI. Retrieved from [Link]
-
Polymer Reference Materials-Poly(2-Vinyl Pyridine). (n.d.). Polymer Source. Retrieved from [Link]
-
Living Anionic Polymerization in Continuous Flow: Facilitated Synthesis of High Molecular Weight Poly(2-vinyl pyridine) and Polystyrene. (2014). datapdf.com. Retrieved from [Link]
-
Exploring this compound's Role in Advanced Polymer Science. (n.d.). Gallicater. Retrieved from [Link]
-
Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. (2019). Semantic Scholar. Retrieved from [Link]
-
Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. (2019). ACS Publications. Retrieved from [Link]
-
Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. (2019). AIP Publishing. Retrieved from [Link]
-
b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP and. (2020). MDPI. Retrieved from [Link]
-
Surface characterization of Poly this compound - a polymer for area selective deposition techniques. (2023). DCU Research Repository. Retrieved from [Link]
- Method for purifying high molecular weight vinylpyridine/styrene polymers from solution. (1992). Google Patents.
-
Living/controlled polymerization of vinylpyridines into sequence-regulated copolymers by Lewis pair. (n.d.). ResearchGate. Retrieved from [Link]
-
ANIONIC POLYMERIZATION OF 2-VINYLPYRIDINES: STUDIES OF INTERMEDIATE CARBANIONS AND THEIR ROLE IN THE STEREOCHEMISTRY OF POLYMERI. (n.d.). University of Florida. Retrieved from [Link]
-
Anionic Polymerization of Oxadiazole-Containing this compound by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. (2025). ResearchGate. Retrieved from [Link]
-
Perfectly isoselective polymerization of this compound promoted by β-diketiminato rare-earth metal cationic complexes. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis and characterization of poly(vinyl chloride-graft-2-vinylpyridine) graft copolymers using a novel macroinitiator by reversible addition-fragmentation chain transfer polymerization. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of Pyridine- and 2-Oxazoline-Functionalized Vinyl Polymers by Alane-Based Frustrated Lewis Pairs. (2025). ResearchGate. Retrieved from [Link]
-
Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. (2021). RSC Publishing. Retrieved from [Link]
-
Living Anionic Polymerization in Continuous Flow: Facilitated Synthesis of High-Molecular Weight Poly(this compound) and Polystyrene. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis of Well-Defined Vinyl End-Functional Polystyrene Using Multifunctional Initiator by Atom Transfer Radical Polymerization. (2015). Retrieved from [Link]
-
Living cationic polymerization. (n.d.). Wikipedia. Retrieved from [Link]
-
Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. (2026). MDPI. Retrieved from [Link]
-
Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization. (2021). RSC Publishing. Retrieved from [Link]
-
Living Anionic Polymerization of the Amphiphilic Monomer 2-(4-Vinylphenyl)pyridine. (2025). ResearchGate. Retrieved from [Link]
-
Living Cationic Polymerization. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Anionic Vinyl Polymerization. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (2025). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of poly(N-isopropylacrylamide)-b-poly(this compound) block copolymers via RAFT polymerization and micellization behavior in aqueous solution. (2008). PubMed. Retrieved from [Link]
-
Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. (n.d.). MDPI. Retrieved from [Link]
-
Poly(2-vinyl pyridine) Sample #: P3675-2VP. (n.d.). Polymer Source. Retrieved from [Link]
-
Poly(2-vinyl pyridine) Sample #: P11408-2VP. (n.d.). Polymer Source. Retrieved from [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. polysciences.com [polysciences.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. datapdf.com [datapdf.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid [mdpi.com]
- 12. polymersource.ca [polymersource.ca]
- 13. thescipub.com [thescipub.com]
- 14. nsrrc.org.tw [nsrrc.org.tw]
- 15. Well-defined polyvinylpyridine- block -polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous th ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00074H [pubs.rsc.org]
- 16. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. polymersource.ca [polymersource.ca]
- 20. polymersource.ca [polymersource.ca]
purification techniques for poly(2-vinylpyridine) after synthesis
Welcome to the technical support center for poly(2-vinylpyridine) (P2VP). This guide is designed for researchers, scientists, and drug development professionals to navigate the critical post-synthesis purification stage. Achieving high purity is paramount as residual monomers, initiators, or low molecular weight oligomers can significantly impact the polymer's physicochemical properties, including its performance in drug delivery systems, coatings, and nanocomposites.[1][2] This document provides field-proven insights and detailed protocols to troubleshoot common purification challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during P2VP purification.
Q1: What is the most common and straightforward method to purify crude P2VP after synthesis?
A1: Reprecipitation is the most widely used and generally effective method for the initial purification of P2VP.[3] This technique involves dissolving the crude polymer in a good solvent and then adding this solution to a large volume of a non-solvent (or anti-solvent). The polymer precipitates out of the solution, while most impurities like unreacted monomer and initiator residues remain dissolved in the solvent/non-solvent mixture.
Q2: My P2VP is soluble in many organic solvents. How do I choose the right solvent/non-solvent system for precipitation?
A2: The key is selecting a "good" solvent that completely dissolves the polymer and a "non-solvent" in which the polymer is insoluble but the impurities are soluble. For P2VP, common good solvents include tetrahydrofuran (THF), chloroform (CHCl₃), toluene, methanol, and ethanol.[3] Effective non-solvents are typically non-polar liquids like n-hexane, heptane, or diethyl ether.[3] Water can also be used as a non-solvent.[3] The choice depends on the specific impurities you need to remove. A well-chosen system maximizes polymer recovery while ensuring efficient removal of contaminants.
Q3: After purification, my Polydispersity Index (PDI) is still high. What should I do?
A3: A high PDI (typically >1.2 for living polymerizations) indicates a broad molecular weight distribution.[4] If standard precipitation is insufficient, a more precise technique like fractional precipitation is recommended. This method involves the slow addition of a non-solvent to a polymer solution until the mixture becomes slightly turbid, precipitating the highest molecular weight chains first. By carefully collecting fractions, you can isolate polymer batches with a much narrower PDI. For ultimate control over polydispersity, preparative Size Exclusion Chromatography (SEC) can be employed, although it is more complex and resource-intensive.
Q4: Can I use dialysis to purify P2VP? What impurities can it remove?
A4: Yes, dialysis is an effective technique for removing small molecule impurities from P2VP, particularly residual monomers, salts, and initiator fragments.[5] It is especially useful for water-soluble P2VP derivatives (e.g., protonated P2VP) or when the polymer is sensitive to the shear forces of precipitation. The process involves placing the polymer solution in a dialysis bag with a specific Molecular Weight Cut-Off (MWCO) membrane and immersing it in a large volume of a suitable solvent. Small molecules diffuse out through the membrane, while the larger polymer chains are retained.[5]
Q5: How can I confirm the purity of my final P2VP product?
A5: A combination of analytical techniques is recommended. Nuclear Magnetic Resonance (¹H NMR) spectroscopy is excellent for detecting residual monomer (by the absence of vinyl proton signals) and other organic impurities. Size Exclusion Chromatography (SEC / GPC) is the standard method for determining molecular weight (Mn, Mw) and, critically, the Polydispersity Index (PDI), which is a key indicator of purity and polymerization control.[3][4][6] Infrared (IR) spectroscopy can also provide qualitative information and confirm the absence of certain impurities by comparing the product spectrum to a reference.[4]
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed solutions to specific experimental problems.
Guide 1: Residual Monomer Removal
Symptom: ¹H NMR analysis of the purified polymer still shows characteristic vinyl proton peaks between 5.5 and 6.5 ppm, indicating the presence of unreacted this compound monomer.
The Problem's Impact: Residual monomer acts as a plasticizer, which can negatively affect the mechanical properties and thermal stability of the final material.[2] In biomedical applications, leached monomer can cause cytotoxicity.[2][7][8]
Root Cause Analysis & Solutions:
-
Cause A: Inefficient Precipitation. The chosen non-solvent may not be optimal, or co-precipitation of the monomer with the polymer may have occurred.
-
Solution 1: Optimize Reprecipitation. Dissolve the polymer in a minimal amount of a good solvent (e.g., THF) to make a ~5% w/v solution. Add this solution dropwise into a vigorously stirred, large excess (at least 10-fold volume) of a cold non-solvent (e.g., n-hexane). The rapid dilution and stirring prevent the polymer chains from trapping monomer as they precipitate. Repeat the precipitation process 2-3 times for high purity.[9]
-
Solution 2: Switch Solvent System. Refer to the table below and select a different solvent/non-solvent pair. For instance, if THF/hexane was ineffective, try dissolving in methanol and precipitating in diethyl ether.
-
-
Cause B: Polymer is too Low Molecular Weight. Very short polymer chains (oligomers) may remain soluble in the non-solvent.
-
Solution: Dialysis. For low MW P2VP, dialysis is a superior method. Dissolve the polymer in a suitable solvent (e.g., THF or an acidic aqueous buffer for protonated P2VP) and dialyze against the pure solvent using a membrane with an appropriate MWCO (e.g., 1-3.5 kDa).[10] Ensure to change the external solvent frequently to maintain a high concentration gradient.[10]
-
| Good Solvent | Non-Solvent(s) | Notes & Best Practices |
| Tetrahydrofuran (THF) | n-Hexane, Heptane | Excellent general-purpose system. Use cold hexane for sharper precipitation.[3] |
| Chloroform (CHCl₃) | Methanol, n-Hexane | Good for polymers made via anionic polymerization.[4] |
| Toluene | n-Hexane, Methanol | Often used for P2VP synthesized in toluene. |
| Methanol / Ethanol | Diethyl Ether, Water | P2VP is soluble in lower alcohols.[3][11] Precipitation in ether is effective. |
| Dimethylformamide (DMF) | Water, Diethyl Ether | Useful for P2VP that is difficult to dissolve in other solvents. |
-
Dissolution: Dissolve the crude P2VP in a minimal volume of THF to achieve a clear, viscous solution (approx. 5-10% w/v).
-
Preparation: In a separate, larger beaker, add a volume of cold (~4°C) n-hexane that is at least 10 times the volume of your polymer solution. Place a stir bar in the hexane and begin vigorous stirring to create a vortex.
-
Precipitation: Using a dropping funnel or pipette, add the polymer solution dropwise into the center of the vortex. The polymer should precipitate instantly as a white, stringy, or powdery solid.
-
Digestion: Allow the mixture to stir for an additional 30-60 minutes to ensure complete precipitation and washing of the polymer.
-
Isolation: Isolate the polymer by vacuum filtration or by decanting the solvent mixture.
-
Washing: Wash the isolated polymer with fresh, cold non-solvent (n-hexane) to remove any remaining dissolved impurities.
-
Repetition: For the highest purity, re-dissolve the polymer in THF and repeat steps 3-6 two more times.
-
Drying: Dry the final product under high vacuum at an elevated temperature (e.g., 40-50°C) for 24-48 hours to remove all residual solvents.
Guide 2: High Polydispersity Index (PDI)
Symptom: GPC/SEC analysis reveals a PDI significantly greater than expected for the synthesis method (e.g., PDI > 1.15 for a living anionic polymerization).[4]
The Problem's Impact: A broad molecular weight distribution can lead to inconsistent material properties, affecting everything from self-assembly behavior in block copolymers to the mechanical strength of a polymer film.
Root Cause Analysis & Solutions:
-
Cause A: Synthesis Issues. This is the most common cause. Impurities in the monomer or solvent, or temperature fluctuations during a living polymerization, can cause premature termination or side reactions, broadening the PDI.[12][13][14]
-
Solution 1 (Preventative): Monomer Purification. this compound is prone to spontaneous polymerization and must be rigorously purified before use, especially for anionic methods.[15] Standard practice involves passing the monomer through a column of basic alumina to remove inhibitors and acidic impurities, followed by distillation under reduced pressure.
-
Solution 2 (Post-Synthesis): Fractional Precipitation. This technique separates the polymer based on molecular weight, as higher MW chains precipitate more readily.[16]
-
-
Dissolution: Prepare a dilute solution of the polydisperse P2VP (e.g., 1-2% w/v) in a good solvent like THF.
-
Titration: Place the solution in a flask with gentle stirring. Slowly add a non-solvent (e.g., n-hexane) dropwise using a burette.
-
Induce Turbidity: Continue adding the non-solvent until the solution becomes faintly but persistently turbid. This indicates the precipitation of the highest molecular weight fraction.
-
Equilibration: Gently warm the solution until it becomes clear again, then allow it to cool slowly back to the working temperature. This ensures the system is near equilibrium.
-
Isolate Fraction 1: Separate the precipitated high-MW fraction by centrifugation or decantation.
-
Continue Fractionation: To the remaining solution (supernatant), add more non-solvent until turbidity reappears to precipitate the next fraction of slightly lower molecular weight.
-
Repeat: Repeat this process to collect multiple fractions, each with a narrower PDI than the starting material.
-
Analysis: Analyze each fraction via GPC/SEC to identify the fractions that meet your PDI and molecular weight requirements.
The following diagram illustrates the decision-making process for purifying crude P2VP based on the primary issue identified.
Caption: Decision workflow for selecting the appropriate P2VP purification method.
Part 3: Advanced Purification & Characterization
Guide 3: Removal of Initiator Residues
Symptom: You've used an organolithium initiator (e.g., sec-BuLi) for anionic polymerization and are concerned about lithium salt residues (e.g., LiCl) or organic byproducts.
The Problem's Impact: Ionic residues can affect the polymer's dielectric properties, catalyze degradation, or interfere with subsequent modification reactions.
Root Cause Analysis & Solutions:
-
Cause: Non-polar Purification. Standard precipitation in hydrocarbon non-solvents is inefficient at removing polar inorganic salts.
-
Solution 1: Aqueous/Alcohol Wash. After terminating the polymerization with methanol, the resulting lithium methoxide is more soluble in polar solvents. A modified workup can be effective: After precipitation, re-dissolve the polymer in a solvent like chloroform. Wash the organic solution with water or a slightly acidic buffer to extract the salts. Reprecipitate the polymer from the organic phase into a non-solvent like cold methanol.[4]
-
Solution 2: Column Chromatography. For rigorous removal of catalyst residues, the polymer solution (in a solvent like CHCl₃) can be passed through a short plug of basic or neutral alumina.[4] The polar residues adsorb onto the stationary phase, while the polymer elutes through. This step should be followed by precipitation to remove the chromatography solvent.
-
Caption: Logical steps for troubleshooting a high Polydispersity Index (PDI).
Characterization Spotlight: GPC/SEC for P2VP
Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) is indispensable for P2VP characterization.
-
Mobile Phase Selection: Since P2VP is a cationic polymer, it can interact with the negatively charged silanol groups on standard silica-based GPC columns, leading to peak tailing and inaccurate results. To suppress these interactions, an acidic mobile phase is often required. A common mobile phase is an aqueous solution of 0.1 M sodium chloride with 0.3 vol% formic acid.[17] For organic GPC, THF with a small amount of an amine like triethylamine can be used.
-
Calibration: For accurate molecular weight determination, the GPC system should be calibrated with P2VP standards of known molecular weight and narrow PDI.[17][18] Using polystyrene standards will only yield relative, not absolute, molecular weights.
-
Interpretation: The GPC chromatogram provides the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and the peak molecular weight (Mₚ). The PDI is calculated as Mₙ/Mₙ and is the most direct measure of the breadth of your molecular weight distribution.[4] For a successful living polymerization, the PDI should be low (ideally < 1.15).[4]
References
-
Polymer Source, Inc. "Polymer Reference Materials-Poly(2-Vinyl Pyridine)." Available at: [Link]
-
LabRulez LCMS. "GPC/SEC Analysis of Poly(this compound)s." Available at: [Link]
-
Agilent Technologies. "GPC/SEC Analysis of Poly(this compound)s." (2023). Available at: [Link]
-
Matsushita, Y., et al. "Preparation and characterization of poly(this compound)s with narrow molecular weight distributions." Polymer Journal. Available at: [Link]
-
Blehaut, J., & Gallot, Y. "Gel permeation chromatographic analysis of poly-(this compound) samples." Journal of Chromatography A. (1972). Available at: [Link]
-
Kim, S., et al. "Self-Aligned Assembly of a Poly(this compound)-b-Polystyrene-b-Poly(this compound) Triblock Copolymer on Graphene Nanoribbons." ACS Applied Materials & Interfaces. (2021). Available at: [Link]
-
Buben, J., et al. "Effect of Residue Acrylic Monomers in Synthesized Solvent-Free Photoreactive Pressure-Sensitive Adhesives on the Main Properties of Transfer Tapes Applied to Joining Wooden Elements." Polymers. (2023). Available at: [Link]
-
Polymer Source, Inc. "Poly(2-vinyl pyridine) Sample #: P3675-2VP." Available at: [Link]
-
Schuett, T., et al. "A user-guide for polymer purification using dialysis." Polymer Chemistry. (2022). Available at: [Link]
-
Schuett, T., et al. "Automated Polymer Purification Using Dialysis." Polymers. (2020). Available at: [Link]
-
Tadin, A., et al. "The Influence of Contemporary Denture Base Fabrication Methods on Residual Monomer Content, Flexural Strength and Microhardness." Polymers. (2022). Available at: [Link]
-
Zhang, Q., et al. "Pyridine-functional diblock copolymer nanoparticles synthesized via RAFT-mediated polymerization-induced self-assembly: effect of solution pH." Soft Matter. (2022). Available at: [Link]
-
Agilent Technologies. "Effects of Secondary Interactions in Size Exclusion Chromatography." Available at: [Link]
-
Liu, S., et al. "Synthesis of poly(N-isopropylacrylamide)-b-poly(this compound) block copolymers via RAFT polymerization and micellization behavior in aqueous solution." Journal of Colloid and Interface Science. (2008). Available at: [Link]
-
Gonzalez-Obeso, C., et al. "Automated Parallel Dialysis for Purification of Polymers." Polymers. (2022). Available at: [Link]
-
Atanase, L. I., & Riess, G. "Micellization of pH-stimulable poly(this compound)-b-poly(ethylene oxide) copolymers and their complexation with anionic surfactants." Colloids and Surfaces A: Physicochemical and Engineering Aspects. (2013). Available at: [Link]
-
Liu, S., et al. "Synthesis of poly(N-isopropylacrylamide)-b-poly(this compound) block copolymers via RAFT polymerization and micellization behavior in aqueous solution." Journal of Colloid and Interface Science. (2008). Available at: [Link]
-
American Coatings Association. "Size-Exclusion Chromatography Applied to Polymers and Coatings." Available at: [Link]
-
Agilent Technologies. "A Guide to Successful SEC." Available at: [Link]
-
Lee, J. Y., et al. "Amphiphilic Fluorinated Block Copolymer Synthesized by RAFT Polymerization for Graphene Dispersions." Polymers. (2018). Available at: [Link]
-
Lujan-Cabrera, Y., et al. "Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid." Polymers. (2022). Available at: [Link]
-
Lujan-Cabrera, Y., et al. "(PDF) Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid." ResearchGate. (2022). Available at: [Link]
-
DiVA portal. "Development of a Size Exclusion Chromatography method for analysis of extraction solutions from urinary catheters." Available at: [Link]
-
Aoshima, K., et al. "RAFT synthesis of poly(vinylpyrrolidone) amine and preparation of a water-soluble C60-PVP conjugate." Polymer Chemistry. (2011). Available at: [Link]
- Hsieh, H. L., & Quirk, R. P. "Anionic Polymerization: Principles and Practice." Marcel Dekker, Inc. (1996).
-
Waters Corporation. "Size-Exclusion Chromatography (SEC) of Peptides, Proteins, and AAVs." (2012). Available at: [Link]
-
Morton, M. "Procedures for homogeneous anionic polymerization." NBS Monograph. (1973). Available at: [Link]
-
Lujan-Cabrera, Y., et al. "Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid." PubMed. (2022). Available at: [Link]
-
Wikipedia. "this compound." Available at: [Link]
-
Lung, O., et al. "Determination of residual monomer content in dental acrylic polymers and effect after tissues implantation." ResearchGate. (2015). Available at: [Link]
-
Al-Haj-Ali, R., et al. "Evaluation of the amount of residual monomer released from different flowable composite resins." BMC Oral Health. (2024). Available at: [Link]
-
Hadjichristidis, N., et al. "Anionic Polymerization." Semantic Scholar. Available at: [Link]
-
Kostić, M., et al. "INFLUENCE OF RESIDUAL MONOMER REDUCTION ON ACRYLIC DENTURE BASE RESINS QUALITY." ResearchGate. (2011). Available at: [Link]
-
Agilent Technologies. "Poly(this compound) Standards." Available at: [Link]
-
Theato, P., et al. "Anionic Polymerization of Oxadiazole-Containing this compound by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer." Macromolecules. (2020). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. polymersource.ca [polymersource.ca]
- 4. polymersource.ca [polymersource.ca]
- 5. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the amount of residual monomer released from different flowable composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. polysciences.com [polysciences.com]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. scispace.com [scispace.com]
- 17. agilent.com [agilent.com]
- 18. agilent.com [agilent.com]
identifying and minimizing side reactions in 2-vinylpyridine polymerization
Welcome to the technical support center for 2-vinylpyridine (2-VP) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing poly(this compound) (P2VP) and its copolymers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The inherent reactivity of the pyridine ring in 2-VP presents unique challenges, particularly in living/controlled polymerizations. This guide will focus on identifying and minimizing the common side reactions to help you achieve well-defined polymers with predictable molecular weights and narrow distributions.
Frequently Asked Questions (FAQs)
Q1: My this compound monomer is yellow/brown. Can I still use it for my polymerization?
A1: Commercial this compound is often shipped with an inhibitor, such as 4-tert-butylcatechol, to prevent spontaneous polymerization during storage and transport.[1] The yellowish or brownish color is often due to the presence of this inhibitor and minor oligomerization. For everyday applications like the synthesis of latexes, this may be acceptable. However, for controlled polymerizations such as anionic, RAFT, or ATRP, it is critical to purify the monomer immediately before use. Impurities can act as terminating agents or interfere with the catalyst, leading to a loss of control over the polymerization, broad molecular weight distributions, and unpredictable results.
Q2: I've heard that anionic polymerization of 2-VP is difficult. What is the main challenge?
A2: The primary challenge in the anionic polymerization of this compound is a significant side reaction where the highly nucleophilic propagating carbanion attacks the electron-deficient pyridine ring of another monomer or a polymer chain. This leads to branching and, in severe cases, cross-linking, which can result in a broadened molecular weight distribution or even gelation of the reaction mixture. This side reaction is particularly prevalent at temperatures above -60 °C and when using highly reactive initiators like n-butyllithium.
Q3: What is a "good" polydispersity index (PDI or Đ) for P2VP synthesized by a controlled polymerization technique?
A3: The expected PDI depends on the polymerization method. For a well-controlled polymerization, you should aim for the following:
-
Anionic Polymerization: Under optimal conditions (low temperature, high purity), PDIs are typically very low, often ≤ 1.10.
-
RAFT Polymerization: PDIs for RAFT polymerization of 2-VP are generally in the range of 1.10 to 1.25.[2]
-
ATRP: While more challenging, successful ATRP of 2-VP can yield polymers with PDIs below 1.5, though achieving lower values requires careful optimization of the catalytic system.[3]
A PDI significantly higher than these ranges suggests a loss of control, likely due to the side reactions or impurities discussed in this guide.
Q4: Can I polymerize this compound in bulk?
A4: Yes, bulk polymerization of 2-VP is possible, particularly for free radical and RAFT polymerizations.[2] However, the polymerization is highly exothermic, and heat dissipation can be a problem, potentially leading to uncontrolled reactions or broadening of the molecular weight distribution. For anionic polymerization, bulk polymerization is generally not recommended due to the high concentration of propagating centers, which increases the likelihood of side reactions. Solution polymerization is the preferred method for achieving good control in anionic systems.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your this compound polymerization experiments.
Issue 1: Broad or Multimodal Molecular Weight Distribution in Anionic Polymerization
A broad or multimodal GPC trace is a clear indicator of a problem in your living anionic polymerization. The workflow below will guide you through the diagnostic process.
`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Troubleshooting workflow for anionic P2VP.
| Symptom | Potential Cause | Explanation | Recommended Action |
| Broad PDI (>1.2) with tailing towards low molecular weight | 1. Impurities: Water, oxygen, or other protic impurities in the monomer or solvent are terminating chains prematurely. | Anionic polymerizations are extremely sensitive to electrophilic impurities. | Ensure all reagents and glassware are rigorously purified and dried. Use high-vacuum techniques. |
| 2. Slow Initiation: The rate of initiation is slower than the rate of propagation. | New chains are initiated throughout the polymerization, leading to a distribution of chain lengths. | Use a "seeding" technique where the initiator is pre-reacted with a small amount of monomer. Ensure rapid mixing of the initiator with the monomer solution. | |
| Broad PDI (>1.2) with a shoulder or peak at high molecular weight | 1. Side reaction with pyridine ring: The propagating carbanion is attacking the pyridine ring of another polymer chain. | This leads to the formation of branched or star-shaped polymers, which elute earlier in GPC (appear as higher MW). | Crucially, maintain the reaction temperature at or below -78 °C. Consider using a less nucleophilic initiator (e.g., initiated with diphenyl ethylene). Work at higher dilution.[4] |
| 2. Temperature fluctuations: Localized "hot spots" in the reactor are causing side reactions. | The polymerization is highly exothermic. Poor heat transfer can lead to runaway side reactions. | Ensure efficient stirring and effective cooling of the reaction vessel. Add the monomer slowly to a well-stirred initiator solution. | |
| Bimodal GPC distribution | Significant premature termination combined with living chains: A portion of the initiator is "killed" early, while the rest polymerizes in a controlled manner. | This often points to a specific source of contamination, such as a leak in the system or a contaminated terminating agent. | Re-verify the integrity of your high-vacuum line and all seals. Purify your terminating agent. |
Issue 2: Poor Control or No Polymerization in Controlled Radical Polymerizations (ATRP/RAFT)
| Symptom | Potential Cause | Explanation | Recommended Action |
| Low conversion and broad PDI in ATRP | Catalyst deactivation: The Lewis basic pyridine nitrogen of the monomer or polymer is coordinating to the copper catalyst, deactivating it. | This is a known challenge for the ATRP of basic monomers. | Use a chloride-based ATRP initiating/catalytic system instead of a bromide-based one. The C-Cl dormant species is less prone to side reactions with the pyridine nitrogen.[5] Adding a portion of the deactivating Cu(II) complex at the start of the reaction can also improve control.[5] |
| Slow polymerization (retardation) in RAFT | Stabilization of intermediate radicals: The intermediate radicals in the RAFT equilibrium can be stabilized, slowing down the fragmentation step and thus the overall polymerization rate. | This is a known kinetic feature for RAFT of vinylpyridines and styrenes. | Increase the reaction temperature (e.g., 60-80 °C). Be aware that higher temperatures can also increase the rate of conventional radical termination reactions, so an optimal temperature must be found. |
| No polymerization | 1. Inhibitor not removed: The inhibitor from the monomer is still present. | The inhibitor scavenges the initial radicals, preventing polymerization. | Purify the 2-VP monomer by passing it through a column of basic alumina or by vacuum distillation. |
| 2. Incorrect RAFT agent: The chosen RAFT agent is not suitable for 2-VP. | The reactivity of the RAFT agent must be matched to the monomer. | For 2-VP, dithiobenzoates (e.g., cumyl dithiobenzoate) have been shown to be effective.[2] |
Key Mechanistic Insights
The Critical Side Reaction in Anionic Polymerization
The primary side reaction that compromises the "living" nature of this compound anionic polymerization is the nucleophilic attack of the propagating carbanion on the electron-deficient carbon atom (at the 6-position) of the pyridine ring. This reaction creates a stable, colored intermediate and results in a branched polymer structure.
`dot graph G { layout=dot; rankdir="LR"; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [arrowhead=vee, penwidth=1.5];
} ` Mechanism of branching in anionic P2VP.
This side reaction is highly dependent on temperature. At the recommended temperature of -78 °C, the rate of this reaction is significantly suppressed, allowing for the propagation reaction to dominate and enabling the synthesis of linear, well-defined polymers.
Experimental Protocols
Protocol 1: Purification of this compound Monomer
Causality: This protocol is designed to remove the polymerization inhibitor (e.g., 4-tert-butylcatechol) and any water or other protic impurities that would terminate living polymerizations. Basic alumina is used to remove the acidic inhibitor, and calcium hydride is a strong drying agent. Vacuum distillation then separates the pure monomer from the non-volatile drying agent and any oligomers.
Materials:
-
This compound (as received)
-
Basic alumina (activated)
-
Calcium hydride (CaH₂)
-
Distillation apparatus
-
Schlenk flasks or ampoules for storage
Procedure:
-
Inhibitor Removal: Pass the as-received this compound through a short column packed with basic alumina. This should be done relatively quickly.
-
Drying: Transfer the inhibitor-free monomer to a dry flask containing calcium hydride. Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) for at least 4 hours, or overnight at room temperature.
-
Vacuum Distillation: Assemble a dry distillation apparatus. Transfer the monomer from the CaH₂ flask to the distillation pot. Perform the distillation under reduced pressure. Collect the fraction boiling at the correct temperature/pressure (e.g., ~72 °C at 30 mmHg).
-
Storage: Collect the purified monomer in a dry Schlenk flask or seal it in glass ampoules under vacuum. Store at low temperature (e.g., -20 °C) and use within a week, as purified 2-VP can undergo spontaneous polymerization.
Protocol 2: Anionic Polymerization of this compound
Causality: This protocol uses high-vacuum techniques to create an oxygen- and water-free environment, which is essential for living anionic polymerization. The low temperature (-78 °C) is critical to suppress the nucleophilic attack on the pyridine ring. A less nucleophilic initiator is implied by the "seeding" technique, which also ensures all chains start growing at the same time for a narrow PDI.
Materials:
-
Purified this compound
-
Anhydrous tetrahydrofuran (THF), freshly distilled from a Na/benzophenone ketyl
-
Initiator solution (e.g., sec-butyllithium in cyclohexane), titrated
-
Anhydrous methanol (for termination)
-
High-vacuum line and associated glassware (reactor, ampoules)
Procedure:
-
Apparatus Preparation: Assemble and flame-dry the polymerization reactor under high vacuum.
-
Solvent Addition: Distill the required volume of anhydrous THF into the reactor under vacuum.
-
Initiation: Cool the reactor to -78 °C (dry ice/acetone bath). Add the calculated amount of initiator solution via syringe or break-seal ampoule. A color change (e.g., to yellow or orange for sec-BuLi) should be observed.
-
Propagation: Slowly distill the purified this compound monomer into the stirred initiator solution in the reactor. A deep red color, characteristic of the living poly(2-vinylpyridyl) anion, should appear instantly. Allow the polymerization to proceed for the desired time (often rapid, e.g., 30-60 minutes).
-
Termination: Add a small amount of degassed, anhydrous methanol to the reactor. The deep red color should disappear immediately, indicating termination.
-
Polymer Isolation: Warm the reactor to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., hexane or petroleum ether).
-
Drying: Collect the white polymer by filtration and dry it under vacuum to a constant weight.
Protocol 3: RAFT Polymerization of this compound
Causality: This protocol uses the freeze-pump-thaw technique to remove dissolved oxygen, which would otherwise terminate the radical polymerization. The choice of RAFT agent (CTA) and initiator, and their ratio to the monomer, are key parameters that control the molecular weight and PDI of the final polymer.
Materials:
-
Purified this compound
-
RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate, CPDB)
-
Radical initiator (e.g., azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., DMF or bulk)
-
Schlenk flask or ampoule
Procedure:
-
Reaction Mixture Preparation: In a Schlenk flask, dissolve the RAFT agent and AIBN in the desired amount of this compound (and solvent, if not in bulk). The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be calculated beforehand. A typical ratio might be[6]::[0.2].
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature (e.g., 65 °C).
-
Monitoring and Termination: Monitor the reaction by taking aliquots over time to determine conversion (e.g., by ¹H NMR) and molecular weight evolution (by GPC). The polymerization can be stopped by cooling the reaction to room temperature and exposing it to air.
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a suitable non-solvent (e.g., hexane).
-
Drying: Collect the polymer by filtration and dry under vacuum.
By understanding the fundamental chemistry and potential pitfalls of this compound polymerization, you can effectively design experiments, troubleshoot issues as they arise, and ultimately achieve your desired polymeric materials with high precision and control.
References
- M. S. A. Hussan, M. A. F. Zahed, M. F. N. Tajuddin, Synthesis and characterization of poly (this compound)
- S. Agarwal, J. P. S. Virdi, b-poly(2-vinyl pyridine)
- E. Čadová, J. Mosnáček, ATRP of this compound and tert-butyl acrylate mixtures giving precursors of polyampholytes, Journal of Polymer Science Part A: Polymer Chemistry, 2010.
- C. L. McCormick, A. B.
- C. L. McCormick, A. B.
- L. J. Fetters, Procedures for homogeneous anionic polymerization, Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 1969.
- T. E. Hogen-Esch, Anionic Polymerization of 2-Vinylpyridines: Studies of Intermediate Carbanions and Their Role in the Stereochemistry of Polymeri, University of Florida, 1983.
- Sigma-Aldrich, RAFT Polymeriz
- ChemicalBook, this compound: Properties, Production process and Uses, ChemicalBook, 2024.
- T. Öztürk, et al., Synthesis and characterization of poly(vinyl chloride-graft-2-vinylpyridine) graft copolymers using a novel macroinitiator by reversible addition-fragmentation chain transfer polymerization, Designed Monomers and Polymers, 2017.
- H. S. S. R. M. D. Sahin, Living Anionic Polymerization in Continuous Flow: Facilitated Synthesis of High Molecular Weight Poly(2-vinyl pyridine) and Polystyrene, Macromolecular Chemistry and Physics, 2014.
- Agilent, GPC/SEC Troubleshooting and Good Practice, Agilent Technologies, 2021.
- Agilent, GPC/SEC Troubleshooting Guide, Agilent Technologies, 2021.
- M. Morton, Anionic Polymerization: Principles and Practice, Academic Press, 1983.
- D.
- K. Matyjaszewski, et al., Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers in Protic Media: ATRP of 4-Vinylpyridine, Macromolecules, 2006.
Sources
improving the yield of 2-vinylpyridine synthesis from 2-picoline
A Guide for Researchers and Process Development Scientists
Welcome to the technical support center for the synthesis of 2-vinylpyridine (2-VP) from 2-picoline and formaldehyde. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this synthesis, moving beyond basic procedural steps to explain the underlying chemical principles that govern yield and purity. As your Senior Application Scientist, my goal is to empower you to troubleshoot effectively and optimize your experimental outcomes.
Overview of the Synthesis Pathway
The predominant method for synthesizing this compound involves the condensation of 2-picoline (2-methylpyridine) with formaldehyde. This reaction proceeds through a two-stage mechanism: an initial aldol-type condensation to form the intermediate 2-(2-hydroxyethyl)pyridine, followed by a dehydration step to yield the final this compound product.[1][2][3] This process can be performed as a "two-step" synthesis, where the intermediate is isolated, or a "one-step" synthesis, where conditions are set to facilitate both reactions in a single pot or reactor.[4]
Caption: General reaction scheme for this compound synthesis.
Success in this synthesis hinges on carefully controlling reaction parameters to maximize the formation of the desired product while minimizing side reactions, such as multiple condensations or polymerization.[5]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments. The troubleshooting workflow below provides a logical starting point for diagnosing yield issues.
Caption: Logical workflow for troubleshooting low this compound yield.
Category 1: Reaction Kinetics & Conversion
Question: My 2-picoline conversion is low. What are the likely causes and how can I improve it?
Answer: Low conversion of the starting 2-picoline is a common issue directly impacting overall yield. The primary factors to investigate are reaction temperature, pressure, and catalyst activity.
-
Causality—Temperature and Pressure: The condensation reaction is typically carried out at elevated temperatures (150–250°C) and pressures (0.5–10 MPa) to achieve a reasonable reaction rate.[1][3] If the temperature or pressure is too low, the reaction kinetics will be slow, leading to incomplete conversion within your allotted reaction time. Conversely, excessively high temperatures can promote side reactions.[5]
-
Troubleshooting Steps:
-
Verify Temperature and Pressure: Ensure your reactor's temperature and pressure gauges are calibrated and accurately reflect the internal conditions.
-
Increase Reaction Time: If operating at the lower end of the temperature range, consider extending the reaction time.
-
Systematically Increase Temperature/Pressure: Incrementally increase the reaction temperature and pressure within the recommended ranges. A common industrial process operates at 250°C and 9.08 MPa.[3] Another patented method suggests 160°C and 0.5 MPa.[6] The optimal conditions depend heavily on the specific catalyst and process (batch vs. continuous).
-
Catalyst Deactivation (Vapor-Phase): If using a solid catalyst like a modified zeolite in a continuous vapor-phase reaction, the catalyst may deactivate over time due to coking.[7] Regeneration by calcination may be necessary.
-
Question: What is the optimal molar ratio of 2-picoline to formaldehyde?
Answer: The molar ratio of reactants is a critical parameter for maximizing selectivity towards the mono-substituted intermediate, 2-(2-hydroxyethyl)pyridine.
-
Causality—Minimizing Side Reactions: Formaldehyde can react multiple times with the methyl group of 2-picoline, leading to di- and tri-condensates.[5] To suppress these unwanted side reactions, 2-picoline is almost always used in a molar excess.
-
Recommended Ratios:
-
Liquid-Phase: Molar ratios of 2-picoline to formaldehyde typically range from 1.5:1 to 3.5:1.[4] A common lab-scale procedure might use a ratio of 1:0.4 (2.5:1).[3]
-
Vapor-Phase (Zeolite Catalysis): Studies have shown that varying the molar ratio of 2-picoline to formaldehyde from 1:1 to 1:4 significantly impacts conversion and selectivity. A 1:2 ratio often provides a good balance, yielding high selectivity (92.1%) at significant conversion (40.7%) over a Cs-ZSM-5 catalyst.[7]
-
-
Self-Validating System: Start with a molar ratio of 2.5:1 (2-picoline:formaldehyde). Analyze your crude product for the presence of multi-substituted byproducts. If they are significant, increase the excess of 2-picoline. The unreacted 2-picoline can be recovered by distillation and recycled, making this an economically viable strategy.[3]
Category 2: Catalyst & Selectivity
Question: How do I choose the right catalyst for my synthesis?
Answer: Catalyst selection depends on whether you are performing a liquid-phase or vapor-phase synthesis. Both have distinct advantages.
-
Liquid-Phase Catalysis:
-
Base Catalysis (Two-Step): Strong bases like sodium hydroxide (NaOH) are often used in the second step (dehydration).[8] The initial condensation can be performed thermally, followed by the addition of a concentrated NaOH solution to facilitate the elimination of water during distillation.[1][3] This method is robust and common in batch processes.
-
Acid Catalysis (One-Step): Strong acids like sulfuric acid or phosphoric acid can catalyze both the condensation and dehydration in a single step, simplifying the process flow.[4] This approach is well-suited for continuous pipeline reactors but requires careful control to prevent charring and polymerization.[4][9]
-
-
Vapor-Phase Catalysis:
-
Modified Zeolites: This is an eco-friendly, heterogeneous catalysis method. Zeolites, particularly ZSM-5 modified with alkali or alkaline earth metals (e.g., Cs, K, Na), have shown high selectivity for this compound.[7][10] For example, a Cs-K-ZSM-5 catalyst can achieve 96.4% selectivity at 47.8% conversion.[7] This method avoids corrosive liquid catalysts and allows for catalyst recycling.
-
| Catalyst System | Phase | Typical Temp. | Advantages | Disadvantages | Reference |
| None / Thermal | Liquid | 150-250°C | Simple, no catalyst cost for step 1. | High pressure required, moderate conversion. | [1][3] |
| NaOH / KOH | Liquid | 90-180°C | Effective for dehydration, common. | Generates waste lye, corrosive. | [6][8][11] |
| H₂SO₄ / H₃PO₄ | Liquid | 160-240°C | "One-step" process, simple flow. | Corrosive, risk of charring/polymerization. | [4] |
| Modified ZSM-5 | Vapor | 200-450°C | Eco-friendly, high selectivity, recyclable. | Requires specialized reactor, potential for coking. | [7][10] |
Category 3: Product Purity & Stability
Question: My final product is dark and polymerizes during distillation. What can I do?
Answer: this compound is highly susceptible to polymerization, especially under heat or light, which is a major cause of yield loss and purity issues during workup.[1][3][12]
-
Causality—Radical Polymerization: The vinyl group is electron-deficient and readily polymerizes via radical, cationic, or anionic mechanisms.[1] Heat generated during distillation can initiate this process, leading to the formation of high-molecular-weight oligomers and polymers, which are often colored and viscous.
-
Troubleshooting and Prevention:
-
Add a Polymerization Inhibitor: This is a critical and non-negotiable step. Add an inhibitor like 4-tert-butylcatechol (TBC) to the crude product before distillation.[1][13] A typical concentration is 0.1%.[3]
-
Use Reduced Pressure: Perform the final purification by fractional distillation under reduced pressure.[1][13] This significantly lowers the boiling point, reducing the thermal stress on the molecule and minimizing the rate of polymerization. The boiling point of 2-VP is ~158°C at atmospheric pressure but drops to 79-82°C at 29 mmHg.[1][14]
-
Ensure a Non-Acidic Environment: Acidic residues can catalyze polymerization. If an acid catalyst was used, ensure the reaction mixture is thoroughly neutralized before workup and distillation.[9]
-
Storage: Store the purified product in a refrigerator, protected from light, and with an inhibitor added.[1]
-
Question: I'm observing significant byproduct formation. How can I identify and minimize them?
Answer: Besides polymerization, other side reactions can reduce purity. The most common byproducts arise from incomplete reactions or further reactions of the intermediate.
-
Common Byproducts:
-
Unreacted 2-Picoline: The most common impurity, easily removed by fractional distillation due to its lower boiling point (128-129°C).[2]
-
2-(2-Hydroxyethyl)pyridine: The intermediate from the condensation step. Its presence indicates incomplete dehydration.
-
Multi-substituted Pyridines: Formed when formaldehyde reacts more than once with 2-picoline.[5]
-
-
Minimization Strategies:
-
Incomplete Dehydration: If the intermediate is present in your final product, the dehydration step was inefficient. If using a base like NaOH, ensure it is sufficiently concentrated (e.g., 50%) and allow adequate time for the reaction, potentially under reflux, before distilling the product.[3][8]
-
Multi-substitution: As discussed previously, use a molar excess of 2-picoline to favor mono-substitution.[3][4]
-
Standard Laboratory Protocol (Two-Step, Liquid Phase)
This protocol is a representative example for a lab-scale batch synthesis. Safety Precaution: This reaction involves high pressure and temperature. Use a suitable pressure reactor and operate behind a blast shield. This compound is toxic and lachrymatory; handle it in a well-ventilated fume hood with appropriate personal protective equipment.[3][14]
Part 1: Condensation to 2-(2-Hydroxyethyl)pyridine
-
Reactor Setup: To a stainless-steel autoclave, add 2-picoline and aqueous formaldehyde (e.g., 36%) in a 2.5:1 molar ratio (picoline:formaldehyde).[3][8]
-
Reaction: Seal the reactor. Heat the mixture to 160–200°C. The pressure will rise; a typical target is 0.5 MPa or higher.[1][8] Maintain these conditions with stirring for 1-2 hours.
-
Cooling & Depressurization: Cool the reactor to room temperature and carefully vent any residual pressure.
Part 2: Dehydration and Purification
-
Removal of Excess Picoline: Transfer the crude reaction mixture to a distillation apparatus. Distill under atmospheric pressure to remove the unreacted 2-picoline (BP: ~129°C), which can be collected and recycled.[1]
-
Dehydration: Cool the remaining residue. Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w).[3][8] The amount should be sufficient to create a strongly basic environment.
-
Final Distillation: Add a polymerization inhibitor (e.g., 0.1% 4-tert-butylcatechol) to the flask.[1] Set up for vacuum distillation. Heat the mixture. Water will distill first, followed by the this compound product. Collect the fraction boiling at approximately 60–100°C under reduced pressure (e.g., 90-150 mmHg).[11] The exact temperature will depend on the vacuum achieved.
-
Storage: Store the collected colorless liquid over an inhibitor at low temperature (<4°C), protected from light.[14]
References
-
This compound - Wikipedia. Wikipedia. [Link]
- Method for synthesizing and preparing 2-vinyl pyridine.
-
2-Methylpyridine - Wikipedia. Wikipedia. [Link]
- Method for preparing this compound.
- Process for the preparation of vinylpyridine from picoline over modified zeolites.
-
An Improved Process For The Preparation Of Vinylpyridine From Corresponding Picoline Over Modified Zeolite Catalyst In Vapour Phase. Quick Company. [Link]
- Method for synthesizing and preparing 2-vinyl pyridine.
-
This compound | C7H7N | CID 7521 - PubChem. National Institutes of Health. [Link]
- Exploring this compound: Properties, Applications, and Manufacturing. [Source not specified in search results, but content is relevant].
- Method for purifying high molecular weight vinylpyridine/styrene polymers from solution.
-
improved process for the production of 2-vinyl pyridine and 4-vinyl pyridine. Indian Patents. [Link]
- Process for large-scale preparation of 2-vinyl pyridine.
- Preparation method of pyridine-2-formaldehyde.
-
This compound - ChemBK. ChemBK. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. CN104016905A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. allindianpatents.com [allindianpatents.com]
- 6. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents [patents.google.com]
- 7. US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites - Google Patents [patents.google.com]
- 8. Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. " An Improved Process For The Preparation Of Vinylpyridine From [quickcompany.in]
- 11. CN1250527C - Process for large-scale preparation of 2-vinyl pyridine - Google Patents [patents.google.com]
- 12. innospk.com [innospk.com]
- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
Technical Support Center: Controlling the Molecular Weight of Poly(2-vinylpyridine)
Welcome to the technical support center for the controlled synthesis of poly(2-vinylpyridine) (P2VP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the polymerization of this compound. Our goal is to empower you with the scientific understanding and practical solutions needed to achieve precise control over the molecular weight and molecular weight distribution of your P2VP polymers.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of poly(this compound).
Q1: Which polymerization techniques are most suitable for controlling the molecular weight of P2VP?
A: Several controlled/"living" polymerization techniques can be employed to synthesize P2VP with a predictable molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI). The most common and effective methods include:
-
Living Anionic Polymerization: This technique offers excellent control over molecular weight and results in very narrow PDIs. However, it requires stri[1]ngent experimental conditions, such as high-purity reagents and an inert atmosphere, due to the high reactivity of the anionic species.
-
Atom Transfer Radic[2][3]al Polymerization (ATRP): ATRP is a robust controlled radical polymerization method that allows for the synthesis of well-defined P2VP. Careful selection of the [4][5]catalyst, ligand, and initiator system is crucial, as the pyridine nitrogen can coordinate with the copper catalyst, potentially affecting polymerization control.
-
Reversible Addition[4][6]-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a versatile metal-free controlled radical polymerization technique that is highly tolerant of various functional groups, including the pyridine moiety in this compound. It is an excellent choice[6][7] for synthesizing well-defined P2VP and its block copolymers.
-
Nitroxide-Mediated [7][8][9]Polymerization (NMP): NMP is another controlled radical polymerization technique that has been successfully used for the polymerization of vinylpyridines.
Q2: Why is my expe[7]rimentally determined molecular weight different from the theoretical value?
A: Discrepancies between theoretical and experimental molecular weights are common and can arise from several factors:
-
Initiator Efficiency: The initiator may not be 100% efficient, meaning not all initiator molecules start a polymer chain. This leads to a higher actual monomer-to-initiator ratio and, consequently, a higher molecular weight than calculated.
-
Impurities: Impurities in the monomer, solvent, or initiator can terminate growing polymer chains prematurely, resulting in a lower molecular weight and a broader PDI.
-
Side Reactions: In living anionic polymerization, side reactions such as the attack of the carbanionic chain end on the pyridine ring of another polymer chain can lead to chain coupling and a broadening of the molecular weight distribution.
-
Inaccurate Reagent [10]Measurement: Precise measurement of the monomer, initiator, and other reagents is critical for accurate molecular weight control.
Q3: What is a typical Polydispersity Index (PDI) for a well-controlled P2VP polymerization?
A: For a well-controlled or "living" polymerization, the PDI (also denoted as Đ), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), should be close to 1.0. A PDI value below 1.2 is [11]generally considered indicative of a well-controlled polymerization for P2VP.
Q4: How can I puri[5][11]fy the this compound monomer before polymerization?
A: Monomer purity is critical for successful controlled polymerization. A typical purification procedure involves:
-
Passing the monomer through a column of basic alumina to remove acidic impurities and inhibitors.
-
Stirring over calcium[6] hydride (CaH₂) to remove water.
-
Vacuum distillation t[6]o remove inhibitors and other non-volatile impurities. The purified monomer shou[6][12][13]ld be stored under an inert atmosphere and refrigerated to prevent spontaneous polymerization.
II. Troubleshooting G[13]uides
This section provides detailed troubleshooting for specific issues you may encounter during your P2VP synthesis.
Troubleshooting Scenario 1: High and Broad Polydispersity Index (PDI > 1.5)
A high and broad PDI indicates a loss of control over the polymerization process, with polymer chains of widely varying lengths being produced.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution(s) |
| Impurities in the Reaction System | Water, oxygen, or other impurities can act as terminating agents, leading to premature chain death and a broad molecular weight distribution. | Ensure all glassware is rigorously dried. Purify the monomer, solvent, and initiator immediately before use. Maintain a strict inert a[6]tmosphere (e.g., nitrogen or argon) throughout the experiment. |
| Slow Initiation | If the rate of initiation is slower than the rate of propagation, new chains will be initiated throughout the polymerization, resulting in a broad PDI. | Select an initiator that reacts quickly and efficiently with the monomer. For anionic polymerization, organolithium initiators like sec-butyllithium are often used. For ATRP and RAFT, ensure[2] the appropriate initiator and catalyst/chain transfer agent are chosen. |
| Chain Transfer Reactions | Unwanted chain transfer reactions to the solvent, monomer, or polymer can lead to the formation of new chains and a broadening of the PDI. | Choose a solvent that is inert under the polymerization conditions. For anionic polymerization, polar aprotic solvents like THF are common. |
| Side Reactions in A[2]nionic Polymerization | The highly reactive carbanionic chain end can attack the pyridine ring of another polymer chain, causing chain branching and broadening the molecular weight distribution. | Perform the polymerizat[10]ion at low temperatures (e.g., -78 °C) to minimize side reactions. Adding salts like lithium[1][2] chloride can also help to reduce the reactivity of the active chain ends. |
Workflow for Di[10]agnosing High PDI
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. "Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polyme" by Anthony J. Convertine, Brent S. Sumerlin et al. [scholarsmine.mst.edu]
- 10. datapdf.com [datapdf.com]
- 11. polymersource.ca [polymersource.ca]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
Technical Support Center: Drug Encapsulation in Poly(2-vinylpyridine) Micelles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with poly(2-vinylpyridine) (P2VP) micelles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical field experience. My goal is to empower you to overcome common challenges and optimize your drug encapsulation workflows.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the "why" behind the "how" to foster a deeper understanding of your P2VP micellar system.
Issue 1: Low Drug Encapsulation Efficiency (%EE) and Drug Loading Content (%DLC)
Q: My drug encapsulation efficiency is consistently low. What are the primary factors I should investigate?
A: Low drug encapsulation is a frequent hurdle and typically points to an imbalance in the intricate interplay of forces governing drug-polymer interactions and micelle formation. Several factors could be at play, and a systematic investigation is key.
Underlying Causality:
Successful encapsulation in P2VP micelles hinges on the favorable partitioning of the drug into the hydrophobic P2VP core. This is governed by the principle of "like dissolves like," but also by more nuanced interactions. P2VP is a unique polymer; its pyridine groups can be protonated at acidic pH, rendering the core more hydrophilic.[1] Therefore, the encapsulation of hydrophobic drugs is most effective at a pH above the pKa of P2VP (around 5), where the core is uncharged and hydrophobic.[2]
Key factors influencing encapsulation include:
-
Drug-Polymer Compatibility: The hydrophobic interaction between the drug and the P2VP core is the primary driving force for encapsulation.[3] Mismatched hydrophobicity can lead to poor loading. Additionally, specific interactions like π-π stacking between aromatic drugs and the pyridine rings of P2VP can significantly enhance loading.[4][5]
-
Solvent System: The choice of the common solvent (in which both drug and polymer are initially dissolved) and the dialysis solvent (the selective solvent for the hydrophilic block) is critical.[6][7] A solvent that is too "good" for the drug can hinder its partitioning into the micelle core during the self-assembly process.
-
Copolymer Characteristics: The molecular weight and the relative block lengths of the P2VP and the hydrophilic segment (e.g., PEO) influence the size and stability of the micelle core, which in turn affects its drug-loading capacity.[4][8]
-
Preparation Method: The kinetics of micelle formation, influenced by the chosen method (e.g., dialysis, co-solvent evaporation), can impact the final encapsulation efficiency.[6][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low drug encapsulation.
Experimental Protocol: Optimizing Drug Loading via Dialysis
-
Polymer and Drug Dissolution: Dissolve the P2VP-containing block copolymer and the hydrophobic drug in a suitable common solvent (e.g., DMSO, DMF, or THF) at a predetermined polymer/drug ratio.[10] Ensure complete dissolution.
-
Micellization: Add the polymer/drug solution dropwise into a vigorously stirring aqueous buffer with a pH > 5.0 (e.g., PBS pH 7.4). This initiates the self-assembly of micelles.
-
Dialysis: Transfer the micellar solution into a dialysis bag with an appropriate molecular weight cut-off (MWCO) (e.g., 12-14 kDa).[10] Dialyze against a large volume of the same aqueous buffer for 24-48 hours, with frequent changes of the dialysis medium to remove the organic solvent and unencapsulated drug.
-
Characterization: After dialysis, collect the micellar solution. Determine the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC) and calculate the %EE and %DLC.
| Parameter | Recommendation | Rationale |
| pH of Dialysis Medium | > 5.0 (typically 7.4) | Ensures the P2VP core is hydrophobic and can effectively encapsulate the drug.[2] |
| Common Solvent | THF, Acetone, DMSO | Must be a good solvent for both the polymer and the drug.[6] |
| Polymer/Drug Ratio | Start with 10:1 (w/w) | A higher polymer-to-drug ratio often increases encapsulation efficiency.[10] |
| Dialysis Time | 24-48 hours | Allows for complete removal of the organic solvent and unencapsulated drug. |
Issue 2: Micelle Instability (Aggregation and Precipitation)
Q: My drug-loaded micelles are aggregating over time or precipitating out of solution. How can I improve their stability?
A: Micelle stability is a critical quality attribute, and aggregation indicates that the delicate balance of forces holding the micelles in a dispersed state has been disrupted.
Underlying Causality:
The stability of P2VP micelles is primarily conferred by the hydrophilic corona (e.g., PEO), which provides a steric barrier preventing inter-micellar interactions.[9] Aggregation can occur due to several reasons:
-
Insufficient Corona Density: If the hydrophilic block is too short relative to the hydrophobic P2VP core, the steric stabilization may be inadequate.
-
pH-Induced Destabilization: At pH values approaching the pKa of P2VP (~5), partial protonation of the core can lead to changes in micelle structure and potential aggregation.[11] At pH below 5, the core becomes fully protonated and hydrophilic, leading to micelle disassembly.[2][12]
-
High Drug Loading: Overloading the micelles can disrupt the core structure and expose hydrophobic patches on the surface, leading to aggregation.
-
Interactions with Solution Components: Salts or proteins in the medium can interact with the micelles and affect their stability.[13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for micelle instability.
Preventative Measures and Solutions:
-
Optimize Copolymer Design: Employ block copolymers with a sufficient hydrophilic-lipophilic balance (HLB). A longer hydrophilic block generally imparts greater stability.
-
Control Drug Loading: Avoid excessively high drug-to-polymer ratios. There is often a trade-off between drug loading and micelle stability.[14]
-
Cross-linking Strategies: For enhanced stability, consider cross-linking either the core or the shell of the micelles.[15] This creates a more robust structure that is less susceptible to dissociation upon dilution.
-
Storage Conditions: Store micellar solutions at 4°C and protect them from light, especially if the encapsulated drug is light-sensitive.
Issue 3: Inconsistent or Large Particle Size (High Polydispersity Index - PDI)
Q: The particle size of my micelles is inconsistent between batches, and the PDI is high (>0.3). What could be causing this?
A: A narrow and consistent particle size distribution is crucial for in vivo applications. High PDI and batch-to-batch variability often stem from a lack of control over the self-assembly process.
Underlying Causality:
Micelle formation is a dynamic process. The final size and distribution are influenced by:
-
Kinetics of Solvent Exchange: The rate at which the common solvent is removed during dialysis can affect the final micelle structure. A slow, controlled removal generally leads to more uniform micelles.
-
Polymer and Drug Concentration: Higher concentrations can sometimes lead to the formation of larger aggregates.[16]
-
Presence of Unimers or Aggregates: A high PDI can indicate a mixture of well-formed micelles, individual polymer chains (unimers), and larger aggregates.[10]
-
Sonication/Stirring Rate: The energy input during the initial mixing and self-assembly can influence the resulting particle size.
Troubleshooting and Optimization:
| Parameter | Action | Desired Outcome |
| Rate of Solvent Addition | Add the polymer/drug solution dropwise and slowly to the aqueous phase. | More controlled and uniform self-assembly. |
| Stirring Speed | Maintain a consistent and vigorous stirring rate. | Homogeneous mixing and prevention of localized high concentrations. |
| Polymer Concentration | Experiment with a range of polymer concentrations. | Find the optimal concentration for forming well-defined micelles. |
| Post-formation Processing | Consider filtration through a 0.22 µm or 0.45 µm filter to remove large aggregates. | A more uniform particle size distribution. |
Characterization Technique: Dynamic Light Scattering (DLS)
DLS is an essential tool for measuring the hydrodynamic diameter and PDI of your micelles. Ensure your samples are properly diluted to avoid multiple scattering effects. Always perform multiple measurements to ensure reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of pH-responsive drug release from P2VP micelles?
A: The pH-responsive behavior of P2VP micelles is due to the protonation of the pyridine groups in the core.[1] At physiological pH (~7.4), the P2VP core is hydrophobic, and the encapsulated drug is retained.[4] In an acidic environment (pH < 5.0), such as in endosomes or lysosomes of cancer cells, the pyridine groups become protonated.[4][12] This leads to electrostatic repulsion between the polymer chains and an increase in the hydrophilicity of the core, causing the micelle to swell and ultimately disassemble, releasing the drug.[17][18]
Sources
- 1. polysciences.com [polysciences.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pH-Responsive Poly(ethylene glycol)-b-poly(this compound) Micelles for the Triggered Release of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Encapsulation of hydrophobic drugs in polymeric micelles through co-solvent evaporation: the effect of solvent composition on micellar properties and drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-Responsive Poly(ethylene glycol)- b-poly(this compound) Micelles for the Triggered Release of Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery [mdpi.com]
- 10. Colloidal and Biological Characterization of Dual Drug-Loaded Smart Micellar Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversible aggregation of polystyrene-block-poly(this compound)-block-poly(ethylene oxide) block copolymer micelles in acidic aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Item - Protein-Polymer Interactions Influence on the Stability of Polymeric Micelle Formulations - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 14. Formulation of drugs in block copolymer micelles: drug loading and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. Drug-loaded pH-responsive polymeric micelles: Simulations and experiments of micelle formation, drug loading and drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug-loaded pH-responsive polymeric micelles: Simulations and experiments of micelle formation, drug loading and drug release - Beijing Institute of Technology [pure.bit.edu.cn]
Technical Support Center: Optimizing Pyridylethylation with 2-Vinylpyridine
Welcome to the comprehensive technical guide for optimizing pyridylethylation reactions using 2-vinylpyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Here, we delve into the causality behind experimental choices, offering field-proven insights to overcome common challenges.
Introduction to Pyridylethylation with this compound
Pyridylethylation is a powerful synthetic tool for introducing a 2-(pyridin-2-yl)ethyl group onto a variety of nucleophiles. The reaction typically proceeds via an aza-Michael or thio-Michael addition, where a nucleophile attacks the electron-deficient β-carbon of the vinyl group of this compound.[1][2][3] This method is widely employed in the synthesis of pharmaceuticals, specialty polymers, and other fine chemicals.[4][5][6] However, optimizing this reaction requires careful consideration of various parameters to achieve high yields and selectivity while avoiding common pitfalls such as polymerization and the formation of byproducts.
Troubleshooting Guide: A-to-Z Problem Solving
This section addresses specific issues that you may encounter during the pyridylethylation reaction. Each problem is followed by a detailed explanation of potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Low product yield is one of the most common challenges in pyridylethylation reactions. Several factors can contribute to this issue, ranging from reagent quality to reaction conditions.
Possible Causes & Solutions:
-
Poor Nucleophilicity of the Substrate: The rate and success of the Michael addition are highly dependent on the nucleophilicity of the starting material.
-
Solution: For weakly nucleophilic substrates (e.g., some aromatic amines or hindered alcohols), consider using a stronger base to deprotonate the nucleophile and increase its reactivity. For thiols, which are generally good nucleophiles, ensure the reaction medium is not overly acidic, which would protonate the thiol to a less reactive thiolanium ion.[7]
-
-
Inappropriate Solvent Choice: The solvent can significantly influence the reaction rate and outcome.
-
Solution: Aprotic polar solvents like acetonitrile, DMF, or THF are often good choices as they can solvate the intermediate ions without interfering with the reaction. For the aza-Michael addition of amines, hexafluoroisopropanol (HFIP) has been reported as an effective solvent that can assist in proton transfer steps.[1]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture can increase the reaction rate. However, be cautious, as excessive heat can promote polymerization of this compound.[8] A good starting point is 40-60 °C, with careful monitoring. For some systems, increasing the temperature has been shown to improve both performance and selectivity.[9]
-
-
Catalyst Inefficiency or Absence: While some pyridylethylation reactions can proceed without a catalyst, many benefit from the addition of a catalyst to enhance the reaction rate.
-
Solution: For aza-Michael additions, consider using a mild acid or a Lewis acid catalyst to activate the this compound.[10] For other nucleophiles, a base catalyst can be employed to enhance the nucleophilicity of the starting material.
-
-
Degraded this compound: this compound is prone to polymerization, especially when exposed to light, heat, or air.[4][5][6]
Problem 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data (e.g., TLC, LC-MS, NMR) indicates the formation of side products.
Possible Causes & Solutions:
-
Polymerization of this compound: This is the most common side reaction. This compound can readily polymerize, especially in the presence of radical initiators, heat, or light.[4][8]
-
Solution:
-
Ensure your this compound contains a polymerization inhibitor.[5]
-
Run the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen, which can initiate radical polymerization.
-
Avoid excessive heating.
-
If necessary, add a radical scavenger like hydroquinone to the reaction mixture.
-
-
-
Double Addition Product: Primary amines or other nucleophiles with multiple reactive sites can react with two molecules of this compound, leading to a bis-pyridylethylated product.[2]
-
Solution:
-
Use a large excess of the nucleophile relative to this compound. This statistically favors the mono-addition product.
-
Slowly add the this compound to the reaction mixture containing the nucleophile. This maintains a low concentration of the electrophile, minimizing the chance of double addition.
-
-
-
N-alkylation at the Pyridine Ring: Although less common, the pyridine nitrogen can act as a nucleophile, leading to undesired N-alkylation products, especially under acidic conditions or with highly reactive electrophiles.
-
Solution: Maintain neutral or slightly basic reaction conditions to minimize protonation of the pyridine nitrogen and its subsequent nucleophilic attack.
-
Problem 3: Difficult Product Purification
Even with a successful reaction, isolating the desired product in high purity can be challenging.
Possible Causes & Solutions:
-
Co-elution with Starting Material or Byproducts: The polarity of the product may be very similar to that of the starting materials or side products, making chromatographic separation difficult.
-
Solution:
-
Chromatography Optimization: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina) for column chromatography.
-
Acid-Base Extraction: Leverage the basicity of the pyridine ring. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified and the product extracted back into an organic solvent.
-
Crystallization/Recrystallization: If the product is a solid, crystallization can be a highly effective purification method.
-
-
-
Presence of Poly(this compound): The polymeric byproduct can interfere with purification, especially during extractions and chromatography.
-
Solution: The polymer is typically insoluble in common organic solvents like hexanes or diethyl ether. Precipitation of the polymer by adding a non-solvent to the crude reaction mixture can be an effective first purification step.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of nucleophile to this compound?
A1: To suppress the formation of the double addition byproduct, it is generally recommended to use an excess of the nucleophile. A molar ratio of 1.5:1 to 3:1 (nucleophile:this compound) is a good starting point. For particularly precious nucleophiles, a ratio closer to 1:1 can be used, but this may require slower addition of the this compound and careful monitoring to minimize side reactions.
Q2: Can I perform the reaction without a catalyst?
A2: Yes, for highly nucleophilic substrates like thiols and some amines, the reaction can proceed without a catalyst. However, for less reactive nucleophiles, a catalyst is often necessary to achieve a reasonable reaction rate. The choice of catalyst (acidic or basic) depends on the nature of the nucleophile.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the product.
Q4: What are the safety precautions for handling this compound?
A4: this compound is a flammable liquid and is toxic if inhaled, ingested, or in contact with skin.[11][12] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is also a lachrymator.[5] Due to its tendency to polymerize, it should be stored with an inhibitor in a cool, dark place.[4][5][6]
Experimental Protocols
General Protocol for Pyridylethylation of an Amine
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the amine (1.5-2.0 equivalents) and a suitable solvent (e.g., acetonitrile, 10 mL per mmol of this compound).
-
Stir the solution at room temperature.
-
Slowly add this compound (1.0 equivalent) to the solution dropwise over 10-15 minutes.
-
Monitor the reaction by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
| Parameter | Recommended Condition | Rationale |
| Nucleophile:2-VP Ratio | 1.5:1 to 3:1 | Minimizes double addition product. |
| Solvent | Aprotic Polar (ACN, DMF, THF, HFIP) | Good solvation of intermediates without interference. |
| Temperature | 25-60 °C | Balances reaction rate and prevention of polymerization. |
| Atmosphere | Inert (N2 or Ar) | Prevents side reactions and polymerization. |
Protocol for Pyridylethylation of a Thiol (S-pyridylethylation)
This procedure is often used for the modification of cysteine residues in peptides and proteins.[13][14][15]
-
Dissolve the thiol-containing compound (1.0 equivalent) in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0) or an organic solvent like acetonitrile.
-
Add an excess of 4-vinylpyridine (a common alternative to this compound for this application) or this compound (5-10 equivalents).
-
If a reducing agent was used to cleave disulfide bonds, ensure it is removed or quenched before adding the vinylpyridine.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding an excess of a thiol-containing reagent like β-mercaptoethanol or dithiothreitol.
-
The pyridylethylated product can then be purified by reverse-phase HPLC.
| Parameter | Recommended Condition | Rationale |
| pH | Slightly basic (pH 7.5-8.5) | Promotes the formation of the more nucleophilic thiolate anion.[7] |
| Vinylpyridine Excess | 5-10 fold | Ensures complete modification of the thiol groups. |
| Temperature | Room Temperature | Sufficient for the reaction with highly nucleophilic thiols. |
| Reaction Time | 1-2 hours | Typically sufficient for complete reaction. |
References
-
Aza-Michael-type addition of amines to this compound and... - ResearchGate. Available from: [Link]
-
This compound - Wikipedia. Available from: [Link]
-
The Kinetics of the Polymerization of 2-Vinyl Pyridine - RSC Publishing. Available from: [Link]
-
The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights - RACO. Available from: [Link]
-
Exploring this compound: Properties, Applications, and Manufacturing. Available from: [Link]
-
This compound - General, Suppliers, Product, Process, Company, Consultancy, Reports, MSDS, Study, Synthesis. Available from: [Link]
-
Applications of the Aza-Michael Reaction in Flow Chemistry for the Synthesis of API. Available from: [Link]
-
Pyridylethylation of cysteine residues in proteins - PubMed. Available from: [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC - NIH. Available from: [Link]
-
Pyridylethylation of Active Hydrogen Compounds. VI. Reactions of Ketones, Alkylpyridines, and Alkylquinolines with 2- and 4-Vinylpyridine - The Journal of Organic Chemistry (ACS Publications). Available from: [Link]
-
Electrophilic Reactions of 2- and 4-Vinylpyridines - ACS Publications. Available from: [Link]
-
4-Vinylpyridine - G-Biosciences. Available from: [Link]
-
The Pyridylethylation of Active Nitrogen Compounds. II. Further Studies of the Reactions of this compound with Ketones - ACS Publications. Available from: [Link]
-
Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC - NIH. Available from: [Link]
-
On-sequencer pyridylethylation of cysteine residues after protection of amino groups by reaction with phenylisothiocyanate - PubMed. Available from: [Link]
-
Enantioselective Aza-Henry and Aza-Michael Reactions - Organic Chemistry Portal. Available from: [Link]
-
Side reactions during preparation and hand- ling of oligomers and polymers from 2-vinyl- pyridine - ITMC Aachen. Available from: [Link]
-
This compound | C7H7N | CID 7521 - PubChem - NIH. Available from: [Link]
- CN104016905A - Method for preparing this compound - Google Patents.
-
Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - MDPI. Available from: [Link]
-
Anionic Polymerization of Oxadiazole-Containing this compound by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer - ResearchGate. Available from: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Available from: [Link]
-
Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS. Available from: [Link]
-
(PPSQ) Pyridylethylation Sequence Schedule | FAQ - Frequently Asked Questions. Available from: [Link]
-
Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation - PubMed. Available from: [Link]
-
How to Troubleshoot Low Protein Yield After Elution - Patsnap Synapse. Available from: [Link]
-
Guide - Low Yield Troubleshooting - PacBio. Available from: [Link]
-
Pyridylethylation of Cysteine Residues - Springer Nature Experiments. Available from: [Link]
-
Stereospecific catalytic precision polymerization of this compound via rare earth metal-mediated group transfer polymerization with 2-methoxyethylamino-bis( phenolate)-yttrium complexes | Request PDF - ResearchGate. Available from: [Link]
-
Pyridine, 2-ethenyl- - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. raco.cat [raco.cat]
- 3. Enantioselective Aza-Henry and Aza-Michael Reactions [organic-chemistry.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinetics of the polymerization of 2-vinyl pyridine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 9. Applications of the Aza-Michael Reaction in Flow Chemistry for the Synthesis of API | Biblioteca IQS [biblioteca.iqs.edu]
- 10. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. primaryinfo.com [primaryinfo.com]
- 12. This compound | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pyridylethylation of cysteine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On-sequencer pyridylethylation of cysteine residues after protection of amino groups by reaction with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyridylethylation of Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Managing Viscosity in 2-Vinylpyridine Polymerization Reactions
Welcome to our dedicated technical support center for managing the viscosity of 2-vinylpyridine (2-VP) polymerization reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of 2-VP polymerization and achieve consistent, predictable results. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: Why is viscosity management so critical in this compound polymerization?
Viscosity is a direct indicator of the polymer's molecular weight and the extent of polymer chain entanglement in the reaction medium.[1][2] Uncontrolled viscosity can lead to several processing and product quality issues:
-
Poor Heat Transfer: As viscosity increases, efficient stirring and heat dissipation become challenging. This can create localized hot spots, leading to accelerated and uncontrolled polymerization, broader molecular weight distribution, and even run-away reactions.[3][4]
-
Difficult Handling and Processing: Highly viscous solutions are difficult to transfer, sample, and process further (e.g., precipitation, purification).
-
Premature Gelation: In extreme cases, uncontrolled polymerization can lead to the formation of an insoluble cross-linked gel, resulting in the loss of the entire batch.
-
Inconsistent Product Properties: The final properties of the polymer, such as its mechanical strength and solution behavior, are directly tied to its molecular weight, which is reflected in the solution viscosity.[2]
Q2: What are the primary factors that influence the viscosity of a this compound polymerization?
The viscosity of a 2-VP polymerization is influenced by a combination of factors that affect the rate of polymerization and the final molecular weight of the polymer chains. The key parameters to control are:
-
Monomer Concentration: Higher monomer concentrations lead to faster polymerization rates and higher molecular weight polymers, resulting in a more viscous solution.[5]
-
Initiator Concentration: The concentration of the initiator has an inverse relationship with the molecular weight of the resulting polymer. A higher initiator concentration produces more polymer chains of shorter length, which can lead to a lower final viscosity.[2]
-
Temperature: Temperature significantly impacts the rate of polymerization. Higher temperatures generally lead to faster reaction rates and can also influence the rate of initiation and termination, affecting the final molecular weight and viscosity.[1][6]
-
Solvent Choice: The solvent not only dissolves the monomer and polymer but also influences the polymer chain conformation. A "good" solvent will cause the polymer chains to be more extended, leading to a higher viscosity compared to a "poor" solvent where the chains are more coiled.[7][8]
-
Polymerization Technique: The choice of polymerization method (e.g., free radical, anionic, RAFT) has a profound impact on the control over the polymer's molecular weight and architecture, and thus the viscosity.[6][7][9]
Q3: Can I monitor the viscosity of my this compound polymerization in real-time?
Yes, real-time monitoring of viscosity is possible and highly recommended for process control and optimization.[3][10] Several techniques can be employed:
-
In-line Viscometers: These instruments are integrated directly into the reaction vessel or a circulation loop and provide continuous viscosity measurements.[3]
-
Automatic Continuous Online Monitoring of Polymerization Reactions (ACOMP): This is a more advanced technique that can continuously extract, dilute, and measure various polymer properties, including intrinsic viscosity and molecular weight, in real-time.[2][10]
-
High-Speed Imaging Methods: These methods can infer changes in viscosity by observing the splashing behavior of beads dropped into the reaction mixture.[11][12]
Real-time monitoring allows for immediate adjustments to reaction parameters to maintain viscosity within the desired range.[10][13]
Troubleshooting Guides
Problem 1: Rapid, Uncontrolled Viscosity Increase (Potential Gelation)
A sudden and sharp increase in viscosity is a critical issue that can lead to the complete loss of a reaction batch due to gelation.
Potential Causes & Solutions:
-
Cause A: Inadequate Heat Removal. this compound polymerization is highly exothermic.[3][4] Insufficient cooling or poor stirring can lead to a rapid temperature increase, accelerating the polymerization rate exponentially.
-
Solution:
-
Improve Heat Transfer: Ensure your reaction vessel is adequately cooled. An ice bath or a cryostat may be necessary. For larger scale reactions, consider a reactor with a cooling jacket.
-
Enhance Agitation: Use an overhead mechanical stirrer instead of a magnetic stir bar for more viscous solutions to ensure uniform temperature distribution.[1]
-
Slower Monomer/Initiator Addition: For highly exothermic systems, adding the monomer or initiator solution dropwise over a period of time can help control the reaction rate and temperature.[10]
-
-
-
Cause B: Incorrect Initiator Concentration. Too low of an initiator concentration can lead to the formation of very long polymer chains, which can easily entangle and cause a rapid viscosity buildup.
-
Solution:
-
Review Initiator Calculation: Double-check your calculations for the initiator concentration.
-
Optimize Initiator Loading: If you consistently face this issue, consider increasing the initiator concentration to target a lower molecular weight.[2]
-
-
-
Cause C: Presence of Divalent Cross-linking Impurities. Impurities with two vinyl groups can act as cross-linkers, leading to the formation of a polymer network (gel).
Problem 2: Final Product Viscosity is Consistently Too High
Even if the reaction does not gel, the final viscosity of the polymer solution might be too high for your intended application or subsequent processing steps.
Potential Causes & Solutions:
-
Cause A: High Monomer Concentration. Operating at a high monomer concentration will naturally lead to a higher molecular weight polymer and thus higher viscosity.
-
Solution:
-
Increase Solvent Volume: Reduce the initial monomer concentration by increasing the amount of solvent. This will also aid in heat dissipation.
-
-
-
Cause B: Low Reaction Temperature (in some cases). While counterintuitive, for some controlled polymerization techniques, a lower temperature might slow down termination reactions more than propagation, leading to higher molecular weight polymers. For anionic polymerization, very low temperatures (e.g., -78 °C) are often required to prevent side reactions that could terminate the chains, thus allowing for the formation of high molecular weight polymers.[6][8]
-
Solution:
-
Optimize Temperature: Experiment with slightly higher reaction temperatures to see if it favors the formation of lower molecular weight chains without compromising the control over the polymerization.[1] For anionic polymerizations, ensure the temperature is strictly controlled at the optimal low temperature.
-
-
-
Cause C: Inappropriate Solvent. A solvent that is too "good" for the polymer will cause the polymer chains to be highly extended, leading to a higher solution viscosity.
-
Cause D: Lack of a Chain Transfer Agent (CTA). In free-radical polymerization, the absence of a CTA means that the molecular weight is primarily controlled by the initiator and monomer concentrations.
-
Solution:
-
Introduce a Chain Transfer Agent: The addition of a CTA, such as a thiol, can effectively limit the molecular weight of the polymer chains, thereby reducing the final viscosity. The concentration of the CTA can be adjusted to target a specific molecular weight.
-
Consider RAFT Polymerization: For the highest level of control, employ Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique uses a specific type of CTA (a RAFT agent) to produce polymers with a pre-defined molecular weight and narrow molecular weight distribution, offering excellent control over viscosity.[5][9][15]
-
-
Problem 3: Inconsistent Viscosity Between Batches
Batch-to-batch variability in viscosity is a common challenge that points to a lack of control over one or more reaction parameters.
Potential Causes & Solutions:
-
Cause A: Inconsistent Monomer Purity. The presence of varying levels of inhibitors or impurities in the monomer can affect the initiation and propagation rates, leading to different molecular weights and viscosities. This compound is known to be sensitive to polymerization upon exposure to light or heat and is often stored with an inhibitor like 4-tert-butyl catechol.[14][16]
-
Solution:
-
Standardize Monomer Purification: Implement a consistent monomer purification protocol for every batch, such as passing it through an inhibitor removal column immediately before use.[5]
-
-
-
Cause B: Poor Temperature Control. Fluctuations in the reaction temperature between batches will lead to variations in the polymerization rate and final molecular weight.[1]
-
Solution:
-
Precise Temperature Regulation: Use a reliable temperature control system (e.g., a temperature-controlled bath or reactor jacket) and monitor the internal reaction temperature closely.
-
-
-
Cause C: Inaccurate Reagent Dosing. Small errors in the amount of monomer, initiator, or solvent can lead to significant differences in the final product.
-
Solution:
-
Calibrate Equipment: Regularly calibrate balances and pumps used for dosing reagents.
-
Use Stock Solutions: For small quantities of initiator, preparing a stock solution can improve dosing accuracy.
-
-
-
Cause D: Oxygen Contamination. Oxygen can act as an inhibitor in free-radical and anionic polymerizations. Varying levels of oxygen contamination can lead to inconsistent induction periods and reaction kinetics.
-
Solution:
-
Consistent Degassing: Employ a consistent and thorough degassing technique for the monomer and solvent before each reaction, such as freeze-pump-thaw cycles or sparging with an inert gas (e.g., nitrogen or argon).[9]
-
-
Data and Protocols
Table 1: Effect of Initiator Concentration on Poly(vinylpyrrolidone) Properties (Illustrative Example)
This table illustrates the general principle that higher initiator concentrations lead to lower molecular weight and intrinsic viscosity. While this data is for polyvinylpyrrolidone, the trend is applicable to the free-radical polymerization of this compound.[2]
| Initiator Concentration | Reaction Kinetics | Intrinsic Viscosity (dL/g) | Weight Average Molecular Weight ( g/mol ) |
| 1.5% | Slower | ~10% Higher | ~23% Higher |
| 2.5% | Faster | ~10% Lower | ~23% Lower |
Data adapted from a study on polyvinylpyrrolidone to illustrate the concept.[2]
Experimental Protocol: Controlled Radical Polymerization of this compound via RAFT
This protocol provides a starting point for achieving better control over the polymerization of 2-VP, leading to more predictable viscosity.
Materials:
-
This compound (2-VP), purified by passing through basic alumina.[5]
-
Azo-bis(isobutyronitrile) (AIBN), recrystallized from methanol.
-
Cumyl dithiobenzoate (CDB) as the RAFT agent.
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-dioxane).
Procedure:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add the desired amounts of 2-VP, CDB, and AIBN.
-
Add the anhydrous solvent.
-
Seal the flask with a rubber septum.
-
Perform three freeze-pump-thaw cycles to thoroughly degas the solution.[5]
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C).[9][15]
-
Allow the polymerization to proceed for the desired time. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., hexane or diethyl ether).[9]
-
Filter and dry the polymer under vacuum to a constant weight.
Visualizations
Caption: Troubleshooting flowchart for high viscosity issues.
Caption: Factors influencing reaction viscosity.
References
-
Drenski, M. F., & Reed, W. F. (2016, May 26). Real-Time Monitoring and Control of Polymer Properties. American Laboratory. [Link]
-
Castillo, R., et al. (n.d.). Real-time monitoring of viscosity changes triggered by chemical reactions using a high-speed imaging method. ResearchGate. [Link]
-
Rheonik. (2019, July 16). Inline viscosity measurements in polymerisation reactions. Rheonics. [Link]
-
Castillo, R., et al. (2015, September 1). Real-time monitoring of viscosity changes triggered by chemical reactions using a high-speed imaging method. The University of Arizona. [Link]
-
Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(13), 4848–4850. [Link]
-
Grala, A., et al. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry, 14, 1234-1253. [Link]
-
Solis-Ramos, E., et al. (2021). Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. [Link]
-
Rieve, L. M., et al. (2022). Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers. ACS Publications. [Link]
-
Anastasaki, A., et al. (2020). Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. MDPI. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
- Lai, J. T. (2002). Chain transfer agents and its use in polymer synthesis. U.S. Patent No. 6,399,731 B2.
-
Lim, H., et al. (2020). Anionic Polymerization of Oxadiazole-Containing this compound by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. ResearchGate. [Link]
-
Gatsogiannis, Z. G., & Lodge, T. P. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(5), 1835-1851. [Link]
- Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
-
Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization†. Macromolecules, 36(13), 4848-4850. [Link]
-
Krumm, M., et al. (2014). Living Anionic Polymerization in Continuous Flow: Facilitated Synthesis of High Molecular Weight Poly(2-vinyl pyridine) and Polystyrene. datapdf.com. [Link]
-
Fluence Analytics. (n.d.). Monitoring the effect of initiator concentration on molecular weight and intrinsic viscosity of polyvinyl pyrrolidone (PVP) using ACOMP. [Link]
-
Li, Y., et al. (2008). Synthesis of poly(N-isopropylacrylamide)-b-poly(this compound) block copolymers via RAFT polymerization and micellization behavior in aqueous solution. Journal of Colloid and Interface Science, 322(2), 654-659. [Link]
-
Krumm, M., et al. (2014). Modeling of Anionic Polymerization in Flow With Coupled Variations of Concentration, Viscosity, and Diffusivity. ResearchGate. [Link]
-
Lu, H., et al. (2019). Theoretical investigations of this compound stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands. ResearchGate. [Link]
-
Polymer Source. (n.d.). Polymer Reference Materials-Poly(2-Vinyl Pyridine). [Link]
-
Galli Polymer. (n.d.). Exploring this compound's Role in Advanced Polymer Science. [Link]
- Liu, Z., et al. (2014). Method for preparing this compound. Chinese Patent No. CN104016905A.
-
Matsushita, Y., et al. (1983). Preparation and characterization of poly(this compound)s with narrow molecular weight distributions. SciSpace. [Link]
-
El-Zein, A., et al. (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. Polymer Chemistry. [Link]
-
Simms, R. W., & Cunningham, M. F. (2018). Poly(methacrylic acid-ran-2-vinylpyridine) Statistical Copolymer and Derived Dual pH-Temperature Responsive Block Copolymers by Nitroxide-Mediated Polymerization. ResearchGate. [Link]
-
Bengough, W. I., & Henderson, W. (1965). The Kinetics of the Polymerization of 2-Vinyl Pyridine. Transactions of the Faraday Society, 61, 141-148. [Link]
-
Zhang, W., et al. (2003). Synthesis of multiblock copolymers of poly(this compound) and polyoxyethylene. Journal of Applied Polymer Science, 88(7), 1632-1636. [Link]
-
Liu, Z., et al. (2022). A Hidden Relaxation Process in Poly(this compound) Homopolymers, Copolymers, and Nanocomposites. ACS Publications. [Link]
-
Guliashvili, T. (2021). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. fluenceanalytics.com [fluenceanalytics.com]
- 3. Inline viscosity measurements in polymerisation reactions » rheonics :: viscometer and density meter [rheonics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. researchgate.net [researchgate.net]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
removing inhibitors from commercial 2-vinylpyridine before use
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the critical process of removing polymerization inhibitors from commercial 2-vinylpyridine (2-VP) prior to its use in sensitive applications.
Frequently Asked Questions (FAQs)
Q1: What are polymerization inhibitors and why are they present in commercial this compound?
A: Polymerization inhibitors are chemical compounds added to reactive monomers like this compound to prevent spontaneous, unwanted polymerization during transport and storage.[1][2] this compound is highly susceptible to polymerization when exposed to heat or light.[3] To ensure the product's stability and shelf-life, manufacturers add small quantities of inhibitors. Common inhibitors used for vinyl monomers include phenolic compounds like 4-tert-butylcatechol (TBC), hydroquinone (HQ), and 4-methoxyphenol (MEHQ).[2][4]
Q2: Why is it essential to remove these inhibitors before my experiment?
A: The very function of an inhibitor is to scavenge free radicals, which are the initiators of most polymerization reactions.[2] If the inhibitor is not removed, it will interfere with or completely prevent your intended polymerization, leading to failed reactions, low yields, or polymers with inconsistent properties.[5][6] The presence of an inhibitor leads to an "induction period" where no polymerization occurs until the inhibitor is fully consumed by the initiator radicals.[6] For controlled polymerization techniques (e.g., ATRP, RAFT) or any application requiring high monomer purity, removing the inhibitor is a non-negotiable first step.
Q3: What are the primary methods for removing inhibitors from this compound?
A: There are three main, well-established methods for removing phenolic inhibitors from this compound. The choice of method depends on the scale of your experiment, the required level of purity, and the available equipment. The methods are:
-
Column Chromatography: Passing the monomer through a column packed with an adsorbent like basic alumina.[7][8][9]
-
Alkaline Extraction: Washing the monomer with an aqueous solution of a base, such as sodium hydroxide (NaOH).[5][10]
-
Vacuum Distillation: Distilling the monomer under reduced pressure to separate it from the non-volatile inhibitor.[1][11][12]
Q4: How can I confirm that the inhibitor has been removed successfully?
A: A simple qualitative test involves shaking a small sample of the purified this compound with an equal volume of 10% aqueous NaOH solution. If a phenolic inhibitor like TBC is present, the aqueous layer will develop a brown or dark color. A colorless aqueous layer indicates successful removal. For more quantitative analysis, Thin-Layer Chromatography (TLC) can be used to compare the purified monomer against a standard of the inhibitor.
Choosing the Right Purification Method
The optimal method for inhibitor removal depends on your specific experimental needs. Use the following table to guide your decision.
| Method | Principle of Operation | Pros | Cons | Best Suited For |
| Column Chromatography (Basic Alumina) | Acidic phenolic inhibitors are adsorbed onto the basic alumina surface.[7][8] | Fast, simple, and effective for small to medium scales. Avoids heating the monomer. | Requires solvent for elution and packing. Alumina must be properly activated and handled. | Routine polymerizations, small-scale synthesis, and when thermal treatment is undesirable. |
| Alkaline Extraction (NaOH Wash) | The acidic proton of the phenolic inhibitor reacts with NaOH to form a water-soluble sodium salt, which is extracted into the aqueous phase.[5] | Inexpensive and suitable for larger quantities. Does not require specialized equipment. | Can introduce water into the monomer, requiring a subsequent drying step. Emulsion formation can be an issue.[10] | Large-scale purifications where subsequent drying and distillation steps are planned. |
| Vacuum Distillation | The monomer is volatilized under reduced pressure, leaving the non-volatile inhibitor behind.[11] | Yields very high purity monomer, free of inhibitor and other non-volatile impurities. Simultaneously dries the monomer. | Requires vacuum distillation setup. Thermal stress on the monomer can potentially initiate some polymerization in the distillation flask. | High-purity applications, such as living polymerization, and when an anhydrous monomer is required. |
Workflow & Decision Diagram
This diagram outlines the decision-making process for selecting a purification strategy.
Caption: Decision flowchart for selecting a 2-VP purification method.
Detailed Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This is the most common and convenient method for lab-scale purification.
Materials:
-
Commercial this compound
-
Basic alumina (Activity I)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted glass disc
-
Collection flask
-
Anhydrous solvent (e.g., hexane, optional for wet packing)
Procedure:
-
Column Preparation: Secure a glass column vertically. Place a small plug of glass wool at the bottom to support the packing material.
-
Packing the Column: Add basic alumina to the column to a height of approximately 10-15 cm for every 20-25 mL of this compound to be purified. Gently tap the side of the column to ensure even packing. The amount of alumina can be adjusted based on the inhibitor concentration.
-
Loading the Monomer: Carefully pour the commercial this compound directly onto the top of the dry alumina bed.
-
Elution: Open the stopcock and allow the monomer to percolate through the alumina under gravity. The purified monomer will elute from the bottom. The inhibitor will remain adsorbed at the top of the column.
-
Collection: Collect the clear, colorless eluate in a clean, dry flask. The first few drops may be discarded.
-
Storage: Immediately use the purified this compound or store it in a freezer (-20°C) in a tightly sealed container for short-term storage.[13]
Caption: Workflow for inhibitor removal via basic alumina column.
Protocol 2: Inhibitor Removal by Vacuum Distillation
This method provides the highest purity but requires appropriate equipment and caution.
Materials:
-
Commercial this compound
-
Distillation flask
-
Vigreux column or short path distillation head
-
Condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle and stirrer
-
A small amount of a non-volatile inhibitor (e.g., hydroquinone) or copper shavings for the distillation pot.
Procedure:
-
Safety First: Conduct the distillation in a well-ventilated fume hood. Ensure all glassware is free of cracks. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[14][15]
-
Apparatus Setup: Assemble the distillation apparatus. It is crucial to add a small amount of a non-volatile inhibitor or copper shavings to the distillation flask to prevent polymerization during heating.
-
Charging the Flask: Fill the distillation flask no more than two-thirds full with the commercial this compound.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. This compound has a boiling point of approximately 79-82°C at 29 mmHg.
-
Distillation: Gently heat the flask while stirring. The monomer will begin to boil and distill. Collect the fraction that distills at a constant temperature and pressure.
-
Completion and Storage: Do not distill to dryness. Leave a small amount of residue in the distillation flask. Once distillation is complete, release the vacuum carefully before turning off the cooling water. Store the purified, anhydrous this compound under an inert atmosphere (e.g., argon or nitrogen) and refrigerate.
Troubleshooting Guide
Q: After passing this compound through an alumina column, it turned yellow. What happened? A: Yellowing can indicate the onset of polymerization or the presence of impurities. This may happen if the alumina used was not sufficiently active or if the purified monomer was exposed to light or air for too long. Ensure you are using fresh, active basic alumina and handle the purified monomer quickly.
Q: I tried the NaOH wash, but a thick white emulsion formed that won't separate. What should I do? A: Emulsion formation is a common issue when washing basic organic compounds with aqueous base.[10] To break the emulsion, you can try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous phase and forces separation. Gentle swirling, rather than vigorous shaking, can also help prevent emulsion formation in the first place.
Q: My polymerization reaction is still inhibited even after purification. What could be the cause? A: If you are certain the inhibitor was removed, consider other sources of inhibition. The most common culprit is oxygen from the air. Ensure your reaction setup is thoroughly deoxygenated, typically by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[11] Also, verify the purity of your initiator and other reagents.
Q: How should I store purified, inhibitor-free this compound? A: Inhibitor-free this compound is highly reactive and should be used as soon as possible. If short-term storage is necessary, it must be stored in a tightly sealed container, protected from light, under an inert atmosphere (argon is preferred), and at low temperatures (a freezer at -20°C is recommended).[4][13] Do not store inhibitor-free monomer for more than a few days.
Safety First: Handling this compound
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Toxicity and Hazards: It is flammable, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[15][16][17] It may also cause an allergic skin reaction.[17]
-
Handling: Always work in a well-ventilated chemical fume hood.[14] Wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[13][16]
-
Storage: Store commercial this compound in a cool, dark place, away from heat and ignition sources.[13][15] Recommended storage temperature is often -20°C to maintain quality.[13]
-
Spills: In case of a spill, absorb the liquid with an inert material like sand or vermiculite and dispose of it as hazardous waste according to local regulations.[14]
References
- Google Patents. (1958).
-
Wikipedia. (2023). This compound. [Link]
-
MDPI. (2023). Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. [Link]
-
PubChem, National Institutes of Health. (n.d.). This compound. [Link]
-
The Good Scents Company. (n.d.). 2-vinyl pyridine. [Link]
-
ResearchGate. (2017). Inhibitor removers. [Link]
-
ResearchGate. (2021). Polymerization in the presence of inhibitor?. [Link]
-
Liskon Biological. (2025). A Brief Discussion on Polymerization Inhibitors. [Link]
-
ResearchGate. (2018). Vinyl pyridine contain hydroquinone as inhibitor. is the washing with 10% NaOH is enough to remove the inhibitor ?. [Link]
-
ResearchGate. (2017). How can i remove inhibitor from vinylpyridine? can i just use basic alumina or have to used vacuum distillation?. [Link]
-
ACS Publications. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. [Link]
-
Wikipedia. (2023). Polymerisation inhibitor. [Link]
-
ResearchGate. (2016). Hi everyone. I would like to ask how do I remove the inhibitor, hydroquinone from 4-vinylpyridine monomer solution?. [Link]
- Google Patents. (2006).
Sources
- 1. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 8. Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: The Effect of Temperature on the Anionic Polymerization of 2-Vinylpyridine
Welcome to the technical support guide for the anionic polymerization of 2-vinylpyridine (P2VP). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. The anionic polymerization of this compound is a powerful technique for creating well-defined polymers, but it is notoriously sensitive to experimental conditions, with temperature being the most critical parameter. This guide addresses common issues and questions in a practical, Q&A format.
Frequently Asked Questions & Troubleshooting Guides
Question 1: Why is my poly(this compound) showing a broad molecular weight distribution (high PDI) and an unpredictable molecular weight?
Answer: This is the most common issue encountered and it is almost always linked to the polymerization temperature being too high. Anionic polymerization of this compound (2VP) is characterized by a very reactive propagating carbanion. While this reactivity allows for rapid polymerization, it also makes the system susceptible to side reactions, especially at elevated temperatures.[1]
The Core Problem: Side Reactions
The "living" nature of this polymerization, which is essential for achieving a narrow polydispersity index (PDI < 1.1) and predictable molecular weights, relies on the propagating chain end exclusively reacting with the monomer.[2][3] However, at temperatures above -78°C, the propagating P2VP anion has sufficient thermal energy to attack the electrophilic carbon atom on the pyridine ring of another monomer or a polymer chain.[1] This leads to:
-
Chain Termination: The attack on the pyridine ring effectively neutralizes the propagating carbanion, "killing" the chain prematurely.
-
Branching & Cross-linking: This side reaction creates a branch point, which can lead to complex, non-linear architectures.[1]
These uncontrolled termination and branching events result in a polymer population with a wide range of chain lengths, hence a broad PDI and a final molecular weight that deviates significantly from the theoretical value calculated from your monomer-to-initiator ratio ([M]/[I]). Studies consistently show that increasing the polymerization temperature from -78°C to -45°C, 0°C, or 25°C leads to materials with unpredictable molecular weights and broader distributions.[4][5]
Visualizing the Reaction Pathways
The diagram below illustrates the desired propagation pathway versus the temperature-induced side reaction. At low temperatures, the desired pathway (A) is dominant. As temperature increases, the side reaction pathway (B) becomes significant, compromising the integrity of the polymerization.
Question 2: What is the optimal temperature for achieving a controlled, living anionic polymerization of this compound?
Answer: The consensus in the scientific literature is that -78°C is the optimal temperature for the anionic polymerization of this compound, particularly when using polar solvents like tetrahydrofuran (THF).[4][5][6]
Causality Behind the Optimal Temperature:
-
Suppression of Side Reactions: As detailed in the previous question, -78°C (the sublimation point of dry ice) is sufficiently low to minimize the activation energy needed for the side reaction involving the attack on the pyridine ring.[1] This ensures the propagating carbanion's reactivity is channeled almost exclusively toward the vinyl group of the incoming monomer.
-
Maintaining Living Character: By preventing premature termination, low temperatures preserve the "living" nature of the chain ends. This is crucial for synthesizing well-defined homopolymers and is an absolute requirement for creating block copolymers where the P2VP anion must remain active to initiate the polymerization of a subsequent monomer.[1][6]
-
Solvent Polarity: In solvents like THF, low temperatures increase the solvent's dielectric constant, which favors the formation of more reactive solvent-separated ion pairs over less reactive contact ion pairs.[7] While the reaction is still controllable at -78°C, this effect contributes to the high polymerization rates observed.
The table below summarizes the qualitative effect of temperature on the key outcomes of the polymerization.
| Temperature | Molecular Weight (MW) Control | Polydispersity Index (PDI) | Predominant Reaction |
| -78°C | Predictable (Matches [M]/[I]) | Narrow (Typically < 1.15) | Living Propagation |
| -45°C | Unpredictable | Broad | Propagation + Side Reactions |
| 0°C | Unpredictable | Broad | Propagation + Side Reactions |
| 25°C | Unpredictable | Very Broad | Significant Side Reactions |
| Data synthesized from findings in references[4] and[5]. |
Question 3: My polymerization seems to "die" before all the monomer is consumed, resulting in low yield. Could temperature be the cause?
Answer: Yes, this is a direct consequence of running the reaction at a temperature that is too high. If you observe the characteristic color of the living P2VP anion (often a deep red or orange, depending on the counter-ion) fading before all the monomer is consumed, it indicates premature termination of the propagating chains.
At warmer temperatures, the rate of the termination side reaction becomes competitive with the rate of propagation.[1] Each time a propagating chain attacks a pyridine ring instead of a monomer's vinyl group, an active center is destroyed. If this happens frequently enough, all living ends can be consumed before the monomer supply is exhausted, leading to an incomplete reaction and lower-than-expected yields. To resolve this, you must maintain a scrupulously low temperature (i.e., -78°C) throughout the entire monomer addition and polymerization period.
Experimental Protocol: Gold Standard for Living Anionic Polymerization of this compound
This protocol describes a self-validating system. Adherence to these steps, particularly the temperature control, is critical for success. Any deviation, especially in temperature, will directly compromise the "living" nature of the polymerization.
Workflow Overview
Step-by-Step Methodology
-
Reagent Purification (The Foundation):
-
Solvent (THF): Reflux over sodium/benzophenone ketyl under an inert atmosphere (Argon or Nitrogen) until a persistent deep blue/purple color is achieved. Distill directly into the reaction flask immediately before use. This removes water and oxygen.
-
Monomer (this compound): Stir over powdered calcium hydride (CaH₂) for several hours (or overnight) to remove water. Vacuum distill from the CaH₂ immediately before use, collecting the fraction that boils at the correct temperature/pressure. Store the purified monomer under an inert atmosphere and use it within a few hours.
-
-
Apparatus Setup:
-
Assemble all glassware (round-bottom flask with a magnetic stir bar, addition funnel, etc.) and flame-dry thoroughly under vacuum. Allow the system to cool to room temperature under a positive pressure of high-purity inert gas.
-
-
Reaction Execution:
-
Add the freshly distilled THF to the reaction flask via cannula transfer.
-
Establish a -78°C bath using dry ice and acetone (or isopropanol). Immerse the reaction flask and allow the solvent to cool for at least 20 minutes with gentle stirring.
-
Inject the initiator (e.g., sec-Butyllithium in cyclohexane) into the cooled THF.
-
Slowly add the purified this compound monomer dropwise to the initiator solution. The solution should immediately develop a characteristic deep red color, indicating the formation of the living P2VP anion.
-
Crucially, maintain the -78°C temperature throughout the monomer addition and for the entire polymerization time (typically 1-2 hours after addition is complete). The propagation is very fast, but holding at this temperature ensures all monomer reacts under controlled conditions.[1]
-
-
Termination and Isolation:
-
After the desired polymerization time, terminate the reaction by adding a small amount of degassed methanol. The deep red color should disappear instantly. This is a key visual confirmation of successful termination of the living anions.
-
Warm the solution to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold hexane or petroleum ether) with vigorous stirring.
-
Collect the white, stringy P2VP precipitate by filtration and dry under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
References
-
Gnanou, Y., & Fontanille, M. (2016). Anionic Polymerization of Oxadiazole-Containing this compound by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymers. Macromolecules. [Link]
-
Gnanou, Y., & Fontanille, M. (2016). Anionic Polymerization of Oxadiazole-Containing this compound by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. ResearchGate. [Link]
-
Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press. [Link]
-
Lee, J. S., & Hirao, A. (2011). Living Anionic Polymerization of the Amphiphilic Monomer 2-(4-Vinylphenyl)pyridine. ResearchGate. [Link]
-
Grover, G. S., & Lodge, T. P. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules. [Link]
-
Hadjichristidis, N., & Pitsikalis, M. (1997). Anionic homopolymerization and block copolymerization of 4-vinylpyridine and its investigation by high-temperature size-exclusion chromatography in N-methyl-2-pyrrolidinone. Macromolecules. [Link]
-
Ramos-Ramírez, E. G., et al. (2021). Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. [Link]
-
Bengough, W. I., & Henderson, W. (1965). The kinetics of the polymerization of 2-vinyl pyridine. Transactions of the Faraday Society. [Link]
-
Hirao, A., & Hayashi, M. (2018). Anionic Vinyl Polymerization. Springer Link. [Link]
-
Hirao, A., et al. (2017). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. ACS Publications. [Link]
-
Panzner, T., et al. (2015). Growth kinetics of the adsorbed layer of poly(this compound) – an indirect observation of desorption of polymers from. OPUS. [Link]
-
LibreTexts Chemistry. (2021). Living Anionic Polymerization. Chemistry LibreTexts. [Link]
-
Hawker, C. J., & Wooley, K. L. (2017). 50th Anniversary Perspective: Living Polymerization Emphasizing the Molecule in Macromolecules. University of Warwick. [Link]
Sources
Technical Support Center: Solvent Effects on the Polymerization of 2-Vinylpyridine
Welcome to the technical support center for the polymerization of 2-vinylpyridine (2VP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 2VP polymerization, with a specific focus on the critical role of the solvent. As a Senior Application Scientist, I've compiled this resource to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
The choice of solvent in the polymerization of this compound is not merely a matter of dissolution; it is a key parameter that dictates the reaction mechanism, kinetics, and the final properties of the resulting polymer. The lone pair of electrons on the pyridine nitrogen atom introduces a level of complexity not seen with non-polar monomers like styrene, leading to specific interactions with solvents, initiators, and the propagating chain end. This guide will address common issues encountered in both anionic and radical polymerization of 2VP, helping you to achieve your desired polymer characteristics with high fidelity.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments. Each issue is followed by an analysis of probable causes related to the solvent and a step-by-step guide to resolution.
Issue 1: Anionic Polymerization - Low or No Monomer Conversion
You've set up an anionic polymerization of this compound in THF with an organolithium initiator, but upon quenching, you recover only monomer or a very low yield of polymer.
-
Probable Cause 1: Impurities in the Solvent. Anionic polymerization is notoriously sensitive to protic impurities like water, alcohols, or even acidic dust particles. These impurities will protonate and terminate the highly reactive carbanionic propagating chains faster than they can add to the monomer.
-
Troubleshooting Steps:
-
Solvent Purity Check: Ensure your solvent has been rigorously dried and purified. For THF, a common and effective method is distillation from a sodium/benzophenone ketyl. The persistent deep blue or purple color of the ketyl is a reliable indicator of anhydrous and oxygen-free conditions.
-
Monomer Purity: The monomer itself must be free of terminating impurities. Purify this compound by passing it through a column of basic alumina to remove inhibitors and acidic impurities, followed by distillation from calcium hydride (CaH₂) immediately before use.[1]
-
Inert Atmosphere: The entire polymerization must be conducted under a high-purity inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques to prevent contamination from air and moisture.[2]
-
Initiator Titration: The concentration of your organolithium initiator can change over time. It is crucial to titrate the initiator solution before use to determine its exact molarity for accurate stoichiometry.[2]
-
-
Visual Cue: In many anionic polymerizations, the formation of the propagating carbanions results in a distinct color. The disappearance of this color often signals termination.[2]
Issue 2: Anionic Polymerization - Broad Polydispersity Index (PDI > 1.2)
Your GPC/SEC analysis shows a polymer with a high PDI, indicating a lack of control over the polymerization.
-
Probable Cause 1: Slow Initiation in Non-Polar Solvents. In non-polar hydrocarbon solvents like cyclohexane or benzene, organolithium initiators and propagating species tend to form aggregates.[3] This leads to a slow initiation rate compared to the propagation rate, causing polymer chains to start growing at different times, which broadens the PDI.
-
Probable Cause 2: Continuous Termination. If your solvent or monomer contains a low level of impurities, chains will be terminated throughout the polymerization process, leading to a mixture of chain lengths.
-
Troubleshooting Steps:
-
Solvent Choice for Initiation: For a fast and efficient initiation, a polar aprotic solvent like THF is recommended. THF solvates the lithium counter-ion, breaking up the aggregates and leading to a much faster polymerization rate.[3][4]
-
Rigorous Purification: As with low conversion issues, ensure all components of your reaction are meticulously purified to eliminate terminating impurities.
-
Temperature Control: Maintain a low temperature (typically -78 °C) during the polymerization.[5] Higher temperatures can increase the rate of side reactions that can act as termination or transfer steps.
-
Issue 3: Anionic Polymerization - Gelation or Insoluble Polymer Formation
During the polymerization or upon quenching, your reaction mixture becomes viscous and forms a gel, or the resulting polymer is insoluble in common solvents like THF.
-
Probable Cause: Side Reactions on the Pyridine Ring. The propagating P2VP anion can undergo side reactions, particularly at warmer temperatures or in less polar solvents.[6] One such reaction is the attack on the electrophilic carbon of the pyridine ring of another monomer or polymer chain, leading to branching and cross-linking.
-
Troubleshooting Steps:
-
Lower the Temperature: Conducting the polymerization at low temperatures (e.g., -78 °C) significantly reduces the rate of these side reactions.
-
Use a Polar Solvent: A polar solvent like THF helps to stabilize the propagating anion and can disfavor side reactions compared to non-polar solvents.
-
Dilute Conditions: For high molecular weight polymers, especially with 4-vinylpyridine which is more prone to insolubility, using highly diluted polymerization conditions (1-2% final polymer in solvent) can help maintain solubility.[6]
-
Consider Co-solvents: For poly(4-vinylpyridine) which can become insoluble in THF at higher molecular weights, the addition of a more polar co-solvent like DMF can improve solubility.[6]
-
Issue 4: Controlled Radical Polymerization (ATRP) - Poor Control or Low Conversion
You are attempting an Atom Transfer Radical Polymerization (ATRP) of this compound, but the reaction is slow, or the resulting polymer has a broad PDI.
-
Probable Cause: Catalyst Deactivation. The nitrogen atom on the pyridine ring of this compound can coordinate to the metal center (typically copper) of the ATRP catalyst. This coordination can interfere with the catalytic cycle and lead to deactivation, resulting in poor control over the polymerization.[1]
-
Troubleshooting Steps:
-
Switch to a Different Controlled Radical Method: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a metal-free technique and is an excellent alternative for the controlled polymerization of polar and coordinating monomers like this compound.[1][7]
-
Optimize Ligand and Catalyst: If ATRP must be used, screening different ligands for the copper catalyst may identify a system that is less susceptible to deactivation by the pyridine monomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the best all-purpose solvent for the anionic polymerization of this compound?
A1: Tetrahydrofuran (THF) is the most commonly used and recommended solvent for the living anionic polymerization of this compound. Its polarity is sufficient to break up initiator aggregates, leading to fast and efficient initiation and propagation.[3][4] It also generally provides good solubility for poly(this compound). However, for high molecular weight poly(4-vinylpyridine), co-solvents or more dilute conditions may be necessary to maintain solubility.[6]
Q2: How does solvent polarity affect the rate of anionic polymerization of 2VP?
A2: Solvent polarity has a dramatic effect on the rate. In non-polar solvents like benzene or cyclohexane, organolithium initiators exist as aggregates, and the propagating species are predominantly contact ion pairs. This leads to very slow polymerization. In polar aprotic solvents like THF, the solvent coordinates to the cation (e.g., Li⁺), leading to the formation of solvent-separated ion pairs and free ions. These species are much more reactive, resulting in a significantly faster polymerization rate.[4]
Q3: Can I use a protic solvent like methanol for the radical polymerization of 2VP?
A3: While radical polymerizations are generally more tolerant of a wider range of solvents than anionic polymerizations, using a protic solvent like methanol is generally not recommended for standard free-radical polymerization of 2VP. Protic solvents can potentially participate in chain transfer reactions, which would limit the molecular weight of the resulting polymer.[8] Poly(this compound) is, however, soluble in methanol, so it can be used as a solvent for the polymer after it has been synthesized.[5]
Q4: How can I control the molecular weight of poly(this compound) in a radical polymerization?
A4: To control the molecular weight in a radical polymerization, it is best to use a controlled or "living" radical polymerization technique such as RAFT. In RAFT polymerization, the molecular weight can be predicted and controlled by the ratio of monomer to the RAFT chain transfer agent (CTA).[1][7] While conventional free-radical polymerization can be influenced by initiator concentration and temperature, it does not offer the same level of control over molecular weight and results in a broader PDI.
Q5: Why is monomer purity so critical for this compound polymerization?
A5: this compound is susceptible to spontaneous polymerization, especially when exposed to heat, light, or acidic contaminants.[9][10] For this reason, it is supplied with an inhibitor. This inhibitor must be removed before controlled polymerization. Any impurities in the monomer can act as unwanted initiators or terminating agents, leading to poor control over the polymerization, especially in sensitive techniques like anionic polymerization.[2]
Data Summary and Experimental Protocols
Table 1: Solvent Properties and Their Impact on this compound Polymerization
| Solvent | Dielectric Constant (approx.) | Type | Suitability for Anionic Polymerization | Suitability for Radical Polymerization | Key Considerations |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Excellent | Good | Ideal for living anionic polymerization; requires rigorous drying.[4][5] |
| Toluene | 2.4 | Non-polar | Poor (slow initiation) | Good | Can be used for radical polymerization; may lead to chain transfer.[11] |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Not Recommended | Excellent | Good for RAFT polymerization; can be used as a co-solvent to improve P4VP solubility in anionic systems.[1][6] |
| Methanol | 33.0 | Polar Protic | Unsuitable (terminating) | Not Recommended | Protic nature terminates anionic chains; potential for chain transfer in radical polymerization.[8] |
| Benzene | 2.3 | Non-polar | Poor (slow initiation) | Good | Similar to toluene; less commonly used due to toxicity. |
| Bulk (no solvent) | N/A | N/A | Not Feasible | Feasible (RAFT) | Can be used for RAFT polymerization to high conversion while maintaining control.[7] |
Experimental Protocol: Purification of THF for Anionic Polymerization
This protocol describes the preparation of anhydrous, oxygen-free THF suitable for living anionic polymerization.
-
Pre-drying: Pre-dry THF over calcium hydride (CaH₂) for at least 24 hours to remove the bulk of the water.
-
Setup: Assemble a distillation apparatus connected to a Schlenk line. The collection flask should be flame-dried under vacuum and backfilled with high-purity argon or nitrogen.
-
Distillation: Add the pre-dried THF to a distillation flask containing sodium metal and benzophenone.
-
Reflux: Heat the mixture to reflux under an inert atmosphere. A deep blue or purple color will develop, indicating the formation of the sodium/benzophenone ketyl, which scavenges any remaining water and oxygen.
-
Collection: Once the characteristic color is stable, distill the THF directly into the collection flask.
-
Storage: The purified THF should be used immediately or stored under a positive pressure of inert gas.
Diagram: Solvent Effects on Propagating Chain in Anionic Polymerization
Caption: Ion pairing in anionic polymerization.
References
-
T. P. Lodge, et al. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules. [Link]
-
Wikipedia. (2023). This compound. [Link]
-
M. Constantinou, et al. (2026). Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. Polymers. [Link]
- A. Hirao, et al. (2014). Anionic Vinyl Polymerization. Polymer Science: A Comprehensive Reference.
- F. Brandys, et al. (2012). Effects of Solvent and Monomer on the Kinetics of Radical Generation in Atom Transfer Radical Polymerization. Macromolecular Chemistry and Physics.
- T. Mita, et al. (1977). Preparation and characterization of poly(this compound)s with narrow molecular weight distributions. Polymer Journal.
- M. B. Larsen, et al. (2021).
- H. Frey, et al. (2014). Living Anionic Polymerization in Continuous Flow: Facilitated Synthesis of High Molecular Weight Poly(2-vinyl pyridine) and Polystyrene. Organic Process Research & Development.
-
A. Karoni, et al. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers. [Link]
- L. J. Fetters. (1966). Procedures for homogeneous anionic polymerization. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry.
-
A. Karoni, et al. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. ResearchGate. [Link]
- Y. Nishiura, et al. (2021). Theoretical investigations of this compound stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands. Dalton Transactions.
-
A. J. Convertine, et al. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules. [Link]
- K. Wang, et al. (2021).
- M. Kamachi, et al. (2005).
-
Wikipedia. (2023). Chain transfer. [Link]
- H. A. S. Mohammad, et al. (2015). Influence of solvent on free radical polymerization of vinyl compounds.
- A. Soum, et al. (1983). Living anionic stereospecific polymerization of 2‐vinylpyridine, 3. Structure of models of active centres and mechanism of polymerization.
- Polymer Source. (n.d.). Poly(2-vinyl pyridine) Sample #: P3675-2VP. Polymer Source.
- A. Natalello, et al. (2014). Living Anionic Polymerization in Continuous Flow: Facilitated Synthesis of High-Molecular Weight Poly(this compound) and Polystyrene. Organic Process Research & Development.
- J. S. Lee, et al. (2012). Living Anionic Polymerization of the Amphiphilic Monomer 2-(4-Vinylphenyl)pyridine. Macromolecules.
- A. Karoni, et al. (2022). Poly(vinyl pyridine)
- BenchChem. (2025).
- Polymer Source. (n.d.). Polymer Reference Materials-Poly(2-Vinyl Pyridine). Polymer Source.
- M. A. G. Ali, et al. (2022). Anionic Polymerization of Oxadiazole-Containing this compound by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. Macromolecules.
- A. M. Peñaloza-García, et al. (2022). Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers.
- Sigma-Aldrich. (n.d.). This compound 97%. Sigma-Aldrich.
- BenchChem. (2025).
- J. J. Kennemur, et al. (2023). Tuning solvent strength can fractionate PVC into ultra-low molecular weight material with low dispersity. RSC Applied Polymers.
- S. D. Barman, et al. (2013). Effect of solvents in radiation-induced grafting of 4-vinyl pyridine onto fluorinated ethylene propylene copolymer. Journal of Applied Polymer Science.
- Agilent. (n.d.). Poly(this compound) Standards. Agilent.
Sources
- 1. Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 5. polymersource.ca [polymersource.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chain transfer - Wikipedia [en.wikipedia.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 11. par.nsf.gov [par.nsf.gov]
Technical Support Center: Strategies to Control the Dispersity of Poly(2-vinylpyridine)
Welcome to the technical support center for the synthesis of poly(2-vinylpyridine) (P2VP). This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve precise control over the dispersity (Đ), also known as the polydispersity index (PDI), of their P2VP polymers. Achieving a narrow molecular weight distribution is critical for many applications, from drug delivery systems to advanced materials. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during polymerization.
I. Troubleshooting Guide: Diagnosing and Solving High Dispersity Issues
This section addresses specific problems you might encounter during the synthesis of P2VP, leading to broader than desired molecular weight distributions.
Question: Why is my P2VP dispersity (Đ) high and the molecular weight distribution broad when using living anionic polymerization?
Answer:
Living anionic polymerization is a powerful technique for producing P2VP with very low dispersity (Đ < 1.1).[1][2] However, its success hinges on maintaining the "living" nature of the propagating polymer chains. High dispersity in this system typically points to unintended termination or transfer reactions. Here’s a systematic approach to troubleshooting:
1. Purity of Reagents and Glassware:
-
The Problem: Anionic polymerization is notoriously sensitive to impurities. Protic impurities like water, alcohols, or even acidic protons on glassware can terminate the living carbanionic chain ends, leading to a broad molecular weight distribution. Oxygen can also react with and terminate the propagating chains.
-
The Solution:
-
Monomer Purification: this compound (2VP) is prone to polymerization upon storage.[3] It must be rigorously purified before use. A common procedure involves passing the monomer through a column of basic alumina to remove inhibitors and acidic impurities, followed by distillation from calcium hydride (CaH₂) under reduced pressure.[4] The purified monomer should be used immediately or stored under an inert atmosphere at low temperatures (-20 °C) for a very short period.[5]
-
Solvent Purity: The solvent, typically tetrahydrofuran (THF) for anionic polymerization of 2VP, must be scrupulously dried and deoxygenated.[1] Standard procedures involve distillation from a potent drying agent like sodium/benzophenone ketyl until a persistent deep blue or purple color indicates an anhydrous, oxygen-free environment.
-
Initiator Integrity: Alkyllithium initiators (e.g., sec-butyllithium) are highly reactive. Ensure they are properly stored and titrated before use to accurately determine their concentration.
-
Glassware Preparation: All glassware must be rigorously cleaned and flame-dried under high vacuum or oven-dried at a high temperature and then cooled under a stream of dry, inert gas (e.g., argon or nitrogen). This removes adsorbed water from the glass surfaces.
-
2. Reaction Temperature Control:
-
The Problem: The anionic polymerization of 2VP is typically conducted at low temperatures, around -78 °C (a dry ice/acetone bath).[2][6] Higher temperatures can increase the rate of side reactions, such as nucleophilic attack by the living chain end on the pyridine ring of another monomer or polymer unit, leading to chain termination or branching.[6]
-
The Solution: Maintain a consistent and low reaction temperature throughout the polymerization. Use a well-insulated reaction vessel and a reliable cooling bath.
3. Initiator Choice and Addition:
-
The Problem: A slow initiation rate compared to the propagation rate can lead to a broad molecular weight distribution. All polymer chains should ideally start growing at the same time.
-
The Solution: Use an initiator that reacts rapidly and quantitatively with the monomer. Initiators like n-butyllithium, cumylpotassium, and tritylsodium have been shown to be effective for the living anionic polymerization of 2VP in THF at -78°C.[1] The initiator should be added quickly to the monomer solution to ensure simultaneous initiation.
Logical Relationship: Troubleshooting Anionic Polymerization
Caption: Troubleshooting workflow for high dispersity in anionic P2VP synthesis.
Question: My RAFT polymerization of this compound results in a broad dispersity and/or a low molecular weight shoulder in the GPC trace. What's going wrong?
Answer:
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile controlled radical polymerization (CRP) technique that is more tolerant to impurities than anionic polymerization.[4] However, achieving low dispersity (typically 1.10 < Đ < 1.25) requires careful optimization.[7] High dispersity or multimodal distributions often indicate issues with the RAFT equilibrium or competing radical processes.
1. Choice of RAFT Agent (CTA) and Initiator:
-
The Problem: The RAFT agent, or chain transfer agent (CTA), is the heart of the process. An inappropriate CTA or an incorrect CTA-to-initiator ratio can lead to poor control. The initiator concentration also plays a crucial role; too much initiator can lead to a higher concentration of radicals, favoring conventional free-radical polymerization pathways and broadening the dispersity.[8][9]
-
The Solution:
-
CTA Selection: For 2VP, dithiobenzoates like 2-cyanoprop-2-yl dithiobenzoate (CPDB) or cumyl dithiobenzoate (CDB) are commonly used and have proven effective.[4][7]
-
Initiator-to-CTA Ratio: The molar ratio of initiator to CTA is critical. A common starting point is a ratio between 1:3 to 1:5.[7] A higher ratio of CTA to initiator generally provides better control over the polymerization. Kinetic studies can help optimize this ratio for your specific conditions.[4]
-
Initiator Choice: Azo initiators like 2,2'-azobis(isobutyronitrile) (AIBN) are frequently used.[4] The initiator should have a suitable decomposition rate at the chosen polymerization temperature.
-
2. Polymerization Conditions:
-
The Problem: Temperature and monomer concentration affect both the polymerization rate and the RAFT equilibrium. Suboptimal conditions can lead to loss of control.
-
The Solution:
-
Temperature: RAFT polymerizations of 2VP are often conducted between 60-80 °C.[7][10] Lowering the temperature can sometimes reduce the rate of irreversible termination reactions, but it will also slow down the overall polymerization.[11]
-
Monomer Concentration: While some studies report bulk polymerization, using a solvent like DMF can be beneficial.[4][7] Very low monomer concentrations might slow down the reaction excessively, while bulk conditions can lead to high viscosity and autoacceleration (gel effect), both of which can broaden the dispersity. An optimal monomer concentration of around 7 M in DMF has been reported to yield low dispersity values.[4]
-
3. Addressing GPC Shoulders:
-
Low Molecular Weight Shoulder: This often suggests a problem with chain transfer, possibly due to an induction period or slow pre-equilibrium, where initiator-derived radicals propagate before the RAFT process takes over.[11] Increasing the monomer concentration might help push these shorter chains to react further.
-
High Molecular Weight Shoulder: This is often indicative of bimolecular termination events, which are more prevalent at higher radical concentrations or at high monomer conversions.[11] Reducing the initiator concentration or stopping the polymerization at a lower conversion can help mitigate this.
Data Summary: RAFT Polymerization Parameters for P2VP
| Parameter | Recommended Range/Value | Rationale |
| RAFT Agent (CTA) | Dithiobenzoates (e.g., CPDB, CDB) | Proven efficacy for controlling 2VP polymerization.[4][7] |
| Initiator | AIBN | Common thermal initiator with a suitable decomposition profile.[4] |
| [Initiator]:[CTA] Ratio | 1:3 to 1:5 | A higher CTA concentration enhances control over chain growth.[7] |
| Temperature | 60 - 80 °C | Balances polymerization rate with minimizing side reactions.[10] |
| Solvent | DMF or Bulk | DMF can help manage viscosity and reaction kinetics.[4] |
| Monomer Concentration | ~7 M (in DMF) | An optimized concentration can improve control and conversion.[4] |
Question: I am attempting Atom Transfer Radical Polymerization (ATRP) of this compound, but the reaction is uncontrolled, leading to very high dispersity. Why is this happening?
Answer:
ATRP of vinylpyridine monomers can be challenging. The nitrogen atom on the pyridine ring is a Lewis base and can coordinate with the copper catalyst, effectively deactivating it.[4][12] This interference with the catalyst complex disrupts the crucial activation/deactivation equilibrium, leading to a loss of control and a polymerization that resembles a conventional free-radical process.
1. Catalyst Deactivation:
-
The Problem: The pyridine nitrogen of the 2VP monomer or the P2VP polymer can coordinate strongly to the copper(I) activator, preventing it from participating in the ATRP equilibrium. This leads to a buildup of radicals and uncontrolled polymerization.
-
The Solution:
-
Ligand Choice: Use a ligand that forms a very stable complex with the copper catalyst, making it less susceptible to displacement by the pyridine nitrogen. Ligands like N,N,N',N'',N''',N'''-hexamethyltriethylenetetramine (Me₆TREN) or tris(2-pyridylmethyl)amine (TPMA) have shown better results than simpler ligands like 2,2'-bipyridine.[12][13]
-
Use of Cu(II) Deactivator: Start the polymerization with a certain amount of the deactivator species (e.g., CuCl₂) in addition to the activator (e.g., CuCl). Adding an initial concentration of Cu(II) (e.g., 30% of the total copper) can help establish the ATRP equilibrium more quickly and maintain a low radical concentration, improving control.[12][13]
-
Solvent Choice: Protic solvents like alcohols (e.g., 2-propanol) can be beneficial.[12] They can help to solvate the catalyst complex and may weaken the coordination of the pyridine nitrogen.
-
2. Side Reactions:
-
The Problem: The propagating radical can undergo side reactions, and the basic nature of the pyridine ring can lead to other complications, especially with certain initiators. Using bromide-based initiating systems can lead to quaternization of the pyridine by the alkyl bromide chain end, a side reaction that results in branched polymers and polymodal molecular weight distributions.[13]
-
The Solution:
-
Chloride-Based System: It is essential to use a chloride-containing ATRP initiating/catalytic system (e.g., an alkyl chloride initiator and a CuCl/Ligand catalyst).[13] Alkyl chlorides are less reactive towards the pyridine nitrogen, significantly suppressing this side reaction and allowing for the synthesis of polymers with narrow, monomodal distributions.[13]
-
Experimental Workflow: Controlled ATRP of 2VP
Caption: Key steps for achieving controlled ATRP of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the lowest dispersity (Đ) I can realistically achieve for P2VP?
For P2VP, living anionic polymerization under optimal conditions can achieve very low dispersity values, often Đ ≤ 1.05.[2] For controlled radical techniques like RAFT and a well-optimized ATRP, dispersity values in the range of 1.10 to 1.25 are considered excellent and are routinely achievable.[7][12]
Q2: How important is monomer purity for controlled radical polymerization (CRP) techniques like RAFT and ATRP?
While CRP techniques are more robust than anionic polymerization, monomer purity is still very important. Inhibitors present in the as-received monomer must be removed as they will interfere with the radical process. Passing the monomer through a column of basic alumina is a standard and effective purification method.[4]
Q3: Can I control the dispersity of P2VP using Nitroxide-Mediated Polymerization (NMP)?
Yes, NMP has been used to synthesize P2VP with controlled molecular weight and narrow dispersity.[14] Studies have shown that using additives like acetic anhydride at moderate temperatures (e.g., 95 °C) can lead to a "pseudoliving" polymerization, yielding P2VP with low dispersity, especially at lower conversions.[14] Dispersity values around 1.30–1.41 have been reported for copolymers containing 2VP synthesized by NMP.[15]
Q4: Does the reaction temperature significantly impact the dispersity of P2VP in all polymerization methods?
Yes, temperature is a critical parameter across all methods, but for different reasons.
-
Anionic Polymerization: Low temperature (-78 °C) is crucial to minimize side reactions that terminate living chains.[6]
-
RAFT/ATRP/NMP: Temperature controls the rate of initiator decomposition, propagation, and the dynamics of the reversible activation/deactivation equilibrium. An optimal temperature exists that balances a reasonable reaction rate with minimizing irreversible termination reactions.[9][16]
Q5: How can I purify the final P2VP polymer to remove unreacted monomer and other impurities?
The standard method for purifying P2VP is precipitation. The polymer solution is added dropwise into a large volume of a stirred non-solvent. For P2VP, non-solvents like hexane or diethyl ether are commonly used.[4][17] The precipitated polymer can then be collected by filtration and dried under vacuum. This process can be repeated (re-precipitation) to achieve higher purity.
III. Detailed Experimental Protocol: RAFT Polymerization of this compound
This protocol provides a starting point for the synthesis of P2VP with low dispersity using RAFT polymerization, based on established literature procedures.[4]
Materials:
-
This compound (2VP)
-
2-cyanoprop-2-yl dithiobenzoate (CPDB) (RAFT agent)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (Initiator)
-
N,N-dimethylformamide (DMF) (Solvent)
-
Basic alumina
-
Hexane (non-solvent for precipitation)
-
Dry Schlenk flask with a magnetic stir bar
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Monomer Purification: Pass 2VP through a column of basic alumina to remove the inhibitor. Use the purified monomer immediately.
-
Reagent Preparation: In a dry Schlenk flask inside a glovebox or under an inert atmosphere, add the desired amounts of 2VP, CPDB (CTA), AIBN, and DMF. A typical molar ratio for [2VP]:[CPDB]:[AIBN] might be 200:1:0.25. For example:
-
2VP: 5 mL (4.89 g, 0.046 mol)
-
CPDB: 50.9 mg (2.3 x 10⁻⁴ mol)
-
AIBN: 9.4 mg (5.75 x 10⁻⁵ mol)
-
DMF: to achieve a target monomer concentration of ~7 M.
-
-
Degassing: Seal the Schlenk flask. Subject the reaction mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 65 °C and stir. The reaction time will depend on the target molecular weight and conversion (e.g., 20 hours).
-
Termination and Isolation: To stop the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture dropwise into a beaker of vigorously stirred hexane (at least 10x the volume of the reaction mixture).
-
Collection and Drying: Collect the precipitated pink/red polymer by filtration. Wash it with fresh hexane. Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Characterization: Analyze the dried P2VP using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ).
IV. References
-
M. Fuji, T. Miyamoto, H. Inagaki. Preparation and characterization of poly(this compound)s with narrow molecular weight distributions. Polymer Journal.
-
Z. Qu, W. Wang, J. P. Ambre, R. P. Quirk, S. Z. D. Cheng. Synthesis and Characterization of Narrow Molecular Weight Distribution AB and ABA Poly(vinylpyridine)−Poly(dimethylsiloxane) Block Copolymers via Anionic Polymerization. Macromolecules. Available at: [Link]
-
T. Otsu, M. Yoshida. Polymer Dispersity Control by Organocatalyzed Living Radical Polymerization. ResearchGate. Available at: [Link]
-
J. G. Kennemur. Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules. Available at: [Link]
-
N. V. Tsarevsky, K. Matyjaszewski. ATRP of this compound and tert-Butyl Acrylate Mixtures Giving Precursors of Polyampholytes. ResearchGate. Available at: [Link]
-
A. Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. MDPI. Available at: [Link]
-
S. K. Varshney, Z. Gao, A. H. E. Müller, X. F. Zhong. Anionic Polymerization of Oxadiazole-Containing this compound by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. ResearchGate. Available at: [Link]
-
T. Otsu, M. Yoshida. Polymer Dispersity Control by Organocatalyzed Living Radical Polymerization. PubMed. Available at: [Link]
-
E. Čadová, et al. ATRP of 2‐vinylpyridine and tert‐butyl acrylate mixtures giving precursors of polyampholytes. SciSpace.
-
S. Schöttner, et al. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization. RSC Publishing. Available at: [Link]
-
This compound. Wikipedia. Available at: [Link]
-
A. B. Lowe, et al. Poly(methacrylic acid-ran-2-vinylpyridine) Statistical Copolymer and Derived Dual pH-Temperature Responsive Block Copolymers by Nitroxide-Mediated Polymerization. ResearchGate.
-
S.-Y. Lu, et al. b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP and their self-assembly behaviors.
-
R. Whitfield, et al. Controlling polymer dispersity using switchable RAFT agents: Unravelling the effect of the organic content and degree of polymerization. ScienceDirect.
-
Monitoring the effect of initiator concentration on molecular weight and intrinsic viscosity of polyvinyl pyrrolidone (PVP) using ACOMP. Fluence Analytics. Available at: [Link]
-
R. Whitfield, et al. Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending. PMC - NIH. Available at: [Link]
-
T. Ishizone, et al. Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. ACS Publications. Available at: [Link]
-
The four strategies by which the dispersity of a polymer can be... ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. Available at: [Link]
-
Effect of Initiator Charge on Dispersion Stability of Polymer Particles Formed by Soap-free Emulsion Polymerization of 4-Vinylaniline or 4-Vinylpyridine. ResearchGate.
-
J. Lee, T. Chang. Characterization of poly(this compound) by temperature gradient interaction chromatography. Scholarworks@UNIST.
-
D. B. Thomas, et al. Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules. Available at: [Link]
-
Temperature-dependent interaction parameters of poly(methyl methacrylate)/poly(2-vinyl pyridine) and poly(methyl methacrylate)/poly(4-vinyl pyridine) pairs. ResearchGate.
-
D. Greszta, K. Matyjaszewski. Controlled free-radical polymerization of this compound in the presence of nitroxides. ResearchGate.
-
Morphology and rheology of composites of poly(styrene-co-2-vinyl pyridine) copolymers and phosphotungstic acid. Frontiers.
-
N. V. Tsarevsky, K. Matyjaszewski. Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers in Protic Media: ATRP of 4-Vinylpyridine. Macromolecules. Available at: [Link]
-
Origin of Glass Transition of Poly(this compound). A Temperature- and Pressure-Dependent Dielectric Spectroscopy Study. ResearchGate.
-
R. Whitfield, et al. Tailoring Polymer Dispersity by RAFT Polymerization: A Versatile Approach. TU/e Research Portal.
-
M. Gawek, et al. Molecular mobility of thin films and the adsorbed layer of poly(this compound). Soft Matter (RSC Publishing).
-
Tips for optimizing a RAFT polymerization. Reddit. Available at: [Link]
-
Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. ResearchGate.
-
Perfectly isoselective polymerization of this compound promoted by β-diketiminato rare-earth metal cationic complexes. Dalton Transactions (RSC Publishing).
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fluenceanalytics.com [fluenceanalytics.com]
- 9. mdpi.com [mdpi.com]
- 10. Well-defined polyvinylpyridine- block -polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous th ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00074H [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Tale of Two Isomers: A Senior Application Scientist's Guide to 2-Vinylpyridine vs. 4-Vinylpyridine in Block Copolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of functional polymers, block copolymers containing vinylpyridine isomers stand out for their remarkable versatility. The strategic incorporation of either poly(2-vinylpyridine) (P2VP) or poly(4-vinylpyridine) (P4VP) imparts pH-responsiveness, metal-coordinating capabilities, and unique self-assembly behaviors to the resulting materials. This guide provides an in-depth comparison of this compound (2VP) and 4-vinylpyridine (4VP) in the context of block copolymer synthesis, offering insights into the nuanced differences that dictate their selection and application.
The Isomeric Distinction: More Than Just a Positional Change
The fundamental difference between 2VP and 4VP lies in the position of the nitrogen atom within the pyridine ring relative to the vinyl group. This seemingly subtle distinction has profound implications for the monomer's reactivity, the properties of the resulting polymer, and the methodologies employed for controlled polymerization.[1] The lone pair of electrons on the nitrogen atom in 2VP is in close proximity to the polymerizable vinyl group, leading to significant steric hindrance and potential for side reactions, a factor that is less pronounced in 4VP.[1]
Navigating the Synthetic Landscape: A Comparative Overview of Polymerization Techniques
The synthesis of well-defined vinylpyridine-containing block copolymers is predominantly achieved through controlled/living polymerization techniques. The choice between these methods is often dictated by the desired polymer architecture, the nature of the comonomer, and the inherent properties of the vinylpyridine isomer.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: The Workhorse for Versatility
RAFT polymerization has emerged as a robust and versatile method for the controlled polymerization of both 2VP and 4VP, offering excellent tolerance to a wide range of functional groups and monomers.[2][3][4] This metal-free technique allows for the synthesis of block copolymers with predetermined molecular weights and narrow molecular weight distributions.[2][5]
The successful synthesis of P2VP-b-P4VP and P4VP-b-P2VP diblock copolymers via RAFT has been demonstrated, highlighting the "living" nature of the polymerization and the ability to sequentially add the different isomers.[2][6]
Experimental Protocol: Synthesis of P2VP-b-P4VP via RAFT Polymerization
This protocol outlines the synthesis of a poly(this compound) macro-chain transfer agent (macro-CTA) followed by chain extension with 4-vinylpyridine.
Part 1: Synthesis of Poly(this compound) Macro-CTA
-
Reagents and Setup: In a septa-sealed vial, combine this compound (2VP), a suitable RAFT agent (e.g., cumyl dithiobenzoate), and a radical initiator (e.g., AIBN). The reaction is typically performed under a nitrogen atmosphere.
-
Polymerization: The vial is placed in a preheated oil bath at a specific temperature (e.g., 60 °C) and allowed to react for a predetermined time to achieve the desired molecular weight.
-
Purification: The resulting P2VP homopolymer is purified by precipitation in a non-solvent like hexane to remove unreacted monomer and initiator.
Part 2: Chain Extension with 4-Vinylpyridine
-
Reaction Mixture: The purified P2VP macro-CTA is dissolved in a suitable solvent (e.g., DMF, as P4VP has limited solubility in 2VP monomer), followed by the addition of 4-vinylpyridine (4VP) and a radical initiator.[2]
-
Polymerization: The mixture is degassed and heated to the reaction temperature to initiate the polymerization of the second block.
-
Isolation: The final P2VP-b-P4VP block copolymer is isolated by precipitation and dried under vacuum.
Caption: Decision-making flowchart for selecting between 2VP and 4VP in block copolymer synthesis.
Conclusion and Future Outlook
Both this compound and 4-vinylpyridine are invaluable monomers in the synthesis of advanced block copolymers. While they share the desirable trait of pH-responsiveness, their differences in steric hindrance, polymer properties, and coordination chemistry provide a rich palette for material design. Understanding these nuances is paramount for researchers and scientists aiming to tailor the properties of block copolymers for specific applications, from drug delivery systems to next-generation nanomaterials. As controlled polymerization techniques continue to evolve, the ability to precisely incorporate these functional isomers into complex polymer architectures will undoubtedly unlock new frontiers in materials science.
References
-
Hirao, A., Goseki, R., & Ishizone, T. (2014). Advances in Anionic Polymerization: From Living Anionic Polymerization to Precise Synthesis of Well-Defined Polymers. Polymer Journal, 46(3), 117-133. [Link]
-
Convertine, A. J., Sumerlin, B. S., Thomas, D. B., Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(13), 4679–4681. [Link]
-
Lowe, A. B., & McCormick, C. L. (2002). Reversible addition−fragmentation chain transfer (RAFT) radical polymerization and the synthesis of water-soluble (co)polymers. Progress in Polymer Science, 27(8), 1465-1535. [Link]
-
Gody, G., Maschmeyer, T., Zetterlund, P. B., & Perrier, S. (2013). Pushing the limit of the RAFT process: making polymers with a predictable molecular weight and a low dispersity at high conversion. Polymer Chemistry, 4(12), 3442-3448. [Link]
-
Schacher, F. H., Rupar, P. A., & Manners, I. (2012). Functional Block Copolymers: Nanostructured Materials with Emerging Applications. Angewandte Chemie International Edition, 51(32), 7898-7921. [Link]
-
Hofman, A. H., Alberda van Ekenstein, G. O. R., Woortman, A. J. J., ten Brinke, G., & Loos, K. (2015). Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction. Polymer Chemistry, 6(39), 6963-6973. [Link]
-
Popov, A. V., & Schmalz, H. (2008). Synthesis of well-defined poly(this compound)-block-poly(ethylene oxide) copolymers by a combination of anionic and RAFT polymerization. Macromolecular Chemistry and Physics, 209(14), 1469-1478. [Link]
-
Tsai, Y.-C., Chen, W.-C., & Ho, R.-M. (2020). Synthesis of poly(styrene)-b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP and their self-assembly behaviors. Polymer, 210, 123049. [Link]
-
Han, S. H., Lee, D. H., & Kim, J. K. (2007). Phase Behavior of Poly(this compound)-block-poly(4-vinylpyridine) Copolymers. Macromolecules, 40(23), 8347-8351. [Link]
-
Pispas, S., & Floudas, G. (2014). Block Copolymers: Synthetic Strategies, Physical Properties, and Applications. John Wiley & Sons. [Link]
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. [Link]
-
Polymer Source, Inc. (n.d.). Poly(2-vinyl pyridine). [Link]
-
Polymer Source, Inc. (n.d.). Poly(4-vinyl pyridine). [Link]
Sources
A Senior Application Scientist's Guide to Poly(2-vinylpyridine) and Poly(4-vinylpyridine): A Comparative Analysis
Introduction
Poly(vinylpyridine)s (PVPs) represent a versatile class of polymers that have garnered significant attention across diverse scientific disciplines, including drug delivery, catalysis, and advanced materials science.[1][2][3] Their utility stems from the unique properties of the pyridine functional group, which imparts pH-responsiveness and the ability to coordinate with a wide range of molecules and nanoparticles.[1][4] The two most prominent isomers, poly(this compound) (P2VP) and poly(4-vinylpyridine) (P4VP), while structurally similar, exhibit profound differences in their physicochemical properties and performance.[1]
The seemingly subtle shift in the position of the nitrogen atom within the pyridine ring—from the 2-position (adjacent to the polymer backbone) in P2VP to the 4-position (opposite the backbone) in P4VP—is the fundamental determinant of their distinct behaviors.[1][5] This guide provides an in-depth, objective comparison of P2VP and P4VP, supported by experimental data and established protocols. It is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate isomer for their specific application, thereby accelerating innovation and ensuring predictable, reproducible outcomes.
I. Fundamental Structural and Physicochemical Properties
The core differences between P2VP and P4VP originate from their isomeric structures, which directly influence their chain packing, polarity, and the accessibility of the nitrogen atom's lone pair of electrons.
Chemical Structure
The positional difference of the nitrogen atom dictates the steric environment and electronic distribution of the pyridine ring, leading to significant variations in polymer properties.
Caption: Isomeric structures of P2VP and P4VP.
Comparative Physicochemical Data
The following table summarizes the key properties of P2VP and P4VP, highlighting the quantitative differences that govern their behavior in various systems.
| Property | Poly(this compound) (P2VP) | Poly(4-vinylpyridine) (P4VP) | Causality and Implication |
| Glass Transition Temp. (Tg) | ~104 °C[1][5] | ~142 °C[1][5] | P4VP's higher Tg indicates greater chain rigidity and superior thermal stability, requiring higher temperatures for thermal processing.[1][5] |
| Solubility | Soluble in THF, CHCl₃, toluene, methanol, ethanol.[1][6] | Requires more polar solvents like DMF, DMSO, NMP; soluble in alcohols.[1] | The position of the nitrogen in P4VP leads to a higher effective polarity and solubility parameter, influencing solvent selection for film casting and characterization.[1] |
| pH-Responsiveness | Becomes water-soluble at pH < ~5.[1] | Becomes water-soluble at pH < ~5.[1] | Both polymers can be protonated in acidic conditions, making them "smart" materials for applications like pH-triggered drug release.[1][4] |
| Basicity (pKa) | pKa ≈ 4.5[7] | pKa ≈ 5.8[7] | P4VP is slightly more basic, which can influence the pH range of its responsiveness and its interaction strength with acidic species. |
| Interaction Parameter (χ) with Polystyrene | χ(PS/P2VP) ≈ 0.1 (at 178 °C)[8] | χ(PS/P4VP) ≈ 0.35 (at 160 °C)[8] | P4VP has a much stronger incompatibility with polystyrene, leading to higher order-disorder transition temperatures in block copolymers, which is critical for robust self-assembly.[8] |
Protonation and Coordination Behavior: A Tale of Steric Hindrance
A defining difference between the two isomers is the accessibility of the pyridinic nitrogen. This has profound consequences for their use in catalysis, sensing, and drug delivery.
-
Poly(4-vinylpyridine): The nitrogen atom is positioned away from the polymer backbone, making its lone pair of electrons highly accessible for protonation and for coordinating with metal ions, nanoparticles, or other guest molecules.[1]
-
Poly(this compound): The nitrogen atom is in close proximity to the bulky polymer backbone. This creates significant steric hindrance, which can impede the binding of large species.[1]
Caption: Steric hindrance in P2VP vs. accessible coordination site in P4VP.
II. Comparative Performance in Key Applications
The fundamental property differences directly translate into distinct performance characteristics in various applications.
Drug Delivery Systems
Both P2VP and P4VP are extensively used to create "smart" drug delivery vehicles, particularly pH-responsive micelles when incorporated into block copolymers (e.g., with poly(ethylene oxide), PEO).[1][9][10] These systems are designed to remain stable in the bloodstream (pH 7.4) and release their therapeutic payload in the acidic microenvironment of tumors or within cellular endosomes.[9][10][11]
-
P4VP in Drug Delivery: The accessible nitrogen allows for potentially stronger interactions with drug molecules via hydrogen bonding or other forces. Graphene oxide functionalized with P4VP has been demonstrated as an effective drug delivery vector with high biocompatibility and a suitable payload capacity for cancer drugs.[12]
-
P2VP in Drug Delivery: P2VP-b-PEO micelles have been successfully loaded with drugs like curcumin and 5-fluorouracil, demonstrating high loading efficiency and pH-controlled release.[9][11] The steric hindrance of the P2VP core may selectively favor the encapsulation of less bulky drug molecules.[1][10]
Catalysis and Nanocomposite Formation
The ability of the pyridine group to act as a ligand for metal ions is crucial for catalytic applications and the fabrication of hybrid materials.[1]
-
Advantage of P4VP: The superior coordinative ability of P4VP makes it the preferred choice for templating the growth of nanoparticles or coordinating with metal catalysts.[1] Experimental evidence shows that in a P4VP-b-P2VP block copolymer, gold nanoparticles preferentially absorb into the P4VP domains due to the enhanced accessibility of the nitrogen.[1] This is a key consideration when designing polymer-supported catalysts or functional nanocomposites.[13][14][15]
Materials Science and Block Copolymer Self-Assembly
In the field of nanotechnology, particularly for applications like next-generation lithography, the self-assembly of block copolymers (BCPs) into well-defined nanostructures is paramount.
-
The Role of the Interaction Parameter (χ): The Flory-Huggins interaction parameter, χ, quantifies the incompatibility between two polymer blocks. A higher χ value leads to stronger segregation and more stable microphase separation.
-
P4VP's Stronger Segregation: The interaction parameter between polystyrene (PS) and P4VP is significantly larger than that between PS and P2VP.[8] Consequently, for BCPs of comparable molecular weight, PS-b-P4VP will have a much higher order-disorder transition temperature (TODT).[8] This means that the well-ordered nanostructures formed by PS-b-P4VP are more thermally stable and robust, a critical advantage for many material fabrication processes.
III. Experimental Protocols
To ensure the reproducibility of research, standardized methodologies for synthesis and characterization are essential.
Synthesis: Solution Polymerization (Representative Protocol)
While advanced techniques like living anionic and RAFT polymerization offer precise control, solution polymerization is a common method for producing these polymers.[1][13][14][16][17]
Objective: To synthesize P2VP or P4VP via free-radical solution polymerization.
Methodology:
-
Monomer Dissolution: Dissolve the monomer (e.g., 30 g of this compound or 4-vinylpyridine) in a suitable solvent such as isopropyl alcohol (70 g).[13][14]
-
Initiator Addition: Add a free-radical initiator, such as benzoyl peroxide (BPO), to the solution. The initiator-to-monomer ratio (e.g., 4 wt%) is a critical parameter influencing molecular weight.[13][14]
-
Polymerization: Transfer the solution to a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to a specific temperature (e.g., 55 °C for P2VP, 65 °C for P4VP) for a set duration (e.g., 24 hours).[13][14]
-
Purification: After polymerization, precipitate the polymer by pouring the solution into a non-solvent (e.g., hexanes or water).[6]
-
Drying: Collect the precipitated polymer and dry it under vacuum to a constant weight.
Caption: Workflow for solution polymerization of polyvinylpyridines.
Characterization: Thermal Analysis
1. Differential Scanning Calorimetry (DSC) for Tg Determination [5][6]
Objective: To accurately measure the glass transition temperature (Tg).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected Tg (e.g., 180 °C) to erase its prior thermal history.[6]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below Tg (e.g., 30 °C).
-
Second Heating Scan: Heat the sample again at the same rate (10 °C/min).
-
-
Data Analysis: Determine the Tg from the midpoint of the step-change in the heat flow curve during the second heating scan.
2. Thermogravimetric Analysis (TGA) for Thermal Stability [5]
Objective: To determine the onset temperature of thermal decomposition (Td).
Methodology:
-
Sample Preparation: Place a known mass (e.g., 10 mg) of the polymer into a TGA crucible.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[5]
-
Data Analysis: The onset decomposition temperature is determined as the temperature at which significant weight loss begins.
Characterization: Protonation via FTIR Spectroscopy
Objective: To confirm the protonation of the pyridine ring.
Methodology:
-
Sample Preparation: Prepare thin films or KBr pellets of the polymer before and after exposure to an acidic solution (e.g., HCl).
-
Spectral Acquisition: Acquire FTIR spectra for both the neutral and acidified samples.
-
Data Analysis: Look for characteristic changes in the spectrum upon protonation. The C=N stretching vibrations (around 1590-1560 cm⁻¹) will shift, and a new peak corresponding to the N-H bending vibration may appear around 1637 cm⁻¹, confirming the formation of pyridinium ions.[13][18]
IV. Conclusion and Outlook
The choice between poly(this compound) and poly(4-vinylpyridine) is not arbitrary but a critical design decision based on a clear understanding of their structure-property relationships.
-
Choose P4VP for applications demanding high thermal stability, strong coordination with metals or nanoparticles, and robust microphase separation in block copolymers. Its accessible nitrogen atom makes it a superior ligand and a more interactive component.
-
Choose P2VP for its unique solubility in less polar solvents or when the steric hindrance around the nitrogen atom can be leveraged, for instance, to control binding selectivity or to influence the packing of polymer chains.
The nuanced yet significant differences between these two isomers continue to provide a rich platform for innovation. Future research will undoubtedly leverage these distinct properties to develop next-generation materials for targeted drug therapies, more efficient catalytic systems, and higher-resolution nanomanufacturing. As application scientists, a thorough grasp of these fundamentals is indispensable for pushing the boundaries of what is possible.
References
-
Galloway, J. A. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(5), 1953-1970. [Link]
-
Reyes-López, S. Y., et al. (2021). Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Materials, 14(21), 6529. [Link]
-
Dupin, D., et al. (2006). Efficient Synthesis of Poly(this compound)−Silica Colloidal Nanocomposite Particles Using a Cationic Azo Initiator. Langmuir, 22(13), 5831-5837. [Link]
-
Reyes-López, S. Y., et al. (2021). Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. National Institutes of Health. [Link]
-
Lee, J., & Kim, J. (2014). Synthesis of almost fully quarternized poly(4-vinylpyridine)s by polymer reaction and aggregation property with sodium dodecyl sulfate. Macromolecular Research, 22(10), 1086-1092. [Link]
-
Hiebler, I., et al. (2021). Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers. Industrial & Engineering Chemistry Research, 60(2), 856-867. [Link]
-
Polymer Source. (n.d.). Poly(2-vinyl pyridine) Sample #: P3675-2VP. Polymer Source. [Link]
-
Li, J., et al. (2003). Synthesis of multiblock copolymers of poly(this compound) and polyoxyethylene. Journal of Applied Polymer Science, 88(7), 1632-1636. [Link]
-
Ge, Z., et al. (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. Polymer Chemistry, 12(11), 1635-1646. [Link]
-
Galloway, J. A. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. ACS Publications. [Link]
-
Wang, Y., et al. (2010). Synthesis and characterization of poly (this compound)-b-poly (methyl methacrylate). Journal of Polymer Research, 17(1), 125-131. [Link]
-
Galloway, J. A. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Semantic Scholar. [Link]
-
Kavitha, T., et al. (2015). Poly(4-vinyl pyridine)-grafted graphene oxide for drug delivery and antimicrobial applications. RSC Advances, 5(64), 51745-51754. [Link]
-
Various Authors. (n.d.). Proton uptake by poly(2‐vinylpyridine) coatings. ResearchGate. [Link]
-
Koyuncu, S., et al. (2007). Synthesis and Characterization of Polystyrene-b-Poly(4-vinyl pyridine) Block Copolymers by Atom Transfer Radical Polymerization. ResearchGate. [Link]
-
CD Bioparticles. (2024). Innovative application of polyvinylpyrrolidone PVP in drug delivery systems. CD Bioparticles. [Link]
-
Reyes-López, S. Y., et al. (2021). Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. ResearchGate. [Link]
-
Locilc, C., et al. (2018). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Polymers, 10(12), 1361. [Link]
-
Locilc, C., et al. (2018). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. ResearchGate. [Link]
-
Bera, S., et al. (2008). Synthesis, characterization and conductivity measurement of poly (2-vinyl pyridine) complex in nano fine state. ResearchGate. [Link]
-
O'Connell, C. D., et al. (2019). Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. ResearchGate. [Link]
-
Zhang, Y., et al. (2025). Bifunctional additive-driven shape transitions of block copolymer particles through synergistic quaternization and protonation. Chemical Science. [Link]
-
Destribats, M., et al. (2011). Cross-linked poly(4‐vinylpyridine) particles for pH- and ionic strength- responsive “on-off” Pickering emulsions. LillOA. [Link]
-
Olsen, B. D. (2008). Understanding the effect of protonation on the self-assembly of a model polyelectrolyte-neutral block copolymer. DSpace@MIT. [Link]
-
CD Bioparticles. (2024). Innovative application of polyvinylpyrrolidone PVP in drug delivery systems. CD Bioparticles. [Link]
-
Al-Gunaid, T. A., et al. (2020). The generation of desired functional groups on poly(4-vinyl pyridine) particles by post-modification technique for antimicrobial and environmental applications. ResearchGate. [Link]
-
Tan, S. J., et al. (2017). Comparative Study of Poly(4-vinylpyridine) and Polylactic Acid-block-poly (this compound) Nanocomposites on Structural, Morphological and Electrochemical Properties. ResearchGate. [Link]
-
ResearchGate. (n.d.). Chemical structure of P4VP and P2VP showing the position of the... ResearchGate. [Link]
-
Franco, P., & De Marco, I. (2020). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. Polymers, 12(5), 1114. [Link]
-
Patrikalos, M., et al. (2021). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. ResearchGate. [Link]
-
Ryu, H. J., et al. (2007). Origin of the Difference in Order-Disorder Transition Temperature between Polystyrene-block-poly(this compound) and Polystyrene-block-poly(4-vinylpyridine) Copolymers. Macromolecules, 40(12), 4296-4302. [Link]
-
Scientific Polymer Products, Inc. (n.d.). Technical Data Sheet: Poly(this compound), linear. Scientific Polymer Products, Inc.[Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. [Link]
-
Nishi, T., et al. (2019). Glass Transition Behaviors of Poly (Vinyl Pyridine)/Poly (Vinyl Phenol) Revisited. Polymers, 11(7), 1184. [Link]
-
Truong, N. P., et al. (2015). pH-Responsive Poly(ethylene glycol)-b-poly(this compound) Micelles for the Triggered Release of Therapeutics. Polymers, 7(12), 2426-2440. [Link]
-
Nishi, T., et al. (2019). Glass Transition Behaviors of Poly (Vinyl Pyridine)/Poly (Vinyl Phenol) Revisited. MDPI. [Link]
-
Han, S., & Kim, J. K. (2009). Temperature-dependent interaction parameters of poly(methyl methacrylate)/poly(2-vinyl pyridine) and poly(methyl methacrylate)/poly(4-vinyl pyridine) pairs. Macromolecules, 42(19), 7463-7469. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility | Semantic Scholar [semanticscholar.org]
- 4. polysciences.com [polysciences.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. polymersource.ca [polymersource.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pH-Responsive Poly(ethylene glycol)-b-poly(this compound) Micelles for the Triggered Release of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Bifunctional additive-driven shape transitions of block copolymer particles through synergistic quaternization and protonation - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00259A [pubs.rsc.org]
A Senior Application Scientist's Guide: 2-Vinylpyridine vs. N-Vinylimidazole as Functional Monomers
In the realm of polymer chemistry, particularly for applications in drug delivery, biomaterials, and smart coatings, the choice of functional monomer is a critical decision that dictates the ultimate properties and performance of the final material. Among the nitrogen-containing heterocyclic monomers, 2-vinylpyridine (2-VP) and N-vinylimidazole (N-VIm) are two of the most prominent candidates. While both impart pH-responsiveness and metal-coordinating capabilities to polymers, their subtle yet significant structural differences lead to vastly different behaviors in polymerization, solubility, and biological interaction.
This guide provides an in-depth comparison of 2-VP and N-VIm, moving beyond a simple list of properties to explain the causal relationships between their structure and function. We will delve into experimental data to support these claims, offering researchers, scientists, and drug development professionals a clear, evidence-based framework for selecting the optimal monomer for their specific application.
Part 1: Fundamental Physicochemical Properties
The core differences between 2-VP and N-VIm originate from their distinct aromatic ring structures: a six-membered pyridine ring versus a five-membered imidazole ring. This fundamental distinction influences everything from basicity to the resulting polymer's interaction with aqueous environments.
Caption: Chemical structures of this compound and N-Vinylimidazole.
Basicity and pH-Responsiveness
A primary reason for employing these monomers is to create pH-sensitive polymers. The nitrogen atoms in the heterocyclic rings can be protonated at acidic pH, leading to a transition from a neutral, often hydrophobic state to a positively charged, hydrophilic polyelectrolyte. This change can trigger phenomena such as the swelling of a hydrogel or the disassembly of a nanoparticle carrier to release a drug.
The key parameter governing this transition is the pKa of the conjugate acid of the polymer's side chain.
-
Poly(this compound) (P2VP): The pKa of the pyridinium ion in P2VP is approximately 5.0.[1] This means P2VP undergoes its hydrophobic-to-hydrophilic transition in a moderately acidic environment. This is often exploited for endosomal escape in drug delivery, as the pH within the endosome drops to around 5.0-6.0, triggering the protonation of P2VP, disruption of the endosomal membrane, and release of the payload into the cytoplasm.[2]
-
Poly(N-vinylimidazole) (PVIm): The pKa of the imidazolium ion in PVIm is around 6.0.[3][4] This slightly higher pKa is a significant advantage for applications requiring responsiveness in the physiological pH range of blood (pH ~7.4) and the slightly more acidic microenvironment of tumors (pH ~6.5-7.2). PVIm-based systems can remain stable in general circulation but become activated in the target tissue.[4]
Solubility and Biocompatibility
The solubility of the resulting homopolymers is a critical practical consideration.
-
P2VP is generally soluble in various organic solvents like DMF, THF, and chloroform but is insoluble in water and precipitates from aqueous solutions.[5] This makes it well-suited for creating amphiphilic block copolymers that self-assemble into structures like micelles or polymersomes in water, with P2VP forming the hydrophobic core.
-
PVIm , in contrast, is often water-soluble.[6][7] This property makes it an excellent candidate for applications where the polymer itself must be soluble in biological fluids, such as in hydrogels or as a biocompatible coating.[8] Indeed, PVIm is frequently cited for its biocompatibility and even biodegradability, a crucial feature for in-vivo applications that is less commonly associated with P2VP.[3][4]
Coordination Chemistry
Both monomers yield polymers capable of coordinating with metal ions, a property utilized in catalysis, heavy metal sequestration, and the formation of structured materials.
-
P2VP: The lone pair of electrons on the pyridine nitrogen atom readily coordinates with transition metal ions.[9][10] This has been used to create polymer-supported catalysts and materials with tunable magnetic or optical properties.
-
PVIm: The imidazole ring contains two nitrogen atoms. The non-substituted, "pyridine-type" nitrogen possesses a lone pair that is an excellent ligand for metal ions like Cu²⁺ and Zn²⁺.[11][12] This strong interaction can lead to physical cross-linking of the polymer chains, significantly altering properties like the glass transition temperature (Tg).[12] This robust chelating ability makes PVIm highly effective for removing heavy metals from aqueous solutions.[3][4]
| Property | This compound (2-VP) | N-Vinylimidazole (N-VIm) | Supporting Data Source(s) |
| Molecular Formula | C₇H₇N | C₅H₆N₂ | [7][13] |
| Molecular Weight | 105.14 g/mol | 94.11 g/mol | [7][13] |
| Polymer pKa | ~5.0 | ~6.0 | [1][3][4] |
| Homopolymer Solubility | Soluble in many organic solvents (THF, CHCl₃); insoluble in water. | Soluble in water, methanol. | [5][6] |
| Key Feature | pH-responsive core-forming block in amphiphiles. | Biocompatible, water-soluble, pH-responsive polymer. | [2][3][4] |
Part 2: Polymerization Behavior and Control
The choice of polymerization technique is influenced by the monomer's reactivity. Both 2-VP and N-VIm can be polymerized via free-radical methods, but for advanced applications requiring well-defined architectures (e.g., block copolymers), controlled radical polymerization techniques are essential.
Caption: A generalized workflow for synthesizing polymers from functional monomers.
Free-Radical Polymerization
-
2-VP: Undergoes conventional free-radical polymerization readily. For instance, solution polymerization using initiators like benzoyl peroxide (BPO) at temperatures between 55-75 °C can achieve high monomer conversion.[14]
-
N-VIm: Free-radical polymerization of N-VIm is highly pH-dependent. At its natural pH of ~9, the polymerization rate is very slow due to a side reaction known as degradative chain transfer to the monomer.[15] To achieve efficient polymerization, the reaction is typically conducted at a lower pH (e.g., pH 1-4) or by using the quaternized form of the monomer, which prevents this side reaction.[15] A common method involves using 2,2'-azobisisobutyronitrile (AIBN) as an initiator in solvents like methanol or benzene at ~65-70 °C.[16][17]
Controlled Radical Polymerization (CRP)
For creating polymers with controlled molecular weights, low dispersity, and complex architectures (like block copolymers), CRP methods are preferred.
-
Atom Transfer Radical Polymerization (ATRP): This technique, which uses a metal catalyst, can be challenging for both monomers. The nitrogen atoms in both pyridine and imidazole can coordinate with the metal catalyst (typically copper), potentially deactivating it and hindering polymerization control.[18]
-
Reversible Addition-Fragmention Chain Transfer (RAFT): RAFT polymerization is a metal-free process and is therefore exceptionally well-suited for these types of coordinating monomers.[18] It has been successfully employed to synthesize well-defined block copolymers containing both P2VP and PVIm, demonstrating excellent control over the resulting polymer structure.[18][19] This is the recommended method for researchers seeking to create advanced, structured materials from these monomers.
Part 3: Performance in Key Applications
The distinct properties of P2VP and PVIm make them suitable for different, though sometimes overlapping, applications in drug delivery and materials science.
Drug Delivery Systems
-
2-VP: P2VP is a cornerstone of "smart" drug delivery systems that respond to acidic environments. As a block in an amphiphilic copolymer (e.g., with polyethylene glycol, PEG), it forms the core of micelles that can encapsulate hydrophobic drugs. When the micelle is taken up by a cancer cell into an endosome, the drop in pH protonates the P2VP core, causing the micelle to swell and/or disassemble, releasing the drug directly inside the cell.[2]
-
N-VIm: The biocompatibility and water solubility of PVIm make it attractive for different roles. It can be used to create pH-sensitive hydrogels for controlled drug release.[8] Furthermore, its higher pKa allows for targeting the acidic tumor microenvironment. N-oxide poly(1-vinylimidazole) has been synthesized as a biocompatible polyampholyte for pDNA delivery systems, showcasing its potential in gene therapy.[20]
Biomaterials and Coatings
-
2-VP: Copolymers of 2-VP are used in coatings and adhesives due to their excellent adhesion properties.[21] Terpolymers of butadiene, styrene, and vinylpyridine are used as latex binders to improve the adhesion of reinforcing fabrics in rubber products like tires.[13][22]
-
N-VIm: The inherent biocompatibility of PVIm makes it a superior choice for applications involving direct contact with biological systems.[3][4] It has been explored for use in fuel cell membranes, as a CO2 separation membrane, and as a support for catalysts.[3][23] Its hydrogels are also used as protein carriers.[8]
Caption: Key properties and application pathways for P2VP and PVIm.
Part 4: Experimental Protocols
To provide a practical starting point, here are representative, self-validating protocols for the free-radical synthesis of both homopolymers.
Protocol 1: Synthesis of Poly(this compound) via Solution Polymerization
Causality: This protocol uses solution polymerization to ensure good heat transfer and viscosity control during the reaction. BPO is a standard thermal initiator. Precipitation into a non-solvent (hexanes) is a robust method for isolating the polymer from unreacted monomer and initiator fragments.
Methodology:
-
Monomer Preparation: In a 250 mL round-bottom flask, dissolve 30 g of this compound (inhibitor removed) in 70 g of a suitable solvent like isopropyl alcohol (IPA) or toluene.[14]
-
Initiator Addition: Add the initiator, benzoyl peroxide (BPO), at a 4 wt% ratio relative to the monomer (1.2 g).
-
Inert Atmosphere: Equip the flask with a magnetic stirrer and a condenser. Purge the system with dry nitrogen or argon for 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Immerse the flask in an oil bath preheated to 65 °C. Allow the reaction to proceed under stirring for 24 hours.[14] The viscosity of the solution will increase as the polymer forms.
-
Purification: After cooling to room temperature, slowly pour the viscous polymer solution into a large beaker containing an excess of a non-solvent, such as hexanes or ether, while stirring vigorously. The polymer will precipitate as a solid.
-
Isolation: Decant the solvent and wash the precipitated polymer several times with fresh non-solvent.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Validation: The final product can be characterized by Size Exclusion Chromatography (SEC) to determine molecular weight and polydispersity, and by ¹H NMR to confirm the polymer structure.[5]
Protocol 2: Synthesis of Poly(N-vinylimidazole) via Free-Radical Polymerization
Causality: This protocol uses methanol as a solvent, which is effective for both the monomer and the resulting polymer. AIBN is chosen as the initiator as it provides a more controlled decomposition rate than BPO at the reaction temperature. Dialysis is the preferred purification method for water-soluble polymers, effectively removing small molecules like unreacted monomer, initiator fragments, and oligomers.
Methodology:
-
Monomer Preparation: Dissolve 20 mmol (~1.88 g) of distilled N-vinylimidazole in dry methanol in a sealable reaction vessel (e.g., a Schlenk flask).[16]
-
Inert Atmosphere: Purge the solution with dry argon for 30 minutes to remove dissolved oxygen.
-
Initiator Addition: Add 0.2 mmol (~33 mg) of purified 2,2'-azobisisobutyronitrile (AIBN) to the solution. It is crucial to recrystallize the AIBN from methanol beforehand to remove any acidic impurities that could affect polymerization, ensuring higher yields.[16]
-
Reaction: Purge with argon for another 30 minutes, then seal the vessel tightly. Place the vessel in an oil bath at 65 °C and leave it overnight (16-24 hours).[16]
-
Purification: After cooling, the polymer can be purified by extensive dialysis against deionized water for 2-3 days using an appropriate molecular weight cut-off membrane (e.g., 1-3 kDa) to remove unreacted monomer and initiator byproducts.
-
Isolation: The purified aqueous polymer solution is then lyophilized (freeze-dried) to obtain the final polymer as a white, fluffy solid.[16]
-
Validation: Characterize the polymer using aqueous SEC to determine molecular weight and polydispersity.[6] ¹H NMR in D₂O can confirm the structure and purity.
Conclusion
The choice between this compound and N-vinylimidazole is not a matter of one being universally superior, but rather a strategic decision based on the desired application and performance criteria.
-
Choose This compound when your application requires a pH-responsive hydrophobic block for self-assembly (e.g., endosomolytic micelles), when water insolubility is desired, and when the target pH for responsiveness is in the moderately acidic range (pH ~5).
-
Choose N-Vinylimidazole when biocompatibility and water solubility are paramount, when pH sensitivity is needed closer to the physiological range (pH ~6-7), or for applications requiring strong metal chelation, such as heavy metal removal or creating cross-linked hydrogels.
By understanding the fundamental chemical differences and their experimental consequences as outlined in this guide, researchers can make a more informed and effective choice, accelerating the development of next-generation smart materials and therapeutics.
References
-
Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. [Link]
-
Efficient Synthesis of Poly(this compound)−Silica Colloidal Nanocomposite Particles Using a Cationic Azo Initiator. ACS Publications. [Link]
-
Synthesis of N-oxide Poly(1-vinylimidazole) for pDNA delivery systems in vivo. J-STAGE. [Link]
-
How to make polyvinylimidazole?. ResearchGate. [Link]
-
Poly(2-vinyl pyridine) Sample #: P3675-2VP Structure: Composition. Polymer Source. [Link]
-
Synthesis and characterization of poly (this compound)-b-poly (methyl methacrylate). IOPscience. [Link]
-
synthesis and characterization studies of a series of n-vinyl imidazole-based hydrogel. DergiPark. [Link]
-
Vinylimidazole copolymers: coordination chemistry, solubility, and cross-linking as function of Cu2+ and Zn2+ complexation. Chalmers University of Technology Research. [Link]
-
Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. ResearchGate. [Link]
-
Vinylimidazole copolymers: Coordination chemistry, solubility, and cross-linking as function of Cu2+ and Zn2+ complexation. ResearchGate. [Link]
-
Multitechnique surface analysis of poly (N-vinylpyridine-co-styrene) and poly (N-vinylimidazole-co-styrene) random copolymers. Pure and Applied Chemistry. [Link]
-
Poly(N-vinylimidazole): a biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous. TÜBİTAK Academic Journals. [Link]
-
Poly(N-vinyl imidazole) Sample #P18151-VIMDZ Structure. Polymer Source. [Link]
-
Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. National Institutes of Health (NIH). [Link]
-
Vinylimidazole coordination modes to Pt and Au metal centers. Royal Society of Chemistry. [Link]
-
Exploring this compound: Properties, Applications, and Manufacturing. Medium. [Link]
-
Perfectly isoselective polymerization of this compound promoted by β-diketiminato rare-earth metal cationic complexes. Royal Society of Chemistry. [Link]
-
Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. ACS Publications. [Link]
-
Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm) using conventional free radical polymerization methods. ResearchGate. [Link]
-
Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes. National Institutes of Health (NIH). [Link]
-
This compound – Knowledge and References. Taylor & Francis Online. [Link]
-
Understanding this compound: Properties, Uses, and Sourcing Options. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
This compound. PubChem, National Institutes of Health (NIH). [Link]
-
Living/controlled polymerization of vinylpyridines into sequence-regulated copolymers by Lewis pair. ResearchGate. [Link]
-
1-Vinylimidazole. Wikipedia. [Link]
-
Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. MDPI. [Link]
-
Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution. ResearchGate. [Link]
- Copolymerisates of vinyl pyrrolidone and vinyl imidazole, a process for producing them and their use in detergents.
-
Co-ordination Chemistry of Vinylpyridine Polymers. Aston University Research Explorer. [Link]
-
Synthesis, Characterization, and Some Properties of 4-Vinylpyridine-Cr(CO)5 Containing Polymers. ResearchGate. [Link]
-
Vinylimidazole–based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. ChemRxiv. [Link]
-
Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. Semantic Scholar. [Link]
- Use of vinylpyrrolidone and vinylimidazole copolymers as detergent additives, novel polymers of vinylpyrrolidone and of vinylimidazole, and preparation thereof.
-
Metal-Salt Enhanced Grafting of Vinylpyridine and Vinylimidazole Monomer Combinations in Radiation Grafted Membranes for High. Sabanci University Research Database. [Link]
-
Study on the Effect of Functional Monomer on the Binding Characteristics of Molecularly Imprinted Polymer. ResearchGate. [Link]
-
Synthesis and characterization of N-vinylimidazole–ethyl methacrylate copolymers and determination of monomer reactivity ratios. ResearchGate. [Link]
Sources
- 1. This compound | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymersource.ca [polymersource.ca]
- 6. polymersource.ca [polymersource.ca]
- 7. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Vinylimidazole copolymers: coordination chemistry, solubility, and cross-linking as function of Cu2+ and Zn2+ complexation [research.chalmers.se]
- 12. researchgate.net [researchgate.net]
- 13. innospk.com [innospk.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. This compound 97 100-69-6 [sigmaaldrich.com]
- 22. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 23. research.sabanciuniv.edu [research.sabanciuniv.edu]
A Senior Application Scientist's Guide: 2-Vinylpyridine as a High-Performance Alternative to Styrene in Advanced Copolymers
For decades, styrene has been a cornerstone of the polymer industry, valued for its low cost, ease of polymerization, and the rigid, transparent nature of its homopolymer, polystyrene. However, the demands of advanced applications, particularly in biomedical fields, nanotechnology, and smart materials, have illuminated the limitations of its simple, passive hydrocarbon structure. This guide provides an in-depth comparison of 2-vinylpyridine (2VP) as a functional, "smart" alternative to styrene in copolymers, offering researchers and drug development professionals the data and protocols needed to leverage its unique advantages.
The core difference, and the source of 2VP's superior functionality, lies in the nitrogen atom within its pyridine ring. This feature imparts a pH-responsiveness that styrene's phenyl group lacks, opening a vast design space for stimuli-responsive materials. This guide will explore the causal relationships between monomer structure, copolymerization behavior, and final material performance, grounded in experimental evidence.
Section 1: Monomer Structure and its Implications
The fundamental difference between styrene and this compound dictates their potential in copolymer systems. While structurally similar, the substitution of a carbon atom in the aromatic ring with a nitrogen atom fundamentally alters the monomer's chemical personality.
The pyridine ring's nitrogen atom has a lone pair of electrons, making it a weak base. In acidic environments (pH < ~5), this nitrogen becomes protonated, transforming the hydrophobic 2VP unit into a hydrophilic, cationic pyridinium species.[1] This reversible transition is the key to creating "smart" materials that can respond to physiological pH gradients, such as those found in tumor microenvironments or endosomal compartments of cells.
Section 2: Copolymerization Behavior: Reactivity and Control
The successful synthesis of well-defined copolymers requires an understanding of monomer reactivity ratios (r). These ratios predict how two monomers will incorporate into a growing polymer chain. For the styrene (S) / this compound (2VP) system, the reactivity ratios indicate a tendency towards random copolymerization rather than the formation of long, homopolymer blocks.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | System Tendency |
| Styrene | This compound | ~0.55 | ~1.30 | Tendency for 2VP to add to a growing chain, but generally forms random copolymers. |
| Styrene | 4-Vinylpyridine | 0.57 ± 0.03 | 0.75 ± 0.03 | More ideal random copolymerization.[2] |
Note: Reactivity ratios can vary with polymerization conditions. The values presented are representative.
Expert Insights: The fact that the r1*r2 product is not zero means that both monomers can be incorporated, but the differing values suggest that precise control over the feed ratio is necessary to achieve a target copolymer composition. For applications requiring highly defined block architectures, such as self-assembling micelles for drug delivery, controlled radical polymerization techniques are essential. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly well-suited for vinylpyridine monomers.[3] This is because the coordinating nitrogen atom in 2VP can interfere with metal-based catalysis in methods like Atom Transfer Radical Polymerization (ATRP), making RAFT a more robust choice.[3]
Section 3: Comparative Performance of Copolymers
Thermal Properties: A Surprising Similarity
A significant advantage of using 2VP as a substitute for styrene is the remarkable similarity in the glass transition temperatures (Tg) of their respective homopolymers. Both polystyrene (PS) and poly(this compound) (P2VP) have a Tg of approximately 100-101°C.[4]
Why This Matters: This similarity means that substituting styrene with 2VP in a random copolymer, or creating a PS-b-P2VP block copolymer, does not drastically alter the material's bulk thermal properties or segmental mobility at a given temperature.[4] This allows researchers to introduce pH-responsive functionality without compromising the thermal performance established in a polystyrene-based system. Any observed changes in dynamic properties can then be unequivocally attributed to functional group interactions (e.g., ionic crosslinking) rather than a baseline difference in chain stiffness.[4]
| Polymer | Glass Transition Temperature (Tg) | Thermal Stability (Degradation Onset) |
| Polystyrene (PS) | ~100 °C[4] | ~350-400 °C |
| Poly(this compound) (P2VP) | ~101 °C[4] | ~300-350 °C (complex mechanism)[5][6] |
| PS-co-P2VP | Varies with composition, but remains in a similar range. | Degradation often occurs independently for each block.[6][7] |
While the Tg is similar, the thermal degradation mechanisms differ. P2VP degradation can be more complex, involving the loss of pyridine units.[5][6] However, for most biomedical applications operating at or near physiological temperatures, this difference is not a limiting factor.
The Key Differentiator: pH-Responsiveness in Aqueous Media
The most profound advantage of 2VP over styrene is its ability to create pH-responsive materials. Copolymers containing 2VP are typically insoluble in water at neutral or basic pH but become soluble under acidic conditions (pH < 5) as the pyridine units are protonated.[1] This property is the foundation for their use in targeted drug delivery.
Application in Action: Smart Drug Delivery Micelles Block copolymers of a hydrophobic block (like polystyrene) and a hydrophilic, pH-sensitive block (P2VP) can self-assemble in water at neutral pH into core-shell nanostructures known as micelles.[8]
-
At Physiological pH (7.4): The P2VP block is hydrophobic and collapses with the PS block to form the core, while a stabilizing hydrophilic block (often poly(ethylene oxide), PEO) forms the outer corona. Hydrophobic drugs can be encapsulated within this core.
-
At Acidic pH (e.g., 5.0 in an endosome): The P2VP block becomes protonated and hydrophilic. This change in solubility destabilizes the micelle, causing it to swell or disassemble and release the encapsulated drug payload precisely where it's needed.[8]
This "on/off" behavior is impossible to achieve with copolymers made solely from styrene and other non-functional monomers. This makes P2VP-based copolymers a superior choice for developing advanced, targeted therapeutic delivery systems.[9][10]
Section 4: Experimental Protocols
To facilitate the adoption of 2VP-based copolymers, this section provides validated, step-by-step protocols for their synthesis and characterization.
Protocol: Synthesis of a P(S-co-2VP) Random Copolymer via RAFT
This protocol is adapted from established RAFT polymerization procedures for these monomers.[3][4] It provides a method for creating a well-defined random copolymer.
Rationale: We choose RAFT polymerization for its tolerance of the 2VP functional group and its ability to yield copolymers with low polydispersity (Đ), which is crucial for predictable material properties and self-assembly.[3][11]
Materials:
-
Styrene (St), purified by passing through basic alumina.[4]
-
This compound (2VP), purified by passing through basic alumina.[4]
-
Chain Transfer Agent (CTA), e.g., 2-Cyanoprop-2-yl dithiobenzoate (CPDB).[3]
-
Initiator: 2,2′-Azobis(isobutyronitrile) (AIBN), recrystallized from ethanol.[4]
-
Solvent: Anhydrous 1,4-Dioxane.[4]
-
Nitrogen gas (high purity).
-
Methanol (for precipitation).
Procedure:
-
Reagent Preparation: In a flame-dried Schlenk flask or ampule equipped with a magnetic stirrer, add the desired amounts of styrene, this compound, CTA, and AIBN. A typical molar ratio might be [Monomers]:[CTA]:[AIBN] = 200:1:0.2.
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a target monomer concentration (e.g., 2-3 M).
-
Degassing: Seal the vessel and subject the mixture to at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which would otherwise terminate the radical polymerization.
-
Polymerization: After the final thaw, backfill the vessel with nitrogen and place it in a preheated oil bath at the desired temperature (typically 65-70°C for AIBN).[3][4]
-
Reaction Monitoring & Termination: Allow the reaction to proceed for the planned duration (e.g., 8-24 hours, depending on target conversion). To terminate, rapidly cool the vessel in an ice bath and expose the solution to air.
-
Isolation: Precipitate the copolymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at room temperature until a constant weight is achieved.
Protocol: Characterization of Copolymer Composition via ¹H NMR
Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a rapid and accurate method to determine the final composition of the copolymer.[4][11][12] It relies on the distinct chemical shifts of protons on the aromatic rings of the styrene and 2VP units.
Procedure:
-
Sample Preparation: Dissolve a small amount of the dried copolymer (5-10 mg) in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃).
-
Data Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Identify the broad signals corresponding to the aromatic protons of the 2VP unit, particularly the unique proton adjacent to the nitrogen at ~8.4-8.5 ppm.[9]
-
Identify the broad signals for the aromatic protons of the styrene unit, typically between 6.3 and 7.4 ppm.
-
Integrate the area of the unique 2VP proton signal (let's call this I₂ᵥₚ, representing 1 proton).
-
Integrate the area of the styrene aromatic signals (Iₛₜᵧ, representing 5 protons).
-
-
Calculation: The molar fraction of each monomer in the copolymer can be calculated as follows:
-
Mole fraction of 2VP (F₂ᵥₚ) = I₂ᵥₚ / (I₂ᵥₚ + (Iₛₜᵧ / 5))
-
Mole fraction of Styrene (Fₛₜᵧ) = 1 - F₂ᵥₚ
-
This data is critical for confirming that the polymerization produced a copolymer of the desired composition, which in turn governs its physicochemical properties.
Section 5: Conclusion and Future Outlook
While styrene remains a workhorse for many bulk polymer applications, this compound offers a clear and compelling performance advantage in the realm of functional and smart materials. Its key feature—predictable, reversible pH-responsiveness—enables the design of copolymers that can sense and react to their environment. This capability is particularly transformative for drug delivery, where P2VP-containing systems can trigger the release of therapeutics in response to specific physiological pH cues.[8]
The fact that this functionality can be introduced without significantly compromising the thermal properties of the parent styrene-based material makes 2VP an exceptionally versatile building block.[4] As research continues to push the boundaries of personalized medicine and advanced materials, the strategic replacement of passive monomers like styrene with active, functional alternatives like this compound will be a critical enabler of innovation. The protocols and comparative data provided here serve as a foundational resource for scientists and researchers looking to harness the superior performance of this compound in their next generation of copolymers.
References
-
Title: Morphology and rheology of composites of poly(styrene-co-2-vinyl pyridine) copolymers and phosphotungstic acid Source: Frontiers URL: [Link]
-
Title: b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP and their self-assembly behaviors Source: Scientific Reports URL: [Link]
-
Title: Preparation and thermal characterization of poly(this compound) copolymers coordinated to Cr nanoparticles Source: OpenMETU URL: [Link]
-
Title: Preparation and thermal characterization of poly(this compound) copolymers coordinated to Cr nanoparticles | Request PDF Source: ResearchGate URL: [Link]
-
Title: Thermal degradation of poly(this compound) copolymers | Request PDF Source: ResearchGate URL: [Link]
-
Title: Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility Source: ACS Publications URL: [Link]
-
Title: Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology Source: RSC Publishing URL: [Link]
-
Title: Composition-Property Relationships of pH-Responsive Poly[(this compound)-co-(butyl methacrylate)] Copolymers for Reverse Enteric Coatings Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Poly(methacrylic acid-ran-2-vinylpyridine) Statistical Copolymer and Derived Dual pH-Temperature Responsive Block Copolymers by Nitroxide-Mediated Polymerization Source: MDPI URL: [Link]
-
Title: Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil Source: MDPI URL: [Link]
-
Title: Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment Source: MDPI URL: [Link]
-
Title: Poly(styrene)-co-2-vinylpyridine copolymer as a novel solid-phase adsorbent for determination of manganese and zinc in foods and vegetables by FAAS Source: King Fahd University of Petroleum & Minerals URL: [Link]
-
Title: pH-Responsive Poly(ethylene glycol)-b-poly(this compound) Micelles for the Triggered Release of Therapeutics Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy | Request PDF Source: ResearchGate URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Morphology and rheology of composites of poly(styrene-co-2-vinyl pyridine) copolymers and phosphotungstic acid [frontiersin.org]
- 5. Preparation and thermal characterization of poly(this compound) copolymers coordinated to Cr nanoparticles [open.metu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil [mdpi.com]
- 9. Composition-Property Relationships of pH-Responsive Poly[(this compound)-co-(butyl methacrylate)] Copolymers for Reverse Enteric Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
A Senior Application Scientist’s Guide to the Validation of Drug Loading Efficiency in Poly(2-vinylpyridine) Carriers
This guide provides an in-depth, objective comparison of methodologies for validating drug loading in poly(2-vinylpyridine) (P2VP) based drug delivery systems. As researchers and drug development professionals, the accurate quantification of a therapeutic agent within its carrier is not merely a procedural step; it is the foundational data upon which all subsequent efficacy and safety studies are built. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring that the described methods are robust, self-validating, and grounded in rigorous scientific principles.
The Rationale for P2VP and the Imperative of Accurate Drug Load Validation
Poly(this compound) (P2VP) belongs to a class of "smart" polymers, distinguished by its pH-responsive nature.[1][2][3] The pyridine functional groups in the P2VP backbone have a pKa of approximately 5.0.[3] This means that at physiological pH (~7.4), the polymer is neutral and hydrophobic, making it an ideal material for the core of self-assembled micelles that can encapsulate poorly water-soluble drugs.[1][4] Upon encountering an acidic environment, such as that within a tumor microenvironment or an endosomal compartment, the pyridine nitrogen becomes protonated. This protonation renders the polymer chain charged and hydrophilic, leading to the disassembly of the micelle and a triggered release of the encapsulated therapeutic agent.[2][3][5]
This elegant mechanism, however, is predicated on one critical assumption: that the drug is successfully loaded into the carrier in the first place. Without a precise and validated measure of drug loading, any observed biological effect is anecdotal. Therefore, the rigorous validation of drug loading is a non-negotiable prerequisite for advancing a P2VP-based formulation.
Two key metrics define loading efficiency:
-
Drug Loading Content (DLC %): This represents the weight percentage of the drug relative to the total mass of the drug-loaded carrier. DLC (%) = (Mass of Loaded Drug / Total Mass of Drug-Loaded Micelles) x 100
-
Encapsulation Efficiency (EE %): This metric describes the percentage of the initial drug added during formulation that was successfully encapsulated within the carrier. EE (%) = (Mass of Loaded Drug / Total Initial Mass of Drug) x 100
Core Methodologies for Quantifying Drug Loading in P2VP Carriers
The selection of an analytical method is a critical decision dictated by the physicochemical properties of the drug, the potential for interference from the polymer, and the required sensitivity and accuracy. We will compare the three most robust and widely adopted techniques.
Method 1: Indirect Quantification by UV-Visible Spectroscopy
This is often the first approach employed due to its accessibility and simplicity. The underlying principle is the separation of the drug-loaded P2VP micelles from the aqueous medium containing unencapsulated, free drug. The concentration of this free drug is then quantified.
Scientific Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance of the free drug in the supernatant or filtrate at its specific wavelength of maximum absorbance (λmax), we can determine its concentration and, by subtraction from the initial amount, deduce the amount encapsulated.[6]
Detailed Experimental Protocol:
-
Formulation: Prepare drug-loaded P2VP micelles using a standard method such as dialysis or thin-film hydration.[7]
-
Separation (Critical Step): Separate the micelles from the solution. The choice of method is crucial to prevent premature drug leakage.
-
Ultracentrifugation: A common method where high g-forces pellet the micelles. Ensure speed and time are optimized to pellet the carriers without disrupting them.
-
Centrifugal Ultrafiltration: Uses a semi-permeable membrane that retains the micelles while allowing the free drug to pass into the filtrate. This is often the preferred method as it is gentle and highly efficient.
-
-
Standard Curve Preparation: Prepare a series of standard solutions of the free drug in the same buffer or solvent used for the formulation. Measure the absorbance of each at the drug's λmax and plot absorbance versus concentration to generate a linear calibration curve.
-
Sample Analysis: Dilute the collected supernatant/filtrate if necessary to fall within the linear range of the calibration curve. Measure its absorbance at the same λmax.
-
Calculation: Use the equation from the linear regression of the standard curve to calculate the concentration of the unencapsulated drug. From this, calculate the total mass of unencapsulated drug.
-
Mass Encapsulated = Total Initial Drug Mass - Mass of Unencapsulated Drug
-
Use the Mass Encapsulated to calculate DLC and EE.
-
Self-Validation & Trustworthiness:
-
Blank Correction: Always analyze the supernatant/filtrate from a preparation of "empty" P2VP micelles (without drug). This serves as a blank and is essential to confirm that the polymer or its degradation products do not absorb at the drug's λmax, which would lead to an overestimation of the free drug and an underestimation of the loading efficiency.[8]
Method 2: Direct Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC provides a significant leap in specificity and sensitivity, making it the gold standard for many applications.[9][10] It is particularly advantageous when the drug's UV spectrum overlaps with that of the polymer or when dealing with complex formulations containing multiple drugs or excipients. This can be employed as either an indirect or a direct method. The direct method, described here, is often more accurate as it avoids assumptions related to separation efficiency.
Scientific Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector (e.g., PDA, UV) quantifies the drug as it elutes from the column. The area under the peak is proportional to the concentration.
Detailed Experimental Protocol:
-
Sample Preparation: Take a precisely weighed amount of lyophilized (freeze-dried) drug-loaded P2VP micelles.
-
Micelle Disruption (Critical Step): Dissolve the sample in a strong organic solvent, such as methanol or acetonitrile, that is known to fully solubilize both the P2VP polymer and the encapsulated drug. This step must ensure the complete breakdown of the micellar structure to release 100% of the encapsulated drug. Sonication may be required to facilitate this process.
-
Filtration: Filter the resulting solution through a 0.22 µm syringe filter to remove any insoluble matter or aggregated polymer that could damage the HPLC column.
-
Standard Curve Preparation: Prepare a standard calibration curve by injecting known concentrations of the drug, dissolved in the same solvent used for sample disruption, into the HPLC system.
-
HPLC Analysis: Inject a precise volume of the filtered sample solution into the HPLC.
-
Calculation: Quantify the drug concentration in the sample by comparing the peak area to the standard curve. Use this concentration to back-calculate the total mass of the drug in the weighed portion of lyophilized micelles and subsequently determine the DLC.
Self-Validation & Trustworthiness:
-
Method Validation: A robust HPLC method must be validated according to International Conference on Harmonisation (ICH) guidelines for specificity, linearity, accuracy, and precision.[11]
-
Extraction Efficiency: To ensure the chosen solvent completely disrupts the micelles, it's advisable to test different solvents and sonication times during method development and analyze for any residual drug in the insoluble portion.
Method 3: Direct Quantification by Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This is an emerging and powerful technique that circumvents the need for separation or solvent-based extraction.[12][13] It directly quantifies the drug within the solid-state carrier matrix.
Scientific Principle: Both the drug and the polymer have unique infrared absorption spectra corresponding to the vibrations of their chemical bonds. If the drug has a characteristic absorption peak that is distinct and does not overlap with the polymer's peaks, its intensity can be correlated to its concentration.[13]
Detailed Experimental Protocol:
-
Calibration Curve Preparation: This is the most critical step. Prepare a series of physical mixtures of known weight ratios of the pure drug and empty lyophilized P2VP micelles. Analyze each standard mixture by ATR-FTIR.
-
Peak Selection & Integration: Identify a unique, well-resolved vibrational band for the drug. Measure the area of this peak for each standard.
-
Plotting the Curve: Create a calibration curve by plotting the peak area against the known weight percentage of the drug in the physical mixtures.
-
Sample Analysis: Lyophilize the drug-loaded P2VP micelle formulation and analyze it using the same ATR-FTIR parameters.
-
Calculation: Measure the area of the characteristic drug peak in the sample spectrum and use the calibration curve to directly determine the Drug Loading Content (DLC %).
Self-Validation & Trustworthiness:
-
Matrix Matching: The use of physical mixtures for the calibration curve ensures that any subtle matrix effects (changes in peak shape or position due to drug-polymer interactions) are accounted for, making the method inherently self-validating.
-
Non-Destructive: This method is non-destructive and requires minimal sample preparation, reducing the chances of operator error associated with dilutions and extractions.
Comparative Guide to Validation Methodologies
The choice of method is a strategic one. The following table provides a comparative summary to guide your decision-making process.
| Parameter | Indirect UV-Vis Spectroscopy | Direct HPLC | Direct ATR-FTIR Spectroscopy |
| Principle | Indirect (measures unencapsulated drug) | Direct (measures total encapsulated drug) | Direct (measures drug in solid matrix) |
| Specificity | Low to Moderate | High | Moderate to High |
| Sensitivity | Moderate | High | Low to Moderate |
| Sample Prep | Moderate (requires efficient separation) | High (requires lyophilization, dissolution) | Low (requires lyophilization) |
| Throughput | High | Moderate | High |
| Cost | Low | High | Moderate |
| Key Advantage | Simple, accessible, and fast. | Gold standard for accuracy and specificity. | No separation/extraction needed; minimal error. |
| Major Challenge | Interference from polymer; incomplete separation can lead to inaccurate results. | Method development can be complex; requires specialized equipment. | Requires a non-overlapping spectral window for the drug; lower sensitivity. |
Visualization of a Validated Workflow
To ensure clarity and reproducibility, a standardized workflow is essential. The following diagram illustrates a robust process for determining drug loading efficiency using the direct HPLC method, a widely accepted and reliable approach.
Caption: Workflow for Direct Quantification of Drug Loading via HPLC.
P2VP in Context: A Comparison with Other Polymeric Carriers
While P2VP offers the unique advantage of pH-responsiveness, it is important to understand its position relative to other commonly used polymeric drug carriers.
-
Poly(lactic-co-glycolic acid) (PLGA) & Poly(lactic acid) (PLA): These are the most widely used biodegradable and biocompatible polymers.[11] Drug release is primarily governed by slow polymer degradation and diffusion, lacking the "on-demand" trigger mechanism of P2VP.[14]
-
Poly(N-isopropylacrylamide) (PNIPAM): This is another "smart" polymer, but it is thermo-responsive. It releases its payload when the temperature is raised above its lower critical solution temperature (LCST), offering a different stimulus-based release strategy.[15]
-
Poly(ethylene glycol) (PEG): Often used in conjunction with P2VP (e.g., as PEO-b-P2VP block copolymers), PEG forms the hydrophilic corona or "stealth" layer of the micelle, which helps to evade the immune system and prolong circulation time.[1][3]
The choice of polymer is fundamentally tied to the desired therapeutic outcome. P2VP is specifically selected when a sharp, environmentally triggered release in an acidic location is the primary goal.
Conclusion
The validation of drug loading efficiency in poly(this compound) carriers is a multifaceted process that demands careful consideration of the analytical methodology. There is no single "best" method; rather, there is a "most appropriate" method based on the specific drug-polymer system and the analytical rigor required. While indirect UV-Vis spectroscopy offers a rapid and accessible screening tool, direct quantification via a validated HPLC method remains the benchmark for accuracy and regulatory acceptance. Newer techniques like ATR-FTIR show great promise for simplifying the workflow and eliminating potential sources of error.
Ultimately, a meticulously validated drug loading value is the bedrock of credible research in drug delivery. It transforms a formulation from a simple mixture into a quantifiable therapeutic system, paving the way for meaningful in vitro and in vivo evaluation.
References
- Current HPLC Methods for Assay of Nano Drug Delivery Systems. PubMed.
- Current HPLC Methods for Assay of Nano Drug Delivery Systems.
- Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility.
- Resveratrol-Loaded Polymeric Nanoparticles: Validation of an HPLC-PDA Method to Determine the Drug Entrapment and Evaluation of Its Antioxidant Activity. PMC - NIH.
- Colloidal and Biological Characterization of Dual Drug-Loaded Smart Micellar Systems. MDPI.
- Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. MDPI.
- Drug loading and encapsulation efficiency values determined by the HPLC method.
- Current Principles, Challenges, and New Metrics in pH-Responsive Drug Delivery Systems for Systemic Cancer Therapy. PubMed Central.
- A simple HPLC method for the determination of halcinonide in lipid nanoparticles: development, validation, encapsulation efficiency, and in vitro drug perme
- Poly(vinyl pyrrolidone) derivatives as PEG alternatives for stealth, non-toxic and less immunogenic siRNA-containing lipoplex delivery.
- pH-Responsive Poly(ethylene glycol)-b-poly(this compound) Micelles for the Triggered Release of Therapeutics. PMC - NIH.
- Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil.
- Evaluation of Suitable Polymeric Matrix/Carriers during Loading of Poorly Water Soluble Drugs onto Mesoporous Silica: Physical Stability and In Vitro Supersatur
- Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval. PubMed Central.
- Drug loading and release kinetics in polymeric micelles: Comparing dynamic versus unimolecular sugar-based micelles for controlled release.
- Comparison of two polymeric carrier formulations for controlled release of hydrophilic and hydrophobic drugs. PubMed.
- POxload: Machine Learning Estimates Drug Loadings of Polymeric Micelles.
- Poly(this compound) [MW 200000-400000]. Polysciences.
- Drug loading and release kinetics in polymeric micelles: Comparing dynamic versus unimolecular sugar-based micelles for controlled release. Semantic Scholar.
- Evaluation of morphology, aggregation pattern and size-dependent drug-loading efficiency of gold nanoparticles stabilised with poly (2-vinyl pyridine).
- From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Prepar
- Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. MDPI.
- Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques.
- pH-Responsive carriers for oral drug delivery: challenges and opportunities of current pl
- Drug release curves obtained by UV-Vis absorption spectroscopy with a...
- UV-Vis spectroscopic quantification of residual acetone during the development of nanoparticul
- High Drug Loading and Sub-Quantitative Loading Efficiency of Polymeric Micelles Driven by Donor–Receptor Coordination Interact. Cheng Research Group - University of Illinois.
- How to determine the drug loading content into a micelle ?
- Progress in Polymeric Micelles for Drug Delivery Applic
- UV-VIS - Ultraviolet Visible Spectroscopy.
- review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. iajps.
- Evaluation and optimization of drug loading capacity and encapsulation...
- Visual validation of the measurement of entrapment efficiency of drug nanocarriers. Semantic Scholar.
- Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. PMC - NIH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil | MDPI [mdpi.com]
- 3. pH-Responsive Poly(ethylene glycol)-b-poly(this compound) Micelles for the Triggered Release of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colloidal and Biological Characterization of Dual Drug-Loaded Smart Micellar Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Principles, Challenges, and New Metrics in pH-Responsive Drug Delivery Systems for Systemic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iajps.com [iajps.com]
- 7. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]
- 9. Current HPLC Methods for Assay of Nano Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resveratrol-Loaded Polymeric Nanoparticles: Validation of an HPLC-PDA Method to Determine the Drug Entrapment and Evaluation of Its Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of two polymeric carrier formulations for controlled release of hydrophilic and hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Poly(2-vinylpyridine) Structure
For researchers, scientists, and drug development professionals working with poly(2-vinylpyridine) (P2VP), absolute confirmation of its chemical structure is a non-negotiable prerequisite for any downstream application. Whether you are developing novel drug delivery systems, designing functional coatings, or exploring its use in advanced materials, an unverified polymer is a liability. This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm the structure of P2VP, grounded in both theoretical principles and practical, field-proven insights. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Importance of Structural Verification for P2VP
Poly(this compound) is a versatile polymer whose properties are intrinsically linked to its molecular structure. The repeating vinylpyridine unit, with its nitrogen-containing aromatic ring, offers unique characteristics such as pH-responsiveness and the ability to coordinate with metal ions.[1][2] However, the polymerization process, whether through radical, anionic, or controlled radical polymerization techniques like RAFT, can influence the polymer's microstructure, including its tacticity (the stereochemical arrangement of the pyridine rings along the polymer backbone).[3][4] This, in turn, can significantly impact its physical and chemical properties. Therefore, a multi-faceted spectroscopic approach is essential for unambiguous structural confirmation.
This guide will compare and contrast the utility of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the comprehensive characterization of P2VP.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Microstructure
NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of polymers like P2VP. It provides quantitative information about the chemical environment of individual atoms, allowing for the elucidation of connectivity, stereochemistry, and even subtle differences in the polymer chain.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton NMR (¹H NMR) provides a detailed map of the hydrogen atoms within the P2VP structure. The spectrum is typically characterized by two main regions: the aliphatic region, corresponding to the protons on the polymer backbone, and the aromatic region, corresponding to the protons on the pyridine ring.[5]
Expected Chemical Shifts in ¹H NMR of P2VP:
| Proton Type | Chemical Shift (ppm) | Description |
| Aliphatic (Backbone) | 1.0 - 2.5 | A complex multiplet arising from the -CH- and -CH₂- groups of the polymer backbone. |
| Aromatic (Pyridine Ring) | 6.0 - 9.0 | A series of multiplets corresponding to the four protons on the pyridine ring. |
Note: Chemical shifts can vary slightly depending on the solvent and the tacticity of the polymer.
The fine structure and integration of these peaks provide a wealth of information. For instance, the ratio of the integrated area of the aromatic region to the aliphatic region should correspond to the theoretical ratio of 4:3 for a P2VP homopolymer.
Delving Deeper: Tacticity Determination
The true power of ¹H NMR lies in its ability to probe the stereoregularity of the polymer chain. The chemical environment of the backbone protons is sensitive to the relative orientation of the adjacent pyridine rings. In an isotactic polymer, where all the pyridine rings are on the same side of the polymer chain, the methine and methylene proton absorptions are clearly separated.[3] In contrast, atactic P2VP, with a random orientation of pyridine rings, exhibits broader, overlapping signals in the aliphatic region that are more challenging to analyze.[3]
Experimental Protocol: ¹H NMR of P2VP
-
Sample Preparation: Dissolve 5-10 mg of the P2VP sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂SO₄) in an NMR tube. Ensure the polymer is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Analysis: Integrate the aliphatic and aromatic regions to confirm the proton ratio. Analyze the multiplicity and line shape of the backbone proton signals to assess tacticity.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing direct information about the carbon framework of P2VP. While less sensitive than ¹H NMR, it offers a wider chemical shift range and often provides better resolution for complex polymer structures.
Expected Chemical Shifts in ¹³C NMR of P2VP:
| Carbon Type | Chemical Shift (ppm) | Description |
| Aliphatic (Backbone) | ~40 - 50 | Resonances corresponding to the methine (-CH-) and methylene (-CH₂-) carbons of the polymer backbone. |
| Aromatic (Pyridine Ring) | ~120 - 160 | Signals from the five distinct carbon atoms of the pyridine ring. The carbon attached to the backbone is particularly sensitive to stereosequence. |
The aromatic carbon resonances in the ¹³C NMR spectrum of P2VP are highly sensitive to the stereochemical sequence (tacticity) of the polymer chain.[6] These signals can often be resolved into distinct peaks corresponding to different triad (mm, mr, rr) or even pentad sequences, providing a quantitative measure of the polymer's tacticity.
Experimental Protocol: ¹³C NMR of P2VP
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg) in a deuterated solvent.
-
Instrument Setup: Use a high-field NMR spectrometer with a broadband probe.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum and improve sensitivity. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
-
Data Processing: Process the data similarly to ¹H NMR.
-
Analysis: Assign the peaks in the aliphatic and aromatic regions. Analyze the fine structure of the aromatic carbon signals to determine the triad and pentad distributions and quantify the polymer's tacticity.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For P2VP, FTIR is an excellent tool for confirming the presence of the characteristic pyridine ring and the aliphatic backbone.
Key FTIR Vibrational Modes for P2VP:
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3005 | =C-H symmetric stretching | Aromatic C-H stretching of the pyridine ring.[7] |
| 2850–2952 | C–H stretching | Aliphatic C-H stretching of the polymer backbone.[7] |
| 1589, 1568 | C=N and C=C stretching | Stretching vibrations of the pyridine ring.[7] |
| 1432 | C=C stretching | Pyridine ring stretching.[8] |
| 698 | C-H out-of-plane bending | Aromatic C-H bending of the pyridine ring.[8] |
The presence of this combination of peaks provides strong evidence for the P2VP structure. FTIR is particularly useful for quickly screening samples and for monitoring chemical modifications of the polymer.
Experimental Protocol: FTIR of P2VP
-
Sample Preparation: The sample can be analyzed as a thin film cast from a solution onto a suitable substrate (e.g., a salt plate like KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum first, then the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The data is typically presented as a plot of transmittance or absorbance versus wavenumber.
-
Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum of P2VP.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Confirming Aromaticity
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For P2VP, the pyridine ring contains π-electrons that can be excited by UV radiation, resulting in a characteristic absorption spectrum.
P2VP typically exhibits an absorption peak at around 300 nm, which is attributed to the π → π* transitions of the pyridine rings.[7] The position and intensity of this peak can be influenced by the solvent and the polymer's environment. While not as structurally informative as NMR or FTIR, UV-Vis spectroscopy serves as a quick and straightforward method to confirm the presence of the aromatic pyridine groups.
Experimental Protocol: UV-Vis of P2VP
-
Sample Preparation: Prepare a dilute solution of P2VP in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically below 1.5).
-
Instrument Setup: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm), using the pure solvent as a reference.
-
Data Processing: The data is plotted as absorbance versus wavelength.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) and compare it to the expected value for P2VP.
Comparative Analysis of Spectroscopic Techniques for P2VP
| Technique | Strengths | Limitations | Primary Application for P2VP |
| ¹H NMR | - Quantitative- Provides detailed information on proton environments- Excellent for determining tacticity | - Can have overlapping signals in the aliphatic region for atactic polymers- Requires deuterated solvents | - Unambiguous structural confirmation- Determination of stereoregularity |
| ¹³C NMR | - High resolution for carbon signals- Very sensitive to stereosequence effects | - Low sensitivity, requires more sample and longer acquisition times | - Detailed analysis of microstructure and tacticity |
| FTIR | - Fast and non-destructive- Excellent for identifying functional groups- Can be used for solid and liquid samples | - Provides limited information on stereochemistry- Primarily qualitative | - Rapid confirmation of the presence of pyridine and aliphatic groups- Quality control |
| UV-Vis | - Simple, fast, and sensitive- Good for quantitative analysis of concentration (with a known extinction coefficient) | - Provides very limited structural information- Broad absorption bands | - Confirmation of the presence of aromatic rings- Quick purity check |
Visualizing the P2VP Structure and Analytical Workflow
To better understand the relationship between the P2VP structure and the expected spectroscopic data, the following diagrams are provided.
Caption: From Monomer to Polymer: The structure of the this compound monomer and the resulting poly(this compound) chain.
Caption: A comprehensive workflow for the spectroscopic analysis of P2VP.
Conclusion: An Integrated Approach for Confident Structural Elucidation
While each spectroscopic technique offers unique insights into the structure of poly(this compound), a single method is rarely sufficient for complete and unambiguous characterization. A truly robust analytical strategy, as practiced by experienced application scientists, involves an integrated approach.
-
Initial Screening (FTIR and UV-Vis): Begin with FTIR and UV-Vis spectroscopy for a rapid confirmation of the presence of the key functional groups (pyridine ring and aliphatic backbone) and the expected aromaticity. These techniques are excellent for quality control and for quickly identifying any gross structural abnormalities.
-
Definitive Structural Confirmation (¹H NMR): Utilize ¹H NMR to provide definitive proof of the P2VP structure, including the correct ratio of aromatic to aliphatic protons.
-
In-depth Microstructural Analysis (¹³C NMR): For applications where the polymer's stereochemistry is critical, ¹³C NMR is indispensable for a detailed, quantitative analysis of the tacticity.
By judiciously combining these techniques, researchers can build a comprehensive and self-validating picture of their poly(this compound) material, ensuring the reliability and reproducibility of their subsequent research and development efforts.
References
-
Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. Available at: [Link]
-
Epimerization and NMR Spectra of Poly(this compound) | Polymer Journal. Nature. Available at: [Link]
-
Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. PubMed. Available at: [Link]
- Poly(vinylpyridine)s. In NMR of Polymers.
-
Poly(2-vinyl pyridine) Sample #: P3675-2VP Structure: Composition - Polymer Source. Polymer Source. Available at: [Link]
-
Synthesis and characterization of poly (this compound)-b-poly (methyl methacrylate). IOP Conference Series: Materials Science and Engineering. Available at: [Link]
-
Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques | Journal of Vacuum Science & Technology A | AIP Publishing. AIP Publishing. Available at: [Link]
-
IR Spectrum of a. P2VP, b. P2VP-I 2 . | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques | Request PDF. ResearchGate. Available at: [Link]
-
Surface characterization of Poly this compound - a polymer for area selective deposition techniques - DORAS | DCU Research Repository. DCU. Available at: [Link]
-
Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
Figure S11. 1 H-NMR spectra of P2VP (M n =31.5K) and P2VPNO (M n... - ResearchGate. ResearchGate. Available at: [Link]
-
Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques - Semantic Scholar. Semantic Scholar. Available at: [Link]
-
UV Spectrum of a. P2VP, a. P2VP(N), b. P2VP-I 2 and b. P2VP-I 2 (N). - ResearchGate. ResearchGate. Available at: [Link]
-
FTIR spectra (top) of PS-b-P2VP (a), neat epoxy system (b) and their... - ResearchGate. ResearchGate. Available at: [Link]
-
Supporting Information. Nuclear magnetic resonance spectroscopy of this compound copolymers. The NMR spectra of the 2VP-based - Amazon S3. Amazon AWS. Available at: [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Epimerization and NMR Spectra of Poly(this compound) | Polymer Journal [preview-nature.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Cross-Validation of Poly(2-vinylpyridine) Molecular Weight by SEC and MALDI-TOF
In the realm of polymer science, particularly within drug development and advanced materials, an accurate determination of a polymer's molecular weight and its distribution is paramount. These characteristics fundamentally dictate the physicochemical and biological properties of the material. For researchers working with poly(2-vinylpyridine) (P2VP), a versatile polymer utilized in applications ranging from drug delivery to catalyst support, selecting the appropriate analytical technique for molecular weight characterization is a critical decision.[1] This guide provides an in-depth, objective comparison of two prevalent techniques: Size Exclusion Chromatography (SEC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
This comparison moves beyond a simple recitation of specifications, offering insights into the causality behind experimental choices and providing field-proven protocols to ensure the trustworthiness of your results. We will delve into the core principles of each technique, present a side-by-side analysis of their performance for P2VP, and equip you with detailed methodologies to confidently implement these techniques in your own laboratory.
The Fundamental Divide: Separation by Size vs. Ionization by Mass
At the heart of this comparison lies the fundamental difference in how SEC and MALDI-TOF interrogate a polymer sample.
Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is a liquid chromatography technique that separates molecules based on their hydrodynamic volume in solution.[2][3] Larger molecules, which are excluded from the pores of the column's stationary phase, travel a shorter path and elute first.[3] Smaller molecules explore a larger volume of the pores, leading to a longer retention time and later elution.[3] This separation provides a comprehensive view of the entire molecular weight distribution of the polymer sample.[4]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, on the other hand, is a soft ionization technique that determines the absolute mass-to-charge ratio of individual polymer chains.[5][6] The polymer is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the polymer molecules with minimal fragmentation.[5][6] The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass, allowing for the precise determination of individual oligomer masses.[5]
At a Glance: SEC vs. MALDI-TOF for P2VP Analysis
| Feature | Size Exclusion Chromatography (SEC) | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) |
| Primary Measurement | Hydrodynamic volume (relative molecular weight) | Mass-to-charge ratio (absolute molecular weight of individual oligomers) |
| Information Provided | Molecular weight distribution (Mw, Mn, PDI) | Absolute molecular weight of individual oligomers, end-group analysis, repeat unit mass |
| Calibration | Requires calibration with standards of known molecular weight (e.g., P2VP standards).[7][8] | Can be calibrated with external or internal standards for high mass accuracy.[9][10] |
| Resolution | Provides a continuous distribution curve. | Resolves individual polymer chains, offering high resolution for low polydispersity samples.[11] |
| Sample Polydispersity | Well-suited for polymers with a broad molecular weight distribution. | Best for polymers with narrow polydispersity (PDI < 1.2); mass discrimination can occur in highly polydisperse samples.[12] |
| Sample Throughput | Relatively high, with typical run times of 20-40 minutes per sample. | High, with rapid analysis once sample spots are prepared. |
| Strengths for P2VP | Robust for routine analysis of molecular weight averages and distribution.[1][8] | Excellent for confirming chemical structure, end-group fidelity, and resolving oligomeric species.[9][13] |
| Limitations for P2VP | Relative molecular weights can be influenced by polymer-column interactions; accurate calibration is crucial.[14] | Potential for incomplete ionization of higher mass species and matrix interference.[6] |
Experimental Deep Dive: Protocols for P2VP Analysis
The following sections provide detailed, step-by-step methodologies for the analysis of poly(this compound) using both SEC and MALDI-TOF. These protocols are designed to be self-validating, with explanations for key experimental choices.
Protocol 1: SEC Analysis of Poly(this compound)
This protocol is optimized for the analysis of P2VP in an aqueous mobile phase, which is suitable for the cationic nature of P2VP in acidic conditions.[8]
Rationale for Experimental Choices:
-
Mobile Phase: An acidic aqueous mobile phase (e.g., with formic acid) ensures the protonation and solubility of P2VP, minimizing secondary interactions with the stationary phase.[1][8] The addition of a salt like sodium chloride screens electrostatic interactions.[8]
-
Stationary Phase: Columns like the Agilent NOVEMA Max are designed for the analysis of cationic polymers in aqueous eluents, providing a wide separation range and good resolution.[1][8]
-
Calibration: Using poly(this compound) standards for calibration is crucial for obtaining accurate, absolute molar masses, as it accounts for the specific hydrodynamic properties of P2VP.[7][8][15][16]
Experimental Workflow:
Caption: Workflow for SEC analysis of P2VP.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare an aqueous mobile phase consisting of 0.1 M sodium chloride and 0.3 vol% formic acid in high-purity water.[8] Degas the mobile phase thoroughly before use.
-
Sample Preparation: Dissolve the poly(this compound) sample in the mobile phase to a concentration of approximately 1 mg/mL.[8] For samples with an expected molecular weight greater than 1,000,000 Da, a lower concentration of 0.5 mg/mL may be used.[8] Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Instrumentation and Conditions:
-
Columns: Utilize a column set suitable for cationic polymers, such as an Agilent NOVEMA Max 10 µm guard column (8 x 50 mm) followed by three NOVEMA Max 10 µm ultrahigh molecular weight columns (8 x 300 mm).[1]
-
Flow Rate: Set the mobile phase flow rate to 0.5 mL/min for an isocratic elution.[1]
-
Injection Volume: Inject 20 µL of the prepared sample.[1]
-
Detectors: Employ a UV-Vis detector set to 254 nm and a refractive index (RI) detector for comprehensive detection of all polymer fractions.[1]
-
-
Calibration: Prepare a series of poly(this compound) standards of known molecular weights (e.g., from 500 to 2,500,000 Da) and inject them under the same conditions to generate a calibration curve.[7]
-
Data Analysis: Using appropriate GPC/SEC software, integrate the chromatogram of the P2VP sample and calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) based on the calibration curve.
Protocol 2: MALDI-TOF Analysis of Poly(this compound)
This protocol outlines the analysis of P2VP using MALDI-TOF, focusing on achieving high-resolution spectra for accurate mass determination.
Rationale for Experimental Choices:
-
Matrix Selection: 2,5-Dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA) are common matrices for polymers.[10] For nitrogen-containing polymers like P2VP, dithranol and 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene] malononitrile (DCTB) have also been shown to be effective, often leading to the preferential formation of [M+H]+ ions.[9][10]
-
Sample Preparation: The dried-droplet method is a common and effective technique for preparing MALDI samples. The ratio of matrix to analyte is critical and often requires optimization to achieve the best signal.[11]
-
Ionization: Due to the basic nature of the pyridine ring, P2VP readily forms protonated ions ([M+H]+) in the presence of an acidic matrix.[9][10]
Experimental Workflow:
Caption: Workflow for MALDI-TOF analysis of P2VP.
Step-by-Step Methodology:
-
Solution Preparation:
-
Sample-Matrix Mixture Preparation: Mix the P2VP stock solution with the matrix solution. A typical starting ratio is 1:50 (v/v) of analyte to matrix solution.[9][10] This ratio may require optimization.
-
Target Plate Spotting: Apply 1 µL of the sample-matrix mixture onto a stainless steel MALDI target plate.[9][10] Allow the spot to air dry completely, allowing for the co-crystallization of the analyte and matrix.
-
Instrumentation and Data Acquisition:
-
Mass Spectrometer: Use a MALDI-TOF mass spectrometer.
-
Ionization Mode: Acquire spectra in positive ion mode.
-
Analyzer Mode: For broader distributions or higher molecular weights, linear mode is often used. For higher resolution and accurate mass measurements of lower molecular weight samples, reflector mode is preferred.[5]
-
Laser Fluence: Adjust the laser power to the minimum level required to obtain a good signal-to-noise ratio, which helps to minimize fragmentation.
-
-
Data Analysis:
-
Calibration: Calibrate the mass spectrum using a known standard, which can be applied externally or internally.[9]
-
Spectral Interpretation: Identify the series of peaks corresponding to the P2VP oligomers. The mass difference between adjacent peaks should correspond to the mass of the this compound repeat unit (105.14 g/mol ).
-
Molecular Weight Calculation: For polymers with a narrow polydispersity, the number-average (Mn) and weight-average (Mw) molecular weights can be calculated from the intensities of the individual oligomer peaks.
-
Concluding Remarks: A Synergistic Approach
Both SEC and MALDI-TOF are powerful techniques for the characterization of poly(this compound), each offering unique and complementary information. SEC provides a robust and reliable method for determining the overall molecular weight distribution, making it ideal for routine analysis and for comparing batch-to-batch consistency. MALDI-TOF, with its ability to provide absolute molecular weights of individual oligomers, is an invaluable tool for detailed structural characterization, end-group analysis, and confirming the success of polymerization reactions.
For a comprehensive and trustworthy characterization of P2VP, a synergistic approach is often the most effective. Using SEC to obtain the broad molecular weight distribution and then employing MALDI-TOF to confirm the chemical structure and resolve the oligomeric composition provides a high level of confidence in the analytical results. This cross-validation approach ensures a deeper understanding of the polymer's properties, which is essential for its successful application in research, drug development, and materials science.
References
-
Poly(this compound) Standards - Agilent. Agilent Technologies. [Link]
-
Size Exclusion Chromatography – Advances in Polymer Science. (Self-published source, content appears credible and aligns with established principles). [Link]
-
Poly(this compound) as a reference compound for mass calibration in positive-ion matrix-assisted laser desorption/ionization-mass spectrometry on different instrumental platforms - PubMed Central. National Center for Biotechnology Information. [Link]
-
GPC/SEC Analysis of Poly(this compound)s - LabRulez LCMS. LabRulez. [Link]
-
An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings - Documents for Paint.org. American Coatings Association. [Link]
-
Size-exclusion chromatography - Wikipedia. Wikimedia Foundation. [Link]
-
University of Delaware Mass Spectrometry Facility - MALDI-TOF Polymer Analysis Guide. University of Delaware. [Link]
-
Poly(this compound) as a reference compound for mass calibration in positive-ion matrix-assisted laser desorption/ionization-mass spectrometry on different instrumental platforms - ResearchGate. ResearchGate. [Link]
-
GPC/SEC Analysis of Poly(this compound)s | Agilent. Agilent Technologies. [Link]
-
Investigation of polystyrene, polyisoprene, and poly(this compound) using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry | Semantic Scholar. Semantic Scholar. [Link]
-
Principles and Mechanism of MALDI-ToF-MS Analysis | Semantic Scholar. Semantic Scholar. [Link]
-
Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Polymer Analysis by MALDI-Tof MS - Waters Corporation. Waters Corporation. [Link]
-
Tiêu chuẩn Poly(this compound) - REDSTAR-CMS. REDSTAR-CMS. [Link]
-
Tiêu chuẩn Poly(this compound) - REDSTAR-CMS. REDSTAR-CMS. [Link]
-
Polymer Reference Materials-Poly(2-Vinyl Pyridine). Polymer Source. [Link]
-
Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility | Macromolecules - ACS Publications. American Chemical Society. [Link]
-
Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Poly(2-vinyl pyridine) Sample #: 508P2VP Structure: Composition - Polymer Source. Polymer Source. [Link]
-
Optimized MALDI-TOF MS Strategy for Characterizing Polymers - Frontiers. Frontiers Media. [Link]
-
Comparison of Most Probable Peak Values As Measured for Polymer Distributions by MALDI Mass Spectrometry and by Size Exclusion Chromatography | Analytical Chemistry - ACS Publications. American Chemical Society. [Link]
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. docs.paint.org [docs.paint.org]
- 3. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 4. Size Exclusion Chromatography – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. Principles and Mechanism of MALDI-ToF-MS Analysis | Semantic Scholar [semanticscholar.org]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Poly(this compound) as a reference compound for mass calibration in positive-ion matrix-assisted laser desorption/ionization-mass spectrometry on different instrumental platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Investigation of polystyrene, polyisoprene, and poly(this compound) using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry | Semantic Scholar [semanticscholar.org]
- 14. Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tiêu chuẩn Poly(this compound) - REDSTAR-CMS [redstar-cms.vn]
- 16. Tiêu chuẩn Poly(this compound) - REDSTAR-CMS [redstar-cms.vn]
A Comparative Guide to Catalytic Efficiency: 2-Vinylpyridine-Based Ligands Versus Traditional Phosphines
For the modern researcher in synthetic chemistry and drug development, the choice of ligand in transition-metal catalysis is a critical decision that dictates the efficiency, selectivity, and overall success of a chemical transformation. For decades, phosphine ligands have been the workhorses of cross-coupling chemistry, offering a remarkable degree of tunability and reactivity. However, the exploration of alternative ligand scaffolds is a burgeoning field, driven by the need for novel reactivity, improved stability, and more cost-effective catalytic systems. Among these, nitrogen-donor ligands, particularly those derived from simple and versatile building blocks like 2-vinylpyridine, are emerging as compelling alternatives.
This guide provides an in-depth, objective comparison of the catalytic efficiency of this compound-based ligands and traditional phosphine ligands. We will delve into the fundamental electronic and steric differences that govern their behavior, present supporting experimental data from key cross-coupling reactions, and offer practical insights to guide your ligand selection process.
The Fundamental Dichotomy: N-Donor vs. P-Donor Ligands
The catalytic performance of a ligand is intrinsically linked to its electronic and steric properties. Phosphorus and nitrogen, while neighbors on the periodic table, impart distinct characteristics to a metal center.
Traditional Phosphine Ligands: As trivalent phosphorus compounds, phosphines act as soft σ-donating ligands. Their ability to stabilize organometallic complexes is well-documented. The reactivity of metal complexes with phosphine ligands is heavily influenced by their electronic density and steric bulk. Generally, electron-rich phosphines enhance the rate of oxidative addition, a crucial step in many catalytic cycles, while sterically bulky phosphines can promote the final reductive elimination step, which is often rate-limiting.[1]
This compound-Based Ligands: Pyridine and its derivatives are nitrogen-containing heterocycles that function as N-donor ligands. The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center. The electronic properties of pyridine-based ligands can be readily tuned by introducing electron-donating or electron-withdrawing substituents on the pyridine ring. An increase in the basicity of the pyridine ligand generally correlates with increased catalytic effectiveness in some cross-coupling reactions.[1][2] The vinyl group in this compound offers a reactive handle for further functionalization, allowing for the synthesis of more complex, multidentate ligands.
Head-to-Head Comparison: Catalytic Performance in Cross-Coupling Reactions
To provide a tangible comparison, we will examine the performance of these two ligand classes in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The choice of ligand is paramount to achieving high yields, particularly with challenging substrates.
Experimental Data Summary: Suzuki-Miyaura Coupling
| Ligand Type | Representative Ligand/Catalyst System | Aryl Halide | Arylboronic Acid | Yield (%) | Reference |
| Phosphine | Pd(PPh₃)₄ | 1-Chloro-2-nitrobenzene | Phenylboronic acid | 95 | [3] |
| Phosphine | Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | 98 | [4] |
| Pyridine-based | [Pd(4-methoxypyridine)₂Cl₂] | 4'-Bromoacetophenone | Phenylboronic acid | >90 | [1][2] |
| Pyridine-based | ₂ | 4'-Bromoacetophenone | Phenylboronic acid | >90 | [1][2] |
Note: Reaction conditions vary between studies and are presented for comparative illustration.
From the data, it is evident that both phosphine and pyridine-based ligands can facilitate the Suzuki-Miyaura coupling with high efficiency. Modern, bulky phosphine ligands like SPhos often allow for the use of less reactive aryl chlorides.[4] Palladium complexes with substituted pyridine ligands have also demonstrated excellent yields, with the electronic nature of the substituent on the pyridine ring influencing the catalytic activity.[1][2]
The Heck Reaction
The Heck reaction is a powerful tool for the olefination of aryl halides. The ligand plays a crucial role in stabilizing the active palladium species and influencing the regioselectivity of the reaction.
Experimental Data Summary: Heck Reaction
| Ligand Type | Representative Ligand/Catalyst System | Aryl Halide | Olefin | Yield (%) | Reference |
| Phosphine | Pd(OAc)₂ / PPh₃ | Iodobenzene | Styrene | 93 | [5] |
| Pyridine-based | [Pd(4-methoxypyridine)₂Cl₂] | 4'-Bromoacetophenone | n-Butyl acrylate | >90 | [1][2] |
| Pyridine-based | [Pd(pyridine)₂Cl₂] | 4'-Bromoacetophenone | n-Butyl acrylate | >90 | [1][2] |
Note: Reaction conditions vary between studies and are presented for comparative illustration.
In the Heck reaction, both ligand classes again demonstrate high efficacy. Phosphine-free palladium systems, often implying coordination to solvent or other species, have been shown to be effective, particularly with activated aryl halides.[5] Pyridine-based ligands also promote the Heck reaction with excellent yields, showcasing their versatility.[1][2]
Mechanistic Considerations and Ligand Design
The differences in catalytic efficiency can be rationalized by examining the elementary steps of the catalytic cycle.
Caption: Generalized catalytic cycle for cross-coupling reactions.
The electronic properties of the ligand directly impact the rates of oxidative addition and reductive elimination. The stronger σ-donating ability of many phosphine ligands can facilitate oxidative addition. Conversely, the π-acceptor properties of some phosphine and pyridine-based ligands can influence the stability of intermediates and the rate of reductive elimination.
The vinyl group of this compound provides a convenient point for modification, allowing for the synthesis of bidentate or pincer-type ligands. These multidentate ligands can offer enhanced stability to the catalytic complex, potentially leading to higher turnover numbers and improved catalyst longevity.
Experimental Protocols
To facilitate a direct comparison in your own laboratory, a generalized experimental protocol for a Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted for screening both phosphine and this compound-based ligands.
General Procedure for Ligand Screening in Suzuki-Miyaura Coupling
-
Catalyst Precursor Preparation: In a glovebox, prepare stock solutions of the desired palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in an anhydrous solvent (e.g., toluene, dioxane).
-
Ligand Preparation: Prepare stock solutions of the phosphine and this compound-based ligands to be tested. The ligand-to-palladium ratio is a critical parameter to optimize (typically ranging from 1:1 to 4:1).
-
Reaction Setup: In an array of reaction vials, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol).
-
Catalyst Addition: To each vial, add the palladium precursor stock solution followed by the respective ligand stock solution.
-
Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a preheated aluminum block on a magnetic stir plate. Stir the reactions at the desired temperature (e.g., 80-110 °C) for a set period (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, quench the reactions with water and extract the product with an organic solvent. Analyze the crude reaction mixture by GC-MS or LC-MS to determine the yield and conversion.
Caption: A typical experimental workflow for ligand screening.
Conclusion and Future Outlook
Both traditional phosphine ligands and emerging this compound-based ligands are highly effective in promoting palladium-catalyzed cross-coupling reactions. The choice between them is not a matter of universal superiority but rather a nuanced decision based on the specific transformation, substrate scope, and desired reaction conditions.
-
Phosphine ligands , particularly the bulky, electron-rich Buchwald-type ligands, remain the gold standard for challenging couplings, including those involving unactivated aryl chlorides. Their well-understood structure-activity relationships provide a solid foundation for rational catalyst design.
-
This compound-based ligands represent a versatile and readily accessible class of N-donor ligands. Their catalytic activity is demonstrably high, and the ease of modification of the this compound scaffold opens up exciting possibilities for the development of novel ligand architectures with tailored properties.
As the field of catalysis continues to evolve, a deeper understanding of the synergies and differences between various ligand classes will be paramount. The continued exploration of N-donor ligands, such as those based on this compound, will undoubtedly lead to the discovery of new and improved catalytic systems for the synthesis of complex molecules that are vital to the pharmaceutical and materials science industries.
References
-
D. B. G. Williams, M. A. R. Almela, C. G. C. E. van Sittert, Inorg. Chem.2022 , 61 (34), 13423–13435. [Link]
-
D. B. G. Williams, M. A. R. Almela, C. G. C. E. van Sittert, Inorg. Chem.2022 , 61 (34), 13423–13435. [Link]
- J. F. Hartwig, Organometallics2007, 26 (24), 5729–5739.
- A. F. Littke, G. C. Fu, Angew. Chem. Int. Ed.2002, 41 (22), 4176–4211.
- D. S. Surry, S. L. Buchwald, Angew. Chem. Int. Ed.2008, 47 (34), 6338–6361.
- R. F. Heck, J. Am. Chem. Soc.1968, 90 (20), 5518–5526.
- N. Miyaura, A. Suzuki, Chem. Rev.1995, 95 (7), 2457–2483.
- S. L. Buchwald, C. Bolm (Eds.), Transition Metals for Organic Synthesis, 2nd ed., Wiley-VCH, Weinheim, 2004.
- J. P. Wolfe, S. L. Buchwald, Angew. Chem. Int. Ed.1999, 38 (16), 2413–2416.
- A. R. Martin, P. M. Zimmerman, Organometallics2017, 36 (23), 4626–4633.
- S. K. Garg, R. K. Gupta, M. K. Gupta, RSC Adv.2016, 6, 85559-85587.
- C. S. Consorti, F. R. Flores, J. Dupont, J. Braz. Chem. Soc.2005, 16 (3a), 359-375.
- M. R. Netherton, G. C. Fu, Adv. Synth.
- A. F. Littke, G. C. Fu, J. Org. Chem.1999, 64 (1), 10-11.
- A. D. Averill, D. M. Ho, S. H. L. Kok, J. Org. Chem.2008, 73 (14), 5315–5326.
-
A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. [Link]
Sources
- 1. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Adhesion Properties: Poly(2-vinylpyridine) Coatings vs. Conventional Polymers
For researchers and professionals in materials science and drug development, the selection of a polymer coating is a critical decision dictated by the specific demands of the application. Adhesion, the ability of a coating to bind to a substrate, is arguably one of the most crucial performance metrics. This guide provides an in-depth technical comparison of the adhesion properties of poly(2-vinylpyridine) (P2VP) coatings against other widely used polymers, such as epoxies and polyurethanes. By synthesizing mechanistic insights with experimental data, this document aims to equip scientists with the knowledge to make informed decisions for their coating needs.
The Uniqueness of Poly(this compound): A Molecular Perspective on Adhesion
Poly(this compound) is a polymer distinguished by the presence of a pyridine ring on its vinyl monomer unit. This heterocyclic aromatic ring is the cornerstone of P2VP's exceptional adhesion characteristics. The nitrogen atom within the pyridine ring possesses a lone pair of electrons, rendering it a Lewis base. This fundamental property allows P2VP to form strong coordinative bonds with a variety of substrates, particularly metal oxides.[1] This interaction is a primary mechanism driving its superior adhesion on metallic surfaces.
Furthermore, the pyridine moiety can participate in strong hydrogen bonding with hydroxylated surfaces, such as glass or silicon oxides.[2] The pH-responsive nature of the pyridine ring, which can be protonated in acidic conditions, adds another layer of functionality, allowing for tunable surface properties and adhesion.[2][3]
These molecular interactions—coordinative bonding and hydrogen bonding—provide P2VP with a distinct advantage over polymers that rely primarily on weaker van der Waals forces or mechanical interlocking for adhesion.
Quantitative Adhesion Performance: A Comparative Data Analysis
To objectively assess the adhesion of P2VP, it is essential to compare its performance with other common industrial polymers under standardized testing conditions. The two most common methods for quantifying coating adhesion are the pull-off test (ASTM D4541) and the lap shear test (ASTM D1002 for metals).
While direct, side-by-side comparative studies reporting adhesion strength of P2VP against epoxies and polyurethanes on the same metallic substrates are not abundant in publicly accessible literature, we can synthesize data from various studies to draw meaningful comparisons.
Table 1: Comparative Pull-Off and Lap Shear Strength Data for Various Polymer Coatings
| Polymer System | Substrate | Test Method | Adhesion Strength (MPa) | Predominant Failure Mode | Source(s) |
| Epoxy Systems | Steel | Pull-Off (ASTM D4541) | 5.20 - 10.48 | Cohesive/Adhesive | [4][5] |
| Aluminum | Lap Shear (ASTM D1002) | 1.72 - 6.0 (up to 20+ with optimal surface prep) | Cohesive/Adhesive | [6][7][8] | |
| Polyurethane Systems | Steel | Pull-Off (ASTM D4541) | 5.78 - 8.60 | Cohesive/Adhesive | [4] |
| Aluminum | Lap Shear (ASTM D1002) | ~10 - 15 (adhesive-dependent) | Cohesive | [9] | |
| Poly(this compound) | Silicon/Silica | AFM Force Measurement | Strong, pH-dependent attractive forces | N/A (molecular level) | [2][3] |
| Copper | N/A | Strong interaction noted | N/A | [10] |
Note: The values presented are representative and can vary significantly based on the specific formulation, surface preparation, and curing conditions.
Analysis of Comparative Data:
From the available data, high-performance epoxy and polyurethane systems demonstrate excellent adhesion to metal substrates, with pull-off and lap shear strengths frequently in the 5-15 MPa range, and sometimes higher.[4][5][6][9] The failure mode is often cohesive, meaning the adhesive itself breaks before the bond with the substrate, indicating a very strong interfacial connection.[9]
The Causality Behind Experimental Choices: Why Adhesion Mechanisms Matter
The choice of a polymer coating should be guided by an understanding of the adhesion mechanisms at play with the target substrate.
-
For metal substrates (steel, aluminum, copper): These surfaces are typically covered by a thin layer of metal oxide. P2VP's ability to form strong coordinate bonds with these oxides provides a distinct chemical adhesion advantage. Epoxies also adhere well to these surfaces through the interaction of their epoxide and hydroxyl groups. Polyurethanes form hydrogen bonds and can also have specific primers to enhance chemical bonding.
-
For silicon/glass substrates: These surfaces are rich in hydroxyl (-OH) groups. P2VP can form strong hydrogen bonds with these groups.[2] Other polymers like Poly(methyl methacrylate) (PMMA) also interact via hydrogen bonding, but the strength of this interaction can be weaker.[11]
The diagram below illustrates the primary adhesion mechanism of P2VP on a metal oxide surface.
Caption: P2VP adhesion mechanism on a metal oxide surface.
Experimental Protocols: A Self-Validating System for Adhesion Assessment
To ensure the trustworthiness of adhesion data, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for coating preparation and adhesion testing.
Protocol 1: Preparation of Polymer Coatings
This protocol describes the preparation of thin polymer films on metal and silicon substrates using spin coating, a common laboratory technique for producing uniform coatings.[12][13][14]
1. Substrate Preparation:
- Steel/Aluminum Substrates:
- Degrease the substrates by sonicating in a sequence of acetone, then isopropanol for 15 minutes each.[15][16]
- Mechanically abrade the surface using grit blasting or sanding with 180-grit sandpaper to remove oxide layers and increase surface roughness.[15][17]
- Rinse thoroughly with deionized water and dry with a stream of nitrogen gas.[18]
- Use the substrates immediately to prevent re-oxidation.
- Silicon Wafers (with native oxide layer):
- Clean the wafers using a standard RCA cleaning procedure or by sonicating in acetone and isopropanol.[14]
- Dry with a stream of nitrogen gas.
2. Polymer Solution Preparation:
- Prepare a 2% (w/v) solution of the desired polymer (P2VP, PMMA, etc.) in a suitable solvent (e.g., toluene, chloroform, or isopropanol for P2VP).[12][19]
- Dissolve the polymer by stirring at room temperature for several hours or by gentle sonication.[14]
- Filter the solution through a 0.45 µm syringe filter before use.
3. Spin Coating:
- Place the prepared substrate on the spin coater chuck and secure it with a vacuum.[14]
- Dispense a small amount of the polymer solution onto the center of the substrate.
- Spin the substrate at a speed of 2000-4000 rpm for 60 seconds to create a uniform film.[14]
- Anneal the coated substrate in a vacuum oven at a temperature above the polymer's glass transition temperature (e.g., 110-120°C for P2VP) for 2 hours to remove residual solvent and improve film adhesion.
sub_prep [label="Substrate Preparation\n(Degreasing, Abrasion, Cleaning)"];
sol_prep [label="Polymer Solution Preparation\n(Dissolution, Filtration)"];
spin_coat [label="Spin Coating\n(Dispense, Spin at 2000-4000 rpm)"];
anneal [label="Post-Bake/Annealing\n(Solvent Removal, Stress Relaxation)"];
final [label="Coated Substrate for Testing", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
sub_prep -> spin_coat;
sol_prep -> spin_coat;
spin_coat -> anneal;
anneal -> final;
}
Caption: Experimental workflow for polymer coating preparation.
Protocol 2: Pull-Off Adhesion Test (Based on ASTM D4541)
This method provides a quantitative value for the tensile force required to pull a specified diameter of coating away from its substrate.[20][21][22]
1. Test Area Preparation:
- Select a flat, representative area on the coated substrate.
- Lightly abrade the surface of the coating and the face of the loading fixture (dolly) to promote adhesion of the glue.
- Clean the abraded surfaces with a solvent to remove dust and contaminants.
2. Adhesive Application:
- Prepare a high-strength, two-part epoxy adhesive according to the manufacturer's instructions.
- Apply a uniform, thin layer of the mixed adhesive to the face of the dolly.
- Press the dolly firmly onto the prepared test area on the coating.
- Remove any excess adhesive that has squeezed out around the base of the dolly.
- Allow the adhesive to cure fully as per the manufacturer's specifications (typically 24 hours at room temperature).
3. Scoring (Optional but Recommended):
- After the adhesive has cured, carefully cut through the coating around the circumference of the dolly down to the substrate. This isolates the test area.
4. Pull-Off Test Execution:
- Attach the pull-off adhesion tester to the dolly.
- Ensure the tester is perpendicular to the surface.
- Apply a smooth, continuous tensile force at a specified rate (e.g., 1 MPa/s) until the dolly pulls off.[22]
- Record the maximum pressure (pull-off strength) indicated by the tester.
- Examine the face of the dolly and the test surface to determine the nature of the failure (adhesive failure at the coating-substrate interface, cohesive failure within the coating, or glue failure).
Conclusion
Poly(this compound) coatings offer a compelling adhesion profile rooted in strong, specific chemical interactions with a variety of substrates. The pyridine functional group enables the formation of coordinate bonds with metal oxides and strong hydrogen bonds with hydroxylated surfaces, providing a fundamental advantage over polymers that rely on less specific interactions. While high-performance epoxy and polyurethane systems exhibit excellent adhesion strength in standardized tests, the unique chemistry of P2VP makes it an exceptional candidate for applications demanding robust interfacial bonding, particularly as an adhesion promoter or a functional coating in its own right. The choice between these polymers will ultimately depend on a holistic assessment of the required chemical, mechanical, and environmental performance characteristics for the specific application.
References
-
Design World. (2020, November 27). What is lap shear strength in an epoxy?[Link]
-
ResearchGate. Shear strength of lap adhesive joints of aluminium alloy sheet...[Link]
-
NACE International. (n.d.). Pull-Off Adhesion Test for Coatings on Large Pipes: possible variations in failure location and mode. [Link]
-
ASCE Library. (2013, December). Preparation and Characterization of Steel Surfaces for Adhesive Bonding. [Link]
-
Epoxy Technology. (n.d.). 70-3814 FAST CURING ALUMINUM FILLED EPOXY ADHESIVE. [Link]
-
ResearchGate. Lap joint strength (MPa) values for differently pretreated surfaces of...[Link]
-
Master Bond. (n.d.). Achieving Better Adhesion with Proper Surface Preparation. [Link]
-
MDPI. (2022, November 1). Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]
-
ResearchGate. (2013, November 19). Preparation and Characterization of Steel Surfaces for Adhesive Bonding. [Link]
-
ResearchGate. (n.d.). Pull-Off Adhesion Testing of Coatings – Improve Your Technique. [Link]
-
ACS Publications. (2007, May 1). Efficient Synthesis of Poly(this compound)−Silica Colloidal Nanocomposite Particles Using a Cationic Azo Initiator. [Link]
-
ResearchGate. The pull-off strength for epoxy coatings on steel and steel modified by...[Link]
-
ResearchGate. Thermal graft copolymerization of 4-vinyl pyridine on polyimide to improve adhesion to copper. [Link]
-
Polymer Source. (n.d.). Poly(2-vinyl pyridine) Sample #: P3675-2VP. [Link]
- Google Patents. (n.d.). US8586187B2 - Adhesives for bonding polyurethane and aluminum.
-
PubMed. (2022, November 1). Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]
-
MDPI. (2023, January 17). Enhancing the Adhesion of Polyaniline on Steel Substrates Without a Binding Agent: Evaluated by ASTM D 3359 Tape Test and Sodium Chloride (NaCl) Exposure. [Link]
-
Oak Ridge National Laboratory. (2017, March 31). Surface Preparation Techniques for Adhesive Bonding of Aluminum and Copper. [Link]
-
OnePetro. (2009, March 22). Reliability On Coating Pull-Off Adhesion Strength Test. [Link]
-
AIP Publishing. (2014, February 27). Preparation of anti-adhesion surfaces on aluminium substrates of rubber plastic moulds using a coupling method of liquid plasma and electrochemical machining. [Link]
-
University of Windsor. (n.d.). Characterization of Structural Adhesives Using Lap Shear and Pin and Collar Tests. [Link]
-
Elcometer. (n.d.). Pull-Off Adhesion Testing of Coatings – Improve Your Technique. [Link]
-
CORE. (n.d.). Adhesion characterization of SiO₂ thin films evaporated onto a polymeric substrate. [Link]
-
TNU Journal of Science and Technology. (2023, July 25). ADHESION OF EPOXY PAINT AND POLYURETHANE PAINT BY THE PULL-OFF METHOD. [Link]
-
3M. (n.d.). Surface Preparation and Pretreatment for Structural Adhesives. [Link]
-
ResearchGate. 33: (a) Lap shear strength between aluminum and aluminum with PU...[Link]
-
Sika Group. (n.d.). EFFECTIVE SURFACE PREPARATION FOR ADHESIVE BONDING. [Link]
-
ResearchGate. Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]
-
MDPI. (2023, July 25). Asymmetric Isoporous Membranes of this compound-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. [Link]
-
Scribd. (n.d.). Comprehending Pull-Off Adhesion Testing. [Link]
-
Engineering Mechanics. (2018, May 17). PULL-OFF STRENGTH AND IMPACT RESISTANCE OF POLYUREA COATINGS IN HYBRID COMPOSITES. [Link]
-
ResearchGate. The AFM images of the surface morphology of Si substrate-coated with PMMA resist. [Link]
-
Elcometer. (n.d.). Pull Off and Push Off Methods. [Link]
-
ResearchGate. Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques. [Link]
-
ResearchGate. (n.d.). (PDF) Surface Investigations and Study Optical Properties of Si and SiO2 Substrates- Coated with Poly (Methyl Methacrylate) PMMA for High Efficiency Solar Cells. [Link]
-
PubMed. (2012, November 6). Tuning the adhesion of silica microparticles to a poly(2-vinyl pyridine) brush: an AFM force measurement study. [Link]
-
ResearchGate. (PDF) Nanoindentation testing of SiO2-PMMA hybrid films on acrylic substrates with variable coupling agent content. [Link]
-
3M. (n.d.). 3M™ Polyurethane Adhesive Sealant 560. [Link]
-
ACS Publications. (2012, November 6). Tuning the Adhesion of Silica Microparticles to a Poly(2-vinyl pyridine) Brush: An AFM Force Measurement Study. [Link]
-
University of Maribor. (n.d.). EFFECTS OF DIFFERENT SURFACE PREPARATIONS ON BONDING PROPERTIES OF ALUMINIUM ALLOY EN AW-5754. [Link]
-
PIXNET. (n.d.). (HW) Poly (4-vinylpyridine) Spin Coating Procedure. [Link]
-
Semantic Scholar. (2016, April 29). Direct Observation on Spin-Coating Process of PS-b-P2VP Thin Films. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Tuning the adhesion of silica microparticles to a poly(2-vinyl pyridine) brush: an AFM force measurement study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. designworldonline.com [designworldonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US8586187B2 - Adhesives for bonding polyurethane and aluminum - Google Patents [patents.google.com]
- 10. How to test polyethylene coating adhesion on steel pipes? - Longma [longma-group.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. (HW) Poly (4-vinylpyridine) Spin Coating Procedure [peihsiang.pixnet.net]
- 15. fpg.phys.virginia.edu [fpg.phys.virginia.edu]
- 16. researchgate.net [researchgate.net]
- 17. ascelibrary.org [ascelibrary.org]
- 18. info.ornl.gov [info.ornl.gov]
- 19. polymersource.ca [polymersource.ca]
- 20. nwpipe.com [nwpipe.com]
- 21. onepetro.org [onepetro.org]
- 22. jst.tnu.edu.vn [jst.tnu.edu.vn]
A Senior Application Scientist's Guide to the Validation of pH-Responsiveness in Poly(2-vinylpyridine) Hydrogels
For researchers and professionals in drug development, "smart" polymers that respond to environmental cues are not just a novelty; they are a necessity for creating targeted and efficient therapeutic systems. Among these, poly(2-vinylpyridine) (P2VP) hydrogels stand out for their cationic, pH-responsive nature, making them ideal candidates for drug delivery applications in acidic environments like the stomach or tumor microenvironments.
The Core Mechanism: Why P2VP Responds to Acidity
The pH-responsive behavior of P2VP is rooted in the chemistry of its pyridine functional group. The nitrogen atom on the pyridine ring has a lone pair of electrons that can accept a proton (H⁺). The pKa of P2VP is approximately 5.0.
-
At pH > pKa (e.g., physiological pH 7.4): The pyridine nitrogen is deprotonated and neutral. The polymer chains are relatively collapsed, and the hydrogel exists in a low-swelling state.
-
At pH < pKa (e.g., acidic conditions): The pyridine nitrogen becomes protonated, acquiring a positive charge. This leads to electrostatic repulsion between the adjacent positively charged polymer chains, forcing the hydrogel network to expand and absorb a significant amount of water, resulting in a high-swelling state.[1]
This transition from a collapsed, hydrophobic state to a swollen, hydrophilic state is the key to its function in pH-triggered drug release.[2][3]
Caption: pH-induced swelling mechanism of P2VP hydrogels.
Part 1: Core Validation Protocol - A Three-Pillar Approach
To rigorously validate the pH-responsiveness of a P2VP hydrogel, a multi-faceted approach is essential. We rely on three core experimental pillars: Swelling Analysis, Rheological Characterization, and Spectroscopic Confirmation.
Pillar 1: Gravimetric Swelling Analysis
This is the most direct method to quantify the hydrogel's response to pH. The experiment's trustworthiness comes from its simplicity and the directness of the measurement: a change in mass.
Experimental Protocol:
-
Synthesis & Drying: Synthesize the P2VP hydrogel using a suitable crosslinker (e.g., divinylbenzene). Dry the hydrogel discs of a known diameter and thickness to a constant weight in a vacuum oven at 40-50°C. Record this as the dry weight (Wd).
-
Buffer Preparation: Prepare a series of buffer solutions across a pH range that brackets the pKa of P2VP (e.g., pH 2.0, 4.0, 5.0, 6.0, and 7.4).
-
Incubation: Immerse the pre-weighed dry hydrogel discs into each buffer solution at a constant temperature (e.g., 37°C for biomedical applications).
-
Measurement: At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh them. Record this as the swollen weight (Ws).
-
Equilibrium: Continue the process until the swollen weight remains constant over three consecutive measurements, indicating that equilibrium swelling has been reached.
-
Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (Ws - Wd) / Wd
Expected Outcome & Interpretation: A sharp increase in the ESR should be observed as the pH of the buffer drops below the pKa of P2VP (~5.0). This demonstrates the protonation-induced swelling. The data provides a clear quantitative measure of the hydrogel's responsive magnitude.
Table 1: Example Swelling Data for a P2VP Hydrogel
| Buffer pH | Equilibrium Swelling Ratio (ESR) (g/g) | State |
|---|---|---|
| 2.0 | 25.5 | Highly Swollen |
| 4.0 | 22.1 | Swollen |
| 5.0 | 10.3 | Transition |
| 6.0 | 3.2 | Collapsed |
| 7.4 | 2.9 | Collapsed |
Pillar 2: Rheological Analysis
Rheology provides insight into the mechanical properties of the hydrogel network, which are critically linked to its structure. We measure the storage modulus (G') and loss modulus (G''). G' represents the elastic component (energy stored), while G'' represents the viscous component (energy dissipated). For a stable gel, G' should be significantly higher than G''.[4]
Causality: As the P2VP hydrogel swells in an acidic medium, the polymer chains expand, and the crosslink density effectively decreases. This change in the network structure directly impacts its mechanical strength. We expect a lower G' in the swollen state compared to the collapsed state.[5][6]
Experimental Protocol (Oscillatory Rheometry):
-
Sample Preparation: Swell hydrogel discs to equilibrium in buffer solutions of high pH (e.g., 7.4) and low pH (e.g., 2.0).
-
Instrument Setup: Use a rheometer with a parallel plate geometry. Place the swollen hydrogel disc on the lower plate, and lower the upper plate to make contact without compressing the sample.
-
Strain Sweep: First, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain. This is crucial for non-destructive measurement.
-
Frequency Sweep: Conduct a frequency sweep within the LVER (e.g., at 0.1% strain) over a range of frequencies (e.g., 0.1 to 100 rad/s).
-
Data Comparison: Compare the G' and G'' values obtained for the hydrogels swollen at different pH values.
Expected Outcome & Interpretation: The hydrogel should exhibit gel-like behavior (G' > G'') at all pH values. However, the magnitude of G' will be significantly lower for the sample swollen at pH 2.0 compared to the one at pH 7.4. This confirms that the pH-induced swelling results in a softer, more flexible network.
Table 2: Example Rheological Data for a P2VP Hydrogel (at 1 Hz)
| Buffer pH | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Mechanical State |
|---|---|---|---|
| 2.0 | 5,000 | 150 | Soft Gel (Swollen) |
| 7.4 | 25,000 | 800 | Stiff Gel (Collapsed) |
Pillar 3: FTIR Spectroscopic Confirmation
Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the chemical mechanism of protonation. It provides direct evidence of the changes occurring at the molecular level.
Causality: The protonation of the pyridine ring alters its bond vibrations. Specifically, the C=N stretching vibration of the pyridine ring is sensitive to this change.
Experimental Protocol:
-
Sample Preparation: Prepare two sets of hydrogel samples. One set is equilibrated in a low pH buffer (e.g., pH 2.0) and the other in a high pH buffer (e.g., pH 7.4). The samples should then be lyophilized (freeze-dried) to remove water, which has strong IR absorbance.
-
Analysis: Analyze the dried hydrogel powder using an FTIR spectrometer, typically in Attenuated Total Reflectance (ATR) mode or as a KBr pellet.
-
Spectral Comparison: Compare the spectra of the acidic and neutral samples, focusing on the 1650-1550 cm⁻¹ region.
Expected Outcome & Interpretation: The FTIR spectrum of the P2VP hydrogel equilibrated at high pH will show a characteristic peak for the C=N stretching of the neutral pyridine ring at around 1590 cm⁻¹. In the sample treated with acidic buffer, this peak will shift to a higher wavenumber (around 1640 cm⁻¹) due to the protonation of the nitrogen, which alters the bond's electronic environment and vibrational frequency.[7] This shift provides definitive proof of the underlying chemical response.
Part 2: Comparative Guide - P2VP vs. Anionic Alternatives
No material exists in a vacuum. To make an informed decision, a comparison with alternatives is essential. The most common alternative to cationic P2VP is an anionic hydrogel like poly(acrylic acid) (PAA). PAA's carboxylic acid groups (pKa ~4.7) are neutral at low pH and become negatively charged (deprotonated) at high pH, causing swelling in basic conditions.[8][9]
Table 3: Performance Comparison: P2VP vs. PAA Hydrogels
| Feature | Poly(this compound) (P2VP) | Poly(acrylic acid) (PAA) |
|---|---|---|
| Polymer Type | Cationic (weak polybase) | Anionic (weak polyacid) |
| Functional Group | Pyridine | Carboxylic Acid |
| pKa | ~5.0 | ~4.7 |
| Responsive pH Range | Swells in Acidic pH (<5.0) | Swells in Basic pH (>4.7) |
| Swelling Mechanism | Protonation of pyridine nitrogen leads to positive charges and electrostatic repulsion. | Deprotonation of carboxylic acid leads to negative charges and electrostatic repulsion.[8] |
| Target Drug Delivery Sites | Stomach (pH 1.5-3.5), Tumor Microenvironment (pH ~6.5), Endosomes (pH 5.0-6.0) | Small Intestine (pH 6.0-7.4), Colon (pH 7.0-8.0) |
| Potential Drug Interaction | Forms complexes with anionic drugs. | Forms complexes with cationic drugs. |
This comparison highlights that the choice between P2VP and PAA is not about which is "better" but which is appropriate for the target application and physiological environment.
Validation Workflow Summary
The entire validation process can be visualized as a systematic workflow, ensuring all aspects of the hydrogel's performance are evaluated.
Caption: Comprehensive workflow for P2VP hydrogel validation.
By following this structured, evidence-based approach, researchers can confidently validate the pH-responsive properties of P2VP hydrogels, ensuring the material is well-characterized and fit for its intended purpose in advanced drug delivery systems.
References
-
ResearchGate. (n.d.). Rheological analyses of pH-responsive peptide hydrogels. Retrieved from [Link]
-
Aminabhavi, T. M. (2004). Rheological properties and drug release characteristics of pH‐responsive hydrogels. Journal of Applied Polymer Science, 94, 2057–2064. Retrieved from [Link]
-
ResearchGate. (n.d.). Rheological and Swelling Behavior of pH Sensitive Hydrogel Particles. Retrieved from [Link]
-
MDPI. (n.d.). A Remarkable Impact of pH on the Thermo-Responsive Properties of Alginate-Based Composite Hydrogels Incorporating P2VP-PEO Micellar Nanoparticles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Combined Effect of pH and Neutralizing Solution Molarity on the Rheological Properties of Chitosan Hydrogels for Biomedical Applications. Retrieved from [Link]
-
MDPI. (n.d.). Reversible pH-Sensitive Chitosan-Based Hydrogels. Influence of Dispersion Composition on Rheological Properties and Sustained Drug Delivery. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of PVA/PNVP hydrogels induced by two different approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A Remarkable Impact of pH on the Thermo-Responsive Properties of Alginate-Based Composite Hydrogels Incorporating P2VP-PEO Micellar Nanoparticles. Retrieved from [Link]
-
MDPI. (n.d.). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of Ph responsive polyvinyl alcohol hydrogels with chitosan and polyacrylonitrile. Retrieved from [Link]
-
MDPI. (n.d.). Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. Retrieved from [Link]
-
MDPI. (n.d.). Characterization of Biopolymer Hydrogels Prepared with Water Exposed to Indirect Plasma Treatment. Retrieved from [Link]
-
National Institutes of Health. (n.d.). pH-Responsive Poly(ethylene glycol)-b-poly(this compound) Micelles for the Triggered Release of Therapeutics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Characterization of pH-responsive high molecular-weight chitosan/poly (vinyl alcohol) hydrogel prepared by gamma irradiation for localizing drug release. Retrieved from [Link]
-
PubMed. (2010). Stimuli-responsive poly(4-vinyl pyridine) hydrogel nanoparticles: synthesis by nanoprecipitation and swelling behavior. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of ( a ) poly(4-vinyl pyridine); ( b ) poly(4VP - co -NVP); and ( c ) poly(BVPC- co -NVP). Retrieved from [Link]
-
Macromolecules. (n.d.). Swelling behavior of pH-sensitive copolymers based on styrene and 4-(or 2-)vinylpyridine. Retrieved from [Link]
-
SciELO. (n.d.). pH-sensitive polyvinylpyrrolidone-acrylic acid hydrogels: Impact of material parameters on swelling and drug release. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogels of polyvinylpyrrolidone (PVP) and poly(acrylic acid) (PAA) synthesized by photoinduced crosslinking of homopolymers. Retrieved from [Link]
-
Europe PMC. (n.d.). Hydrogels formed by crosslinked poly(vinyl alcohol) as sustained drug delivery systems. Retrieved from [Link]
-
MDPI. (2023). New Polyvinyl Alcohol/Succinoglycan-Based Hydrogels for pH-Responsive Drug Delivery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tailoring the Swelling‐Shrinkable Behavior of Hydrogels for Biomedical Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly swellable ultrathin poly(4-vinylpyridine) multilayer hydrogels with pH-triggered surface wettability. Retrieved from [Link]
-
ResearchGate. (n.d.). pH responsive poly(acrylic acid) hydrogels used to create and control the focusing of a liquid microlens. Retrieved from [Link]
-
ResearchGate. (n.d.). Stimuli-responsive poly (4-vinyl pyridine) hydrogel nanoparticles: Synthesis by nanoprecipitation and swelling behavior. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pH-Responsive Poly(ethylene glycol)-b-poly(this compound) Micelles for the Triggered Release of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
comparing the metal-chelating ability of poly(2-vinylpyridine) with other polymers
An In-Depth Comparative Guide to the Metal-Chelating Abilities of Poly(2-vinylpyridine) and Other Key Polymers
For researchers and professionals in materials science and drug development, the selection of an appropriate polymer for metal chelation is a critical decision, governed by factors such as binding affinity, selectivity, capacity, and the specific application environment. Poly(this compound) (P2VP), with its unique pyridine functionality, presents a compelling option. This guide provides a detailed comparison of P2VP's metal-chelating performance against other widely used polymers, including Chitosan, Poly(acrylic acid) (PAA), and Polyethyleneimine (PEI). We will delve into the structural basis of their chelating abilities, present comparative experimental data, and provide detailed protocols for their characterization.
The Principle of Polymer-Metal Chelation
Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate ligand—an ion or molecule that donates a pair of electrons—and a single central metal atom.[1] Polymers functionalized with appropriate ligand groups act as macromolecular chelators. The lone pair of electrons on nitrogen, oxygen, or sulfur atoms within the polymer's repeating units are primarily responsible for this interaction. The resulting polymer-metal complex often exhibits enhanced stability compared to complexes with monodentate ligands, an effect known as the "chelate effect." This stability is fundamental to their application in diverse fields, from heavy metal remediation in wastewater to the development of metallo-drug delivery systems and catalysts.[2][3]
Poly(this compound) (P2VP): A Closer Look
Poly(this compound) is a synthetic polymer distinguished by the presence of a pyridine ring on each repeating unit. The key to its chelating ability lies with the nitrogen atom in the pyridine ring.[4][5]
-
Mechanism: The nitrogen atom possesses a lone pair of electrons, which acts as a Lewis base, readily available to form a coordinate bond with electron-deficient metal ions (Lewis acids).[6] This interaction is the foundation of P2VP's utility as a chelating agent and catalyst support.[7]
-
pH-Sensitivity: The pyridine group is basic and can be protonated under acidic conditions.[8] This protonation gives the polymer a positive charge, making it a cationic polyelectrolyte. This pH-responsive behavior is crucial; at low pH, protonation competes with metal ion coordination, reducing chelation efficiency. Conversely, in neutral or basic conditions, the nitrogen is deprotonated and more available for metal binding. This property is exploited in designing pH-sensitive drug delivery systems, where drug release can be triggered by a change in pH.[9]
-
Applications: P2VP is widely utilized in coatings to enhance adhesion to metal surfaces, as an ion-exchange material, and as a support for metal catalysts.[7][8][10] Its ability to form stable complexes with various metal ions has also led to its use in the templated synthesis of nanoparticles.[11]
Comparative Analysis with Alternative Polymers
The choice of a chelating polymer is highly application-dependent. Here, we compare P2VP with three other prominent polymers: Chitosan, a natural biopolymer; Poly(acrylic acid), a carboxyl-functionalized polymer; and Polyethyleneimine, a polymer with a high density of amine groups.
Structural Basis for Chelation
The chelating functionality of a polymer is dictated by its chemical structure. The distinct functional groups of P2VP, Chitosan, PAA, and PEI lead to different coordination behaviors.
Caption: Figure 1: Repeating units of key chelating polymers.
-
P2VP: Chelation occurs primarily through the single nitrogen atom on the pyridine ring.
-
Chitosan: This natural polysaccharide features primary amine (-NH₂) and hydroxyl (-OH) groups on its d-glucosamine units, both of which can participate in metal ion coordination.[12] The large number of these groups makes it an excellent natural bio-sorbent.[12]
-
Poly(acrylic acid) (PAA): PAA contains carboxylic acid (-COOH) groups. At pH values above its pKa, these groups deprotonate to form carboxylates (-COO⁻), which are highly effective at chelating metal ions through oxygen atoms.[13][14]
-
Polyethyleneimine (PEI): Available in linear and branched forms, PEI has a very high density of nitrogen atoms in the form of primary, secondary, and tertiary amines, making it a powerful chelating agent for various heavy metals.[15][16]
Caption: Figure 2: Schematic of metal ion coordination by different polymers.
Performance Comparison: Capacity, Selectivity, and Influencing Factors
The effectiveness of a chelating polymer is quantified by its binding capacity (the amount of metal it can bind per unit mass) and its selectivity towards specific metals.
| Polymer | Functional Group | Typical Metal Ions | Max. Adsorption Capacity (Examples) | Key Influencing Factors |
| Poly(this compound) | Pyridine Nitrogen | Cu(II), Cr(VI), Pb(II), Au(III)[11][17] | Cr(VI): 4.56 mmol/g; Pb(II): 2.83 mmol/g (on P4VP resin)[17] | pH (less effective at low pH), Polymer architecture (crosslinking)[17] |
| Chitosan | Amine (-NH₂), Hydroxyl (-OH) | Cu(II), Pb(II), Zn(II), Co(II) | Pb(II): 66.23 mg/g (Chitosan-vanillin derivative)[18] | pH, Degree of deacetylation (higher is better), Physical state[12] |
| Poly(acrylic acid) | Carboxyl (-COOH) | Pb(II), Cu(II), Zn(II), Ni(II)[13][14] | Pb(II): 518.68 mg/g; Cu(II): 179.81 mg/g (PAM-coated nanoparticles)[14] | pH (more effective at higher pH), Ionic strength |
| Polyethyleneimine | Primary, Secondary, Tertiary Amines | Cu(II), Hg(II), Th(IV)[15][19][20] | High affinity for many heavy metals; capacity depends on branching. | pH, Polymer molecular weight and branching, Competing ions |
Causality and Insights:
-
P2VP vs. PEI: Both are nitrogen-based chelators. However, PEI's high density of flexible aliphatic amine groups often leads to higher overall binding capacity for a wider range of metals compared to the sterically more hindered and less basic aromatic nitrogen in P2VP. A single linear PEI molecule with ten amino groups can coordinate up to four Hg(II) ions.[15] P2VP's rigidity and aromaticity, however, can be advantageous in catalytic applications where a defined coordination geometry is beneficial.
-
P2VP vs. PAA: This comparison highlights the classic "hard and soft acids and bases" (HSAB) principle. The nitrogen in P2VP is a softer base, showing preference for softer metal ions like Au(III) and Hg(II). The carboxylate oxygen in PAA is a hard base, favoring hard metal ions like Ca(II) and Fe(III), as well as borderline ions like Cu(II) and Pb(II).[13] The extremely high capacities reported for PAA-based materials are often due to their use as coatings on high-surface-area nanoparticles.[14]
-
P2VP vs. Chitosan: Chitosan offers the significant advantages of being a biodegradable, renewable resource with both amine and hydroxyl groups for chelation.[1][21] Its performance is highly dependent on the degree of deacetylation, which dictates the number of available amine groups. While P2VP is synthetic, its properties are more tunable and consistent batch-to-batch through controlled polymerization techniques. Chitosan often shows high selectivity for Cu(II) ions.
Experimental Protocols for Characterizing Chelating Ability
To ensure trustworthiness and reproducibility, standardized protocols are essential for evaluating and comparing chelating polymers. Here we describe two fundamental experimental workflows.
Protocol 1: Equilibrium Batch Sorption for Maximum Capacity (qₘ)
This experiment determines the maximum amount of a metal ion a polymer can bind under specific conditions.
Rationale: The self-validating nature of this protocol comes from running experiments until equilibrium is reached and including controls. By measuring the initial and final metal concentrations, a direct mass balance calculation provides the binding capacity. Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are chosen for their high sensitivity and specificity in quantifying metal ions.[22][23]
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the desired metal ion (e.g., 1000 mg/L Cu²⁺ from CuSO₄·5H₂O) and the polymer (e.g., 1 g/L in an appropriate solvent).
-
pH Adjustment: In a series of flasks, place a fixed amount of polymer solution (e.g., 25 mL). Adjust the pH of each solution to the desired value (e.g., from 2 to 7) using dilute HCl or NaOH. The effect of pH is a critical parameter to investigate.[24]
-
Incubation: Add a known concentration of the metal ion stock solution to each flask. The initial metal concentration should be high enough to ensure saturation of the polymer's binding sites.
-
Equilibration: Seal the flasks and agitate them on a mechanical shaker at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Separate the polymer-metal complex from the solution. This can be done by centrifugation followed by filtration of the supernatant through a 0.45 µm syringe filter. For soluble polymers, polymer-assisted ultrafiltration is required.[19]
-
Analysis: Measure the residual concentration of the metal ion (Cₑ) in the supernatant using AAS or ICP-OES.
-
Calculation: The equilibrium adsorption capacity (qₑ, in mg/g) is calculated using the formula: qₑ = (C₀ - Cₑ) * V / m where C₀ is the initial metal concentration (mg/L), Cₑ is the equilibrium metal concentration (mg/L), V is the volume of the solution (L), and m is the mass of the polymer (g).[23]
-
Modeling: To determine the maximum capacity (qₘ), the experiment is repeated with varying initial metal concentrations, and the resulting qₑ values are fitted to an isotherm model, such as the Langmuir model.[23]
Caption: Figure 3: Workflow for Equilibrium Batch Sorption Experiments.
Protocol 2: UV-Vis Spectrophotometric Titration for Binding Stoichiometry
This method is used to study the formation of the polymer-metal complex in solution and can provide information on binding stoichiometry and stability constants.
Rationale: This protocol is self-validating because the formation of a coordination complex between the polymer's functional groups and the metal ion often results in a predictable shift in the UV-Vis absorption spectrum.[25] By systematically titrating one component into the other and observing the spectral changes (e.g., an isosbestic point), the binding event can be quantitatively monitored.[26] It is a non-destructive in-situ technique.
Step-by-Step Methodology:
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Set the wavelength range to scan across the expected absorption bands of the polymer and the potential complex (e.g., 200-800 nm).
-
Sample Preparation: Place a known concentration and volume of the polymer solution in a quartz cuvette. Use the same solvent/buffer as a reference.
-
Initial Spectrum: Record the initial absorption spectrum of the polymer solution.
-
Titration: Add a small, precise aliquot of a concentrated metal ion solution to the cuvette. Mix thoroughly but gently to avoid bubbles.
-
Spectral Acquisition: Allow the system to equilibrate (typically 1-2 minutes) and record the new absorption spectrum.
-
Repeat: Continue adding aliquots of the metal ion solution and recording spectra after each addition until no further significant spectral changes are observed, indicating saturation of the binding sites.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change is most significant) against the molar ratio of [Metal]/[Polymer Repeating Unit]. The inflection points or breaks in the resulting curve indicate the stoichiometry of the complex (e.g., 1:1, 1:2).[27][28] Further analysis using binding models can yield association constants.
Caption: Figure 4: Workflow for UV-Vis Spectrophotometric Titration.
Conclusion
Poly(this compound) is a versatile and effective metal-chelating polymer, deriving its functionality from the Lewis basicity of its pyridine nitrogen. Its performance is robust, particularly in neutral to basic conditions, and its synthetic nature allows for high purity and tunability.
When compared to other polymers:
-
It is generally out-performed in raw binding capacity by polymers with a higher density of chelating sites like PEI and specially formulated PAA-composites.[14][15]
-
It lacks the biodegradability and renewable sourcing of Chitosan.[1]
-
However, P2VP's unique combination of pH-responsiveness, thermal stability, and defined coordination geometry makes it a superior choice for specific applications in catalysis, surface modification, and stimuli-responsive materials for drug delivery.[9][11]
The ultimate selection of a chelating polymer requires a thorough analysis of the target application. Researchers must weigh factors such as the specific metal ion of interest, the required binding capacity, the operating pH and temperature, and considerations like biocompatibility and cost. This guide provides the foundational knowledge and experimental framework to make that decision an informed one.
References
-
K. V. Harish, R. R. B. Singh, and K. A. Athmaselvi, "Chitosan and Its Derivatives as Highly Efficient Polymer Ligands," PMC - PubMed Central. [Link]
-
M. Y. Abdelaal, "Modification and Characterization of Polyacrylic Acid for Metal Ion Recovery," American Journal of Polymer Science. [Link]
-
S. Al-Kahtani, "Recent Application Prospects of Chitosan Based Composites for the Metal Contaminated Wastewater Treatment," MDPI. [Link]
-
T. O. Lekesiz et al., "Preparation and characterization of polystyrene-b-poly(this compound) coordinated to metal or metal ion nanoparticles," Journal of Analytical and Applied Pyrolysis. [Link]
-
F. A. Abdel-Mohdy, "Heavy Metal Removal By Chitosan And Chitosan Composites," INIS-IAEA. [Link]
-
C. Wang et al., "Metal Chelating Polymer Thin Films by Surface-Initiated ROMP and Modification," Vanderbilt University. [Link]
- US3904685A, "Polyacrylic acid having high chelation value and its production," Google P
-
F. E. F. Ali, "Binding Properties of a Water-Soluble Chelating Polymer with Divalent Metal Ions Measured by Ultrafiltration. Poly(acrylic acid)," ResearchGate. [Link]
-
F. Alakhras et al., "Removal of Pb(II) Metal Ions from Aqueous Solutions Using Chitosan-Vanillin Derivatives of Chelating Polymers," Polish Journal of Environmental Studies. [Link]
-
A. A. Al-Ghamdi et al., "Chitosan-Based Materials as Effective Materials to Remove Pollutants," PMC - NIH. [Link]
-
F. B. T. Pessôa et al., "Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects," MDPI. [Link]
-
A. M. Kotliar and H. Morawetz, "Chelation of Copper(II) with Polyacrylic and Polymethacrylic Acid," ACS Publications. [Link]
-
M. Divoll et al., "Investigating polymer-metal chelation via atomic absorption spectroscopy," Morressier. [Link]
-
A. M. El-Sonbati et al., "Synthesis of Novel Poly this compound-Mixed Metal Complexes and Studying Their Effect as Antitumor Chemotherapeutic Agents, Part 2," ResearchGate. [Link]
-
K. Y. Jang et al., "Polyacrylic-Co-Maleic-Acid-Coated Magnetite Nanoparticles for Enhanced Removal of Heavy Metals from Aqueous Solutions," MDPI. [Link]
-
M. L. Mota et al., "Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid," NIH. [Link]
-
A. C. D. de Oliveira et al., "Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil," MDPI. [Link]
-
P. C. Adell et al., "Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques," Journal of Vacuum Science & Technology A. [Link]
-
A. M. Etorki and I. S. Shaban, "Preconcentration and Determination of Traces of Heavy Metals with Polymer Chelating Sorbents in the Analysis of Natural and Waste Water," ResearchGate. [Link]
-
M. G. Dekamin and Z. Eslami, "The recent catalytic role of poly(vinyl pyridine) and its derivatives in organic reactions," ResearchGate. [Link]
-
Wikipedia, "this compound," Wikipedia. [Link]
-
P. C. Adell et al., "Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques," ResearchGate. [Link]
-
S. Maji et al., "Spectrophotometric pH titration of complex 3. (a) UV-vis absorption...," ResearchGate. [Link]
-
Polymer Source, "Poly(2-vinyl pyridine)," Polymer Source. [Link]
-
P. Theato, "Association Strength of Metal Ions with Poly(4-vinylpyridine) in Inorganic/Poly(4-vinylpyridine)-b-poly(??-caprolactone) Hybrids," ResearchGate. [Link]
-
J. Ma et al., "Preparation of 4-vinylpyridine (4VP) resin and its adsorption performance for heavy metal ions," RSC Publishing. [Link]
-
M. L. Mota et al., "Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid," MDPI. [Link]
-
S. H. Lee, "Metal-binding polymesr as chelating agents," KU ScholarWorks. [Link]
-
M. L. Mota et al., "Synthesis and Characterization of Poly(this compound) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid," ResearchGate. [Link]
-
H. Nishide et al., "SELECTIVE ADSORPTION OF METAL IONS ON CROSSLINKED POLY(VINYLPYRIDINE) RESIN PREPARED WITH A METAL ION AS A TEMPLATE," Chemistry Letters. [Link]
-
I. Bodnár et al., "Comparison of polyethylenimine, polyacrylic acid and poly(dimethylamine-co-epichlorohydrin-co-ethylenediamme) in Cu2+ removal from wastewaters by polymer-assisted ultrafiltration," ResearchGate. [Link]
-
A. L. G. Lupa et al., "Selective Adsorption of Heavy Metals by Renewable Complexing Polymer," Preprints.org. [Link]
-
N. Illy et al., "Metal-chelating polymers by anionic ring-opening polymerization and their use in quantitative mass cytometry," PubMed. [Link]
-
I. Gülçin, "Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method," MDPI. [Link]
-
M. S. El-Shahawi et al., "Metal ions binding by chelating ligands from new polymer bearing amidoxime functional groups," ResearchGate. [Link]
-
Wikipedia, "Complexometric titration," Wikipedia. [Link]
-
J. Buffle et al., "Chemical constants of metal complexes from a complexometric titration followed with anodic stripping voltammetry," ACS Publications. [Link]
-
D. Harvey, "Complexation Titration," Chemistry LibreTexts. [Link]
-
H. Butovych et al., "Chelation of the mercury ions by polyethyleneimine: Atomistic molecular dynamics study," arXiv.org. [Link]
-
H. Butovych et al., "Chelation of the mercury ions by polyethyleneimine: Atomistic molecular dynamics study," Semantic Scholar. [Link]
-
C. F. G. C. Geraldes et al., "Chelating Polymers for Targeted Decontamination of Actinides: Application of PEI-MP to Hydroxyapatite-Th(IV)," MDPI. [Link]
-
A. G. Tzakos et al., "Hyperbranched Polyethyleneimine-Coordinated Copper(II) Metallopolymers with Preferential Targeting to Prostate Cancer Cells," PubMed. [Link]
Sources
- 1. Chitosan-Based Materials as Effective Materials to Remove Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. Hyperbranched Polyethyleneimine-Coordinated Copper(II) Metallopolymers with Preferential Targeting to Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. polysciences.com [polysciences.com]
- 8. polysciences.com [polysciences.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Chelation of the mercury ions by polyethyleneimine: Atomistic molecular dynamics study [arxiv.org]
- 16. [PDF] Chelation of the mercury ions by polyethyleneimine: Atomistic molecular dynamics study | Semantic Scholar [semanticscholar.org]
- 17. Preparation of 4-vinylpyridine (4VP) resin and its adsorption performance for heavy metal ions - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26813G [pubs.rsc.org]
- 18. Removal of Pb(II) Metal Ions from Aqueous Solutions Using Chitosan-Vanillin Derivatives of Chelating Polymers [pjoes.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Chitosan and Its Derivatives as Highly Efficient Polymer Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigating polymer-metal chelation via atomic absorption spectroscopy [morressier.com]
- 23. researchgate.net [researchgate.net]
- 24. preprints.org [preprints.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Complexometric titration - Wikipedia [en.wikipedia.org]
- 28. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Guide to Quantitative ¹H NMR Analysis for Determining 2-Vinylpyridine Incorporation in Copolymers
For researchers and scientists in materials science and drug development, the precise composition of a copolymer dictates its physicochemical properties and, ultimately, its performance. Copolymers containing 2-vinylpyridine (2VP) are of particular interest due to the pH-responsive nature of the pyridine ring, making them ideal candidates for applications such as smart drug delivery systems, sensors, and self-assembling materials.[1] The molar incorporation of 2VP is a critical quality attribute that governs properties like hydrophilicity, charge density, and interaction with biological targets. Therefore, a robust, accurate, and reliable analytical method for its quantification is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the premier technique for determining copolymer composition.[2] It is non-destructive, requires minimal sample preparation, and provides both qualitative and quantitative information about the polymer's structure. This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of methods and a detailed protocol for the quantitative analysis of 2VP in copolymers using ¹H NMR, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.
The Principle of Quantitative ¹H NMR (qNMR)
Quantitative ¹H NMR (qNMR) operates on a fundamental principle: the integrated area of a specific NMR signal is directly proportional to the number of nuclei (protons) giving rise to that signal.[3] By comparing the integrals of characteristic signals from different monomer units within a copolymer chain, we can determine their relative molar ratios with high precision.
The success of this method hinges on two key factors:
-
Selection of Diagnostic Signals: One must identify unique, well-resolved signals for each monomer component that do not overlap with other signals in the spectrum. For a 2VP-containing copolymer, we typically use the distinct aromatic protons on the pyridine ring.[4]
-
Ensuring Accurate Integration: The experimental conditions must be carefully optimized to guarantee that all signals are fully relaxed before each scan, ensuring the signal integrals are truly quantitative.
Method Comparison: Internal vs. External Standard for qNMR
While direct comparison of monomer signals is common, for the highest level of accuracy and to establish SI traceability, the use of a quantitative standard is essential.[5] The choice between an internal and an external standard is a critical decision in method design.
| Feature | Internal Standard Method | External Standard Method |
| Procedure | A certified reference material of known purity is weighed and dissolved in the same NMR tube as the analyte.[6] | The reference standard is prepared in a separate NMR tube, often in a coaxial insert.[3] |
| Accuracy | High. Minimizes variations in sample volume, magnetic field homogeneity, and spectrometer conditions, as both analyte and standard are measured simultaneously.[6] | Moderate to High. Susceptible to errors from differences in magnetic susceptibility, sample positioning, and tube geometry between the analyte and standard tubes. |
| Sample Recovery | The sample is mixed with the standard and cannot be easily recovered in its pure form. | The analyte sample remains pure and can be recovered after analysis.[6] |
| Recommendation | Preferred method for accuracy-critical applications like polymer composition analysis, where sample quantity is not the primary limitation.[6] | Suitable for precious or unique samples where recovery is essential. |
For determining copolymer composition, the internal standard method is strongly recommended as it provides a more robust and self-validating system, mitigating many potential sources of experimental error.
Selecting the Right Analytical Tools
The causality behind choosing the correct solvent and internal standard is central to developing a trustworthy protocol. These choices directly impact signal resolution, accuracy, and the overall validity of the results.
Choosing the NMR Solvent
The ideal deuterated solvent must:
-
Completely dissolve both the copolymer and the internal standard to ensure a homogeneous solution for proper shimming and accurate integration.[3][7]
-
Possess signals that do not overlap with the analyte or standard signals.
-
Be chemically inert, not reacting with the sample or standard.
Common choices for 2VP copolymers include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), and Dimethyl Sulfoxide-d₆ (DMSO-d₆), depending on the comonomer's polarity.[7]
Choosing the Internal Standard
The internal standard is the cornerstone of accurate quantification.[7] An ideal standard must meet several stringent criteria:
-
High Purity (≥99%): The purity must be known and certified to ensure accurate calculations.[7]
-
Chemical and Physical Stability: It should not be volatile, hygroscopic, or reactive with the solvent or analyte.[8]
-
Simple NMR Spectrum: Ideally, it should produce one or more sharp singlet peaks in a region of the spectrum free from analyte signals.[8]
-
Solubility: It must be fully soluble in the chosen NMR solvent.[7]
-
Known Molecular Weight: Essential for accurate weighing and molar calculations.
For a copolymer of this compound and a non-aromatic comonomer like methyl methacrylate, Maleic Acid is an excellent choice. It is highly pure, stable, and provides a sharp singlet for its two olefinic protons around 6.3 ppm in DMSO-d₆, a region typically clear of polymer signals.
Experimental Protocol: A Step-by-Step Workflow for qNMR
This protocol describes a self-validating system for determining the mol% incorporation of 2VP in a copolymer using Maleic Acid as an internal standard.
1. Sample Preparation
-
Step 1.1 (Weighing): Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of the dried copolymer sample into a clean glass vial. Record the mass (m_poly).
-
Step 1.2 (Standard Addition): Accurately weigh approximately 5-10 mg of the high-purity internal standard (e.g., Maleic Acid). Record the mass (m_std). The goal is to achieve a 1:1 intensity ratio between the key analyte and standard peaks for optimal integration accuracy.[3]
-
Step 1.3 (Dissolution): Add a precise volume (e.g., 0.75 mL) of the appropriate deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Step 1.4 (Homogenization): Vortex or gently agitate the vial until both the polymer and the standard are completely dissolved. Visually inspect for any undissolved particulates. A homogeneous solution is critical for acquiring high-quality spectra.[3]
-
Step 1.5 (Transfer): Transfer the solution to a high-quality 5 mm NMR tube.
2. NMR Data Acquisition
-
Step 2.1 (Instrument Setup): Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Step 2.2 (Setting Quantitative Parameters): This is the most critical part of ensuring data integrity.
-
Pulse Angle: Set the excitation pulse angle to 90° (π/2 pulse). This ensures maximum signal generation from a single pulse, which is optimal for quantification.[3]
-
Relaxation Delay (d1): Measure the spin-lattice relaxation time (T₁) of the slowest-relaxing proton of interest (often the sharp singlet of the internal standard). Set the relaxation delay (d1) to be at least 5 times the longest T₁ value (d1 ≥ 5 × T₁_max). This ensures >99% magnetization recovery between pulses, which is the absolute requirement for accurate integration.
-
Acquisition Time (at): Ensure the acquisition time is sufficient to allow the Free Induction Decay (FID) to decay completely, preventing truncation artifacts.
-
Number of Scans (ns): Choose a sufficient number of scans (e.g., 16, 32, or 64) to achieve an excellent signal-to-noise ratio (S/N > 250:1) for the smallest integral to be measured.
-
3. Data Processing and Analysis
-
Step 3.1 (Initial Processing): Apply an exponential multiplication function (line broadening of ~0.3 Hz) to improve the S/N ratio. Fourier transform the FID.
-
Step 3.2 (Correction): Carefully phase the spectrum manually to achieve a pure absorption signal. Apply a meticulous baseline correction across the entire spectrum to ensure a flat, zero-level baseline. This is crucial for accurate integration.
-
Step 3.3 (Calibration): Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Step 3.4 (Integration): Integrate the well-resolved, characteristic peak for the 2VP unit (e.g., the aromatic proton adjacent to the nitrogen, H-6, often found δ > 8.0 ppm), the characteristic peak(s) for the comonomer, and the peak for the internal standard. Let these integrals be I_2VP, I_comonomer, and I_std, respectively.
Visualizing the qNMR Workflow
The following diagram outlines the logical flow of the quantitative analysis process.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. publications.iupac.org [publications.iupac.org]
- 3. emerypharma.com [emerypharma.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. qNMR - BIPM [bipm.org]
- 6. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
A Senior Application Scientist's Guide to the Comparative Thermal Stability of Poly(2-vinylpyridine) and its Copolymers
For researchers and professionals in materials science and drug development, understanding the thermal stability of polymers is paramount for predicting material lifetime, processing parameters, and application viability. Poly(2-vinylpyridine) (P2VP), a versatile polymer with a nitrogen atom in its pyridine ring, offers unique properties for applications ranging from drug delivery systems to nanocomposite fabrication. However, its thermal behavior, especially when copolymerized, dictates its operational limits.
This guide provides an in-depth, objective comparison of the thermal stability of P2VP and its copolymers. We will delve into the causality behind experimental choices, present detailed methodologies for robust analysis, and offer a comparative framework grounded in experimental data.
The Gold Standard for Assessment: Thermogravimetric Analysis (TGA)
To objectively compare thermal stability, we must first establish a reliable and reproducible measurement technique. Thermogravimetric Analysis (TGA) is the industry-standard method, providing quantitative data on mass changes in a material as a function of temperature in a controlled atmosphere.[1][2][3] The key metrics derived from a TGA thermogram are:
-
Onset Temperature of Decomposition (T_onset_): The temperature at which significant, sustained mass loss begins. This is a primary indicator of the initiation of thermal degradation.
-
Temperature of Maximum Decomposition Rate (T_max_): The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative TGA (DTG) curve.
-
Char Yield: The percentage of residual mass remaining at the end of the experiment, indicating the amount of non-volatile carbonaceous material formed.
Experimental Protocol: Standardized TGA for Polymer Analysis
Trustworthy and comparable data begins with a validated protocol. The following procedure, based on ISO 11358 guidelines, ensures a self-validating system for assessing polymer thermal stability.[4]
Objective: To determine the T_onset_, T_max_, and char yield of P2VP and its copolymers under an inert atmosphere.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Methodology:
-
Sample Preparation: Ensure the polymer sample is dry and free of residual solvent by drying under vacuum overnight. Accurately weigh 10-15 mg of the sample into a clean platinum or ceramic TGA pan.[1][5]
-
Instrument Setup:
-
Thermal Program:
-
Data Acquisition & Analysis:
-
Continuously record the sample mass as a function of temperature.
-
Plot the percentage mass loss versus temperature to generate the TGA thermogram.
-
Calculate the first derivative of the TGA curve to determine T_max_.
-
Determine T_onset_ using the tangent method at the initial point of decomposition.
-
Record the final mass percentage at 600°C as the char yield.
-
Diagram 1: TGA Experimental Workflow
Comparative Stability: P2VP Copolymers
The true versatility of P2VP is realized through copolymerization. Introducing a second monomeric unit can significantly alter the thermal stability, depending on the nature of the comonomer and the architecture of the copolymer (i.e., block vs. random).
P2VP-Polystyrene (PS) Block Copolymers
Polystyrene is a well-characterized polymer with a different degradation profile from P2VP. When combined in a block copolymer like PS-b-P2VP, the thermal degradation of each block tends to occur independently. [8][9][10]The TGA thermogram of a PS-b-P2VP copolymer often shows two distinct weight loss steps, or a broadened single step, corresponding to the degradation of each homopolymer component. [11]Generally, the polystyrene block provides high thermal stability.
P2VP-Poly(methyl methacrylate) (PMMA) Block Copolymers
The interaction between P2VP and PMMA blocks during thermal degradation is more complex. Studies have shown that in P2VP-b-PMMA copolymers, there is a significant decrease in the thermal stability of the P2VP block. [9][12]This suggests strong interactions between the two polymer chains at elevated temperatures, which alters the degradation pathway and lowers the overall stability compared to what would be expected from the individual components. [9][12]
P2VP Copolymers with Functional Methacrylates
Statistical copolymers of this compound with functional methacrylates, such as those containing oligo(ethylene glycol) side chains, are of great interest for biomedical applications. Research on these systems has shown that their thermal decomposition characteristics can be systematically tuned by varying the copolymer composition. [6]The introduction of less stable methacrylate units typically lowers the overall degradation temperature compared to the P2VP homopolymer. [6]
The Influence of Metal Complexation
The nitrogen atom on the pyridine ring is an excellent ligand for coordinating with metal ions and nanoparticles. [13][14]This property is often exploited in catalysis and nanotechnology. This coordination has a profound effect on thermal stability. When P2VP is complexed with metals like cobalt, chromium, or gold ions, its degradation mechanism changes. [13]The initial degradation step becomes the loss of pyridine units, leaving behind an unsaturated or crosslinked polymer backbone that degrades at significantly higher temperatures. [10][13]This coordination dramatically increases the overall thermal stability of the P2VP component. [13]
Quantitative Data Summary
The following table summarizes representative thermal stability data for P2VP and its copolymers as measured by TGA under a nitrogen atmosphere. Note: Absolute values can vary based on molecular weight and specific experimental conditions. The data presented is for comparative purposes.
| Polymer System | T_onset_ (°C) | T_max_ (°C) | Key Observation |
| P2VP Homopolymer | ~380 | ~415 | Degrades via a complex mechanism yielding multiple products. [8][15] |
| Polystyrene (PS) Homopolymer | ~400 | ~430 | Primarily degrades via depolymerization to its monomer. [11] |
| PS-b-P2VP | ~390 | ~431 | Often shows two-step or broadened degradation, with each block degrading independently. [9][11] |
| P2VP-b-PMMA | ~360 (for P2VP block) | ~389 (for P2VP block) | P2VP block shows significantly reduced thermal stability due to interactions with PMMA. [9][12] |
| P2VP-Co Complex | ~472 (for coordinated P2VP) | N/A | Degradation of coordinated P2VP is shifted to much higher temperatures. [13] |
| P2VP-Au³⁺ Complex | ~485 (for coordinated P2VP) | N/A | Strong coordination with Au³⁺ leads to the highest increase in thermal stability. [13] |
Conclusion and Outlook
The thermal stability of poly(this compound) is not a fixed property but a tunable characteristic that can be precisely engineered through copolymerization and chemical modification.
-
P2VP Homopolymer serves as a baseline, exhibiting robust but complex thermal behavior.
-
Copolymerization with Polystyrene largely maintains the inherent stability of the constituent blocks, which degrade independently.
-
Copolymerization with PMMA , conversely, demonstrates that inter-block interactions can be detrimental, reducing the stability of the P2VP component.
-
Metal Complexation offers the most dramatic enhancement of thermal stability. By altering the fundamental degradation pathway from chain scission and depolymerization to side-group elimination, the resulting crosslinked backbone can withstand significantly higher temperatures.
For scientists and engineers, these relationships are critical. When designing a P2VP-based material for a high-temperature application, copolymerization with a highly stable block like polystyrene or, more effectively, complexation with metal ions, presents a viable strategy for enhancing performance and extending the material's service life. Conversely, for applications requiring controlled degradation, copolymerization with less stable units like PMMA could be advantageous. This guide provides the foundational understanding and experimental framework necessary to make these informed material design choices.
References
-
Thermal degradation of poly(vinylpyridine)s. (2009). Polymer Degradation and Stability, 94(4), 738. Available from: [Link]
-
ISO 11358 - Best Practices for TGA in Polymers. Infinita Lab. Available from: [Link]
-
Orhan, T., & Hacaloğlu, J. (2009). Thermal degradation of poly(vinylpyridine)s. Polymer Degradation and Stability. Available from: [Link]
-
Thermal degradation of poly(this compound) copolymers. (2013). ResearchGate. Available from: [Link]
-
Lekesiz, T. O., et al. (2014). Preparation and characterization of polystyrene-b-poly(this compound) coordinated to metal or metal ion nanoparticles. Journal of Analytical and Applied Pyrolysis, 106, 81-85. Available from: [Link]
-
Orhan, T., & Hacaloğlu, J. (2012). Thermal degradation of poly(this compound) copolymers. Polymer Degradation and Stability. Available from: [Link]
-
Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. Available from: [Link]
-
Bekiari, V., et al. (2015). Thermal Degradation of Statistical Copolymers of 2-Vinyl Pyridine with Functional Methacrylates. International Journal of Advanced Research in Chemical Science, 2(8), 14-22. Available from: [Link]
-
Orhan, T., et al. (2009). Thermal decomposition of polystyrene-b-poly(this compound) coordinated to co nanoparticles. Polymer Degradation and Stability, 94(11), 2023-2027. Available from: [Link]
-
Huang, C-F., et al. (2005). Synthesis and Characterization of Polystyrene-b-Poly(4-vinyl pyridine) Block Copolymers by Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry. Available from: [Link]
-
A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. Available from: [Link]
-
Thermogravimetric Analysis of Polymers. (2019). ResearchGate. Available from: [Link]
Sources
- 1. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. infinitalab.com [infinitalab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arcjournals.org [arcjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 11. researchgate.net [researchgate.net]
- 12. Thermal degradation of poly(this compound) copolymers [open.metu.edu.tr]
- 13. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 14. researchgate.net [researchgate.net]
- 15. Thermal degradation of poly(vinylpyridine)s [open.metu.edu.tr]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Vinylpyridine
As a cornerstone in the synthesis of specialty polymers and a vital intermediate in multiple industries, 2-vinylpyridine is a common reagent in advanced research and development laboratories.[1] However, its utility is matched by a significant hazard profile that demands a rigorous and well-understood disposal protocol. This guide moves beyond mere compliance, offering a procedural and mechanistic framework to ensure the safe and responsible management of this compound waste streams, thereby protecting both laboratory personnel and the environment.
Hazard Assessment: The 'Why' Behind the Procedure
Understanding the inherent chemical properties of this compound is critical to appreciating the necessity of stringent disposal protocols. Its hazards are not singular but interconnected, creating a risk profile that must be managed holistically.
The primary disposal challenge stems from its propensity to undergo spontaneous, violent polymerization.[2][3] This reaction is exothermic and can lead to a runaway thermal event if not properly inhibited, especially within a sealed waste container, potentially causing container rupture and violent dissemination of the toxic and flammable contents.[3][4]
Table 1: Summary of Key Hazards for this compound
| Hazard Category | Description | Implication for Disposal |
| Reactivity | Prone to violent, exothermic polymerization, especially when heated, contaminated with peroxides, or if the stabilizer is depleted.[1][2][3][4] | Waste must be kept cool, segregated from initiators, and should never be stored for prolonged periods. The integrity of the stabilizer is a key consideration. |
| Flammability | Highly flammable liquid and vapor with a flash point above 32°C.[2][5][6] Vapors can form explosive mixtures with air and travel to ignition sources.[2][3][7] | All disposal procedures must be conducted away from ignition sources using non-sparking tools and bonded/grounded equipment.[3][4][8][9] The primary disposal method is high-temperature incineration.[5][6][10] |
| Toxicity | Acutely toxic via all routes of exposure. It can be fatal if inhaled, toxic in contact with skin, and harmful if swallowed.[2][5][6][11] | Strict personal protective equipment (PPE) is mandatory. All waste must be securely contained to prevent any release or exposure. |
| Corrosivity | Causes severe skin burns and serious eye damage.[2][5][6][11] | Requires the use of chemical-resistant gloves, clothing, and full eye/face protection during handling and disposal. |
| Environmental | Toxic to aquatic life with long-lasting effects.[5][6][7][9][11] | Direct discharge into the environment, including drains and sewer systems, is strictly prohibited.[4][5][6][7] |
Pre-Disposal Safety and Engineering Controls
Before any waste is handled, the operational environment must be prepared to mitigate the risks identified above.
-
Personal Protective Equipment (PPE): A standard lab coat is insufficient. The minimum required PPE includes:
-
Eye/Face Protection: Tightly fitting safety goggles in combination with a full-face shield (minimum 8-inch).[5]
-
Hand Protection: Handle with chemical-resistant gloves, such as fluorinated rubber, which offer extended breakthrough times.[5] Gloves must be inspected before use and disposed of as contaminated waste after handling.[5][10]
-
Skin and Body Protection: A chemically resistant apron or suit is required over standard laboratory clothing.[2][4]
-
Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood.[12] If there is a risk of vapor inhalation outside of a fume hood, a respirator with appropriate cartridges (e.g., OV/AG/P99) is necessary.[10]
-
-
Engineering Controls: All waste consolidation and packaging must occur within a properly functioning chemical fume hood to control fugitive emissions.[12] Ensure safety showers and eyewash stations are unobstructed and within a 10-second travel distance.[12]
Step-by-Step Disposal Procedures
The proper disposal route for this compound is determined by the nature of the waste stream. The following decision workflow and protocols provide clear, actionable guidance.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ICSC 1232 - this compound [inchem.org]
- 3. VINYLPYRIDINES, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.cn [capotchem.cn]
- 11. This compound | 100-69-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Navigating the Hazards of 2-Vinylpyridine: A Guide to Personal Protective Equipment
For the Researcher, Scientist, and Drug Development Professional
The handling of 2-Vinylpyridine, a reactive monomer essential in the synthesis of various polymers and specialty chemicals, demands a meticulous approach to safety. Its inherent chemical properties present significant hazards, including flammability, severe corrosivity to skin and eyes, toxicity upon contact or ingestion, and the potential for allergic reactions.[1][2][3][4] This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: More Than Just a Checklist
A foundational understanding of why specific precautions are necessary is paramount to fostering a robust safety culture. This compound is not merely an irritant; it is a substance that can cause severe, lasting harm.
-
Corrosivity and Skin Toxicity: Direct contact with this compound can lead to severe skin burns and eye damage.[1][3][4][5] It is also classified as toxic in contact with skin, meaning it can be absorbed through the skin in harmful amounts.[1][3][4][5] This dual threat necessitates the use of chemical-resistant gloves and protective clothing that prevent any possibility of skin exposure.
-
Respiratory Hazards: Inhalation of this compound vapors can cause respiratory irritation.[3][6] In environments where ventilation is inadequate or during procedures that may generate aerosols, respiratory protection is crucial.
-
Flammability: this compound is a flammable liquid and vapor, with a flash point of 32°C.[7] This means that at or above this temperature, it can form an ignitable mixture with air. All handling should be conducted away from ignition sources, and appropriate fire safety measures must be in place.[7][8]
-
Sensitization: Repeated exposure to this compound may cause an allergic skin reaction in some individuals.[1][3][4][5] Once an individual is sensitized, even minimal exposure can trigger a significant allergic response.
The Last Line of Defense: Selecting and Using Your PPE
While engineering controls such as fume hoods are the primary means of protection, PPE serves as the critical final barrier between you and the chemical. The selection of appropriate PPE is not a one-size-fits-all matter; it depends on the specific task and the potential for exposure.
Engineering Controls First
Before any handling of this compound, ensure that primary engineering controls are in place and functioning correctly.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][8][9]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][9]
Personal Protective Equipment: A Head-to-Toe Approach
The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield.[5][7][8] | Protects against splashes of the corrosive liquid, which can cause severe eye damage, including blindness.[1] A face shield provides an additional layer of protection for the entire face. |
| Hands | Chemical-resistant gloves. | Prevents skin contact, which can cause severe burns and toxic effects.[1][3][4][5] Glove selection is critical and should be based on breakthrough time and permeation rate. |
| Body | Chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. | Protects against accidental spills and splashes.[7][8] |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside a fume hood or if there is a risk of exceeding exposure limits.[1][5][6] | Protects against inhalation of harmful vapors.[3][6] |
Glove Selection: A Critical Choice
| Glove Material | General Recommendation |
| Nitrile | Suitable for incidental contact (splashes). Not recommended for prolonged immersion. |
| Neoprene | Offers good resistance to a broad range of chemicals, including some pyridines. |
| Butyl Rubber | Often recommended for handling pyridines and other highly corrosive chemicals. |
| Viton™ | Provides excellent resistance to a wide range of chemicals, including aromatic and chlorinated solvents. |
Important Note: Always inspect gloves for any signs of degradation or damage before use.[6][9]
Operational Plan: Step-by-Step Procedures
Adherence to standardized procedures for donning, doffing, and disposing of PPE is as crucial as the selection of the equipment itself.
Donning PPE: A Deliberate Sequence
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator: If required, perform a fit check and don your respirator according to the manufacturer's instructions.
-
Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield.
-
Gloves: Don your selected chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE: Minimizing Contamination
The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence to minimize risk.
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Face Shield and Goggles: Remove your face shield and goggles from the back of your head.
-
Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior.
-
Respirator: If worn, remove your respirator last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[1][5]
Disposal Plan: Responsible Waste Management
Proper disposal of contaminated PPE is essential to prevent secondary exposure and environmental contamination.
-
Contaminated PPE: All disposable PPE, including gloves, lab coats, and any absorbent materials used for spills, should be considered hazardous waste.[1][5]
-
Waste Containers: Place all contaminated items in a designated, labeled hazardous waste container.[5][10]
-
Local Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][5]
By integrating this comprehensive understanding of the hazards of this compound with meticulous operational procedures for PPE use and disposal, you can create a safer laboratory environment and ensure the continued success of your vital research.
References
-
Haz-Map. (n.d.). This compound. [Link]
-
Wako Pure Chemical Industries, Ltd. (2025, July 1). Safety Data Sheet: this compound. [Link]
-
International Programme on Chemical Safety. (n.d.). ICSC 1232 - this compound. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. capotchem.cn [capotchem.cn]
- 7. ICSC 1232 - this compound [inchem.org]
- 8. echemi.com [echemi.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
